molecular formula C12H10Ca3O14 B1193920 Calcium citrate CAS No. 813-94-5

Calcium citrate

Cat. No.: B1193920
CAS No.: 813-94-5
M. Wt: 498.4 g/mol
InChI Key: FNAQSUUGMSOBHW-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium Citrate is a tricalcium salt of citric acid supplied as a tetrahydrate (typical molecular formula C 12 H 10 Ca 3 O 14 ·4H 2 O) . With a molecular weight of approximately 570.5 g/mol and a CAS number of 5785-44-4, it is characterized by its low solubility in water (approximately 0.95-1 g/L at 20°C) and solubility in hydrochloric acid . This reagent is valued across multiple research disciplines for its properties. In biomaterials and bone graft research , nano-sized sheets of this compound have demonstrated the potential to positively influence the early healing of bone defects in animal models, showing faster resorption compared to hydroxyapatite and an ability to regenerate new bone, making it a candidate for bone graft substitutes . In food science research , it serves as a model compound to study the effects of calcium fortification and the modification of calcium equilibrium in dairy matrices, where it has been shown to increase cheese yield and protein retention without significantly altering organoleptic properties . Its role as a carbon source in the synthesis of porous carbon materials and as a raw material in sol-gel processes for nanoparticle preparation (e.g., Ca 0.8 Ba 0.2 TiO 3 :Pr 3+ ) highlights its utility in materials science . Furthermore, novel this compound nanoparticles are being investigated in biomedical research for their potential as alkalinizing agents and drug carriers in models of metabolic acidosis, where they have shown significant protection against acidosis-induced oxidative stress and cellular injury . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAQSUUGMSOBHW-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Ca3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061148
Record name Tricalcium dicitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline]
Record name TRICALCIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4150
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tricalcium citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7518
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/
Record name CALCIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICALCIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

813-94-5, 7693-13-2
Record name Calcium citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricalcium dicitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricalcium dicitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid, calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICALCIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of calcium citrate (B86180). Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, including solubility and thermal behavior, supported by quantitative data presented in tabular format. The guide elucidates the molecular and crystal structure of calcium citrate's various forms. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, such as X-ray diffraction and thermal analysis. The logical workflow of its industrial production and the interconversion of its hydrate (B1144303) forms are visualized using process diagrams to facilitate a deeper understanding.

Introduction

This compound, the calcium salt of citric acid, is a compound of significant interest in the pharmaceutical, food, and chemical industries. It is commonly identified by the food additive number E333 and is utilized as a preservative, flavoring agent, and, most notably, as a nutritional supplement for calcium fortification.[1][2][3][4] The chemical formula for its most prevalent forms are Ca₃(C₆H₅O₇)₂ (anhydrous) and Ca₃(C₆H₅O₇)₂·4H₂O (tetrahydrate).[1][3] The tetrahydrate form is found naturally as the mineral Earlandite.[1][3] A thorough understanding of its chemical and structural properties is paramount for its effective application in drug formulation and material science.

Chemical Structure and Composition

Molecular and Molar Mass

This compound is an ionic compound formed from three divalent calcium cations (Ca²⁺) and two trivalent citrate anions (C₆H₅O₇³⁻). It primarily exists in an anhydrous state or as several hydrates, with the tetrahydrate being the most common commercial and pharmaceutical form.

Crystal Structure

The structural arrangement of this compound has been elucidated through advanced analytical techniques. The tetrahydrate form of this compound possesses a triclinic crystal structure with the space group P1.[1][3][5] Its crystal lattice is characterized by a complex three-dimensional network where Ca²⁺ cations, which are eightfold coordinated, are intricately linked by the citrate anions.[1] This network is further stabilized by extensive hydrogen bonding between the water molecules, both coordinating and non-coordinating.[1]

This compound can exist in several hydration states, including a hexahydrate (CCH), tetrahydrate (CCT), dihydrate (CCD), and an anhydrous form (CCA).[6][7] The hydrated forms are characterized by layers of edge-sharing calcium coordination polyhedra, whereas the anhydrous form adopts a three-dimensional network structure.[7]

Physicochemical Properties

The key physicochemical properties of anhydrous and tetrahydrate this compound are summarized in the tables below. This data is essential for formulation development, quality control, and understanding the compound's behavior in various environments.

Table 1: General Physicochemical Properties of this compound

PropertyAnhydrous this compoundThis compound Tetrahydrate
Chemical Formula Ca₃(C₆H₅O₇)₂Ca₃(C₆H₅O₇)₂·4H₂O
Molar Mass 498.43 g/mol [1][3][8][9][10]570.50 g/mol [1][3][8][11][12][13]
Appearance White crystalline powder[1][2][8]White crystalline powder[3][12][14]
Odor Odorless[1][3][8]Odorless[1][8][14]
Density 1.63 g/cm³[1][2][3][11][15]2.00 g/cm³[1][3]
Calcium Content 24.1% by mass[1][3]21.1% by mass[1][3][14]

Table 2: Solubility of this compound

SolventTemperatureSolubility
Water 18 °C0.85 g/L[1][3][5]
Water 25 °C0.95 g/L[1][2][3][5]
Alcohol AmbientInsoluble[1][5][8][9][14][16]
Dilute HCl AmbientFreely Soluble[14]

Note: this compound exhibits "inverse solubility," meaning it is more soluble at lower temperatures.[14]

Table 3: Thermal Properties of this compound Tetrahydrate

PropertyValue/Observation
Melting Point Decomposes upon heating[1][2][3][5][11][15]
Dehydration Step 1 60-140 °C (Loses 2 moles of H₂O)[17]
Dehydration Step 2 140-190 °C (Loses final 2 moles of H₂O)[17]
Decomposition > 340 °C (Decomposes into calcium carbonate)[18]

Experimental Protocols

Synthesis of this compound

Method 1: Neutralization Reaction This method reflects the industrial process where this compound is an intermediate in citric acid production.[1][2]

  • Objective: To synthesize this compound via neutralization of citric acid with calcium hydroxide (B78521).

  • Materials: Citric acid solution, calcium hydroxide (slaked lime), deionized water.

  • Procedure:

    • Prepare a solution of citric acid in water.

    • Separately, create a slurry of calcium hydroxide in water.

    • Under constant agitation, slowly add the calcium hydroxide slurry to the citric acid solution. The reaction is exothermic. The following reaction occurs: 3 Ca(OH)₂(s) + 2 C₆H₈O₇(l) → Ca₃(C₆H₅O₇)₂(s) + 6 H₂O(l).[1]

    • Continue agitation until the reaction is complete, indicated by the formation of a white precipitate of this compound.

    • Filter the precipitate from the solution.

    • Wash the collected this compound cake with deionized water to remove any unreacted starting materials or soluble impurities.

    • Dry the final product, for instance, by spray drying, to obtain pure this compound powder.[19]

Method 2: Soft Chemical Precipitation This method is used to produce nano-scaled this compound.[18][20]

  • Objective: To synthesize nano-calcium citrate using an organic solvent to induce precipitation.

  • Materials: A soluble calcium salt (e.g., CaCl₂), a soluble citrate salt (e.g., trisodium (B8492382) citrate), ethanol (B145695), deionized water.

  • Procedure:

    • Prepare separate aqueous solutions of calcium chloride and trisodium citrate.

    • Mix the two solutions to form a solution containing free calcium and citrate ions.

    • Add ethanol to the aqueous solution. The ethanol acts as a precipitant, reducing the solubility of this compound and inducing a state of supersaturation.

    • A fine precipitate of nano-calcium citrate will form.

    • Collect the precipitate via centrifugation or filtration.

    • Wash the product with an ethanol/water mixture and then pure ethanol to remove residual salts.

    • Dry the product under vacuum to yield nano-calcium citrate sheets.[18][20]

Structural Analysis: X-ray Diffraction (XRD)
  • Objective: To determine the crystal structure and phase purity of a this compound sample.

  • Methodology: X-ray powder diffraction is the definitive method for identifying the crystalline structure of this compound. For high-resolution data, synchrotron XRD can be employed.[7][21][22]

  • Procedure:

    • A finely ground powder sample of this compound is packed into a sample holder or capillary tube.

    • The sample is placed in a powder diffractometer.

    • The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

    • The intensity of the diffracted X-rays is recorded by a detector.

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the unit cell parameters, and the peak intensities are used to solve the crystal structure.

    • The experimental pattern is compared to reference patterns (e.g., from the ICDD database) for phase identification. For novel structures, methods like Rietveld refinement are used to refine the crystal structure model against the experimental data.[7][22]

Thermal Analysis: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
  • Objective: To investigate the thermal stability, dehydration, and decomposition of this compound hydrates.

  • Methodology: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a crucible (e.g., alumina (B75360) or platinum).

    • The crucible is placed in the TGA/DSC instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a controlled atmosphere (e.g., dynamic air or nitrogen).[17]

    • The TGA instrument records the mass loss, which corresponds to the loss of water molecules (dehydration) or decomposition products.[18]

    • The DSC instrument records endothermic events (e.g., melting, dehydration) or exothermic events (e.g., crystallization, decomposition), providing data on transition temperatures and enthalpies of dehydration.[6]

Process Visualizations

The following diagrams illustrate key processes involving this compound, adhering to the specified design constraints for clarity and readability.

G Fermentation Fungal Fermentation of Molasses Broth Citric Acid Broth Fermentation->Broth Neutralization Neutralization with Calcium Hydroxide Broth->Neutralization Precipitate This compound (Insoluble Precipitate) Neutralization->Precipitate Filtration Filtration & Washing Precipitate->Filtration Acidification Acidification with Sulfuric Acid Filtration->Acidification Clean Ca-Citrate FinalProduct Purified Citric Acid Acidification->FinalProduct Byproduct Calcium Sulfate (Gypsum) Acidification->Byproduct G CCH Hexahydrate (CCH) (Stable < 52°C) CCT Tetrahydrate (CCT) CCH->CCT Heat > 40°C CCT->CCH Equilibrate in H₂O < 52°C CCD Dihydrate (CCD) CCT->CCD Heat > 75°C CCD->CCT Hydration in air CCA Anhydrous (CCA) CCD->CCA Heat > 105°C CCA->CCD Partial Hydration

References

The Bioavailability of Calcium Citrate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calcium, an essential mineral for numerous physiological functions, is commonly supplemented to address dietary deficiencies and prevent conditions like osteoporosis. The efficacy of a calcium supplement is fundamentally dependent on its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Among the various calcium salts available, calcium citrate (B86180) has garnered significant attention due to its favorable absorption characteristics. This technical guide provides a comprehensive overview of the bioavailability of calcium citrate as elucidated through various physiological models, including in-vitro, in-vivo, and human clinical studies. We delve into the experimental protocols used to assess calcium absorption, present quantitative data in a comparative format, and visualize the key physiological pathways governing calcium uptake. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the factors influencing the bioavailability of this compound.

Introduction

Calcium homeostasis is a tightly regulated process critical for bone health, nerve transmission, muscle contraction, and blood coagulation. While dietary sources are primary, supplementation is often necessary to meet the recommended daily intake. The selection of a calcium salt for supplementation or fortification is a critical decision, with bioavailability being a key determinant of its physiological efficacy. This compound has emerged as a well-regarded option, and numerous studies have sought to quantify its absorption relative to other forms, most notably calcium carbonate. This guide synthesizes the current scientific understanding of this compound's journey through the gastrointestinal tract and its subsequent uptake into the systemic circulation.

Comparative Bioavailability of this compound

A substantial body of evidence from human clinical trials indicates that this compound generally exhibits superior bioavailability compared to calcium carbonate. This difference is attributed to several factors, including its higher solubility, particularly in achlorhydric individuals (those with low stomach acid), and its ability to be absorbed on an empty stomach.

A meta-analysis of 15 studies involving 184 subjects concluded that calcium absorption from this compound was significantly higher than from calcium carbonate by approximately 22% to 27%, irrespective of whether it was taken with or without a meal.[1][2][3][4] When taken on an empty stomach, the absorption of this compound was found to be 27.2% higher, and with meals, it was 21.6% higher.[1][2][3][5]

The following tables summarize the quantitative data from key comparative studies.

Table 1: Human Studies Comparing this compound and Calcium Carbonate Bioavailability
Study TypeSubjectsDosageAdministrationKey FindingsReference
Meta-analysis184 (from 15 studies)VariedWith and without mealsThis compound absorption was 22-27% higher than calcium carbonate.[1][2][3][4]Sakhaee K, et al. (1999)
Crossover Study18 post-gastric bypass subjects500 mg elemental calciumSingle doseThis compound resulted in significantly higher serum calcium Cmax and AUC compared to calcium carbonate.[6]Tondapu P, et al. (2009)
Crossover Study14 normal subjects1000 mg elemental calciumOral loadUrinary calcium excretion was 20-66% higher after this compound load compared to calcium carbonate.[7][8]Nicar MJ, Pak CY. (1985)
Randomized CrossoverPostmenopausal women250 mg Ca (citrate) vs 500 mg Ca (carbonate)With a mealThis compound was more bioavailable and produced greater suppression of parathyroid hormone (PTH) by over 50% compared to calcium carbonate.[9]Heller HJ, et al. (2000)
Dose-dependency Study21 normal subjects0.2, 0.5, 1.0, and 2.0 g elemental calciumOral loadCalcium was more absorbable from this compound than from calcium carbonate at all dosage levels.[10]Harvey JA, et al. (1990)
Fractional Absorption9 subjects100-200 mg elemental calciumOral radiolabeled saltsFractional calcium absorption from this compound (0.402 ± 0.067) was significantly higher than from calcium carbonate (0.314 ± 0.100).[10][11]Harvey JA, et al. (1990)
Table 2: In-Vivo Animal Studies on Calcium Bioavailability
Animal ModelInterventionKey FindingsReference
Ovariectomized and Ovariectomized-Osteoporosis RatsNano size reduced this compound fortified milk powderIncreased absorption and bioavailability of calcium, as well as bone stiffness and strength.[12](Reference from search result 21)
RatsIn situ intestinal perfusionDietary calcium supplement enhances calcium absorption, likely by increasing passive transport.[13](Reference from search result 4)

Experimental Protocols for Assessing Calcium Bioavailability

The determination of calcium bioavailability relies on a variety of well-established experimental models and analytical techniques. This section details the methodologies for key in-vitro, in-vivo, and human studies.

In-Vitro Models

This model mimics the physiological conditions of the human digestive system to assess the liberation and solubility of calcium from a given matrix.

  • Simulated Salivary Fluid (SSF): Composed of an electrolyte solution (KCl, KH2PO4, NaHCO3, MgCl2(H2O)6, (NH4)2CO3) and α-amylase, with the pH adjusted to approximately 6.8.

  • Simulated Gastric Fluid (SGF): An electrolyte solution (KCl, KH2PO4, NaHCO3, NaCl, MgCl2(H2O)6, (NH4)2CO3) containing pepsin, with the pH adjusted to around 1.5-3.0.

  • Simulated Intestinal Fluid (SIF): An electrolyte solution (KCl, KH2PO4, NaHCO3, NaCl, MgCl2(H2O)6, (NH4)2CO3) containing pancreatin (B1164899) and bile salts, with the pH adjusted to approximately 7.0.

The sample containing this compound is sequentially incubated in these fluids, and the soluble calcium fraction is measured at the end of the intestinal phase.

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the transport characteristics of the small intestine. This model is widely used to study the intestinal transport of nutrients.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed, confluent monolayer.

  • Transport Studies: The this compound solution is added to the apical (upper) chamber, and the transport of calcium across the monolayer to the basolateral (lower) chamber is measured over time. The transport buffer in the basolateral chamber is collected at specific time points, and the calcium concentration is determined.

In-Vivo Models

Rats are a commonly used animal model for studying calcium absorption and metabolism.

  • Study Design: Typically, a crossover or parallel-group design is employed. Rats are fed a diet containing a specific amount of calcium from this compound or a comparator salt.

  • Sample Collection: Blood samples are collected at various time points to measure serum calcium levels. Urine and feces are collected over a defined period to determine calcium excretion.

  • Bone Analysis: At the end of the study, femurs or other bones may be collected to analyze bone mineral density and calcium content.

  • In Situ Intestinal Perfusion: This surgical technique allows for the direct measurement of calcium absorption in a specific segment of the intestine. A loop of the intestine is isolated and perfused with a solution containing a known concentration of calcium, and the disappearance of calcium from the perfusate is measured.

Human Clinical Trials
  • Study Design: Randomized, double-blind, crossover studies are the gold standard for comparing the bioavailability of different calcium supplements. Each participant receives each supplement for a defined period, with a washout period in between.

  • Sample Collection and Analysis:

    • Serum Calcium: Blood samples are drawn at baseline and at various time points after ingestion of the calcium supplement to measure the increase in serum calcium concentration.

    • Urinary Calcium Excretion: Urine is collected for a specified period (e.g., 24 hours) to measure the total amount of calcium excreted. An increase in urinary calcium is indicative of increased absorption.

    • Dual-Isotope Method: This technique provides a more precise measure of fractional calcium absorption. A stable isotope of calcium (e.g., ⁴⁴Ca) is administered orally with the supplement, and another stable isotope (e.g., ⁴²Ca) is given intravenously. The ratio of the two isotopes in a subsequent urine or blood sample is used to calculate the fraction of the oral dose that was absorbed.[14][15][16][17][18]

Analytical Methods for Calcium Determination
  • Atomic Absorption Spectroscopy (AAS): A widely used and reliable method for measuring the total calcium concentration in biological samples such as serum, urine, and digested food matrices.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique used for the analysis of stable isotopes in dual-isotope studies.

  • Colorimetric Assays: Methods using dyes like o-cresolphthalein (B1221799) complexone (CPC) can be used for the spectrophotometric determination of calcium in serum and urine.

Physiological Pathways of Intestinal Calcium Absorption

The absorption of calcium in the small intestine occurs via two main pathways: a saturable, active transcellular pathway and a non-saturable, passive paracellular pathway. The bioavailability of this compound is influenced by its interaction with these transport mechanisms.

Transcellular Calcium Transport

This active process is most prominent in the duodenum and is regulated by vitamin D. It involves three key steps:

  • Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid type 6 (TRPV6) channel located on the apical membrane.

  • Intracellular Diffusion: Once inside the cell, calcium binds to calbindin-D9k, a calcium-binding protein that facilitates its transport across the cytoplasm to the basolateral membrane, while also buffering intracellular calcium levels.

  • Basolateral Extrusion: Calcium is actively transported out of the enterocyte and into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b) and, to a lesser extent, the sodium-calcium exchanger (NCX1).

The expression of TRPV6, calbindin-D9k, and PMCA1b is upregulated by the active form of vitamin D, 1,25-dihydroxyvitamin D₃ (calcitriol).

Paracellular Calcium Transport

This passive pathway occurs throughout the small intestine, moving calcium through the tight junctions between enterocytes. The rate of paracellular transport is dependent on the electrochemical gradient and the permeability of the tight junctions. While traditionally considered non-saturable, some evidence suggests it may be partially regulated.

Role of the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is expressed on both the apical and basolateral membranes of enterocytes. It plays a role in regulating intestinal calcium absorption, ion transport, and cell proliferation. Activation of the CaSR by high luminal calcium concentrations can influence downstream signaling pathways that modulate calcium transport.

Visualizations of Key Pathways and Workflows

Diagram 1: General Workflow for In-Vitro Bioavailability Assessment

in_vitro_workflow sample This compound Sample ssf Simulated Salivary Fluid (SSF) sample->ssf Oral Phase sgf Simulated Gastric Fluid (SGF) ssf->sgf Gastric Phase sif Simulated Intestinal Fluid (SIF) sgf->sif Intestinal Phase dialysis Dialysis or Filtration sif->dialysis Separation caco2 Caco-2 Cell Monolayer dialysis->caco2 Application to Cells bioaccessibility Bioaccessibility (Soluble Calcium) dialysis->bioaccessibility analysis Calcium Analysis (e.g., AAS) caco2->analysis bioavailability Bioavailability (Transported Calcium) analysis->bioavailability transcellular_calcium_transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca_lumen Ca²⁺ TRPV6 TRPV6 Apical Membrane Ca_lumen->TRPV6 Entry Calbindin Calbindin-D9k TRPV6->Calbindin Binding & Diffusion PMCA1b PMCA1b Basolateral Membrane Calbindin->PMCA1b Release NCX1 NCX1 Basolateral Membrane Calbindin->NCX1 Release Ca_blood Ca²⁺ PMCA1b->Ca_blood Extrusion (ATP-dependent) NCX1->Ca_blood Extrusion (Na⁺ gradient) VDR_signaling Calcitriol 1,25(OH)₂D₃ (Calcitriol) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE in DNA) VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates TRPV6_mRNA TRPV6 mRNA Transcription->TRPV6_mRNA Calbindin_mRNA Calbindin-D9k mRNA Transcription->Calbindin_mRNA PMCA1b_mRNA PMCA1b mRNA Transcription->PMCA1b_mRNA Translation Protein Synthesis TRPV6_mRNA->Translation Calbindin_mRNA->Translation PMCA1b_mRNA->Translation TRPV6 TRPV6 Protein Translation->TRPV6 Calbindin Calbindin-D9k Protein Translation->Calbindin PMCA1b PMCA1b Protein Translation->PMCA1b

References

An In-depth Technical Guide to the Solubility of Calcium Citrate in Different Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium citrate (B86180) in various aqueous environments. Calcium citrate, a common calcium supplement and food additive, exhibits complex solubility behavior influenced by factors such as temperature, pH, and the presence of other ions. Understanding these characteristics is crucial for its application in pharmaceutical formulations and food fortification.

Solubility of this compound Hydrates in Water

This compound can exist in several hydrated forms, with the tetrahydrate and hexahydrate being the most common.[1] The solubility of these hydrates in water is notably dependent on temperature. The aqueous solubility of this compound tetrahydrate decreases as the temperature rises, a phenomenon known as inverse solubility.[2] In contrast, the solubility of the hexahydrate form increases with temperature.[2] A transition temperature exists at approximately 51.6°C, where the solubilities of the tetrahydrate and hexahydrate forms are similar.[3] Below this temperature, the tetrahydrate is more soluble, while above it, the hexahydrate becomes more soluble.[3]

Table 1: Solubility of this compound Hydrates in Water at Various Temperatures

Temperature (°C)This compound Hexahydrate (CCH) (mmol/L)This compound Tetrahydrate (CCT) (mmol/L)This compound Dihydrate (CCD) (mmol/L)This compound Anhydrate (CCA) (mmol/L)
10-4.939 ± 0.0304.646 ± 0.0687.045 ± 0.015
253.141 ± 0.0294.360 ± 0.0544.242 ± 0.0305.788 ± 0.030
373.746 ± 0.0584.101 ± 0.0684.061 ± 0.0614.621 ± 0.136
503.904 ± 0.0143.460 ± 0.0273.788 ± 0.0304.045 ± 0.015
703.947 ± 0.0292.772 ± 0.0203.076 ± 0.0153.258 ± 0.045
904.250 ± 0.014---
Data sourced from Liu et al. (2020)[1]

Influence of pH on this compound Solubility

The solubility of this compound is highly dependent on the pH of the aqueous solution.[4] Generally, its solubility increases as the pH decreases (i.e., in more acidic conditions).[5] This is because in acidic environments, the citrate ion (C₆H₅O₇³⁻) is protonated to form HCitr²⁻, H₂Citr⁻, and citric acid (H₃Citr), which shifts the dissolution equilibrium towards the dissolution of more this compound.[1] While this compound is more soluble than calcium carbonate in water, their solubilities are comparable at a controlled pH of 7.5.[6]

Table 2: Equilibrium Solubility of this compound Tetrahydrate at Different Controlled pH Values

pHSolubility of Calcium (mg/mL)
≤ 3.0> 10
4.5~2.5
6.0~0.8
7.5~0.4
Data interpreted from Goss et al. (2007)

Effect of Other Solutes

The presence of other substances in the aqueous solution can significantly impact the solubility of this compound.

  • Citric Acid and Excess Citrate: The addition of citric acid or an excess of citrate ions can increase the solubility of this compound.[3][4] This is attributed to the formation of soluble calcium-citrate complexes and a decrease in the pH of the solution.[4] This effect is dose-dependent; higher concentrations of added citric acid lead to a greater increase in this compound solubility.[4]

  • Common Ions: The presence of other ions can influence solubility through the common ion effect or by affecting the ionic strength of the solution. For instance, in simulated intestinal fluid, the presence of bicarbonate can lead to the precipitation of calcium carbonate, thereby affecting the overall soluble calcium concentration.[7]

  • Other Components: In complex media like simulated biological fluids, components such as amino acids and bile can help maintain calcium in solution.[7]

Experimental Protocols

Several methodologies are employed to determine the solubility of this compound.

4.1. Equilibrium Solubility Determination by EDTA Titration

This method is commonly used to measure the total calcium concentration in a saturated solution.

  • Protocol:

    • Prepare a suspension of a known amount of the specific this compound hydrate (B1144303) in deionized water (e.g., 0.0015 mol of salt in 100 mL of Milli-Q water).[1]

    • Equilibrate the suspension at a constant, controlled temperature with continuous stirring for a sufficient period to reach equilibrium (e.g., several hours to days).[1]

    • After equilibration, measure the pH of the solution.[1]

    • Filter the suspension to separate the solid phase from the saturated solution. A 0.22 micron filter is typically used.[4]

    • Take a precise volume of the filtrate and titrate it with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator, such as hydroxy naphthol blue, to determine the total calcium concentration.[8] The endpoint is typically a color change, for example, to a distinct blue.[8]

4.2. Determination of Solubility in Simulated Gastric and Intestinal Fluids

This protocol simulates the physiological conditions of the gastrointestinal tract to assess the bioavailability of calcium from this compound.

  • Protocol for Simulated Gastric Fluid:

    • Prepare a solution of simulated gastric fluid, typically containing hydrochloric acid to mimic stomach acidity. The concentration of HCl can be varied to represent different physiological states (e.g., from 0 to 24.6 mEq in 250 mL of deionized water).[4]

    • Add a known amount of this compound (e.g., containing 400 mg of calcium) to the simulated gastric fluid.[4]

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour) with constant stirring.[4]

    • Filter the solution and analyze the filtrate for calcium concentration using methods like atomic absorption spectroscopy or EDTA titration.[9]

  • Protocol for Simulated Intestinal Fluid:

    • Take the filtrate from the simulated gastric fluid experiment.

    • Neutralize the acidic solution to a pH of approximately 7 with a neutralizing agent like sodium bicarbonate to simulate the conditions of the small intestine.[4]

    • To account for pancreatic secretions, the volume can be increased (e.g., by 50 mL per 250 mL of filtrate).[4]

    • Incubate the neutralized solution at 37°C for a set period (e.g., 30 minutes).[4]

    • Observe for any precipitation and measure the soluble calcium concentration in the final solution.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Weigh this compound Hydrate suspend Suspend in Aqueous Solution (e.g., Water, Buffer) start->suspend equilibrate Equilibrate at Constant Temperature with Stirring suspend->equilibrate ph_measure Measure pH of Suspension equilibrate->ph_measure filter Filter Suspension (e.g., 0.22 µm filter) ph_measure->filter filtrate Collect Saturated Filtrate filter->filtrate titrate Titrate with EDTA to Determine [Ca²⁺] filtrate->titrate end End: Determine Solubility titrate->end

Caption: Workflow for Determining Equilibrium Solubility of this compound.

Logical_Relationship_pH_Solubility decrease_pH Decrease in pH (Increase in Acidity) protonation Protonation of Citrate Ions (C₆H₅O₇³⁻ → HCitr²⁻, etc.) decrease_pH->protonation leads to equilibrium_shift Shift in Dissolution Equilibrium protonation->equilibrium_shift causes increase_solubility Increased Solubility of This compound equilibrium_shift->increase_solubility results in

References

The Intricate Dance of Absorption: A Technical Guide to Calcium Citrate in the Small Intestine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium, an element fundamental to a vast array of physiological processes, relies on a sophisticated and tightly regulated absorption mechanism within the small intestine. This technical guide provides an in-depth exploration of the cellular and molecular machinery governing the uptake of calcium from calcium citrate (B86180), a highly bioavailable form of this essential mineral. We will dissect the dual pathways of absorption—transcellular and paracellular—and illuminate the pivotal role of vitamin D in orchestrating this process. This document will further present a compilation of quantitative data on calcium citrate bioavailability and detail key experimental protocols for its investigation, offering a comprehensive resource for professionals in the fields of nutritional science, pharmacology, and drug development.

Introduction

The maintenance of calcium homeostasis is paramount for skeletal integrity, nerve conduction, muscle contraction, and a multitude of enzymatic reactions. The small intestine serves as the primary site for dietary calcium absorption, a process that is both remarkably efficient and exquisitely controlled. The chemical form of supplemental calcium significantly influences its bioavailability, with organic salts such as this compound demonstrating superior absorption characteristics compared to inorganic forms like calcium carbonate.[1][2] This guide focuses specifically on the mechanisms underpinning the intestinal absorption of calcium from this compound.

The Two-Fold Path of Calcium Absorption

The intestinal epithelium employs two distinct routes for calcium uptake: the active, saturable transcellular pathway and the passive, non-saturable parcellular pathway.[3][4][5] The predominance of each pathway is largely dependent on the luminal calcium concentration.

The Transcellular Pathway: An Active and Regulated Process

The transcellular absorption of calcium is a multi-step, energy-dependent process that occurs primarily in the duodenum and jejunum.[3][6] It involves the coordinated action of several key proteins whose expression is tightly regulated by vitamin D.[4][5]

The process can be broken down into three main stages:

  • Apical Entry: Calcium ions first traverse the apical membrane of the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel.[4][7] The expression of this channel is a rate-limiting step in transcellular calcium absorption and is significantly upregulated by the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).[8][9]

  • Intracellular Diffusion: Once inside the enterocyte, calcium binds to the cytosolic protein calbindin-D9k.[3][4] This binding serves two critical functions: it facilitates the diffusion of calcium across the cell from the apical to the basolateral membrane and buffers the intracellular calcium concentration, preventing cellular toxicity.[3][6] The synthesis of calbindin-D9k is also highly dependent on vitamin D.[3][7]

  • Basolateral Extrusion: Finally, calcium is actively transported out of the enterocyte and into the bloodstream across the basolateral membrane. This is primarily achieved by the plasma membrane Ca2+-ATPase (PMCA1b), an ATP-dependent calcium pump.[4][10] To a lesser extent, the sodium-calcium exchanger (NCX1) also contributes to calcium extrusion.[4]

The Paracellular Pathway: A Passive Journey Between Cells

The paracellular pathway allows for the passive movement of calcium through the tight junctions between adjacent enterocytes.[4][11] This non-saturable process occurs throughout the small intestine and becomes the dominant route of absorption when luminal calcium concentrations are high.[4][5] The permeability of the tight junctions to calcium is determined by the specific composition of claudin proteins, with claudins-2 and -12 being implicated in facilitating paracellular calcium transport.[4][12] While traditionally considered a passive process, there is emerging evidence that the expression of these claudins can also be influenced by vitamin D.[12]

The Master Regulator: Vitamin D Signaling

The active form of vitamin D, calcitriol, is the principal hormonal regulator of intestinal calcium absorption.[5][8] Its mechanism of action is a classic example of steroid hormone signaling, involving a nuclear receptor and the subsequent modulation of gene expression.

The signaling cascade proceeds as follows:

  • Ligand Binding and Heterodimerization: Calcitriol diffuses into the enterocyte and binds to its nuclear receptor, the vitamin D receptor (VDR).[3][8] This binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).[13][14]

  • DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.[15][16]

  • Recruitment of Coactivators and Transcriptional Activation: The DNA-bound VDR-RXR complex recruits a suite of coactivator proteins, such as those from the steroid receptor coactivator (SRC) family and CBP/p300.[5][6] These coactivators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins.[5][14] This modification remodels the chromatin structure, making it more accessible for transcription.[7] The mediator complex is then recruited, ultimately leading to the initiation of transcription by RNA polymerase II.[7] This intricate process results in the increased synthesis of TRPV6 and calbindin-D9k, thereby enhancing the capacity for transcellular calcium absorption.[12][17]

Quantitative Data on this compound Absorption

The bioavailability of calcium from this compound has been shown to be superior to that of calcium carbonate in numerous studies. The following tables summarize key quantitative findings.

Table 1: Bioavailability of this compound vs. Calcium Carbonate

ParameterThis compoundCalcium CarbonateConditionsCitation(s)
Relative Bioavailability 22-27% higher-Meta-analysis, with or without meals[5][11]
Fractional Absorption (500 mg dose) 39.2 ± 8.6%31.2 ± 9.4%Fasting[4]
Fractional Absorption (100-200 mg dose) 40.2 ± 6.7%31.4 ± 10.0%Fecal recovery of radiolabel[6]
Change in Area Under the Curve (serum Ca2+) 2.5-fold greater-With a meal[18]

Table 2: Dose-Dependency of Calcium Absorption

Calcium Dose (elemental)This compound (Urinary Ca2+ increment, mg/dL GF)Calcium Carbonate (Urinary Ca2+ increment, mg/dL GF)Citation
0.2 g Higher than CarbonateLower than Citrate[6]
0.5 g 0.104 ± 0.096Lower than Citrate[6]
1.0 g Higher than CarbonateLower than Citrate[6]
2.0 g Higher than Carbonate0.091 ± 0.068[6]

Experimental Protocols

Investigating the mechanisms of calcium absorption requires a range of specialized experimental techniques. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Calcium Transport using the Ussing Chamber

The Ussing chamber is a classic ex vivo technique used to measure the transport of ions across an epithelial tissue.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat, mouse) according to approved protocols.

    • Excise a segment of the small intestine (duodenum or jejunum).

    • Gently flush the lumen with ice-cold Ringer's solution.

    • Open the segment along the mesenteric border and remove the outer muscle layers by blunt dissection.

    • Mount the resulting epithelial sheet in the Ussing chamber slider, exposing a defined surface area (e.g., 0.5 cm²).[19]

  • Chamber Setup and Equilibration:

    • Fill both the apical (mucosal) and basolateral (serosal) chambers with equal volumes of Ringer's solution (e.g., 10 ml). A typical Ringer's solution contains (in mM): 120 NaCl, 4.7 KCl, 1.25 CaCl₂, 25 NaHCO₃, 25 glucose (serosal side), and 2 mannitol (B672) (mucosal side).[19]

    • Maintain the temperature at 37°C and continuously gas the chambers with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[19]

    • Allow the tissue to equilibrate for a period of 20-30 minutes.

  • Measurement of Transepithelial Calcium Flux:

    • Add a known concentration of this compound to the apical chamber, including a radioactive tracer such as ⁴⁵Ca.

    • At defined time intervals (e.g., 15, 30, 45, 60 minutes), take samples from the basolateral chamber.

    • Measure the radioactivity in the basolateral samples using a scintillation counter.

    • Calculate the flux of calcium from the mucosal to the serosal side (Jm→s) using the following formula: J = (cpm_b * V_b) / (SA * A * t), where cpm_b is the counts per minute in the basolateral sample, V_b is the volume of the basolateral chamber, SA is the specific activity of ⁴⁵Ca in the apical chamber, A is the surface area of the tissue, and t is the time interval.

    • To measure the serosal to mucosal flux (Js→m), the tracer is added to the basolateral chamber and samples are taken from the apical chamber.

    • Net flux is calculated as J_net = J_m→s - J_s→m.

  • Data Analysis:

    • Plot the cumulative calcium transport over time.

    • Compare the flux rates under different experimental conditions (e.g., with and without vitamin D treatment).

In Vivo Calcium Balance Studies in Rodents

Calcium balance studies provide a holistic view of calcium absorption and excretion in a living organism.

Protocol:

  • Animal Acclimatization and Diet:

    • House rodents (e.g., rats) in individual metabolic cages that allow for the separate collection of urine and feces.

    • Acclimatize the animals to the cages and a standardized diet for at least 7 days.

    • The diet should have a defined calcium content (e.g., 0.5% calcium).[20]

  • Experimental Period:

    • Divide the animals into experimental groups (e.g., control diet vs. This compound supplemented diet).

    • Precisely measure food and water intake daily for each animal over a defined period (e.g., 7-14 days).

    • Collect all urine and feces for each animal daily.

  • Sample Processing and Analysis:

    • Dry the fecal samples to a constant weight and then ash them in a muffle furnace.

    • Dissolve the fecal ash in a known volume of acid (e.g., HCl).

    • Measure the calcium concentration in the diet, water, urine, and dissolved fecal ash using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry.

  • Calculation of Calcium Balance:

    • Calcium Intake: (Food intake (g) * Calcium concentration in food (mg/g)) + (Water intake (mL) * Calcium concentration in water (mg/mL))

    • Fecal Calcium Excretion: Total calcium in feces collected over the study period.

    • Urinary Calcium Excretion: Total calcium in urine collected over the study period.

    • Apparent Calcium Absorption (%): [(Calcium Intake - Fecal Calcium Excretion) / Calcium Intake] * 100

    • Calcium Balance (mg/day): (Calcium Intake - Fecal Calcium Excretion - Urinary Calcium Excretion) / number of days in the study.

In Vitro Calcium Uptake and Transport using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a polarized monolayer of enterocyte-like cells, providing a valuable in vitro model of the intestinal barrier.[3][9]

Protocol:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum, non-essential amino acids, and antibiotics).

    • Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a high density (e.g., 1 x 10⁵ cells/cm²).

    • Maintain the cultures for 21 days to allow for spontaneous differentiation into a polarized monolayer. The medium should be changed every 2-3 days.[3][9]

    • The formation of a functional monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Calcium Uptake Assay:

    • Wash the differentiated Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add a solution containing this compound and a radioactive tracer (⁴⁵Ca) to the apical chamber.

    • Incubate for a specific time period (e.g., 30 minutes) at 37°C.

    • Remove the apical solution and wash the cells rapidly with ice-cold stop solution (e.g., HBSS containing EDTA) to terminate the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysate to determine the amount of calcium taken up by the cells.

    • Normalize the uptake to the protein content of the cell lysate.

  • Calcium Transport Assay:

    • Follow the same initial steps as the uptake assay.

    • At defined time intervals, collect samples from the basolateral chamber.

    • Measure the radioactivity in the basolateral samples to determine the amount of calcium transported across the monolayer.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of calcium in the basolateral chamber, A is the surface area of the filter, and C₀ is the initial concentration of calcium in the apical chamber.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Calcium_Absorption_Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_paracellular Paracellular Pathway Ca2+ (Citrate) Ca2+ (Citrate) TRPV6 TRPV6 Channel Ca2+ (Citrate)->TRPV6 Transcellular Pathway Tight Junction Tight Junction (Claudins) Ca2+ (Citrate)->Tight Junction Passive Diffusion Calbindin Calbindin-D9k TRPV6->Calbindin Binds Ca2+ PMCA1b PMCA1b (ATP-dependent) Calbindin->PMCA1b Transports Ca2+ Ca2+ (Blood) Ca2+ (Blood) PMCA1b->Ca2+ (Blood) Tight Junction->Ca2+ (Blood) Vitamin_D_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Coactivators (e.g., SRC-1, CBP/p300) VDRE->Coactivators Recruits Histone Acetylation Histone Acetylation Coactivators->Histone Acetylation Promotes Transcription Increased Transcription of TRPV6 & Calbindin Histone Acetylation->Transcription Ussing_Chamber_Workflow Start Start Isolate Intestinal Segment Isolate Intestinal Segment Start->Isolate Intestinal Segment Mount Tissue in Ussing Chamber Mount Tissue in Ussing Chamber Isolate Intestinal Segment->Mount Tissue in Ussing Chamber Equilibrate with Ringer's Solution Equilibrate with Ringer's Solution Mount Tissue in Ussing Chamber->Equilibrate with Ringer's Solution Add 45Ca-labeled this compound (Apical) Add 45Ca-labeled this compound (Apical) Equilibrate with Ringer's Solution->Add 45Ca-labeled this compound (Apical) Sample from Basolateral Chamber Sample from Basolateral Chamber Add 45Ca-labeled this compound (Apical)->Sample from Basolateral Chamber Measure Radioactivity Measure Radioactivity Sample from Basolateral Chamber->Measure Radioactivity Calculate Calcium Flux Calculate Calcium Flux Measure Radioactivity->Calculate Calcium Flux End End Calculate Calcium Flux->End

References

"calcium citrate interaction with cellular membranes"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Calcium and Citrate (B86180) with Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interaction of small molecules with cellular membranes is a cornerstone of cellular signaling, homeostasis, and pharmacology. While often considered together as calcium citrate, the biological effects at the membrane interface are more accurately described by the distinct and synergistic actions of calcium ions (Ca²⁺) and citrate ions. Calcium, a ubiquitous second messenger, directly modulates the biophysical properties of the lipid bilayer and governs a vast array of signaling cascades upon entry into the cytosol. Citrate, a key metabolic intermediate and a potent calcium chelator, primarily influences these processes by modulating the local concentration of free Ca²⁺. This technical guide provides a detailed examination of these interactions, summarizing critical quantitative data, outlining detailed experimental protocols for their study, and visualizing the core signaling pathways involved.

Introduction: Deconstructing "this compound" at the Membrane

In physiological solutions, this compound exists in equilibrium with its constituent ions: calcium (Ca²⁺) and citrate (C₆H₅O₇³⁻). Due to the dynamic nature of this equilibrium, the direct interaction of the intact this compound complex with the cell membrane is not the primary mechanism of action. Instead, the biological impact is a function of:

  • The activity of free Calcium ions (Ca²⁺): Directly binding to and altering the properties of the lipid bilayer and membrane proteins.

  • The activity of free Citrate ions: Acting as a Ca²⁺ chelator, thereby buffering the local Ca²⁺ concentration available to interact with the membrane, and in some contexts, participating in cellular metabolism and transport.[1][2]

This guide will, therefore, address the roles of these two ions separately and in concert to provide a comprehensive understanding of their collective effects on cellular membranes.

Biophysical Interactions with the Lipid Bilayer

The cell membrane is not a passive barrier. Its physical properties are dynamic and exquisitely sensitive to the local ionic environment. Calcium ions, in particular, are potent modulators of membrane structure and stability.

Effects of Calcium Ions (Ca²⁺)

Divalent cations like Ca²⁺ interact strongly with the negatively charged phosphate (B84403) head groups of phospholipids.[3] This interaction leads to several significant changes in the membrane's biophysical properties:

  • Membrane Rigidity and Fluidity: Ca²⁺ binding cross-links adjacent phospholipid molecules, leading to tighter packing.[4][5] This results in a measurable increase in membrane rigidity and a corresponding decrease in membrane fluidity.[3]

  • Electrical Properties: The binding of positively charged Ca²⁺ ions to the membrane surface neutralizes the negative charge of the phospholipid headgroups, altering the membrane's surface potential. This can lead to measurable changes in the membrane's capacitance and resistance.[3][4]

  • Structural Changes: At a macroscopic level, these interactions can induce changes in liposome (B1194612) size, promote vesicle aggregation, and cause membrane compaction.[4][6] Molecular dynamics simulations show that Ca²⁺ binding leads to smaller lateral areas, greater membrane thickness, and increased lipid order.[7]

Effects of Citrate Ions

Citrate's primary biophysical role at the membrane is indirect, stemming from its ability to chelate Ca²⁺. By binding free calcium ions in the extracellular space, citrate can effectively reduce the concentration of Ca²⁺ available to interact with the membrane, thereby preventing or reversing the rigidity and packing effects described above.[1] At very high concentrations, citric acid can disrupt membrane integrity, likely through a pH-mediated stress mechanism rather than a specific molecular interaction.[8]

Quantitative Data on Membrane Interactions

The following tables summarize key quantitative parameters reported in the literature for the interaction of calcium with model lipid membranes. Data for direct citrate binding is sparse, as its primary role is chelation.

ParameterLipid SystemValueMethodReference
Binding Constant (K) Mixed POPC-POPG (20% POPG)19.5 M⁻¹Deuterium (B1214612) NMR[9]
Binding Constant (K) Mixed POPC-POPG (50% POPG)18.8 M⁻¹Deuterium NMR[9]
Maximum Binding Capacity Pure POPC0.5 Ca²⁺ per phospholipidDeuterium NMR[9]
Maximum Binding Capacity Mixed POPC-POPG1.0 Ca²⁺ per phospholipidDeuterium NMR[9]
Ca²⁺ Residence Time POPG-POPC membrane< 10⁻⁵ - 10⁻⁶ sDeuterium NMR[9]

Table 1: Calcium Binding Affinity to Phospholipid Bilayers.

EffectCell/System TypeCa²⁺ ConcentrationObservationMethodReference
Membrane Potential Various Cell LinesVariesDepolarization upon Ca²⁺ influxFluorescence Assay[10]
Membrane Resistance Planar Lipid BilayerNot specifiedMeasurable IncreaseElectrical Measurement[3][4]
Membrane Capacitance Planar Lipid BilayerNot specifiedMeasurable ChangeElectrical Measurement[3][4]
Zeta Potential Change PS/PC Vesicles~40 mM~9 mV increaseElectrophoresis[11]

Table 2: Electrophysiological and Surface Potential Changes Induced by Calcium.

Key Signaling Pathways

The interaction of calcium and citrate with the cell membrane is intrinsically linked to intracellular signaling. Calcium is a primary second messenger, while citrate's transport and metabolism are regulated by signaling events, some of which are calcium-dependent.

Calcium-Mediated Signaling (Phospholipase C Pathway)

One of the most common signaling pathways initiated by membrane receptor activation is the Phospholipase C (PLC) pathway. This pathway translates an extracellular signal into an intracellular calcium signal.[12][13]

  • Receptor Activation: A ligand binds to a G protein-coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK).[14]

  • PLC Activation: The activated receptor recruits and activates Phospholipase C (PLC).[14]

  • PIP₂ Hydrolysis: PLC cleaves the membrane phospholipid PIP₂ into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14]

  • IP₃-Mediated Ca²⁺ Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[14][15]

  • DAG and Ca²⁺ Activate PKC: DAG remains in the membrane and, together with the now-elevated cytoplasmic Ca²⁺, recruits and activates Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[13]

PLC_Pathway cluster_membrane Plasma Membrane Ligand Ligand (Hormone/Neurotransmitter) GPCR GPCR / RTK Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ (Membrane Lipid) PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto Releases Ca_ER Ca²⁺ Ca_cyto->PKC Activates Response Cellular Response (e.g., Gene Transcription, Contraction) PKC->Response Phosphorylates Targets mem_top mem_bottom

Caption: The Phospholipase C (PLC) signaling cascade.

Calcium-Sensing Receptor (CaSR) and Citrate Transport

In specialized tissues like the kidney proximal tubule, an interesting interplay occurs where extracellular calcium regulates citrate transport. This is mediated by the Calcium-Sensing Receptor (CaSR), a GPCR that detects extracellular Ca²⁺ levels.

  • High Extracellular Ca²⁺: Elevated levels of calcium in the tubular fluid activate the CaSR on the apical membrane of proximal tubule cells.[16]

  • Gq Protein Activation: CaSR activation stimulates the Gαq subunit of its associated G-protein.[16]

  • PKC Activation: This leads to the activation of Protein Kinase C (PKC), likely via the PLC pathway described above.[16]

  • Inhibition of Citrate Transport: Activated PKC then inhibits the activity of apical dicarboxylate transporters (like NaDC-1), which are responsible for reabsorbing citrate from the tubular fluid back into the cell.[16][17]

  • Increased Urinary Citrate: The result is decreased citrate reabsorption and, consequently, increased citrate excretion in the urine. This is a protective mechanism against the formation of calcium-based kidney stones.[16]

CaSR_Pathway cluster_membrane Apical Membrane (Kidney Proximal Tubule) Ext_Ca High Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ext_Ca->CaSR Activates Gq Gq Protein CaSR->Gq Activates PKC Protein Kinase C (PKC) Gq->PKC Activates NaDC1 Apical Dicarboxylate Transporter (NaDC-1) PKC->NaDC1 Inhibits Citrate_Reab Citrate Reabsorption NaDC1->Citrate_Reab Mediates Citrate_Excr Increased Citrate Excretion Citrate_Reab->Citrate_Excr Decrease leads to

Caption: CaSR-mediated regulation of citrate transport.

Detailed Experimental Protocols

Investigating the effects of calcium and citrate on cellular membranes requires a suite of biophysical and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: Measuring Membrane Potential Changes using Fluorescence Microscopy

This protocol describes how to measure changes in cellular membrane potential in response to an agonist that triggers calcium influx, using a voltage-sensitive fluorescent dye.[10][18][19]

Materials:

  • Adherent cells cultured on glass-bottom dishes.

  • Voltage-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit dye or DiBAC₄(3)).[18][19]

  • Loading buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Agonist solution (e.g., ATP, carbachol) to trigger Ca²⁺ channel opening.

  • Fluorescence microscope with appropriate filter sets and a temperature-controlled stage (37°C).

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., 1 µM DiSC₃(5) in loading buffer).[18]

    • Remove the culture medium from the cells and wash once with loading buffer.

    • Add the dye solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.[10]

  • Imaging Setup:

    • Place the dish on the microscope stage and allow the temperature to equilibrate to 37°C.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 535 nm, Em: 560 nm).[10]

    • Focus on a field of healthy cells.

  • Data Acquisition:

    • Begin time-lapse imaging, acquiring a baseline fluorescence reading for 1-2 minutes.

    • Carefully add the agonist solution to the dish to achieve the final desired concentration.

    • Continue recording the fluorescence intensity over time until the response peaks and returns to baseline, or for a predetermined period (e.g., 5-10 minutes). A rapid increase in fluorescence indicates membrane depolarization as the dye enters the cell.[19]

  • Data Analysis:

    • For each cell or region of interest, quantify the average fluorescence intensity over time.

    • Normalize the data by expressing the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F₀).

    • Plot the normalized fluorescence intensity versus time to visualize the depolarization event.

Exp_Workflow_MembranePotential Start Start: Culture Cells on Glass-Bottom Dish Wash Wash with Loading Buffer Start->Wash Load Load with Voltage- Sensitive Dye (30-45 min, 37°C) Wash->Load Equilibrate Equilibrate on Microscope Stage Load->Equilibrate Record_Base Record Baseline Fluorescence (1-2 min) Equilibrate->Record_Base Add_Agonist Add Agonist (e.g., ATP) Record_Base->Add_Agonist Record_Response Record Fluorescence Response (5-10 min) Add_Agonist->Record_Response Analyze Analyze Data (Quantify ΔF/F₀) Record_Response->Analyze End End: Plot Intensity vs. Time Analyze->End

Caption: Experimental workflow for membrane potential assay.

Protocol: Whole-Cell Patch-Clamp for Calcium Channel Activity

This protocol allows for the direct measurement of ionic currents flowing through calcium channels in the cell membrane, providing high-fidelity data on channel gating and regulation.[20][21][22]

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries and pipette puller.

  • Extracellular (bath) solution (e.g., Tyrode's solution containing 1.8 mM CaCl₂).[23]

  • Intracellular (pipette) solution.

  • Cells cultured at low density.

Methodology:

  • Pipette Preparation: Pull a borosilicate glass capillary to create a micropipette with a tip resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.[21]

  • Solution Filling: Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped at the tip.[21]

  • Cell Approach and Sealing:

    • Place the cell culture dish on the microscope stage and perfuse with extracellular solution.

    • Under positive pressure, lower the micropipette and approach a target cell.[21]

    • Gently press the pipette tip against the cell membrane and release the positive pressure to allow a high-resistance "giga-ohm" seal to form between the glass and the membrane.[22]

  • Achieving Whole-Cell Configuration:

    • Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell interior.[22]

  • Voltage-Clamp Recording:

    • Set the amplifier to voltage-clamp mode. Hold the cell membrane at a resting potential where Ca²⁺ channels are typically closed (e.g., -70 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to activate the voltage-gated calcium channels.

    • Record the resulting inward currents, which correspond to the influx of Ca²⁺ through the open channels.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Plot the peak current versus the applied voltage to generate a current-voltage (I-V) curve, which characterizes the channel's activation properties.

Conclusion

The interaction of "this compound" with cellular membranes is a nuanced process dominated by the individual actions of calcium and citrate ions. Ca²⁺ directly and potently modulates the biophysical character of the lipid bilayer, increasing rigidity and altering its electrical properties, while simultaneously serving as a critical second messenger in a multitude of signaling pathways. Citrate's primary role is to buffer and modulate the local concentration of free Ca²⁺, thereby controlling the extent of its effects. Understanding this interplay is crucial for researchers in cell biology and is of paramount importance in drug development, where modulating calcium signaling and bioavailability can have profound therapeutic consequences. The experimental frameworks provided herein offer robust methods for dissecting these complex and vital cellular mechanisms.

References

"in vitro studies on calcium citrate and osteoblast proliferation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: In Vitro Studies on Calcium Citrate (B86180) and Osteoblast Proliferation

Introduction

Calcium is an essential mineral for bone health, playing a critical role in bone formation and maintaining density.[1] Calcium supplements are widely used to prevent and treat osteoporosis, with calcium citrate being a common and bioavailable form.[2][3] Osteoblasts, the cells responsible for bone formation, undergo proliferation and differentiation to synthesize the bone matrix, which subsequently mineralizes.[3] Understanding the direct effects of calcium sources like this compound on osteoblast activity at a cellular level is crucial for developing effective bone regeneration strategies and therapies.

This technical guide provides a comprehensive overview of in vitro research investigating the impact of this compound on osteoblast proliferation, differentiation, and mineralization. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular signaling pathways. The content is intended for researchers, scientists, and drug development professionals in the field of bone biology and tissue engineering.

The Role of Calcium and Citrate in Osteoblast Function

Both calcium and citrate ions, the constituents of this compound, are integral to bone remodeling. Extracellular calcium ion (Ca²⁺) concentrations are known to influence osteoblast behavior. Studies have shown that Ca²⁺ levels between 2-4 mM can promote osteoblast proliferation and survival, while slightly higher concentrations of 6-8 mM are more favorable for differentiation and matrix mineralization.[4] However, Ca²⁺ concentrations above 10 mM have been reported to be cytotoxic.[4] The saturated concentration of Ca²⁺ released from this compound in an aqueous solution is approximately 5.1 mmol/L (5.1 mM), falling within the effective range for influencing osteoblast activity.[5]

Citrate is not merely a component of the calcium salt but is also an active signaling molecule and a fundamental component of the bone mineral matrix.[6][7] Osteoblasts themselves are specialized citrate-producing cells, secreting citrate for incorporation into the apatite/collagen structure during bone formation.[7][8][9] Exogenous citrate has been shown to enhance the expression of osteogenic genes like alkaline phosphatase (ALP) and promote the maturation of osteoblasts.[4]

Quantitative Effects of this compound on Osteoblasts

In vitro studies have sought to quantify the effects of this compound on key markers of osteoblast function, including proliferation, DNA synthesis, alkaline phosphatase (ALP) activity (an early marker of differentiation), and calcium deposition (a marker of mineralization).

One comparative study analyzed the impact of various commercial calcium supplements on human fetal osteoblast cells (hFOB 1.19).[1] The results for this compound are summarized below.

Table 1: Effect of this compound on Human Osteoblast (hFOB 1.19) Function

Parameter Treatment Concentration Observation Reference
Cell Proliferation 0.22 mg/mL No significant change from control [1]
DNA Synthesis Rate 0.22 mg/mL No significant change from control [1]
Alkaline Phosphatase (ALP) Activity 0.22 mg/mL No significant change from control [1][10]

| Calcium Ion Deposition | 0.22 mg/mL | No significant change from control |[1] |

Note: While this specific study did not show a significant proliferative effect at the tested concentration, it is important to consider that the cellular response can be highly dependent on the specific cell line, concentration, and culture conditions. Other research highlights that the Ca²⁺ released from this compound falls within a range known to be bioactive.[4][5]

Signaling Pathways in Calcium- and Citrate-Mediated Osteogenesis

The effects of calcium and citrate on osteoblasts are mediated by complex intracellular signaling pathways. Composite bone cements containing this compound have been shown to activate the PI3K/Akt and MAPK/Erk pathways, which are critical for promoting the proliferation and differentiation of mesenchymal stem cells into osteoblasts.[11]

  • PI3K/Akt Pathway: This pathway is involved in regulating cell proliferation, survival, and differentiation.[11] Its activation in osteoprogenitor cells can increase the expression of Runx2, a master transcription factor for osteoblast differentiation, thereby promoting both proliferation and subsequent osteogenesis.[11]

  • MAPK/Erk Pathway: This pathway plays a significant role in osteoblast activity in vivo.[11] Activation of MAPK/Erk signaling promotes the expression of key osteogenic genes such as Osterix (OSX) and Collagen Type I Alpha 1 (Col1a1), leading to new bone formation.[11]

  • Histone Acetylation: Citrate also acts as a substrate for histone acetylation, an epigenetic modification that can regulate the expression of genes crucial for both bone formation and resorption.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane CaSR Calcium Sensing Receptor (CaSR) PI3K PI3K CaSR->PI3K Activates Extracellular_Ca Extracellular Ca²⁺ (from this compound) Extracellular_Ca->CaSR Binds Akt Akt/PKB PI3K->Akt Activates Runx2 Runx2 Expression Akt->Runx2 Proliferation Osteoblast Proliferation Runx2->Proliferation Differentiation Osteoblast Differentiation Runx2->Differentiation

PI3K/Akt signaling pathway activated by extracellular calcium.

MAPK_Erk_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Stimulus Ca²⁺ / Growth Factors Stimulus->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk OSX_Col1a1 OSX, Col1a1 Expression Erk->OSX_Col1a1 Osteogenesis Osteogenesis OSX_Col1a1->Osteogenesis

MAPK/Erk signaling cascade promoting osteogenic gene expression.

Detailed Experimental Protocols

The following section outlines standardized in vitro protocols for assessing the effects of this compound on osteoblast proliferation and function. Human fetal osteoblast cells (hFOB 1.19) or human osteosarcoma cells (MG-63) are commonly used models.[1][2]

Cell Culture and Treatment
  • Cell Seeding: Osteoblast-like cells are seeded in 96-well or 24-well plates at a density of approximately 5,000-10,000 cells per well.[2]

  • Culture Medium: Cells are cultured in a suitable medium (e.g., RPMI-1640 or DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained in a humidified atmosphere of 5% CO₂ at 37°C until they reach 80-90% confluence.[1]

  • Preparation of this compound Solution: this compound powder is dissolved to the desired concentration (e.g., 0.22 mg/mL). As this compound has low water solubility, it is often dissolved in a weak acid solution like 1M HCl and then diluted in the culture medium to the final treatment concentration.[1] A vehicle control (medium with the same final concentration of HCl) should always be included.

  • Treatment: The standard culture medium is replaced with the medium containing the dissolved this compound or the vehicle control. Cells are then incubated for specific time points (e.g., 24, 48, 72 hours for proliferation; 2-14 days for differentiation and mineralization assays).[1][11]

Proliferation Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

  • After the treatment period (e.g., 48 hours), 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[1]

  • The plate is gently shaken for 15 minutes, and the absorbance is measured at 540-570 nm using a microplate reader.[1]

Differentiation Assessment: Alkaline Phosphatase (ALP) Activity
  • After 4 days of treatment, cells are washed with Phosphate-Buffered Saline (PBS).[1]

  • Cells are lysed using a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).[1]

  • The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

  • The conversion of pNPP to p-nitrophenol (pNP) by ALP results in a yellow color, which is quantified by measuring absorbance at 405 nm. The activity is typically normalized to the total protein content of the lysate.

Mineralization Assessment: Alizarin Red S Staining

This assay detects calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.

  • After a longer treatment period (e.g., 7-14 days), the cell culture medium is removed, and cells are washed with PBS.[1][11]

  • Cells are fixed with 70% ethanol (B145695) or 4% paraformaldehyde for 1 hour.[1]

  • After fixation, cells are rinsed with deionized water and stained with 40 mM Alizarin Red S solution (pH 4.2) for 10-20 minutes at room temperature.[1]

  • Excess stain is removed by washing thoroughly with deionized water. The stained calcium nodules appear as red-orange deposits and can be imaged via microscopy.

  • For quantification, the stain can be extracted (solubilized) using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted solution is measured at approximately 562 nm.[1]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis A Seed Osteoblasts in Culture Plates B Culture to 80-90% Confluence A->B C Prepare this compound & Control Solutions B->C D Treat Cells with Solutions C->D Proliferation Proliferation Assay (MTT) (24-72 hrs) D->Proliferation Differentiation Differentiation Assay (ALP Activity) (4 days) D->Differentiation Mineralization Mineralization Assay (Alizarin Red S) (7-14 days) D->Mineralization

General experimental workflow for in vitro osteoblast studies.

Conclusion

In vitro evidence suggests that the ionic components of this compound can influence key osteoblast functions. While one study using a specific concentration of this compound did not show a significant increase in proliferation, the known bioactive concentrations of extracellular calcium (2-8 mM) align with the release profile of this compound.[1][4] Furthermore, both calcium and citrate ions are implicated in activating critical signaling pathways (PI3K/Akt, MAPK/Erk) that promote osteogenic gene expression and cell differentiation.[11] The provided protocols offer a standardized framework for further investigation into the precise dose-response and time-course effects of this compound on osteoblast proliferation and maturation. Future research should focus on delineating optimal concentrations and exploring the synergistic effects of calcium and citrate ions on the complex process of bone formation.

References

Calcium Citrate as a Potential Drug Delivery Vehicle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium citrate (B86180), a salt of citric acid and calcium, has emerged as a promising biomaterial for the development of novel drug delivery systems. Its inherent biocompatibility, biodegradability, and the GRAS (Generally Recognized as Safe) status from the U.S. Food and Drug Administration make it an attractive alternative to traditional polymeric and inorganic nanoparticles. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of calcium citrate nanoparticles (CaCit NPs) as a versatile platform for delivering a wide range of therapeutic agents. We will delve into the experimental protocols for their preparation and drug loading, present key quantitative data for comparative analysis, and visualize the fundamental workflows and biological interactions.

Synthesis of this compound Nanoparticles

The primary method for synthesizing CaCit NPs is coprecipitation , which involves the controlled reaction of calcium and citrate ions in an aqueous solution. This bottom-up approach allows for the encapsulation of therapeutic molecules during the nanoparticle formation process.

Key Physicochemical Properties

The physicochemical properties of CaCit NPs are critical for their function as drug delivery vehicles. These properties can be tuned by adjusting the synthesis parameters.

PropertyValue RangeSignificance in Drug Delivery
Particle Size 50 - 350 nmInfluences cellular uptake, biodistribution, and drug release kinetics.
Zeta Potential -13.0 to -16.1 mVAffects colloidal stability and interaction with cell membranes.
Citrate Content 25% - 31%Contributes to the nanoparticle matrix and can influence drug loading.

Experimental Protocols

Synthesis of Eugenol-Embedded this compound Nanoparticles (Eu-CaCit NPs)

This protocol describes the encapsulation of the local anesthetic agent eugenol (B1671780) within a this compound matrix.[1]

Materials:

Procedure:

  • Dissolve 100 mg of eugenol in 2.00 mL of 0.375 M NaOH solution.

  • Add 5.00 mL of 1.00 M trisodium citrate solution to the eugenol solution and stir at room temperature for 10 minutes.

  • While stirring, add 3.25 mL of 2.00 M calcium chloride solution. A milky suspension will form.

  • Continue stirring the suspension at room temperature for an additional 30 minutes.

  • Centrifuge the mixture to collect the solid nanoparticles.

  • Wash the resulting solid with deionized water three times.

  • Dry the final product in a vacuum overnight to obtain a white solid of Eu-CaCit NPs.

Synthesis of Cisplatin-Loaded this compound Nanoparticles (CaCit@CDDP NPs)

This protocol outlines the loading of the chemotherapeutic drug cisplatin (B142131) into CaCit NPs.[2]

Materials:

  • Cisplatin (CDDP)

  • Calcium chloride (CaCl₂)

  • Trisodium citrate

  • Deionized water

Procedure:

  • Prepare aqueous solutions of CaCl₂ and trisodium citrate.

  • Incorporate 20 mg of cisplatin into the reaction mixture.

  • Mix the CaCl₂ and trisodium citrate solutions in the presence of cisplatin under controlled conditions to initiate coprecipitation. The molar ratio of Ca²⁺ to citrate can be varied to control particle size.[2]

  • Collect the formed CaCit@CDDP NPs through centrifugation.

  • Wash the nanoparticles to remove unreacted precursors and unloaded drug.

  • Lyophilize or freeze-dry the nanoparticles for long-term storage.

Characterization of this compound Nanoparticles

A comprehensive characterization is essential to ensure the quality and efficacy of the synthesized nanoparticles.

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Morphology and particle size distribution.
Dynamic Light Scattering (DLS) Hydrodynamic size and zeta potential.
X-ray Diffraction (XRD) Crystalline structure and phase purity.
Thermogravimetric Analysis (TGA) Thermal stability and composition.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical composition and drug-nanoparticle interactions.

Drug Loading and Release

The bottom-up synthesis process of CaCit NPs allows for the direct encapsulation of drugs.[3] The drug release from these nanoparticles is often governed by diffusion-controlled mechanisms.

Quantitative Data on Drug Loading
DrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)
Cisplatin Not explicitly reported, but loading is controlled during synthesis.[2]Not explicitly reported.
Eugenol Not explicitly reported, but successful encapsulation is demonstrated.[1]Not explicitly reported.

Note: The available literature focuses more on the successful encapsulation rather than providing specific quantitative values for loading and encapsulation efficiencies.

Cellular Uptake and Biological Interactions

While specific signaling pathways for the cellular uptake of this compound nanoparticles are not yet fully elucidated, the general mechanisms of nanoparticle internalization are believed to apply. The negatively charged surface of CaCit NPs suggests that their uptake is likely mediated by endocytosis.

Proposed Cellular Uptake Pathway

The primary proposed mechanism for the cellular entry of nanoparticles is endocytosis . This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4] For anionic nanoparticles like this compound, pinocytosis and clathrin-mediated endocytosis are considered major routes of internalization.[5]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization start Reactants (Calcium Chloride, Trisodium Citrate, Drug) mixing Coprecipitation start->mixing washing Washing & Centrifugation mixing->washing drying Drying / Lyophilization washing->drying nps Drug-Loaded CaCit NPs drying->nps sem SEM nps->sem Analysis dls DLS nps->dls Analysis xrd XRD nps->xrd Analysis tga TGA nps->tga Analysis ftir FTIR nps->ftir Analysis

Caption: Experimental workflow for the synthesis and characterization of drug-loaded this compound nanoparticles.

Proposed Cellular Uptake Pathway of this compound Nanoparticles

cellular_uptake extracellular Extracellular Space np CaCit NP extracellular->np cell_membrane Cell Membrane intracellular Intracellular Space endocytosis Endocytosis (Clathrin-mediated) np->endocytosis Interaction with cell surface endosome Early Endosome endocytosis->endosome Internalization lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release Acidic pH Trigger release->intracellular Therapeutic Action

Caption: A proposed cellular uptake pathway for this compound nanoparticles via endocytosis.

Logical Relationships in the Design of CaCit NP Drug Delivery Systems

logical_relationships cluster_design Design Parameters cluster_properties Nanoparticle Properties cluster_performance In Vitro / In Vivo Performance reactant_ratio Reactant Ratio particle_size Particle Size reactant_ratio->particle_size drug_properties Drug Properties (Solubility, Charge) drug_loading Drug Loading drug_properties->drug_loading cellular_uptake Cellular Uptake particle_size->cellular_uptake zeta_potential Zeta Potential zeta_potential->cellular_uptake drug_release Drug Release Profile drug_loading->drug_release therapeutic_efficacy Therapeutic Efficacy cellular_uptake->therapeutic_efficacy drug_release->therapeutic_efficacy

Caption: Logical relationships governing the design and performance of this compound nanoparticle-based drug delivery systems.

Conclusion and Future Perspectives

This compound nanoparticles represent a highly promising platform for drug delivery, offering advantages in terms of biocompatibility and ease of synthesis. The ability to encapsulate a variety of therapeutic agents during the coprecipitation process makes them a versatile tool in nanomedicine. Future research should focus on a more detailed understanding of the drug release kinetics for different classes of drugs and a thorough investigation of the specific cellular uptake mechanisms and intracellular fate of these nanoparticles. Furthermore, optimizing drug loading and encapsulation efficiencies will be crucial for translating this technology into clinical applications. The exploration of surface modifications to achieve targeted drug delivery is another exciting avenue for future development.

References

Synthesis of Calcium Citrate from Eggshells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eggshells, a significant byproduct of the food industry, are a rich and sustainable source of calcium carbonate (CaCO₃), typically comprising 94-97% of the shell's composition.[1] This high calcium content presents a valuable opportunity for the synthesis of high-purity calcium citrate (B86180), a bioavailable form of calcium widely used in pharmaceuticals, nutraceuticals, and food fortification.[1][2] Calcium citrate offers superior solubility and bioavailability compared to calcium carbonate, particularly in individuals with neutral or alkaline gastric pH.[2] This technical guide provides a comprehensive overview of the synthesis of this compound from eggshells, detailing various experimental protocols, presenting quantitative data for process optimization, and illustrating the underlying chemical pathways and workflows.

Chemical Principle

The fundamental chemical reaction for the synthesis of this compound from eggshells involves the reaction of calcium carbonate with citric acid (C₆H₈O₇). The overall balanced chemical equation is:

3CaCO₃ + 2C₆H₈O₇ → Ca₃(C₆H₅O₇)₂ + 3H₂O + 3CO₂

This reaction results in the formation of tricalcium dicitrate, water, and carbon dioxide. The process can be carried out directly or through intermediate steps to enhance purity and yield.

Experimental Protocols

Several methodologies have been developed for the synthesis of this compound from eggshells, each with distinct advantages in terms of yield, purity, and process complexity. The following sections detail the key experimental protocols.

Direct Synthesis with Citric Acid

This method involves the direct reaction of prepared eggshell powder with a citric acid solution.

Methodology:

  • Eggshell Preparation:

    • Collect and thoroughly wash chicken eggshells to remove any adhering organic matter.

    • Boil the eggshells in water for 15-30 minutes to sterilize and facilitate the removal of the inner membrane.

    • Dry the cleaned eggshells in an oven at 100-120°C for 2-4 hours.[3]

    • Grind the dried eggshells into a fine powder (e.g., 180-mesh) using a blender or ball mill to increase the surface area for reaction.[4]

  • Reaction:

    • In a reaction vessel, mix the eggshell powder with a citric acid solution. The concentration of citric acid and the solid-to-liquid ratio are critical parameters that influence the reaction yield.[1]

    • Continuously stir the mixture at a controlled temperature. Optimal temperatures can range from ambient to elevated temperatures (e.g., 30-70°C).[1][5]

    • The reaction is typically carried out for a duration of 2 to 4 hours, or until the cessation of carbon dioxide evolution (bubbling).[1]

  • Product Isolation and Purification:

    • Filter the resulting solution to remove any unreacted eggshell powder and other insoluble impurities.

    • The filtered solution containing this compound is then dried. This can be achieved through methods such as oven drying at elevated temperatures (e.g., 550-600°C) followed by grinding.[1]

    • For higher purity, the crude this compound can be recrystallized. This involves dissolving the product in hot water and then allowing it to cool, leading to the formation of purer crystals.

Two-Step Synthesis via Calcium Acetate (B1210297) Intermediate

This method involves an initial reaction with acetic acid to form a calcium acetate intermediate, which then reacts with citric acid. This can lead to a product with higher purity.[2]

Methodology:

  • Eggshell Preparation: Follow the same procedure as described in the direct synthesis method.

  • Formation of Calcium Acetate:

    • React the prepared eggshell powder with an aqueous solution of acetic acid at room temperature. A typical reaction time is 5 hours with continuous stirring.[2]

    • The reaction produces a solution of calcium acetate.

  • Synthesis of this compound:

    • To the calcium acetate solution, add citric acid. The molar ratio of calcium acetate to citric acid is a key parameter, with a 3:2 ratio being identified as optimal in some studies.[2]

    • Heat the mixture to a specific temperature (e.g., 50°C) and maintain the reaction for a defined period (e.g., 1 hour).[2]

  • Product Isolation and Purification:

    • The resulting this compound precipitates out of the solution.

    • Filter the precipitate and wash it with distilled water to remove any residual acetic acid and other soluble impurities.

    • Dry the purified this compound product.

Ultrasonic-Assisted Synthesis

The application of ultrasound can enhance the reaction rate and yield by improving mass transfer and particle deagglomeration.

Methodology:

  • Eggshell Preparation: Prepare the eggshell powder as previously described.

  • Ultrasonic Reaction:

    • Combine the eggshell powder and citric acid solution in a reaction vessel equipped with an ultrasonic probe or bath.

    • Apply ultrasonic waves at a specified power (e.g., 700 W) for a defined duration (e.g., 25 minutes).[4]

    • The reaction temperature is also a critical parameter to be controlled.

  • Product Isolation: Follow the standard filtration, washing, and drying procedures to isolate the this compound product.

Quantitative Data and Process Optimization

The yield and purity of the synthesized this compound are influenced by several factors. The following tables summarize the quantitative data from various studies, providing insights into optimal reaction conditions.

Method Citric Acid Concentration Solid:Liquid Ratio Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Direct Synthesis30%1:1630388.64-[1]
Direct Synthesis1 mol/L-400.3368.36-[6]
Two-Step (via Acetate)--50 (citric acid step)1 (citric acid step)~58.898.70[2]
Ultrasonic-Assisted-1:2 (eggshell:citric acid)-0.4290.83-[4]
High-Temp Calcination1 mol/L-70-84.3687.84[5]

Note: The conditions and results can vary based on the specific experimental setup and the characteristics of the raw materials.

Product Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and crystalline structure. Common analytical techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of citrate and confirm the formation of the salt.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the product. Studies have shown that the concentration of citric acid can influence whether a hydrated (Ca₃(C₆H₅O₇)₂·4H₂O) or anhydrous phase is formed.[7]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized this compound crystals.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and determine the water of hydration content.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from eggshells.

This compound Synthesis Workflow raw_eggshells Raw Eggshells washing Washing & Sterilization raw_eggshells->washing Step 1 drying Drying washing->drying Step 2 grinding Grinding drying->grinding Step 3 eggshell_powder Eggshell Powder (CaCO3) grinding->eggshell_powder Step 4 reaction Reaction with Citric Acid eggshell_powder->reaction Step 5 filtration Filtration reaction->filtration Step 6 drying_final Drying filtration->drying_final Step 7 calcium_citrate This compound drying_final->calcium_citrate Step 8 characterization Characterization (FTIR, XRD, SEM) calcium_citrate->characterization

Caption: General workflow for this compound synthesis from eggshells.

Two-Step Synthesis Pathway

This diagram outlines the two-step synthesis process involving a calcium acetate intermediate.

Two-Step Synthesis Pathway eggshell_powder Eggshell Powder (CaCO3) reaction1 Reaction 1 (Room Temp, 5h) eggshell_powder->reaction1 acetic_acid Acetic Acid acetic_acid->reaction1 calcium_acetate Calcium Acetate Solution reaction1->calcium_acetate reaction2 Reaction 2 (50°C, 1h, 3:2 molar ratio) calcium_acetate->reaction2 citric_acid Citric Acid citric_acid->reaction2 precipitation Precipitation reaction2->precipitation calcium_citrate This compound precipitation->calcium_citrate

Caption: Two-step synthesis via a calcium acetate intermediate.

Chemical Transformation

The following diagram illustrates the chemical transformation from calcium carbonate to this compound.

Chemical Transformation CaCO3 3CaCO3 (Calcium Carbonate) CalciumCitrate Ca3(C6H5O7)2 (this compound) CaCO3->CalciumCitrate + CitricAcid 2C6H8O7 (Citric Acid) CitricAcid->CalciumCitrate + Reactants Reactants Products Products Water 3H2O (Water) CO2 3CO2 (Carbon Dioxide)

Caption: Chemical reaction for this compound synthesis.

The synthesis of this compound from eggshells represents an economically viable and environmentally friendly approach to valorizing a common waste product. The choice of synthesis method—be it direct reaction, a two-step process, or an ultrasonically assisted approach—will depend on the desired purity, yield, and available equipment. By carefully controlling reaction parameters such as temperature, time, and reactant concentrations, it is possible to produce high-quality this compound suitable for a range of applications in the pharmaceutical and food industries. Further research may focus on scaling up these processes for industrial production and exploring novel applications for this sustainably sourced biomaterial.

References

A Comprehensive Guide to the Thermal Decomposition Analysis of Calcium Citrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of calcium citrate (B86180) tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O), a compound of significant interest in the pharmaceutical and food industries as a calcium supplement. Understanding its thermal behavior is crucial for quality control, formulation development, and ensuring product stability. This document outlines the key decomposition stages, presents quantitative data from thermogravimetric analysis (TGA), and details the experimental protocols for its characterization.

Core Concepts: Thermal Decomposition Pathway

The thermal decomposition of calcium citrate tetrahydrate is a multi-step process that can be effectively monitored using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). The process, conducted in an inert atmosphere, generally proceeds through three main stages: dehydration, decomposition of the anhydrous citrate to calcium carbonate, and the final decomposition of calcium carbonate to calcium oxide.

Quantitative Decomposition Data

The following tables summarize the quantitative data derived from the thermal analysis of this compound tetrahydrate under a controlled heating program in an inert atmosphere (e.g., nitrogen).

Table 1: Dehydration Stages of this compound Tetrahydrate

StageTemperature Range (°C)Mass Loss (%)Water Molecules Lost (per formula unit)Intermediate Product
160 - 140~6.32This compound Dihydrate (Ca₃(C₆H₅O₇)₂·2H₂O)
2140 - 190~6.32Anhydrous this compound (Ca₃(C₆H₅O₇)₂)

Note: The total mass loss for the complete dehydration of four water molecules is approximately 12.6%. Some studies may show this as a single or overlapping step depending on the heating rate.

Table 2: Decomposition of Anhydrous this compound

StageTemperature Range (°C)Mass Loss (%)Gaseous ByproductsSolid Residue
3360 - 485~39Complex mixture of organic fragments (e.g., CO, CO₂, acetone)Calcium Carbonate (CaCO₃)
4620 - 750~22Carbon Dioxide (CO₂)Calcium Oxide (CaO)

Experimental Protocols

A thorough thermal analysis of this compound tetrahydrate requires precise experimental control. The following are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravravimetric analyzer equipped with a high-precision balance, furnace, and gas flow control.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound tetrahydrate powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature of 800-900°C.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature. This provides information on endothermic and exothermic transitions.

Instrumentation: A DTA or DSC instrument with a furnace, sample and reference holders, and temperature sensors.

Methodology:

  • Sample Preparation: Weigh 3-7 mg of this compound tetrahydrate into a DSC/DTA pan (typically aluminum or alumina). An empty, sealed pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in their respective holders within the instrument cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 25-30°C.

    • Heat the sample at a controlled rate, typically 10°C/min, over the desired temperature range (e.g., up to 800°C).

  • Data Acquisition: Record the differential temperature or heat flow as a function of the sample temperature. Endothermic events (e.g., dehydration, decomposition) will appear as downward peaks, while exothermic events will be represented by upward peaks.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for the analysis of this compound tetrahydrate.

thermal_decomposition_pathway CCT This compound Tetrahydrate Ca₃(C₆H₅O₇)₂·4H₂O CCD This compound Dihydrate Ca₃(C₆H₅O₇)₂·2H₂O CCT->CCD 60-140°C -2H₂O CCA Anhydrous this compound Ca₃(C₆H₅O₇)₂ CCD->CCA 140-190°C -2H₂O CaCO3 Calcium Carbonate CaCO₃ CCA->CaCO3 360-485°C - Organic Fragments CaO Calcium Oxide CaO CaCO3->CaO 620-750°C -CO₂ experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg of This compound Tetrahydrate place Place in TGA/DSC Crucible weigh->place instrument Load Sample into TGA/DSC Instrument place->instrument purge Purge with Inert Gas (e.g., Nitrogen) instrument->purge heat Heat at a Controlled Rate (e.g., 10°C/min) purge->heat record Record Mass Loss (TGA) or Heat Flow (DSC) vs. Temp. heat->record analyze Analyze Decomposition Stages, Temperatures, and Mass Loss record->analyze report Generate Report and Graphs analyze->report

The Dual Role of Calcium Citrate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Calcium citrate (B86180), a widely utilized calcium supplement, serves as a critical tool in cellular biology for modulating one of the most fundamental signaling mechanisms: the calcium signaling pathway. Upon dissolution, it bifurcates into two biologically active components: calcium ions (Ca²⁺), a ubiquitous second messenger, and citrate, a key metabolic intermediate. This technical guide provides an in-depth exploration of the mechanisms by which calcium citrate influences cellular signaling cascades. We detail the pivotal role of the extracellular Calcium-Sensing Receptor (CaSR), the subsequent activation of phospholipase C, and the downstream propagation of signals through Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Furthermore, we examine the metabolic-signaling role of the citrate anion upon its transport into the cell. This document furnishes researchers with the quantitative data, detailed experimental protocols, and pathway visualizations necessary to design and interpret experiments aimed at understanding and manipulating calcium-dependent cellular processes.

Introduction: Calcium as a Ubiquitous Second Messenger

Cellular signaling is orchestrated by a series of molecular events that translate extracellular stimuli into specific cellular responses. Among the most critical mediators of these signals is the calcium ion (Ca²⁺).[1][2][3] Cells maintain a tightly regulated, low cytosolic Ca²⁺ concentration of approximately 100 nM, which is several orders of magnitude lower than the extracellular environment (1-2 mM).[1] This steep electrochemical gradient allows for rapid and transient increases in intracellular Ca²⁺ upon the opening of ion channels in the plasma membrane or the endoplasmic reticulum (ER). These calcium transients act as a versatile second messenger, regulating a vast array of physiological processes including gene expression, muscle contraction, neurotransmission, and cell proliferation.[1][2][4]

This compound serves as a readily bioavailable source of both calcium and citrate ions. Its primary role in the context of cellular signaling is to elevate extracellular calcium concentration, thereby modulating the activity of cell surface receptors that sense and respond to these changes.

The Gateway: The Calcium-Sensing Receptor (CaSR)

The principal sensor for extracellular calcium is the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor (GPCR).[5][6] Expressed in a wide variety of tissues, the CaSR plays a central role in calcium homeostasis and modulates diverse cellular functions.[6][7]

Activation of the CaSR by an increase in extracellular Ca²⁺ initiates the dissociation of its coupled heterotrimeric G-proteins, primarily Gq/11 and Gi/o, leading to the activation of multiple downstream signaling cascades.[5][8][9]

CaSR-Mediated Gq/11 Signaling: The Phosphoinositide Pathway

The activation of the Gq/11 pathway is a canonical signaling event following CaSR stimulation. The Gαq/11 subunit activates the enzyme Phospholipase C (PLC).[1][8] PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8]

  • IP₃ is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum. This binding triggers the opening of the IP₃R calcium channel, resulting in a rapid release of stored Ca²⁺ into the cytosol.[1][8][10]

  • DAG remains in the plasma membrane where it, in conjunction with the now-elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[11][12]

The following diagram illustrates the initial steps of CaSR activation leading to the generation of IP₃ and DAG.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca_ext Extracellular Ca²⁺ (from this compound) CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR Binds & Activates Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PLC->DAG Generates IP3 Inositol 1,4,5- trisphosphate (IP₃) PLC->IP3 Generates PIP2->DAG PIP2->IP3

Caption: CaSR activation of the Gq/11-PLC signaling cascade.

Key Downstream Effector Pathways

The initial rise in intracellular calcium and the production of DAG trigger a cascade of phosphorylation events mediated by key protein kinases.

Protein Kinase C (PKC) Activation

Conventional isoforms of Protein Kinase C (cPKC; e.g., PKCα, β, γ) are key effectors of the CaSR-Gq/11 pathway.[12][13] Their activation is a two-step process requiring both DAG and Ca²⁺. The increase in cytosolic Ca²⁺ promotes the translocation of cPKC from the cytosol to the plasma membrane, where it can then bind to DAG.[14] This dual-signal detection makes cPKC a coincidence detector for CaSR activation. Once active, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, regulating processes such as gene expression, cell proliferation, and inflammation.[11][15]

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation

A second major pathway activated by intracellular calcium release involves calmodulin (CaM), a ubiquitous calcium-binding protein.[1] When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change that allows the Ca²⁺/CaM complex to bind and activate its target proteins.[16]

A primary target of the Ca²⁺/CaM complex is CaMKII, a multifunctional serine/threonine kinase.[17] The binding of Ca²⁺/CaM to CaMKII relieves its autoinhibition, enabling it to phosphorylate its substrates. A key feature of CaMKII is its ability to autophosphorylate at Threonine 286 (in the α isoform), which renders the kinase partially active even after intracellular Ca²⁺ levels have returned to baseline.[7] This molecular memory mechanism is crucial for decoding the frequency of calcium oscillations and for processes like synaptic plasticity.[16]

The diagram below outlines the convergence of signals on PKC and CaMKII.

Downstream_Pathways cluster_upstream Upstream Signals cluster_kinases Kinase Activation cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Cytosolic Ca²⁺ Ca_cyto->PKC Activates CaM Calmodulin (CaM) Ca_cyto->CaM Binds Substrate_P_PKC PKC Substrate Phosphorylation PKC->Substrate_P_PKC Phosphorylates CaM_Ca Ca²⁺/CaM Complex CaM->CaM_Ca CaMKII_inactive Inactive CaMKII CaM_Ca->CaMKII_inactive Binds & Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrate_P_CaMKII CaMKII Substrate Phosphorylation CaMKII_active->Substrate_P_CaMKII Phosphorylates CREB CREB CaMKII_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene_Expression pCREB->Gene_Expression Regulates Gene Expression

Caption: Activation of PKC and CaMKII by upstream calcium and DAG signals.

The Role of Citrate in Metabolic Signaling

Beyond providing Ca²⁺ ions, this compound also delivers citrate, a central node in cellular metabolism. Extracellular citrate can be transported into the cell via the sodium-dependent citrate transporter, SLC13A5 (NaCT).[3][18] Once in the cytosol, citrate has several key functions:

  • Precursor for Biosynthesis: Cytosolic citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA and oxaloacetate. Acetyl-CoA is a critical building block for the synthesis of fatty acids and cholesterol and is also the donor for protein acetylation, an important post-translational modification that can regulate gene expression.[3]

  • Allosteric Regulation: Citrate can act as an allosteric inhibitor of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby providing a feedback mechanism between the TCA cycle and glycolysis.[14]

Recent research indicates that signaling through the CaSR can, in turn, regulate citrate transport, suggesting a complex interplay between calcium- and metabolic-signaling pathways.[19][20]

Quantitative Data on Calcium-Mediated Signaling

The following tables summarize quantitative data from various studies investigating the dose-response relationship between extracellular calcium and key signaling events.

Table 1: CaSR Activation Measured by IP1 Accumulation (IP1 is a stable metabolite of IP₃ and is used as a surrogate for Gq/11 pathway activation)

ParameterCell TypeExtracellular [Ca²⁺]ResultReference
EC₅₀ HEK293 cells expressing CaSR0.5 - 25 mM2.52 mM[15][21]
IP1 Accumulation HEK293-CaSR cells0.5 - 5 mMConcentration-dependent increase in IP1[22]

Table 2: CaMKII Activation Measured by Thr286/287 Autophosphorylation

ParameterCell Type / ModelExperimental ConditionResultReference
EC₅₀ Dorsal Root Ganglion NeuronsIncreasing extracellular [Ca²⁺]2.6 mM[1]
Fold Change Dorsal Root Ganglion NeuronsRe-addition of 1.8 mM Ca²⁺ after depletion245 ± 27.6% increase in phosphorylation[1]
Phosphorylation Cultured Hippocampal NeuronsShift from ~50 nM to 1.26 mM extracellular Ca²⁺>90% conversion to autonomous form within 30-50s[3]
Phosphorylation Mouse Brain SlicesRemoval of extracellular Ca²⁺ for 15 min~95% decrease in Thr286 phosphorylation[17]

Table 3: PKC Activation

ParameterCell Type / ModelExperimental ConditionResultReference
Enzymatic Activity Isolated MyocytesStimulation with PMA (DAG mimetic)139% increase in Ca²⁺-dependent PKC activity[23]
Ca²⁺ Dependence Purified PKCIn presence of phospholipid membranesCa²⁺ induces membrane binding with a midpoint of ~40 µM[24]
EC₅₀ for Ca²⁺ Purified PKCIn vitro assay28.0 ± 4.4 µM (control)[25]

Table 4: Effects of Oral this compound Supplementation (Human Study)

ParameterDoseTime PointResultReference
Total Serum Calcium 1000 mg this compound3 hours post-ingestion+0.10 ± 0.07 mmol/L (p < 0.0001)[9][26]
Ionized Serum Calcium 1000 mg this compound3 hours post-ingestion+0.06 ± 0.03 mmol/L (p < 0.0001)[9][26]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of cellular signaling. Below are summarized protocols for key experiments.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).

Principle: Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm when bound to Ca²⁺, while its emission remains constant at ~510 nm. The ratio of fluorescence intensity at 340 nm vs. 380 nm excitation is directly proportional to the [Ca²⁺]i.

Methodology:

  • Cell Plating: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Reagent Preparation: Prepare a 1 mg/mL Fura-2 AM stock solution in anhydrous DMSO. Prepare a recording buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA).

  • Dye Loading:

    • Wash cells twice with the recording buffer.

    • Dilute the Fura-2 AM stock solution into the recording buffer to a final concentration of 1-5 µg/mL.

    • Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C in the dark.[2][17][27]

  • Washing: Wash the cells three times with the recording buffer to remove extracellular dye. Allow cells to de-esterify the dye for an additional 30 minutes.[2]

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.

    • Acquire images at 510 nm emission, alternating excitation between 340 nm and 380 nm.

    • Establish a baseline reading, then perfuse with the test compound (e.g., buffer with elevated this compound).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each ROI over time.

    • The change in this ratio reflects the change in intracellular calcium. Calibration can be performed using ionophores (e.g., ionomycin) and Ca²⁺/EGTA buffers to convert ratios to absolute concentrations.[2]

Fura2_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Plate Plate Cells on Coverslips Load Load Cells with Fura-2 AM Plate->Load Wash Wash & De-esterify Load->Wash Image Mount on Microscope & Perfuse with Stimulus Wash->Image Record Record Fluorescence at 340/380 nm Excitation Image->Record Ratio Calculate F₃₄₀/F₃₈₀ Ratio for ROIs Record->Ratio Plot Plot Ratio vs. Time Ratio->Plot

Caption: Experimental workflow for Fura-2 AM calcium imaging.
Western Blot for Phosphorylated CaMKII

This protocol details the detection of phosphorylated CaMKII (p-CaMKII) as a measure of its activation.

Principle: Western blotting uses SDS-PAGE to separate proteins by size. Proteins are then transferred to a membrane and probed with antibodies specific to the protein of interest. To detect activation, a primary antibody that specifically recognizes the phosphorylated form of CaMKII (e.g., at Thr286) is used. A second antibody against total CaMKII is used on a separate blot or after stripping the first antibody to normalize for protein loading.

Methodology:

  • Cell Lysis: After stimulation (e.g., with varying concentrations of extracellular calcium), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-CaMKII (e.g., anti-p-CaMKII Thr286) diluted in TBST, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-CaMKII signal to the total CaMKII signal from a reprobed blot or a parallel blot.[17]

Conclusion and Future Directions

This compound provides a potent and physiologically relevant method for activating calcium-dependent signaling pathways. Its dissociation into Ca²⁺ and citrate allows it to act on two distinct but interconnected cellular systems: ion-mediated signal transduction and core metabolic regulation. The primary mechanism of action for the calcium component is the activation of the cell surface CaSR, which triggers the Gq/11-PLC pathway, leading to intracellular calcium release and the activation of downstream kinases such as PKC and CaMKII. These events culminate in the regulation of a multitude of cellular processes, including transcription factor activity. The citrate component can be taken up by cells to fuel biosynthetic pathways and allosterically regulate metabolism.

For professionals in drug development, understanding these pathways is critical. The CaSR and its downstream effectors represent viable targets for therapeutic intervention in diseases ranging from endocrine disorders to cancer. The protocols and quantitative data presented in this guide offer a foundational framework for designing and executing studies to probe these pathways, screen for novel modulators, and elucidate the complex cellular consequences of altering calcium and citrate homeostasis. Future research should aim to further quantify the crosstalk between CaSR signaling and citrate metabolism and to delineate the specific gene expression profiles regulated by these integrated pathways in various disease models.

References

The Influence of Calcium Citrate on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human gut microbiome, a complex ecosystem of trillions of microorganisms, plays a pivotal role in host physiology, influencing everything from nutrient metabolism to immune function. Dietary components are primary drivers of microbial composition and activity. Among these, minerals such as calcium are gaining attention for their potential to modulate the gut microbiota. While the effects of dietary calcium are often studied in the context of dairy consumption or calcium carbonate supplementation, the specific impact of different calcium salts, such as calcium citrate (B86180), is an emerging area of research. This technical guide synthesizes the current understanding of how calcium citrate affects the gut microbiota, providing an in-depth analysis of available data, experimental methodologies, and potential mechanisms of action for a scientific audience.

Effects on Gut Microbiota Composition and Metabolism

This compound supplementation has been shown to alter the composition and metabolic output of the gut microbiota. The primary effects observed in both in vitro and animal models are a selective modulation of bacterial populations and a significant shift in the production of short-chain fatty acids (SCFAs).

Modulation of Bacterial Genera

In vitro and animal studies have demonstrated that this compound can influence the abundance of specific bacterial genera. Notably, a pH-dependent decrease in the abundance of Bacteroides has been observed in in vitro colonic fermentation models when supplemented with this compound.[1] In contrast, studies in weaned piglets have shown that dietary this compound, when compared to calcium carbonate, can increase the abundance of other genera, such as Phascolarctobacterium.

Table 1: Summary of this compound's Effect on Bacterial Genera

Study TypeModelCalcium FormKey Findings on Bacterial GeneraReference
In VitroColonic Fermentation ModelThis compound (CaCi)pH-dependent decrease in the abundance of Bacteroides.[1]
AnimalWeaned PigletsThis compoundIncreased abundance of Phascolarctobacterium compared to calcium carbonate.
Impact on Short-Chain Fatty Acid (SCFA) Production

A significant metabolic consequence of this compound's interaction with the gut microbiota is the alteration of SCFA profiles. SCFAs, particularly acetate (B1210297), propionate, and butyrate, are key products of bacterial fermentation of dietary fibers and are crucial for gut health and host energy metabolism. Research indicates that this compound specifically enhances the production of acetate.

Table 2: Summary of this compound's Effect on SCFA Production

Study TypeModelCalcium FormKey Findings on SCFA ProductionReference
In VitroColonic Fermentation ModelThis compound (CaCi)Higher acetate production at low and high colonic pH gradients compared to control.[1][1]
AnimalWeaned PigletsThis compoundNot specified in available abstracts.

Experimental Protocols

The following section details a representative experimental protocol for an in vitro gut fermentation model, based on methodologies commonly employed in the field to study the effects of dietary supplements on the gut microbiota.

In Vitro Batch Colonic Fermentation Model

This protocol is designed to simulate the conditions of the human colon to assess the impact of this compound on a standardized human fecal microbiota.

  • Fecal Inoculum Preparation:

    • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

    • Samples are pooled and homogenized in a sterile anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a fecal slurry (e.g., 20% w/v).

    • The slurry is filtered to remove large particulate matter.

  • Fermentation Medium:

    • A basal medium mimicking the nutrient environment of the colon is prepared. This typically contains peptones, yeast extract, salts, and vitamins.

    • A carbohydrate source, such as inulin (B196767) or other prebiotic fibers (e.g., 10 g/L), is added to fuel fermentation.[1]

  • Experimental Setup:

    • Anaerobic fermentation vessels are filled with the basal medium.

    • The vessels are inoculated with the fecal slurry.

    • Treatment groups are established by adding different calcium salts. For the target group, sterile this compound is added to achieve a physiologically relevant concentration. Control groups would include a no-calcium control and vessels with other calcium salts like calcium carbonate or calcium phosphate (B84403) for comparison.[1]

    • The pH of the vessels is set and maintained at specific levels (e.g., low, medium, and high pH gradients) to simulate different regions of the colon.[1]

    • Vessels are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Sample Analysis:

    • Microbiota Composition: Samples are collected at baseline and at the end of the fermentation. Bacterial DNA is extracted, and the 16S rRNA gene (e.g., V3-V4 regions) is amplified and sequenced using a high-throughput sequencing platform. Bioinformatic analysis is then used to determine the taxonomic composition and diversity (alpha and beta) of the microbial community.

    • SCFA Analysis: Fermentation broth is analyzed for SCFA concentrations (acetate, propionate, butyrate) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vitro study investigating the effects of this compound on the gut microbiota.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Fecal_Sample Fecal Sample Collection (Healthy Donors) Slurry_Prep Fecal Slurry Preparation (Anaerobic Conditions) Fecal_Sample->Slurry_Prep Inoculation Inoculation of Medium with Fecal Slurry Slurry_Prep->Inoculation Medium_Prep Basal Medium Preparation (+ Carbohydrate Source) Medium_Prep->Inoculation Treatment Addition of Treatments: 1. Control (No Calcium) 2. This compound 3. Other Calcium Salts Inoculation->Treatment Incubation Anaerobic Incubation (37°C, 24-48h, pH control) Treatment->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction SCFA_Analysis SCFA Analysis (GC-MS) Incubation->SCFA_Analysis Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatics Analysis (Taxonomy, Diversity) Sequencing->Bioinformatics Microbial_Shifts Changes in Microbial Composition Bioinformatics->Microbial_Shifts Metabolite_Changes Changes in SCFA Production SCFA_Analysis->Metabolite_Changes

Caption: Workflow for in vitro gut model experiments.

Potential Mechanisms of Action

While a direct signaling pathway for this compound's effect on specific bacteria is not yet fully elucidated, two relevant pathways can be considered: the host's response to luminal calcium and the microbial metabolic pathways for acetate, a key metabolite affected by this compound.

Extracellular calcium in the gut lumen can activate the Calcium-Sensing Receptor (CaSR) on the surface of intestinal epithelial cells. This can trigger downstream signaling cascades that may alter the gut environment, for example by modulating ion and fluid transport, thereby indirectly influencing the microbiota.

G cluster_lumen cluster_cell Intestinal Epithelial Cell Ca_ion Extracellular Ca²⁺ (from this compound) CaSR CaSR (G-protein coupled receptor) Ca_ion->CaSR binds PLC Phospholipase C (PLC) CaSR->PLC activates IP3 IP₃ PLC->IP3 generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC activates Cellular_Response Cellular Responses (e.g., altered ion transport, fluid secretion, gene expression) PKC->Cellular_Response modulates

Caption: Host intestinal cell CaSR signaling pathway.

The observed increase in acetate suggests a modulation of bacterial fermentation pathways. The primary pathway for acetate production in many gut anaerobes is the Acetyl-CoA pathway, involving the enzymes phosphotransacetylase (Pta) and acetate kinase (AckA).

G cluster_bacterium Anaerobic Bacterium Pyruvate Pyruvate (from Glycolysis) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex AcetylP Acetyl-Phosphate AcetylCoA->AcetylP Pta Acetate_out Acetate (secreted) AcetylP->Acetate_out AckA ADP ADP ATP ATP ADP->ATP Energy Generation CaCi This compound (Environmental Factor) CaCi->Pyruvate Potentially influences substrate flux

Caption: Bacterial acetate production pathway.

Conclusion and Future Directions

Current evidence, primarily from in vitro and animal studies, indicates that this compound has a distinct modulatory effect on the gut microbiota. Its impact is characterized by a selective influence on bacterial populations, such as a decrease in Bacteroides, and a notable increase in the production of acetate. The mechanisms driving these changes are likely multifactorial, involving the physicochemical properties of citrate and calcium in the gut lumen, which may alter pH and mineral availability, thereby creating selective pressures on the microbial community.

For drug development professionals and researchers, these findings open several avenues for investigation:

  • Human Clinical Trials: Rigorous, placebo-controlled human studies are necessary to confirm these preclinical findings and to determine the optimal dosage and long-term effects of this compound supplementation on the human gut microbiome and host health.

  • Mechanistic Studies: Further research is required to elucidate the precise molecular mechanisms by which this compound alters microbial metabolism. This includes investigating its effect on bacterial gene expression related to substrate utilization and fermentation pathways.

  • Synergistic Effects: The interaction between this compound and other dietary components, such as prebiotics and probiotics, warrants investigation to explore potential synergistic effects on gut health.

References

Physicochemical Characterization of Calcium Citrate Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium supplement derived from the calcium salt of citric acid and malic acid.[1][2][3] Its variable composition allows for a high degree of bioavailability, making it a preferred choice for calcium fortification in food, beverages, and pharmaceutical applications.[4][5] Unlike other calcium salts, CCM's absorption is not dependent on gastric acid, and it has been noted for not increasing the risk of kidney stones.[6] This technical guide provides a comprehensive overview of the physicochemical properties of Calcium Citrate Malate, along with detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound Malate is a complex salt with a variable molecular formula and weight, reflecting the different molar ratios of calcium, citrate, and malate. It typically appears as a white to off-white, odorless, fine granular powder.[4][7]

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound Malate.

Property Value Reference
Molecular Formula Variable; e.g., Ca₆(C₆H₅O₇)₂(C₄H₄O₅)₃ · 6H₂O[7]
Molecular Weight Variable; e.g., 1123.1 g/mol [7]
Elemental Calcium Content 23.0% – 24.2% (on dried basis)[8]
Sum of Citrate and Malate NLT 73.0% (on dried basis)[7]
Loss on Drying 8.0% - 11.0%[7]
pH (3% solution) 4.0 - 8.0[7]
Solubility in Water (20°C) 0.5 g/100 ml (for a 5:2:2 molar ratio)
Bulk Density (Loose) ≥ 0.50 g/cc[7]

Table 1: General Physicochemical Properties of this compound Malate

Parameter Value Reference
Pore Area 30 m²/g to 95 m²/g[9]
Average Pore Size ~4.049 nm[10]
Total Pore Volume ~0.320 cm³/g[10]

Table 2: Porosity and Surface Area Data for specific CCM compositions

Parameter Specification Reference
Mesh Thru 20 ≥ 95%[7]
Mesh Thru 60 ≥ 30%[7]

Table 3: Particle Size Specifications as per USP

Synthesis of this compound Malate

This compound Malate is synthesized by reacting a calcium source (e.g., calcium carbonate, calcium hydroxide, or calcium oxide) with citric acid and malic acid in an aqueous solution. The resulting mixture is then dried at a temperature below 100°C to yield a metastable solid.

Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Downstream Processing A Calcium Source (e.g., CaCO3) C Mixing and Neutralization (20-80°C) A->C B Aqueous Solution of Citric Acid & Malic Acid B->C D Drying (<100°C) C->D E Grinding D->E F Sieving E->F G Final Product: This compound Malate F->G

Caption: A generalized workflow for the synthesis of this compound Malate.

Experimental Protocols for Physicochemical Characterization

Determination of Calcium Content by Titration

Principle: The calcium content is determined by a complexometric titration with disodium (B8443419) edetate (EDTA) at an alkaline pH using a suitable indicator.

Apparatus:

  • Analytical balance

  • 250 mL Beaker

  • Magnetic stirrer and stir bar

  • 50 mL Burette

  • Volumetric flasks

Reagents:

  • 0.05 M Disodium Edetate (EDTA) solution, standardized

  • 1 N Sodium Hydroxide (NaOH) solution

  • Hydroxy naphthol blue indicator

  • 0.5 M Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Accurately weigh approximately 350 mg of the previously dried this compound Malate sample and transfer it to a 250 mL beaker.[8]

  • Add 10 mL of deionized water and 3 mL of 3 N HCl, and swirl to dissolve the sample.[8]

  • Add 90 mL of deionized water and a magnetic stir bar.

  • While stirring, add 30 mL of 0.05 M EDTA solution from a burette.[8]

  • Add 25 mL of 1 N NaOH solution.[8]

  • Add approximately 150 mg of hydroxy naphthol blue indicator.[8]

  • Continue the titration with the 0.05 M EDTA solution to a distinct blue endpoint.[8]

  • Perform a blank determination under the same conditions.

  • Calculate the percentage of calcium using the following formula:

    % Calcium = {[(V_sample - V_blank) × M_EDTA × F] / W_sample} × 100

    Where:

    • V_sample = Volume of EDTA consumed by the sample (mL)[8]

    • V_blank = Volume of EDTA consumed by the blank (mL)[8]

    • M_EDTA = Molarity of the EDTA solution (mol/L)[8]

    • F = Equivalency factor for calcium (40.08 mg/mmol)[8]

    • W_sample = Weight of the sample (mg)[8]

Determination of Citrate and Malate Content by HPLC

Principle: The citrate and malate content is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Apparatus:

  • HPLC system with a UV detector

  • Ion-exclusion column

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Reagents:

  • Citric acid reference standard

  • Malic acid reference standard

  • 0.0015 N Sulfuric Acid (H₂SO₄) mobile phase

  • 0.2 N Hydrochloric Acid (HCl)

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg each of citric acid and malic acid reference standards into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[11]

  • Sample Preparation: Accurately weigh about 50 mg of the this compound Malate sample into a 10 mL volumetric flask. Dissolve in 0.2 N HCl and dilute to volume with the same. If necessary, use additional HCl for complete dissolution.[11]

  • Filter the standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic, 0.0015 N H₂SO₄[11]

    • Flow Rate: 0.8 mL/min[11]

    • Injection Volume: 25 µL[11]

    • Detector: UV at 210 nm[11]

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculate the weight percentage of citric acid and malic acid in the sample based on the peak areas compared to the standards.[11]

X-ray Diffraction (XRD)

Principle: XRD is used to determine the crystalline structure of the CCM powder.

Apparatus:

  • X-ray diffractometer with a Cu Kα radiation source

  • Sample holder

Procedure:

  • Grind the this compound Malate sample to a fine powder using a mortar and pestle.

  • Pack the powdered sample into the sample holder, ensuring a flat and even surface.

  • Place the sample holder in the X-ray diffractometer.

  • Set the instrument parameters (e.g., voltage, current, scan range, scan speed). A typical scan range is from 5° to 50° 2θ with a step size of 0.02°.

  • Initiate the scan and collect the diffraction pattern.

  • Analyze the resulting diffractogram to identify the crystalline phases present by comparing the peak positions and intensities with reference patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the CCM molecule.

Apparatus:

  • FTIR spectrometer with a suitable detector

  • Agate mortar and pestle

  • KBr press

Procedure:

  • Thoroughly mix a small amount of the dried CCM sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a KBr press.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups of citrate, malate, and water of hydration.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. These techniques provide information on thermal stability and decomposition.

Apparatus:

  • TGA instrument

  • DSC instrument

  • Sample pans (e.g., aluminum)

Procedure:

  • Accurately weigh a small amount of the CCM sample (typically 5-10 mg) into a TGA or DSC sample pan.

  • Place the sample pan in the instrument furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).

  • Record the TGA curve (weight loss vs. temperature) and the DSC curve (heat flow vs. temperature).

  • Analyze the TGA curve to determine the temperatures of dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to these thermal events.

Scanning Electron Microscopy (SEM)

Principle: SEM is used to visualize the surface morphology and particle shape of the CCM powder.

Apparatus:

  • Scanning Electron Microscope

  • Sample stubs

  • Sputter coater (for non-conductive samples)

  • Double-sided carbon tape

Procedure:

  • Mount a small amount of the CCM powder onto a sample stub using double-sided carbon tape.

  • Ensure that the powder is evenly distributed and that loose particles are removed.

  • If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Place the prepared stub into the SEM chamber.

  • Evacuate the chamber to high vacuum.

  • Acquire images of the sample at various magnifications to observe the particle size, shape, and surface texture.

Hygroscopicity Testing

Principle: This test evaluates the tendency of the CCM powder to absorb moisture from the atmosphere.

Apparatus:

  • Controlled humidity chamber or desiccators with saturated salt solutions

  • Analytical balance

  • Weighing bottles

Procedure:

  • Accurately weigh a specific amount of the CCM sample into a pre-weighed weighing bottle.[12]

  • Place the open weighing bottle in a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% relative humidity).[12][13]

  • After a defined period (e.g., 24 hours), remove the weighing bottle and immediately weigh it.[12][13]

  • Calculate the percentage of weight gain using the following formula:

    % Weight Gain = [(W_final - W_initial) / W_initial] × 100

    Where:

    • W_final = Final weight of the sample

    • W_initial = Initial weight of the sample

  • Classify the hygroscopicity based on the percentage of weight gain according to pharmacopeial standards.

Molecular Structure and Interactions

The chemical structure of this compound Malate is a complex chelate where calcium ions are coordinated to the carboxyl and hydroxyl groups of both citric acid and malic acid molecules. This chelation is a key factor in its high solubility and bioavailability.[4]

G Ca Ca2+ Citrate Citrate Ca->Citrate Coordination Malate Malate Ca->Malate Coordination Water H2O Ca->Water Hydration Citrate->Ca Malate->Ca

Caption: A simplified representation of the coordination in this compound Malate.

Conclusion

The physicochemical characterization of this compound Malate is essential for its application in pharmaceutical and nutraceutical formulations. This guide has provided a detailed overview of its key properties and the experimental protocols required for their determination. The data and methodologies presented herein will serve as a valuable resource for scientists and researchers involved in the development and quality control of products containing this compound Malate.

References

A Historical Perspective on the Research of Calcium Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium, an essential mineral, plays a pivotal role in numerous physiological processes beyond its fundamental function in maintaining bone architecture. The bioavailability of supplemental calcium is a critical factor for ensuring its efficacy, a topic that has been the subject of extensive research for decades. Among the various calcium salts available, calcium citrate (B86180) has emerged as a subject of significant scientific interest due to its unique physicochemical properties and superior bioavailability in certain populations compared to the more commonly used calcium carbonate. This technical guide provides a comprehensive historical perspective on the research of calcium citrate, detailing its early discovery, the evolution of its synthesis, and the landmark studies that have shaped our understanding of its absorption and physiological effects.

Early History and Synthesis of this compound

The history of this compound is intrinsically linked to the discovery and production of citric acid. In 1784, the Swedish-German chemist Carl Wilhelm Scheele was the first to isolate and crystallize citric acid from lemon juice.[1][2] The early industrial production of citric acid, which began in 1890, utilized citrus fruit juice as the primary raw material. The process involved the neutralization of the citric acid in the juice with calcium hydroxide (B78521) (lime) to precipitate the sparingly soluble this compound. This precipitated this compound was then filtered and treated with sulfuric acid to regenerate a purified form of citric acid.[3] This historical process underscores the early recognition and utility of this compound as a stable intermediate in chemical synthesis.

Historical Synthesis Protocol: The Scheele Method

While Scheele's primary goal was the isolation of citric acid, his method laid the groundwork for the preparation of this compound. The fundamental steps of this historical acid-base reaction are outlined below.

Reactants:

  • Lemon Juice (as a source of citric acid)

  • Calcium Hydroxide (slaked lime) or Calcium Carbonate (chalk)

  • Water

Procedure:

  • Lemon juice was heated and calcium carbonate or a solution of calcium hydroxide was gradually added until the cessation of effervescence (in the case of carbonate) or until the solution was neutralized.

  • This resulted in the precipitation of this compound, which is poorly soluble in water.

  • The precipitate was then collected by filtration and washed with water to remove impurities.

  • The resulting this compound could then be dried for storage or used in subsequent reactions.

This basic principle of reacting citric acid with a calcium source remains the foundation for many modern synthesis methods, albeit with significant refinements in purity, control, and scale.[4][5]

Pivotal Research on Bioavailability: this compound vs. Calcium Carbonate

The latter half of the 20th century saw a surge in research into osteoporosis and the importance of calcium supplementation. This spurred a critical evaluation of the bioavailability of different calcium salts. The prevailing supplement at the time was calcium carbonate due to its high elemental calcium content and low cost. However, its low solubility and dependence on gastric acid for absorption were recognized limitations.

The Landmark Study of Nicar and Pak (1985)

A seminal paper published in 1985 by M.J. Nicar and C.Y. Pak was one of the first to directly compare the bioavailability of this compound and calcium carbonate in a clinical setting. This study set the stage for a paradigm shift in the understanding of optimal calcium supplementation.

  • Study Design: A comparative study in normal subjects.

  • Participants: 14 healthy individuals.[6]

  • Intervention: Participants orally ingested 1000 mg of elemental calcium as either this compound or calcium carbonate.[6]

  • Primary Outcome Measure: The amount of absorbed calcium was indirectly estimated by measuring the increase in urinary calcium excretion following the oral load.[6]

  • Analytical Methods (Historical Context): In this era, serum and urinary calcium were commonly measured using atomic absorption spectrophotometry or colorimetric assays.[7]

The study found that the urinary calcium excretion following the ingestion of this compound was significantly higher (by 20-66%) than after the calcium carbonate load. This was observed whether the data was expressed as the total amount of calcium excreted or as the increment above the baseline fasting excretion. The authors concluded that this compound offered a more optimal bioavailability than calcium carbonate.[6]

The Influential Work of Heller and Colleagues (1999 & 2000)

In the late 1990s and early 2000s, Dr. Howard J. Heller and his team conducted a series of meticulously designed studies that further solidified the evidence for the superior bioavailability of this compound, particularly in postmenopausal women, a key demographic for osteoporosis prevention.

  • Study Design: Randomized, crossover studies.

  • Participants: Postmenopausal women. The 1999 study included 18 women, while the 2000 study had 25 participants.[8][9]

  • Intervention: Participants received a single oral load of 500 mg of elemental calcium as either this compound (Citracal) or calcium carbonate (Os-Cal), or a placebo. A key aspect of these studies was the co-administration of the supplements with a standard breakfast meal.[8][9]

  • Outcome Measures:

    • Pharmacokinetics: Serum calcium concentrations were measured at baseline and then hourly for up to 6 hours post-ingestion to determine the change in area under the curve (ΔAUC) and the peak-basal variation.[8][9]

    • Pharmacodynamics: Serum parathyroid hormone (PTH) levels were measured to assess the physiological response to the calcium load. A greater suppression of PTH indicates a larger influx of calcium into the bloodstream.[9]

    • Urinary Excretion: Fasting and post-load urine samples were collected to measure the increment in urinary calcium.[9]

  • Analytical Methods (Historical Context): By this period, immunoassays for intact PTH were well-established and widely used, providing a more specific measure of parathyroid gland activity compared to earlier assays that also detected inactive fragments.[10][11]

Quantitative Data from Historical Bioavailability Studies

The following tables summarize the key quantitative findings from the pivotal studies comparing this compound and calcium carbonate.

Study Participant Group Calcium Salt Dosage (Elemental Ca) Key Bioavailability Finding
Nicar and Pak (1985) [6]14 healthy subjectsThis compound vs. Calcium Carbonate1000 mgUrinary calcium excretion was 20-66% higher with this compound.[6]
Heller et al. (1999) [8][12][13]18 postmenopausal womenThis compound vs. Calcium Carbonate500 mg (with a meal)The change in area under the curve (ΔAUC) for serum calcium was 2.5-fold greater with this compound.[8][12]
Heller et al. (1999) [8][12][13]18 postmenopausal womenThis compound vs. Calcium Carbonate500 mg (with a meal)The peak-basal variation in serum calcium was 76% higher with this compound.[8][12]
Heller et al. (2000) [9][14][15]25 postmenopausal womenThis compound vs. Calcium Carbonate500 mg (with a meal)This compound resulted in a 94% higher change in the area under the curve for serum calcium.[8][9]
Heller et al. (2000) [9][14][15]25 postmenopausal womenThis compound vs. Calcium Carbonate500 mg (with a meal)This compound led to a 41% greater increment in urinary calcium.[8][9]
Heller et al. (2000) [9][14][15]25 postmenopausal womenThis compound vs. Calcium Carbonate500 mg (with a meal)This compound produced a greater decrement in serum parathyroid hormone concentration.[9]

Table 1: Summary of Key Quantitative Findings from Historical Bioavailability Studies.

Mechanisms of Intestinal Calcium Absorption

The superior bioavailability of this compound can be understood in the context of the physiological mechanisms of intestinal calcium absorption. Calcium is absorbed in the small intestine via two primary pathways: the transcellular and the paracellular pathways.

Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It is regulated by vitamin D and involves three key steps:

  • Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel.

  • Intracellular Diffusion: Calcium is buffered and transported across the cell by the calcium-binding protein, calbindin-D9k.

  • Basolateral Extrusion: Calcium is actively pumped out of the enterocyte into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).

Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine. Calcium moves between the enterocytes through the tight junctions. The efficiency of this pathway is dependent on the concentration gradient of soluble calcium in the intestinal lumen.

The solubility of the calcium salt is a critical determinant of the amount of ionized calcium available for absorption through both pathways. This compound's higher solubility, particularly in a less acidic environment, means that more calcium is in a soluble, absorbable form in the intestine compared to calcium carbonate.

Intestinal_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca Citrate Ca Citrate Ca2+ Ca2+ Ca Citrate->Ca2+ Solubilization CaCO3 CaCO3 CaCO3->Ca2+ Acid-dependent solubilization TRPV6 TRPV6 Channel Ca2+->TRPV6 Transcellular Pathway (Active, Saturable) Blood_Ca Blood Ca2+ Ca2+->Blood_Ca Paracellular Pathway (Passive, Non-saturable) Calbindin Calbindin-D9k TRPV6->Calbindin Ca2+ binding PMCA1b PMCA1b Pump Calbindin->PMCA1b Ca2+ transport PMCA1b->Blood_Ca Extrusion

Figure 1: Intestinal Calcium Absorption Pathways.

Experimental Workflow of Historical Bioavailability Studies

The crossover design employed in the key historical studies by Heller and colleagues was crucial for minimizing inter-individual variability and providing robust comparative data. The general workflow for these studies is depicted below.

Bioavailability_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Intervention cluster_groupA Sequence A cluster_groupB Sequence B cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis P1 Recruit Participants (e.g., Postmenopausal Women) P2 Informed Consent P1->P2 P3 Baseline Measurements (Fasting Blood & Urine) P2->P3 R1 Randomize to Sequence A1 Period 1: Administer this compound + Standard Meal R1->A1 B1 Period 1: Administer Calcium Carbonate + Standard Meal R1->B1 A2 Washout Period A1->A2 D1 Serial Blood Sampling (e.g., 0-6 hours) A1->D1 D2 Urine Collection (e.g., 24 hours) A1->D2 A3 Period 2: Administer Calcium Carbonate + Standard Meal A2->A3 A3->D1 A3->D2 B2 Washout Period B1->B2 B1->D1 B1->D2 B3 Period 2: Administer this compound + Standard Meal B2->B3 B3->D1 B3->D2 D3 Analyze Samples (Serum Ca, PTH; Urinary Ca) D1->D3 D2->D3 AN1 Calculate Pharmacokinetic Parameters (e.g., ΔAUC) D3->AN1 AN2 Statistical Comparison (Citrate vs. Carbonate) AN1->AN2

References

Calcium Citrate: A Promising Biocompatible Material for Advanced Tissue Engineering Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium citrate (B86180), a well-established calcium supplement, is emerging as a highly promising biomaterial in the field of tissue engineering. Its inherent biocompatibility, biodegradability, and ability to release biologically active ions make it a compelling candidate for the development of scaffolds and drug delivery systems aimed at regenerating bone, cartilage, and vascularized tissues. This technical guide provides a comprehensive overview of the latest research on calcium citrate's potential in tissue engineering, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: The Rationale for this compound in Tissue Engineering

The ideal tissue engineering scaffold should be biocompatible, biodegradable at a rate that matches new tissue formation, possess adequate mechanical properties, and actively promote cellular growth and differentiation. This compound exhibits many of these desirable characteristics. As an organic calcium salt, it can be readily metabolized by the body, releasing calcium and citrate ions that play crucial roles in various cellular processes.[1][2] Unlike some ceramic biomaterials, this compound's degradation can be tailored, and its dissolution products are less likely to cause significant pH changes in the local environment, thus mitigating inflammatory responses.[3][4] Furthermore, recent studies have highlighted the direct involvement of citrate in cellular energy metabolism and signaling pathways that are fundamental to tissue regeneration.[5][6]

Physicochemical and Biological Properties of this compound

This compound's utility in tissue engineering is rooted in its unique set of properties. It is typically synthesized through the reaction of citric acid with a calcium source like calcium carbonate or calcium hydroxide.[1] Recent advancements have enabled the production of nano-sized this compound sheets, which offer a high surface area for cellular interaction and drug loading.[1][2][7]

Table 1: Physical and Chemical Properties of this compound Nanomaterials

PropertyValueReference
Chemical FormulaCa₃(C₆H₅O₇)₂·4H₂O[1]
FormNanosheets[1][2][7]
Width50 - 500 nm[1][2][7]
Thickness8 - 30 nm[1][2][7]
CrystallinityDecreases with increased ethanol (B145695) in synthesis[1][2][7]

Biologically, this compound has demonstrated excellent biocompatibility, with in vivo studies showing no inflammatory reactions upon implantation.[1][8] It is resorbable and its degradation products, calcium and citrate ions, are readily integrated into the body's metabolic pathways.[3][9]

Applications in Bone Tissue Engineering

The most extensively studied application of this compound is in bone regeneration. The release of calcium ions from this compound scaffolds directly contributes to the mineralization of the extracellular matrix, a critical step in bone formation.[9]

Enhanced Osteogenesis and Bone Formation

Numerous studies have shown that this compound, particularly when combined with other bioactive molecules, significantly enhances bone regeneration. For instance, a study using a rabbit femoral condyle defect model demonstrated that a combination of this compound and recombinant human bone morphogenetic protein-2 (rhBMP-2) led to a statistically significant increase in new bone formation compared to rhBMP-2 alone.[9]

Table 2: Quantitative Analysis of New Bone Formation in a Rabbit Femoral Condyle Defect Model

Time PointrhBMP-2 Only (% New Bone Area)This compound + rhBMP-2 (% New Bone Area)p-valueReference
2 Weeks31.73 ± 1.2648.21 ± 2.37< 0.05[9]
4 Weeks43.40 ± 1.6557.32 ± 1.47< 0.05[9]
6 Weeks51.32 ± 7.8066.74 ± 4.05< 0.05[9]
Signaling Pathways in Osteogenesis

Citrate is not merely a passive component of the bone mineral; it is an active signaling molecule. Osteoblasts, the cells responsible for bone formation, are specialized citrate-producing cells.[5][10][11] Intracellular citrate plays a pivotal role in energy metabolism and as a substrate for histone acetylation, which regulates the expression of osteogenic genes.[5] Recent research has elucidated that a combination of citrate, glutamine, and magnesium can synergistically activate both the mTORC1 and AMPK signaling pathways, which are crucial for the high metabolic demands of osteogenic differentiation.[6]

osteogenesis_signaling cluster_extracellular Extracellular cluster_cell Mesenchymal Stem Cell / Pre-osteoblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria This compound This compound NaCT NaCT (Citrate Transporter) This compound->NaCT Uptake Citrate_cyto Citrate NaCT->Citrate_cyto Akt Akt Citrate_cyto->Akt Activates CaMKK2 CaMKK2 Citrate_cyto->CaMKK2 Activates TCA Cycle TCA Cycle Citrate_cyto->TCA Cycle Enters Mitochondria mTORC1 mTORC1 Akt->mTORC1 Activates Osteogenic\nDifferentiation Osteogenic Differentiation mTORC1->Osteogenic\nDifferentiation Promotes AMPK AMPK CaMKK2->AMPK Activates AMPK->Osteogenic\nDifferentiation Promotes Citrate_mito Citrate ATP ATP Production TCA Cycle->ATP ATP->Osteogenic\nDifferentiation Provides Energy

Caption: Signaling pathway of citrate-mediated osteogenic differentiation.

Role in Angiogenesis

The successful regeneration of any tissue, particularly bone, is contingent upon the formation of a stable vascular network to supply nutrients and remove waste products. Citrate has been shown to promote the proliferation of endothelial cells and angiogenesis by regulating energy metabolism.[12] The release of calcium ions also plays a role in VEGF-mediated signaling, a key pathway in angiogenesis.[13][14]

angiogenesis_signaling cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Calcium Ions Ca²⁺ Ca Channel Ca²⁺ Channel Calcium Ions->Ca Channel Influx VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ca_cyto [Ca²⁺]i Ca Channel->Ca_cyto Angiogenic\nResponse Angiogenic Response (Proliferation, Migration) Ca_cyto->Angiogenic\nResponse Triggers IP3 IP₃ PLCg->IP3 Produces IP3R IP₃R IP3->IP3R Binds IP3R->Ca_cyto Releases Ca²⁺ Ca_er Ca²⁺

Caption: Calcium and VEGF signaling in angiogenesis.

Applications in Cartilage Tissue Engineering

While research into this compound for cartilage regeneration is less extensive than for bone, its properties suggest significant potential. Alginate hydrogels, commonly used as scaffolds in cartilage tissue engineering, can be cross-linked with calcium ions.[15] The controlled release of calcium from this compound could provide a sustained method for maintaining the structural integrity of such hydrogels. Furthermore, the pro-chondrogenic effects of a three-dimensional environment can be enhanced by the appropriate scaffold material.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in tissue engineering.

Synthesis of this compound Nanosheets

This protocol is adapted from a soft chemical synthesis method.[1][2]

  • Preparation of Solutions: Prepare a 0.18 mol/L solution of calcium chloride (CaCl₂) and a 0.12 mol/L solution of sodium citrate (Na₃C₆H₅O₇).

  • Mixing: Mix the calcium chloride and sodium citrate solutions at a precise 3:2 molar ratio. Stir the mixture at 25°C.

  • Precipitation: Add ethanol to the mixture while stirring until a white slurry is formed. The volume ratio of ethanol to water can be varied (e.g., 1:2 to 2:1) to control the crystallinity of the nanosheets.[1][2]

  • Purification: Centrifuge the slurry to collect the precipitate. Wash the precipitate multiple times with deionized water to remove any unreacted reagents.

  • Drying: Dry the purified this compound nanosheets under a vacuum.

synthesis_workflow A Prepare CaCl₂ and Sodium Citrate Solutions B Mix Solutions (3:2 molar ratio) Stir at 25°C A->B C Add Ethanol to Induce Precipitation B->C D Centrifuge and Wash Precipitate C->D E Vacuum Dry Nanosheets D->E F Characterize Nanosheets (SEM, XRD, FTIR) E->F

Caption: Workflow for the synthesis of this compound nanosheets.

Fabrication of Porous Scaffolds

A common method for creating porous scaffolds is the salt-leaching technique.

  • Polymer Solution Preparation: Dissolve a biodegradable polymer (e.g., PCL, PLA) in a suitable solvent (e.g., chloroform, dioxane) to create a solution of a specific concentration (e.g., 10% w/v).[8]

  • Addition of Porogen and this compound: Add sieved salt particles (e.g., NaCl) of a defined size range (e.g., 200-400 µm) and the synthesized this compound nanoparticles to the polymer solution. The ratio of polymer to salt will determine the porosity of the scaffold.

  • Molding and Solvent Evaporation: Cast the mixture into a mold of the desired shape and allow the solvent to evaporate completely in a fume hood.

  • Salt Leaching: Immerse the scaffold in deionized water for an extended period (e.g., 48 hours), changing the water periodically, to leach out the salt particles, leaving behind an interconnected porous structure.

  • Drying: Freeze-dry or air-dry the porous scaffold.

In Vitro Cell Culture and Analysis
  • Scaffold Sterilization: Sterilize the fabricated scaffolds using an appropriate method, such as ethylene (B1197577) oxide or 70% ethanol followed by UV irradiation.

  • Cell Seeding: Seed the scaffolds with a suspension of relevant cells (e.g., mesenchymal stem cells, osteoblasts) at a specific density (e.g., 1 x 10⁵ cells per scaffold). Static or dynamic seeding methods can be employed.

  • Culture Conditions: Culture the cell-seeded scaffolds in an appropriate growth medium, often supplemented with osteogenic or chondrogenic factors, in a humidified incubator at 37°C and 5% CO₂.

  • Cell Viability Assay (MTT): At various time points, assess cell viability using the MTT assay. Incubate the scaffolds with MTT solution, followed by the addition of a solubilizing agent (e.g., DMSO or acidified isopropanol). Measure the absorbance of the resulting formazan (B1609692) solution.

  • Osteogenic Differentiation Assay (ALP Activity): To quantify osteogenic differentiation, measure the activity of alkaline phosphatase (ALP). Lyse the cells on the scaffold and incubate the lysate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate. Measure the absorbance of the resulting p-nitrophenol product.

In Vivo Animal Studies
  • Animal Model: Create a critical-sized bone defect in a suitable animal model, such as the femoral condyle of a rabbit or the calvaria of a rat.[1][9]

  • Scaffold Implantation: Implant the sterile this compound-containing scaffolds into the bone defects. Control groups may include empty defects or scaffolds without this compound.

  • Post-Operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for a predetermined period (e.g., 2, 4, 6, or 12 weeks).[1][9]

  • Histological Analysis: After the designated time points, euthanize the animals and harvest the tissue surrounding the defect. Process the samples for histological analysis (e.g., H&E staining, Masson's trichrome staining) to visualize new bone formation and tissue integration.

  • Quantitative Analysis: Quantify the amount of new bone formation using histomorphometry.

Future Directions and Conclusion

This compound is a versatile and promising biomaterial for tissue engineering applications. Its biocompatibility, biodegradability, and bioactive properties make it an excellent candidate for bone and potentially cartilage regeneration. Future research should focus on optimizing the formulation of this compound-based scaffolds, including the incorporation of other bioactive molecules and growth factors. Further elucidation of the specific signaling pathways activated by calcium and citrate ions will enable the rational design of next-generation biomaterials for targeted and enhanced tissue regeneration. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this compound in this exciting field.

References

Methodological & Application

Application Note: Quantification of Citrate in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate (B86180), a key intermediate in the Krebs cycle, plays a crucial role in cellular metabolism. In biological samples, the quantification of citrate is essential for understanding various physiological and pathological states. While often administered as calcium citrate, in the aqueous environment of biological fluids, it dissociates into calcium and citrate ions. Therefore, the quantification of "this compound" in these matrices effectively translates to the measurement of the citrate anion. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for this purpose. This application note provides a detailed protocol for the quantification of citrate in plasma and urine samples.

Principle of the Method

This method utilizes reversed-phase HPLC to separate citrate from other endogenous components in biological samples. For plasma samples, a simple ultrafiltration step is employed to remove proteins.[1][2] For urine samples, which have a more complex matrix, a liquid-liquid extraction is performed to isolate the analyte.[3] The separated citrate is then detected by its UV absorbance at a low wavelength, typically 210 nm.[1][2][4] To enhance retention and improve peak shape of the polar citrate molecule on a non-polar C18 stationary phase, the mobile phase is maintained at a low pH to keep the citrate in its unionized form.[4] Alternatively, ion-pair chromatography can be employed where a reagent is added to the mobile phase to form a neutral, hydrophobic ion-pair with the charged citrate molecule, allowing for its retention and separation on a reversed-phase column.[5]

Materials and Reagents

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., ODS column)

    • Data acquisition and processing software

    • Centrifuge

    • Vortex mixer

    • pH meter

  • Reagents:

    • Citric acid standard (Sigma-Aldrich®)

    • Acetonitrile (HPLC grade)

    • Sulfuric acid (H₂SO₄) or Formic acid (HCOOH)

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

    • Tetrabutylammonium (B224687) bisulfate (for ion-pair chromatography)

    • Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • Ethyl acetate (B1210297)

    • Ultrapure water

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of citric acid (e.g., 1 mg/mL) in ultrapure water. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the biological samples (e.g., 10-200 µg/mL for plasma).[1][2]

Sample Preparation

4.2.1. Plasma Samples (Ultrafiltration Method) [1][2]

  • Collect blood samples in tubes containing an appropriate anticoagulant.

  • Centrifuge the blood sample to separate the plasma.

  • Transfer the plasma to an ultrafiltration device.

  • Centrifuge the ultrafiltration device according to the manufacturer's instructions to collect the protein-free ultrafiltrate.

  • The ultrafiltrate is ready for injection into the HPLC system.

4.2.2. Urine Samples (Liquid-Liquid Extraction Method) [3]

  • Collect 24-hour urine samples and store them frozen until analysis.[3]

  • Thaw and centrifuge the urine sample for 20 minutes at 12,500 rpm to remove particulate matter.[3]

  • Take 200 µL of the supernatant and acidify to pH ≤ 1 with 100 µL of 6N HCl.[3]

  • Saturate the solution with approximately 100 mg of NaCl.[3]

  • Add 600 µL of ethyl acetate and vortex for 1 minute.[3]

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • For Plasma: Acetonitrile and 0.02 mol/L sulfuric acid (3:97 v/v).[1][2]

    • For Urine (Ion-Pair): A mixture of 4.5 mM potassium dihydrogen phosphate (pH 2) and 2.5 mM tetrabutylammonium bisulfate.[6]

  • Flow Rate: 1.0 mL/min (adjust as necessary)

  • Detection Wavelength: 210 nm[1][2][4]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25°C[6]

Data Analysis
  • Generate a calibration curve by plotting the peak area of the citrate standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the citrate concentration in the biological samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

ParameterPlasma Analysis[1][2]Urine Analysis[6]
Linearity Range 10 - 200 µg/mL0.03 - 20 mmol/L
Extraction Recovery > 90%Mean recovery rates of 101.2%, 100%, and 99.7% at three different concentrations
Intra-day CV (%) < 15%4.29% (at 1.25 mmol/L), 2.78% (at 5 mmol/L)
Inter-day CV (%) < 15%5.37% (at 1.25 mmol/L), 3.13% (at 5 mmol/L)
Limit of Quantification Not explicitly stated, but linearity starts at 10 µg/mLFunctional sensitivity of 0.009 mmol/L
Retention Time Not explicitly statedApproximately 3.7 ± 0.4 min

Visualizations

G cluster_sample Sample Collection & Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Collection Biological Sample (Plasma or Urine) Plasma_Prep Plasma Preparation: Ultrafiltration Collection->Plasma_Prep Plasma Urine_Prep Urine Preparation: Liquid-Liquid Extraction Collection->Urine_Prep Urine Prepared_Sample Prepared Sample for Injection Plasma_Prep->Prepared_Sample Urine_Prep->Prepared_Sample Injection Sample Injection Prepared_Sample->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection UV Detection (210 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Citrate Concentration Quantification->Result

Caption: Experimental workflow for citrate quantification.

HPLC_System Solvent Mobile Phase Reservoir(s) Pump HPLC Pump Solvent->Pump Injector Autosampler/Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste

Caption: Logical components of the HPLC system.

References

Application Notes and Protocols for Synthesizing Calcium Citrate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium citrate (B86180) nanoparticles (CaCit NPs) have emerged as a promising platform for drug delivery due to their biocompatibility, biodegradability, and the potential for controlled release of therapeutic agents.[1][2][3] The synthesis of CaCit NPs is primarily achieved through a bottom-up co-precipitation method, which allows for the encapsulation of drugs during the nanoparticle formation process.[1][4] This document provides a detailed protocol for the synthesis and drug loading of calcium citrate nanoparticles, based on established methodologies.

Data Summary

The following table summarizes key quantitative data from various studies on the synthesis of this compound nanoparticles, offering a comparative overview of different synthesis parameters and their outcomes.

ParameterValueDrug/Molecule LoadedReference
Synthesis Reagents
Calcium SourceCalcium Nitrate (B79036) (Ca(NO₃)₂)Cisplatin (B142131)[4][5]
Calcium Chloride (CaCl₂)Eugenol, FITC[1][6]
Citrate SourceTrisodium (B8492382) Citrate DihydrateCisplatin, Eugenol, FITC[1][6][4]
Reaction Conditions
Ca²⁺:Citrate³⁻ Molar Ratio1.3:1.0None (for optimization)[1]
1.5:1.125 (mM)None (for optimization)[4][5]
1.0:1.3Eugenol[6]
Nanoparticle Characteristics
Size (diameter)100 - 200 nmFITC[1]
150 - 250 nmEugenol[6][3]
250 - 350 nmCisplatin-EGF[5]
50 - 70 nmNone[7]
Zeta Potential-16.1 mVNone[7]
Drug Loading & Stability
Cisplatin Loading Efficiency62%Cisplatin[4][5]
StabilityStable for 30 days at -20°CCisplatin-EGF[4][5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of drug-loaded this compound nanoparticles.

G cluster_prep Reagent Preparation cluster_synthesis Nanoparticle Synthesis and Drug Loading cluster_purification Purification and Collection cluster_characterization Characterization prep_ca Prepare Calcium Salt Solution add_ca Add Calcium Solution to Mixture prep_ca->add_ca prep_cit Prepare Trisodium Citrate Solution mix Mix Citrate and Drug Solutions prep_cit->mix prep_drug Prepare Drug Solution prep_drug->mix mix->add_ca stir Stir to Form Suspension add_ca->stir centrifuge Centrifuge the Suspension stir->centrifuge wash Wash with Deionized Water centrifuge->wash wash->centrifuge Repeat as necessary dry Dry Nanoparticles wash->dry size Size and Morphology (SEM/DLS) dry->size zeta Zeta Potential dry->zeta loading Drug Loading Efficiency (e.g., ICP-AES) dry->loading

Workflow for synthesizing drug-loaded CaCit NPs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound nanoparticles. Two protocols are presented, one for unloaded nanoparticles and another for incorporating a therapeutic agent, specifically cisplatin, as an example.

Protocol 1: Synthesis of Unloaded this compound Nanoparticles

This protocol is adapted from methodologies focusing on the optimization of nanoparticle formation.[1]

Materials:

  • Calcium Chloride (CaCl₂)

  • Trisodium Citrate Dihydrate

  • Deionized (DI) Water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Oven or vacuum dryer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.200 M calcium chloride stock solution by dissolving 0.2220 g of CaCl₂ in 10.00 mL of DI water.

    • Prepare a 0.400 M trisodium citrate stock solution by dissolving 0.5882 g of trisodium citrate dihydrate in 5.00 mL of DI water.

  • Nanoparticle Precipitation:

    • In a suitable vessel, add the trisodium citrate solution.

    • While stirring, slowly add the calcium chloride solution to the citrate solution. The molar ratio of calcium to citrate should be optimized, with a ratio of 1.3:1.0 being a good starting point for spherical nanoparticles.[1]

  • Maturation:

    • Allow the resulting milky suspension to stir overnight at room temperature to ensure complete reaction and nanoparticle formation.

  • Purification:

    • Centrifuge the suspension to pellet the nanoparticles.

    • Discard the supernatant and wash the pellet with DI water. Repeat the washing step five times to remove unreacted ions.

  • Drying:

    • Dry the final white solid product at 80°C.

Protocol 2: Synthesis of Cisplatin-Loaded this compound Nanoparticles

This protocol is based on the synthesis of cisplatin-loaded nanoparticles for targeted cancer therapy.[4][5]

Materials:

  • Calcium Nitrate (Ca(NO₃)₂)

  • Trisodium Citrate Dihydrate

  • Cisplatin (CDDP)

  • Deionized (DI) Water

Equipment:

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 3 mM calcium nitrate stock solution by dissolving 4.92 mg of calcium nitrate in 10 mL of DI water.

    • Prepare a 3 mM trisodium citrate dihydrate stock solution by dissolving 8.82 mg of trisodium citrate dihydrate in 10 mL of DI water.

  • Drug Incorporation and Nanoparticle Synthesis:

    • To incorporate cisplatin, add 20 mg of cisplatin to the reaction mixture.[5]

    • For the synthesis, combine 2 mL of the calcium nitrate solution, 1.5 mL of the trisodium citrate solution, and 0.5 mL of DI water. This maintains a calcium to citrate concentration of 1.5 mM to 1.125 mM.[4]

    • The mixture should be stirred to obtain a homogenous suspension.

  • Purification:

    • The purification process follows the same steps of centrifugation and washing as described in Protocol 1.

  • Storage and Stability:

    • The final cisplatin-loaded nanoparticles can be stored at -20°C before use. For long-term storage, freeze-drying is recommended. The stability of the nanoparticles in terms of size and zeta potential should be monitored over time.[4][5]

Characterization of Nanoparticles

To ensure the successful synthesis of nanoparticles with the desired characteristics, the following characterization techniques are recommended:

  • Size and Morphology: Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) can be used to determine the size, shape, and size distribution of the nanoparticles.

  • Surface Charge: Zeta potential measurements are crucial to assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

  • Drug Loading Efficiency: For drug-loaded nanoparticles, techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can be used to quantify the amount of encapsulated drug.[4][5] The loading efficiency can be calculated as the percentage of the initial drug that is successfully incorporated into the nanoparticles.

  • Drug Release Profile: The release kinetics of the encapsulated drug can be studied by suspending the nanoparticles in a buffer solution (e.g., PBS) at a physiological temperature (37°C) and measuring the amount of drug released over time.[3]

References

Application Note: Determination of Calcium Content in Pharmaceutical Tablets using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

AN-TGA-024

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This application note details a robust method for determining the calcium content in pharmaceutical tablets, a critical quality control parameter. The method is based on the thermal decomposition of the calcium salt active pharmaceutical ingredient (API) to a stable residue of calcium oxide (CaO). The final calcium content is calculated stoichiometrically from the mass of the residue. This technique offers a reliable and efficient alternative to traditional wet chemistry methods.[4]

Principle of the Method

Many calcium supplements contain calcium in the form of calcium carbonate (CaCO₃) or calcium citrate (B86180) (Ca₃(C₆H₅O₇)₂). When heated to a sufficiently high temperature in an inert or oxidative atmosphere, these salts undergo specific decomposition reactions, ultimately yielding calcium oxide (CaO) as a stable final residue.

The primary decomposition steps are:

  • For Calcium Carbonate (CaCO₃): CaCO₃(s) → CaO(s) + CO₂(g)[1]

  • For Calcium Citrate (Ca₃(C₆H₅O₇)₂): This decomposition is more complex and occurs in multiple stages, including dehydration and the formation of calcium carbonate as an intermediate, which then decomposes as shown above.[4]

By accurately measuring the initial mass of the tablet sample and the final mass of the CaO residue, the percentage of calcium in the original tablet can be calculated. TGA provides a direct measurement of these mass changes, allowing for precise quantification.

Experimental Protocols

A detailed methodology for determining calcium content in tablets using TGA is provided below. This protocol is based on established methods and can be adapted for various TGA instruments.[5][6]

1. Instrumentation and Equipment

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, NETZSCH TG 209 F1 Libra® or similar)[7][8]

  • Analytical Balance (4-decimal place)

  • Mortar and Pestle

  • Sample Pans (Platinum or Alumina)

  • Gases: High-purity nitrogen and/or air

2. Sample Preparation

  • Weigh and record the average mass of at least 10 tablets.

  • Grind the tablets into a fine, homogeneous powder using a mortar and pestle.[9]

  • Accurately weigh approximately 10-15 mg of the powdered sample into a tared TGA sample pan. Record the exact mass.

3. TGA Instrument Parameters

The following instrumental parameters are recommended. These may be optimized depending on the specific tablet formulation and instrument.

ParameterValue
Temperature Program Ramp from ambient to 900°C at 10°C/min
Purge Gas Nitrogen or Air
Flow Rate 50-100 mL/min
Sample Size 10-15 mg
Sample Pan Platinum or Alumina

Note: An air purge can be used to facilitate the combustion of organic excipients at lower temperatures.

4. Data Analysis and Calculation

  • The TGA thermogram will show mass loss as a function of temperature. Identify the final stable plateau at high temperatures (typically above 750°C), which corresponds to the mass of the calcium oxide (CaO) residue.

  • Record the percentage of the final residue (mass %).

  • Calculate the percentage of calcium in the tablet using the following formula:

    % Calcium = (% Residue) x (Molar Mass of Ca / Molar Mass of CaO)

    Where:

    • Molar Mass of Ca = 40.08 g/mol

    • Molar Mass of CaO = 56.08 g/mol

    • (Molar Mass of Ca / Molar Mass of CaO) = 0.7147

    % Calcium = (% Residue) x 0.7147

Data Presentation

The following table summarizes typical results obtained from the TGA analysis of a this compound tablet, comparing the experimental results with a reference method (ICP-OES) and the theoretical value.[4][9]

Table 1: Comparison of Calcium Content in this compound Tablets

Analysis MethodCalcium Content (%)Standard Deviation
TGA17.77N/A
ICP-OES16.84N/A
Theoretical Value17.87N/A

Data adapted from a study on this compound tablets. The similarity between the TGA, ICP-OES, and theoretical values demonstrates the accuracy of the TGA method.[4][9]

The following table illustrates the expected weight loss steps for the thermal decomposition of this compound, leading to the final calcium oxide residue.

Table 2: Thermal Decomposition Stages of a this compound Tablet Sample

Decomposition StepTemperature Range (°C)Mass Loss (%)Attributed To
135 - 1015.2Dehydration
2101 - 1525.9Dehydration
3 & 4152 - 46338.9Decomposition of citrate to CaCO₃
5620 - 74822.2Decomposition of CaCO₃ to CaO

These temperature ranges and mass losses are indicative and can vary based on the specific formulation and experimental conditions.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of calcium content in tablets using TGA.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Processing & Calculation A Weigh and Average Tablet Mass B Grind Tablets to Fine Powder A->B C Weigh 10-15 mg of Powder into TGA Pan B->C D Load Sample into TGA C->D Transfer Sample E Run Temperature Program (Ramp to 900°C) D->E F Record Mass Loss vs. Temperature E->F G Identify Final Residue Mass % (CaO) F->G Obtain Thermogram H Stoichiometric Calculation G->H I Report % Calcium Content H->I J J I->J Final Result G CaCO3 Calcium Carbonate (CaCO₃) CaO1 Calcium Oxide (CaO) CaCO3->CaO1 ~600-850°C CO2 Carbon Dioxide (CO₂) CaCO3->CO2 CaCitrate This compound (Ca₃(C₆H₅O₇)₂) AnhydrousCitrate Anhydrous this compound CaCitrate->AnhydrousCitrate ~35-152°C H2O Water (H₂O) CaCitrate->H2O CaCO3_intermediate Calcium Carbonate (CaCO₃) AnhydrousCitrate->CaCO3_intermediate ~152-463°C CO Carbon Monoxide (CO) AnhydrousCitrate->CO CaO2 Calcium Oxide (CaO) CaCO3_intermediate->CaO2 ~620-748°C CO2_2 Carbon Dioxide (CO₂) CaCO3_intermediate->CO2_2

References

"methodology for assessing calcium citrate bioavailability in animal models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for assessing the bioavailability of calcium citrate (B86180) in animal models. The methodologies described herein are compiled from established research practices and are intended to guide the design and execution of robust preclinical studies.

Introduction

Calcium is a critical mineral for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction.[1][2] Calcium supplements are widely used to prevent and treat calcium deficiencies. Calcium citrate is a common form of calcium supplement, and its bioavailability—the fraction of the ingested dose that is absorbed and becomes available for metabolic processes—is a key determinant of its efficacy.[3][4][5][6][7] Animal models, particularly rodents, are essential for preclinical evaluation of calcium bioavailability.[2][8] This document outlines several established in vivo and in situ methods for this purpose.

Calcium absorption in the intestine occurs through both active transcellular transport, which is regulated by calcitriol (B1668218) (the active form of Vitamin D), and passive paracellular diffusion.[9] The bioavailability of calcium salts can be influenced by factors such as solubility and the presence of dietary inhibitors like oxalates and phytates.[3][10] this compound's absorption is less dependent on stomach acid compared to calcium carbonate.[1][9]

Animal Models

The most commonly used animal model for calcium bioavailability studies is the rat.[2][11][12][13][14] Specific strains such as Sprague-Dawley or Wistar are often selected.[8][13] For studies focusing on postmenopausal osteoporosis, the ovariectomized (OVX) rat model is frequently employed to simulate estrogen deficiency, which affects calcium metabolism.[8][15]

Experimental Methodologies

Several methods can be employed to assess calcium bioavailability. The choice of method depends on the specific research question, available resources, and the desired level of detail.

Isotopic Tracer Techniques

Isotopic tracer methods are considered highly accurate for determining true calcium absorption.[[“]][[“]] These techniques involve administering a labeled calcium isotope and tracking its appearance in circulation or deposition in tissues.

3.1.1. Protocol: Dual-Isotope Method for Fractional Calcium Absorption

This method utilizes two different calcium isotopes to distinguish between absorbed dietary calcium and endogenous calcium.

  • Materials:

    • Calcium-45 (⁴⁵Ca) as a tracer for oral administration.

    • Calcium-47 (⁴⁷Ca) or another suitable gamma-emitting isotope for intraperitoneal (IP) or intravenous (IV) administration.

    • This compound test substance.

    • Control diet with a known calcium concentration.

    • Metabolic cages for separate collection of urine and feces.

    • Scintillation counter or gamma counter.

  • Procedure:

    • Acclimatization: Acclimate rats to individual metabolic cages for 3-5 days. Provide a standard diet and deionized water ad libitum.

    • Dosing:

      • Administer a precise oral dose of ⁴⁵Ca mixed with the this compound test substance via gavage.

      • Simultaneously, inject a precise dose of ⁴⁷Ca intraperitoneally or intravenously.[11]

    • Sample Collection:

      • Collect urine and feces for 48-72 hours.

      • At the end of the collection period, euthanize the animals and collect blood (serum), and specific bones (e.g., femur, tibia) or teeth (incisors).[11]

    • Sample Analysis:

      • Measure the radioactivity of ⁴⁵Ca and ⁴⁷Ca in the collected samples (urine, feces, serum, bone ash) using an appropriate counter.

    • Calculation of Fractional Absorption: The fractional absorption (%Abs) is calculated using the following formula: %Abs = (⁴⁵Ca_retained / ⁴⁵Ca_dose) / (⁴⁷Ca_retained / ⁴⁷Ca_dose) * 100 Where "retained" refers to the amount of isotope present in the body (or specific tissues like bone) at the end of the study.

Balance Studies

Balance studies provide a measure of net calcium retention by quantifying the difference between calcium intake and excretion.[[“]][[“]]

3.2.1. Protocol: Calcium Balance Study

  • Materials:

    • Metabolic cages.

    • Diets containing known concentrations of calcium from this compound.

    • Analytical equipment for calcium measurement (e.g., atomic absorption spectrophotometer).

  • Procedure:

    • Acclimatization and Adaptation: House rats in metabolic cages and adapt them to the experimental diet for 7-10 days.

    • Experimental Period: For the next 5-7 days, accurately record daily food intake and collect all urine and feces.

    • Sample Preparation and Analysis:

      • Dry and homogenize the collected feces.

      • Ash the diet and fecal samples in a muffle furnace.

      • Dissolve the ash in an acidic solution.

      • Measure the calcium concentration in the diet, feces, and urine samples using atomic absorption spectrophotometry.

    • Calculation of Apparent Calcium Absorption and Retention:

      • Apparent Absorption (%) = [(Ca Intake - Fecal Ca) / Ca Intake] * 100

      • Retention (%) = [(Ca Intake - Fecal Ca - Urinary Ca) / Ca Intake] * 100

Pharmacokinetic Studies

Pharmacokinetic (PK) studies assess the rate and extent of calcium absorption by measuring changes in serum calcium concentrations over time after an oral dose.

3.3.1. Protocol: Serum Calcium Pharmacokinetics

  • Materials:

    • This compound test substance.

    • Blood collection supplies (e.g., capillary tubes, syringes).

    • Centrifuge for serum separation.

    • Calcium analyzer or atomic absorption spectrophotometer.

  • Procedure:

    • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

    • Baseline Sample: Collect a baseline blood sample (t=0).

    • Dosing: Administer a single oral dose of this compound via gavage.

    • Serial Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).[12][18]

    • Serum Analysis: Separate the serum and measure the total calcium concentration at each time point.

    • Data Analysis: Plot the serum calcium concentration versus time. Key pharmacokinetic parameters to be calculated include:

      • Cmax: Maximum serum calcium concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total calcium absorbed over the time course of the study.

In Situ Intestinal Perfusion

This technique allows for the direct measurement of calcium absorption in a specific segment of the intestine.[13]

3.4.1. Protocol: In Situ Intestinal Loop Perfusion

  • Materials:

    • Anesthetized rat.

    • Perfusion pump.

    • Perfusion solution containing a known concentration of this compound and a non-absorbable marker (e.g., phenol (B47542) red).

    • Surgical instruments.

  • Procedure:

    • Anesthesia and Surgery: Anesthetize the rat and expose the small intestine through a midline abdominal incision.

    • Intestinal Loop Isolation: Isolate a specific segment of the intestine (e.g., duodenum, jejunum, or ileum) by ligating both ends, taking care not to disrupt the blood supply.

    • Perfusion: Cannulate the proximal end of the isolated loop and perfuse the solution at a constant flow rate. Collect the perfusate from a cannula at the distal end.

    • Sample Analysis: Measure the concentration of calcium and the non-absorbable marker in the initial perfusion solution and the collected perfusate.

    • Calculation of Net Calcium Absorption: The net absorption is calculated based on the change in the ratio of calcium to the non-absorbable marker between the initial solution and the collected perfusate.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Fractional Calcium Absorption from Dual-Isotope Study

Treatment GroupnOral Dose (mg Ca)Fractional Absorption (%)
Control (Vehicle)80-
This compound850Value ± SEM
Comparator850Value ± SEM

Table 2: Calcium Balance Data

ParameterControl GroupThis compound Group
n88
Daily Ca Intake (mg)Value ± SEMValue ± SEM
Fecal Ca Excretion (mg/day)Value ± SEMValue ± SEM
Urinary Ca Excretion (mg/day)Value ± SEMValue ± SEM
Apparent Absorption (%)Value ± SEMValue ± SEM
Retention (%)Value ± SEMValue ± SEM

Table 3: Pharmacokinetic Parameters of Serum Calcium

ParameterThis compound GroupComparator Group
n88
Dose (mg/kg)ValueValue
Cmax (mg/dL)Value ± SEMValue ± SEM
Tmax (h)Value ± SEMValue ± SEM
AUC₀₋₂₄ (mg·h/dL)Value ± SEMValue ± SEM

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

Calcium Absorption and Homeostasis Signaling Pathway

This diagram illustrates the key hormonal regulation of calcium absorption.

Calcium_Homeostasis Low_Ca Low Serum Calcium PTH_Gland Parathyroid Gland Low_Ca->PTH_Gland Stimulates PTH Parathyroid Hormone (PTH) Secretion PTH_Gland->PTH Kidney Kidney PTH->Kidney Acts on Bone Bone PTH->Bone Acts on Calcitriol ↑ Calcitriol (Active Vitamin D) Production Kidney->Calcitriol Ca_Reabsorption ↑ Calcium Reabsorption Kidney->Ca_Reabsorption Ca_Resorption ↑ Calcium Resorption Bone->Ca_Resorption Intestine Small Intestine Ca_Absorption ↑ Calcium Absorption (Transcellular) Intestine->Ca_Absorption Calcitriol->Intestine Acts on High_Ca Increased Serum Calcium Ca_Reabsorption->High_Ca Ca_Resorption->High_Ca Ca_Absorption->High_Ca High_Ca->PTH_Gland Inhibits (Negative Feedback) Bioavailability_Workflow Start Study Start Acclimatization Animal Acclimatization (e.g., Metabolic Cages) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration of This compound ± Isotope Grouping->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sample_Collection Analysis Sample Analysis (e.g., AAS, Scintillation Counting) Sample_Collection->Analysis Data_Analysis Data & Statistical Analysis (e.g., PK parameters, % Absorption) Analysis->Data_Analysis Conclusion Conclusion on Bioavailability Data_Analysis->Conclusion Methods_Relationship Bioavailability This compound Bioavailability Isotope Isotopic Tracer Studies Bioavailability->Isotope assessed by Balance Balance Studies Bioavailability->Balance assessed by PK Pharmacokinetic Studies Bioavailability->PK assessed by InSitu In Situ Perfusion Bioavailability->InSitu assessed by Fractional True Fractional Absorption Isotope->Fractional measures Net Net Retention/ Apparent Absorption Balance->Net measures RateExtent Rate and Extent of Absorption PK->RateExtent measures Segmental Segment-Specific Absorption InSitu->Segmental measures

References

Application Notes: The Role of Calcium Citrate in Cell Culture Media for Enhanced Bone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bone formation, or osteogenesis, is a complex process orchestrated by osteoblasts, the specialized cells responsible for synthesizing the bone matrix. Both calcium and citrate (B86180) are integral to this process. While calcium is a well-known primary component of hydroxyapatite, the mineral phase of bone, recent research has highlighted the critical role of citrate. Citrate is a major organic component of bone, essential for the structure and biomechanical properties of apatite nanocrystals, contributing to bone stability, strength, and fracture resistance.[1][2] Osteoblasts themselves are specialized citrate-producing cells, a process termed "osteoblast citration," which is crucial for normal bone formation.[1][3]

Calcium citrate serves as an excellent supplement for cell culture media aimed at studying or promoting osteogenesis in vitro. It provides two key components simultaneously:

  • Calcium (Ca²⁺): An essential ion that promotes osteoblast proliferation and differentiation. Optimal concentrations of extracellular calcium (ranging from 6-8 mmol/L) have been shown to enhance matrix mineralization.[4] Calcium signaling, through pathways like the L-type calcium channel and calmodulin kinase, is vital for osteoblast differentiation and the production of bone matrix proteins.[4][5]

  • Citrate: Not merely a passive component, citrate is actively secreted by osteoblasts and incorporated into the bone matrix.[6][7] It influences apatite crystal growth and serves as a key metabolic substrate, providing energy for the high metabolic demands of differentiating mesenchymal stem cells (MSCs) into osteoblasts.[6][7]

The use of this compound in culture media can therefore more closely mimic the in vivo microenvironment of bone formation, potentially leading to more physiologically relevant results in bone tissue engineering and drug development studies.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the concentrations of calcium effective for osteogenesis and the impact of citrate on bone turnover markers.

Table 1: Effective Extracellular Ca²⁺ Concentrations for Osteoblast Activity

ParameterCa²⁺ Concentration (mmol/L)Observed EffectReference
Proliferation & Survival2 - 4Suitable for maintaining osteoblast proliferation and survival.[4]
Differentiation & Mineralization6 - 8Favors osteoblast differentiation and matrix mineralization.[4]
In Situ Release~5.1Saturation concentration released by this compound in situ, favoring osteoblast growth and differentiation.[4]
Cytotoxicity>10High concentrations can be cytotoxic to osteoblasts.[4]

Table 2: Effect of Acute Citrate Infusion on Bone Turnover Markers in Healthy Volunteers

Bone Turnover MarkerEffect of Citrate InfusionCorrelationReference
Osteocalcin (OC) - Formation MarkerIncreased Serum LevelsPositively correlated with increased intact parathyroid hormone (iPTH) and changes in ionized calcium.[8]
C-telopeptide of type 1 collagen (CTX) - Resorption MarkerIncreased Serum LevelsPositively correlated with increased iPTH.[8]
Bone Alkaline Phosphatase (BAP) - Formation MarkerNo significant effectN/A[8]

Key Signaling and Metabolic Pathways

Calcium and citrate influence osteogenesis through distinct but complementary pathways. Extracellular calcium influx through channels like L-type voltage-gated calcium channels (VGCCs) activates downstream signaling cascades that promote the expression of key osteogenic transcription factors.[4][5] Citrate, produced by osteoblasts, is incorporated into the bone matrix and also acts as a metabolic regulator, providing ATP and serving as a substrate for histone acetylation, which epigenetically regulates the expression of bone formation-related genes.[7][9]

Caption: Signaling pathways for calcium and citrate in osteogenesis.

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Osteogenic Medium

This protocol describes the preparation of an osteogenic differentiation medium supplemented with this compound. The final calcium concentration should be optimized based on the cell type, but a starting concentration of 6-8 mM is recommended for enhanced mineralization.[4]

Materials:

  • Basal Medium (e.g., DMEM, α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • Dexamethasone

  • β-glycerophosphate

  • Ascorbic acid-2-phosphate

  • This compound (Ca₃(C₆H₅O₇)₂) powder, cell culture grade

  • Sterile water for injection or cell culture grade water

Procedure:

  • Prepare Basal Medium: Start with 500 mL of your chosen basal medium. Add 50 mL of FBS (for a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (for a 1x final concentration).

  • Prepare Osteogenic Supplements: Add the following to the basal medium to create the standard osteogenic medium (OM):

    • Dexamethasone to a final concentration of 10 nM (e.g., 50 µL of a 100 µM stock).

    • β-glycerophosphate to a final concentration of 10 mM (e.g., 5 mL of a 1 M stock).

    • Ascorbic acid-2-phosphate to a final concentration of 50 µM (e.g., 500 µL of a 50 mM stock).

  • Prepare this compound Stock: Due to the limited solubility of this compound, a stock solution may need to be prepared carefully or added directly to the medium with thorough mixing. Note: this compound has lower elemental calcium content by weight compared to salts like calcium carbonate.[10][11]

  • Supplement Medium with this compound: Add the calculated amount of this compound to the OM to achieve the desired final Ca²⁺ concentration. Mix thoroughly until dissolved.

  • Sterile Filtration: Sterile filter the final this compound-Supplemented Osteogenic Medium (CC-OM) using a 0.22 µm filter.

  • Storage: Store the CC-OM at 4°C for up to 2-4 weeks.

Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the general workflow for inducing osteogenesis in MSCs using the prepared CC-OM.

ExperimentalWorkflow cluster_workflow In Vitro Osteogenesis Workflow node_seed 1. Seed MSCs (e.g., 4.2 x 10³ cells/cm²) node_culture 2. Culture to 70-80% Confluency (Growth Medium) node_seed->node_culture node_induce 3. Induce Differentiation (Replace with CC-OM) node_culture->node_induce node_maintain 4. Maintain Culture (14-21 days) (Change CC-OM every 2-3 days) node_induce->node_maintain node_analyze 5. Analyze Osteogenic Markers (ALP, Alizarin Red S, qPCR) node_maintain->node_analyze

Caption: Experimental workflow for MSC osteogenic differentiation.

Procedure:

  • Cell Seeding: Plate human or mouse MSCs in a tissue culture plate (e.g., 6-well or 12-well) at a density of approximately 4.2 x 10³ cells/cm². Use standard MSC growth medium.

  • Initial Culture: Incubate the cells at 37°C and 5% CO₂ until they reach 70-80% confluency. This typically takes 1-2 days.[12]

  • Induction of Differentiation: Once confluent, aspirate the growth medium and replace it with the pre-warmed CC-OM (from Protocol 1). Use a standard OM as a control.

  • Maintenance: Change the medium every 2-3 days for a total of 14-21 days. Be careful not to disturb the cell monolayer during media changes.

  • Analysis: After the differentiation period, assess osteogenesis using the methods described in Protocol 3.

Protocol 3: Assessment of Osteogenic Differentiation

A. Alkaline Phosphatase (ALP) Activity Staining (Early Marker)

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 10% neutral-buffered formalin or Saccomanno Fixation Solution)

  • BCIP/NBT substrate solution

Procedure:

  • Wash: After 7-10 days of differentiation, gently wash the cell monolayer twice with PBS.

  • Fix: Add fixation solution to cover the cells and incubate for 1-2 minutes at room temperature.[12] Note: Over-fixation can inactivate the ALP enzyme.

  • Wash: Gently wash the cells again with PBS.

  • Stain: Add the BCIP/NBT substrate solution and incubate in the dark at room temperature for 15-60 minutes, or until a dark purple precipitate forms in the osteogenic samples.

  • Stop & Wash: Stop the reaction by aspirating the substrate solution and washing the cells with PBS or distilled water.

  • Visualize: Image the wells using a light microscope. Differentiated osteoblasts will stain dark purple/blue.

B. Alizarin Red S Staining (Late Marker of Mineralization)

Materials:

  • PBS

  • Fixation Solution (10% neutral-buffered formalin)

  • 40 mM Alizarin Red S solution (pH 4.2)

  • Distilled water

Procedure:

  • Wash: After 14-21 days of differentiation, gently wash the cell monolayer twice with PBS.

  • Fix: Fix the cells with 10% formalin for 10-15 minutes at room temperature.[13]

  • Wash: Wash the fixed cells thoroughly with distilled water to remove all phosphate.

  • Stain: Add the 40 mM Alizarin Red S solution to each well and incubate for 10-20 minutes at room temperature.[13]

  • Wash: Aspirate the staining solution and wash the monolayer four to five times with distilled water until the non-specific background stain is removed.

  • Visualize: Image the wells using a light microscope. Calcium deposits in the extracellular matrix will stain bright orange-red.[13] For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance can be read at ~562 nm.

References

Application Notes and Protocols for Spectrophotometric Calcium Determination in Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide detailed methodologies for the quantitative determination of calcium in solutions containing citrate (B86180), a common chelating agent. Two widely used spectrophotometric methods, the o-cresolphthalein (B1221799) complexone (OCPC) and the Arsenazo III methods, are discussed, with a special focus on overcoming the interference caused by citrate.

Application Notes

The Challenge of Citrate Interference

Citrate is a trivalent anion that readily chelates divalent cations such as calcium (Ca²⁺), forming a stable calcium-citrate complex. This sequestration of free calcium ions poses a significant challenge for colorimetric assays that rely on the reaction of a chromogen with free Ca²⁺. In both the OCPC and Arsenazo III methods, the presence of citrate will lead to an underestimation of the total calcium concentration, as the chelated calcium is not available to react with the colorimetric reagent.[1][2] Standard protocols for these assays, therefore, typically advise against the use of citrate-anticoagulated plasma or samples containing citrate.[1][2][3][4][5][6][7]

Principle of Interference Mitigation: Acidification

To accurately measure the total calcium concentration in a citrate-containing solution, it is essential to first dissociate the calcium-citrate complex. The most effective and straightforward method to achieve this is through sample acidification. By lowering the pH of the sample, the citrate ions are protonated, which significantly reduces their affinity for calcium ions and leads to the release of free Ca²⁺ into the solution. A pH of less than 3.0 is generally effective for this purpose.[6] One study demonstrated the successful use of the Arsenazo III method in various acidic solutions, including citric acid, at a pH range of 2.0 to 3.0. Another study on citrate determination itself utilized a pH of less than 1.0, achieved with hydrochloric acid, to fully suppress citrate dissociation before spectrophotometric measurement.

It is crucial to note that both the OCPC and Arsenazo III colorimetric reactions are pH-dependent. Therefore, after the initial acidification step to release calcium, the pH must be carefully readjusted to the optimal range for the respective colorimetric reaction to proceed accurately.

Method Selection: OCPC vs. Arsenazo III
  • o-Cresolphthalein Complexone (OCPC) Method: This method is based on the formation of a purple-colored complex between calcium and o-cresolphthalein complexone in an alkaline medium (pH ~10-11).[7][8] The intensity of the color, measured at approximately 570-580 nm, is directly proportional to the calcium concentration.[6][7][8] This method is widely used due to its simplicity and sensitivity.[8]

  • Arsenazo III Method: This method involves the reaction of calcium with Arsenazo III at a slightly acidic to neutral pH (typically around 6.5-7.0) to form a blue-purple complex.[4] The absorbance is measured at approximately 650 nm.[1][5] The Arsenazo III method is known for its high sensitivity and specificity for calcium.[9]

The choice between the two methods may depend on the specific instrumentation available, the expected range of calcium concentrations, and the presence of other potentially interfering substances in the sample matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the OCPC and Arsenazo III methods for calcium determination.

Table 1: o-Cresolphthalein Complexone (OCPC) Method

ParameterValueReferences
Wavelength of Maximum Absorbance570 - 580 nm[6][7][8]
Optimal pH for Color Reaction~10.0 - 11.0[7]
Linearity RangeUp to 15 mg/dL[7]
Incubation Time5 minutes[7]

Table 2: Arsenazo III Method

ParameterValueReferences
Wavelength of Maximum Absorbance~650 nm[1][5]
Optimal pH for Color Reaction~6.5 - 7.0[4]
Linearity RangeUp to 16 mg/dL[4]
Incubation Time2 - 5 minutes[4][5]

Experimental Protocols

Protocol 1: Calcium Determination in Citrate Solutions using the o-Cresolphthalein Complexone (OCPC) Method with Acidification Pretreatment

This protocol describes the measurement of total calcium in a citrate-containing solution by first dissociating the calcium-citrate complex with acid, followed by pH adjustment and colorimetric determination using the OCPC method.

1. Reagents and Materials:

  • Hydrochloric Acid (HCl), 1M: For sample acidification.

  • Sodium Hydroxide (NaOH), 1M: For pH neutralization.

  • OCPC Reagent Kit: Containing a color reagent (o-cresolphthalein complexone and 8-hydroxyquinoline (B1678124) in a buffered solution) and a diluent reagent (e.g., diethanolamine (B148213) buffer).

  • Calcium Standard Solution (e.g., 10 mg/dL): For preparation of a standard curve.

  • Deionized Water

  • pH meter or pH indicator strips

  • Spectrophotometer capable of measuring absorbance at 575 nm.

  • Micropipettes and tips

  • Test tubes or 96-well plate

2. Sample Preparation (Acidification and Neutralization):

  • Pipette a known volume of the citrate-containing sample (e.g., 100 µL) into a clean test tube.

  • Add 1M HCl dropwise while monitoring the pH until a stable pH of ≤ 3.0 is achieved. Mix well.

  • Allow the acidified sample to stand for at least 10 minutes to ensure complete dissociation of the calcium-citrate complex.

  • Carefully add 1M NaOH dropwise to neutralize the sample to a pH of approximately 7.0. This step is crucial to prevent interference with the alkaline OCPC reaction.

  • Record the final volume of the pre-treated sample for subsequent dilution factor calculations.

3. Standard Curve Preparation:

  • Prepare a series of calcium standards by diluting the stock calcium standard solution with deionized water to achieve concentrations spanning the expected sample concentration range (e.g., 2, 4, 6, 8, 10 mg/dL).

  • Prepare a blank solution containing only deionized water.

4. OCPC Assay Procedure:

  • Prepare the working OCPC reagent by mixing equal volumes of the CPC reagent and the diluent reagent, as per the manufacturer's instructions.

  • Pipette 1.0 mL of the working OCPC reagent into each test tube (for blank, standards, and pre-treated samples).

  • Add 20 µL of the blank, each calcium standard, and each pre-treated sample to their respective tubes.

  • Mix thoroughly and incubate at room temperature for 5 minutes.[7]

  • Measure the absorbance of each solution at 575 nm against the reagent blank.

5. Calculation:

  • Plot a standard curve of absorbance versus calcium concentration for the standards.

  • Determine the calcium concentration of the pre-treated sample from the standard curve.

  • Correct for the dilution introduced during the acidification and neutralization steps: Calcium Concentration in Original Sample = Measured Concentration × (Final Volume of Pre-treated Sample / Initial Volume of Sample)

Protocol 2: Calcium Determination in Citrate Solutions using the Arsenazo III Method with Acidification Pretreatment

This protocol details the measurement of total calcium in a citrate solution using the Arsenazo III method following an acid pretreatment step.

1. Reagents and Materials:

  • Hydrochloric Acid (HCl), 1M: For sample acidification.

  • Sodium Hydroxide (NaOH), 1M: For pH adjustment.

  • Arsenazo III Reagent Kit: Containing a buffered Arsenazo III solution (e.g., in imidazole (B134444) buffer, pH ~6.5).

  • Calcium Standard Solution (e.g., 10 mg/dL): For preparation of a standard curve.

  • Deionized Water

  • pH meter or pH indicator strips

  • Spectrophotometer capable of measuring absorbance at 650 nm.

  • Micropipettes and tips

  • Test tubes or 96-well plate

2. Sample Preparation (Acidification):

  • Pipette a known volume of the citrate-containing sample (e.g., 100 µL) into a clean test tube.

  • Add 1M HCl dropwise while monitoring the pH until a stable pH of 2.0 - 3.0 is achieved. Mix well.

  • Allow the acidified sample to stand for at least 10 minutes.

  • Adjust the pH of the sample to approximately 6.5 using 1M NaOH to be compatible with the Arsenazo III reagent.

  • Record the final volume of the pre-treated sample.

3. Standard Curve Preparation:

  • Prepare a series of calcium standards by diluting the stock calcium standard solution with deionized water to achieve concentrations spanning the expected sample concentration range (e.g., 2, 4, 6, 8, 10 mg/dL).

  • Prepare a blank solution containing only deionized water.

4. Arsenazo III Assay Procedure:

  • Pipette 1.0 mL of the Arsenazo III reagent into each test tube (for blank, standards, and pre-treated samples).

  • Add 20 µL of the blank, each calcium standard, and each pre-treated sample to their respective tubes.

  • Mix thoroughly and incubate at room temperature for 2 minutes.[4]

  • Measure the absorbance of each solution at 650 nm against the reagent blank.

5. Calculation:

  • Plot a standard curve of absorbance versus calcium concentration for the standards.

  • Determine the calcium concentration of the pre-treated sample from the standard curve.

  • Correct for the dilution introduced during the acidification and pH adjustment steps: Calcium Concentration in Original Sample = Measured Concentration × (Final Volume of Pre-treated Sample / Initial Volume of Sample)

Visualizations

OCPC_Workflow cluster_sample_prep Sample Pretreatment cluster_assay OCPC Assay cluster_analysis Data Analysis sample Citrate-Containing Sample acidification Acidification (pH <= 3.0 with HCl) sample->acidification neutralization Neutralization (pH ~7.0 with NaOH) acidification->neutralization add_sample Add Pre-treated Sample/Standards add_reagent Add Working OCPC Reagent add_reagent->add_sample incubate Incubate (5 min at RT) add_sample->incubate measure Measure Absorbance (575 nm) incubate->measure std_curve Generate Standard Curve calculate Calculate Calcium Concentration std_curve->calculate

Caption: Workflow for the OCPC method with acid pretreatment.

ArsenazoIII_Workflow cluster_sample_prep Sample Pretreatment cluster_assay Arsenazo III Assay cluster_analysis Data Analysis sample Citrate-Containing Sample acidification Acidification (pH 2.0-3.0 with HCl) sample->acidification ph_adjust pH Adjustment (pH ~6.5 with NaOH) acidification->ph_adjust add_sample Add Pre-treated Sample/Standards add_reagent Add Arsenazo III Reagent add_reagent->add_sample incubate Incubate (2 min at RT) add_sample->incubate measure Measure Absorbance (650 nm) incubate->measure std_curve Generate Standard Curve calculate Calculate Calcium Concentration std_curve->calculate

Caption: Workflow for the Arsenazo III method with acid pretreatment.

References

Application Notes and Protocols for Encapsulating Active Compounds within Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the encapsulation of active compounds within calcium citrate (B86180) nanoparticles. Calcium citrate is a biocompatible and biodegradable material, making it an excellent candidate for developing novel drug delivery systems.[1] The protocols outlined below are based on the coprecipitation method, a "bottom-up" synthesis approach that allows for the efficient entrapment of therapeutic molecules.[1]

Overview of this compound Nanoparticles as Drug Carriers

This compound nanoparticles (CaCit NPs) offer several advantages as drug delivery vehicles. Their synthesis is straightforward, cost-effective, and results in spherical nanoparticles, typically in the size range of 100-200 nm, which is suitable for cellular uptake.[1][2] The encapsulation of active compounds is achieved during the nanoparticle formation process, leading to their even distribution within the this compound matrix.[1][2] This method has been successfully used to encapsulate molecules such as the fluorescent dye fluorescein (B123965) isothiocyanate (FITC) and the natural phenolic compound eugenol (B1671780).[1][3] The release of the encapsulated compound can be modulated, with studies showing pH-dependent release profiles.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound nanoparticles encapsulating different active compounds, based on available literature.

ParameterActive CompoundValueReference
Particle Size None (unloaded)100 - 200 nm[1]
Eugenol150 - 250 nm[3]
Cisplatin & EGF250 - 350 nm[4]
Zeta Potential Cisplatin & EGF-18.75 ± 1.00 mV (unloaded) to -30.11 ± 2.11 mV (loaded)[4]
Loading Capacity FITC3.50% of total weight loss (determined by TGA)[1][2]
Release Profile EugenolpH-dependent, with faster release in acidic conditions (pH 4.8 and 5.5) compared to neutral pH (7.4). Follows Higuchi model, indicating Fickian diffusion.[3][5]

Experimental Protocols

Protocol for Synthesis of this compound Nanoparticles (Unloaded)

This protocol describes the synthesis of this compound nanoparticles via the coprecipitation method. The ratio of calcium to citrate ions is a critical parameter influencing the morphology of the resulting nanoparticles.[1]

Materials:

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a 2.0 M solution of calcium chloride in DI water.

  • Prepare a 1.0 M solution of trisodium citrate in DI water.

  • While stirring vigorously, add the calcium chloride solution to the trisodium citrate solution. A 1.0:1.3 mole ratio of calcium to citrate ions is suggested for forming spherical nanoparticles.[3]

  • Continue stirring the resulting milky suspension for 30 minutes at room temperature.

  • Centrifuge the mixture to pellet the nanoparticles.

  • Discard the supernatant and wash the nanoparticle pellet with DI water three times.

  • Dry the final product in a vacuum oven overnight.

Protocol for Encapsulation of a Hydrophobic Active Compound (Eugenol)

This protocol details the encapsulation of eugenol within this compound nanoparticles during their synthesis.[3]

Materials:

  • Eugenol

  • Sodium hydroxide (B78521) (NaOH) solution (0.375 M)

  • Trisodium citrate solution (1.00 M)

  • Calcium chloride solution (2.00 M)

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Vacuum dryer

Procedure:

  • Dissolve 100 mg of eugenol in 2.00 mL of 0.375 M NaOH solution.

  • Add 5.00 mL of 1.00 M trisodium citrate solution to the eugenol solution and stir at room temperature for 10 minutes.[3]

  • While stirring, add 3.25 mL of 2.00 M calcium chloride solution to the mixture. A milky suspension will form, indicating the formation of eugenol-embedded this compound nanoparticles (Eu-CaCit NPs).[3]

  • Continue stirring the suspension at room temperature for an additional 30 minutes.[3]

  • Collect the nanoparticles by centrifugation.

  • Wash the collected solid with DI water three times.[3]

  • Dry the final product in a vacuum oven overnight to yield a white solid.[3]

Protocol for Encapsulation of a Hydrophilic Fluorescent Dye (FITC)

This protocol outlines the encapsulation of Fluorescein isothiocyanate (FITC) as a model hydrophilic compound.[1]

Materials:

  • Fluorescein isothiocyanate (FITC)

  • Sodium hydroxide (NaOH) solution (1.00 M)

  • Calcium chloride (CaCl₂) solution (2.00 M)

  • Trisodium citrate solution (1.00 M)

  • Deionized (DI) water

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • In a test tube, dissolve 0.0010 g of FITC in 375 μL of 1.00 M NaOH solution.

  • Add 2.00 mL of 2.00 M CaCl₂ solution to the FITC solution and vortex vigorously.[1]

  • While stirring, add 2.00 mL of 1.00 M trisodium citrate solution to the mixture and continue stirring for 10 minutes.[1]

  • Allow the mixture to rock overnight at room temperature.

  • Centrifuge the mixture to collect the solid.

  • Wash the remaining solid with DI water five times.[1]

  • Dry the final product at 80°C to yield a white solid.[1]

Visualizations

Experimental Workflow for Encapsulation

G cluster_0 Preparation of Precursor Solutions cluster_1 Encapsulation via Coprecipitation cluster_2 Purification and Drying cluster_3 Final Product P1 Active Compound Solution M1 Mixing of Active Compound and Citrate Solution P1->M1 P2 Calcium Salt Solution (e.g., CaCl₂) M2 Addition of Calcium Salt Solution (Initiates Nanoparticle Formation) P2->M2 P3 Citrate Salt Solution (e.g., Trisodium Citrate) P3->M1 M1->M2 M3 Stirring and Incubation M2->M3 PU1 Centrifugation to Collect Nanoparticles M3->PU1 PU2 Washing with Deionized Water PU1->PU2 PU3 Drying (e.g., Vacuum Oven) PU2->PU3 FP Active Compound-Encapsulated This compound Nanoparticles PU3->FP

Caption: Experimental workflow for the encapsulation of active compounds in this compound nanoparticles.

Signaling Pathway of Encapsulated Eugenol

Eugenol, when delivered intracellularly, is known to exert anti-inflammatory and anticancer effects by modulating various signaling pathways.[3][6] One of the key pathways inhibited by eugenol is the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[1][3]

G cluster_0 Cellular Uptake and Drug Release cluster_1 NF-κB Signaling Pathway Inhibition NP Eugenol-CaCit Nanoparticle Endo Endocytosis NP->Endo Release Eugenol Release in Cytosol Endo->Release Eugenol Eugenol Release->Eugenol IKK IKK Complex IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits nucleus Nucleus NFκB->nucleus Translocates to ProInflam Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->ProInflam Activates Eugenol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by intracellularly delivered eugenol.

References

Application Notes and Protocols: Calcium Citrate as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium citrate (B86180), specifically tricalcium citrate (TCC), as an excipient in pharmaceutical formulations. The information covers its key properties, applications in solid dosage forms, and detailed protocols for formulation and characterization.

Introduction to this compound as an Excipipient

This compound is a highly functional excipient, particularly valued in the manufacturing of solid oral dosage forms.[1] Its properties make it an excellent candidate for direct compression (DC) and dry granulation (DG) processes.[2] As a brittle material, it exhibits unique compaction behavior, leading to tablets with high mechanical strength.[2] Furthermore, its high bioavailability as a calcium source adds value to formulations where calcium supplementation is desired.[1]

Physicochemical and Mechanical Properties

This compound's performance as an excipient is dictated by its inherent physicochemical and mechanical properties. A summary of these properties is presented below, with comparative data for other common excipients where available.

Table 1: Physical Properties of Trithis compound (TCC)

PropertyValueSource
Appearance Excellent flowing powder of large agglomerates[2]
Primary Particle Morphology Lower micron to submicron platelets[2]
Deformation Mechanism Brittle[2]
Lubricant Sensitivity Low[2]
Tableting Speed Sensitivity Low[2]

Table 2: Comparative Tablet Mechanical Strength

ExcipientCompression Pressure (MPa)Tensile Strength (MPa)Source
Trithis compound (TCC) 400Up to 11[2]
Microcrystalline Cellulose (MCC) -Lower than TCC[2]
Dibasic Calcium Phosphate Anhydrous (DCPA) --
Lactose --

Note: Specific comparative values for MCC, DCPA, and Lactose under identical conditions were not available in the provided search results.

Applications in Pharmaceutical Formulations

This compound is a versatile excipient with several applications in solid dosage manufacturing.

Direct Compression (DC)

Direct compression is a streamlined and cost-effective method for tablet production. Trithis compound is particularly well-suited for DC due to its excellent flowability and compressibility.[2] It allows for the production of tablets with high hardness even at low compression forces.

Dry Granulation (DG)

For active pharmaceutical ingredients (APIs) with poor flowability or that are sensitive to moisture, dry granulation via roller compaction is a suitable alternative. This compound maintains a significant portion of its binding capacity after initial compression, making it effective for dry granulation processes.[2] A slight decrease in the tensile strength of the final tablets (1-2 MPa) is observed compared to direct compression.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and characterization of tablets containing this compound.

Protocol for Tablet Formulation by Direct Compression

This protocol outlines the steps for preparing tablets using this compound as the primary excipient via direct compression.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Trithis compound (TCC)

  • Magnesium Stearate (B1226849) (Lubricant)

  • Other excipients as required (e.g., disintegrants, binders)

Equipment:

  • Blender (e.g., V-blender, bin blender)

  • Tablet press (single-punch or rotary)

  • Sieves

Procedure:

  • Milling: Mill the API and excipients to achieve a uniform particle size distribution.

  • Blending:

    • Add the API and trithis compound to the blender.

    • Blend for 15-20 minutes to ensure a homogenous mixture.

    • Add magnesium stearate and blend for an additional 3-5 minutes. Avoid over-blending, which can lead to reduced tablet hardness.

  • Compression:

    • Transfer the final blend to the hopper of the tablet press.

    • Compress the blend into tablets using the desired compression force.

Protocol for Tablet Formulation by Dry Granulation (Roller Compaction)

This protocol describes the use of this compound in a dry granulation process.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Trithis compound (TCC)

  • Magnesium Stearate (Lubricant)

Equipment:

  • Roller compactor

  • Blender

  • Sieves

  • Tablet press

Procedure:

  • Blending: Blend the API and trithis compound for 15-20 minutes.

  • Roller Compaction:

    • Pass the blend through the roller compactor to form ribbons or compacts.

    • Control the roll speed and pressure to achieve the desired ribbon density.

  • Milling: Mill the ribbons into granules of the desired particle size.

  • Final Blending:

    • Blend the granules with magnesium stearate for 3-5 minutes.

  • Compression: Compress the final granular blend into tablets.

Protocol for Tablet Hardness (Tensile Strength) Testing

This protocol details the procedure for measuring the mechanical strength of tablets.

Equipment:

  • Tablet hardness tester

Procedure:

  • Calibrate the hardness tester according to the manufacturer's instructions.

  • Place a single tablet in the tester.

  • Apply a diametral compressive force until the tablet fractures.

  • Record the force required to break the tablet.

  • Repeat the measurement for a statistically significant number of tablets (e.g., n=10) and calculate the average hardness.

  • Calculate the tensile strength (σ) using the following equation for a flat-faced cylindrical tablet: σ = 2F / (πDt) Where:

    • F is the breaking force

    • D is the tablet diameter

    • t is the tablet thickness

Protocol for Tablet Friability Testing

This protocol is used to assess the ability of tablets to withstand mechanical stress during handling and transportation.

Equipment:

  • Friability tester (Roche friabilator)

  • Analytical balance

Procedure:

  • Select a sample of tablets (for tablets with a unit weight ≤ 650 mg, use a sample as close to 6.5 g as possible; for tablets > 650 mg, use 10 tablets).

  • Carefully de-dust the tablets.

  • Accurately weigh the initial sample of tablets (W_initial).

  • Place the tablets in the friability drum.

  • Rotate the drum 100 times at 25 ± 1 rpm.

  • Remove the tablets from the drum and carefully de-dust them.

  • Accurately weigh the final sample of tablets (W_final).

  • Calculate the percentage friability using the following equation: Friability (%) = [(W_initial - W_final) / W_initial] x 100 A maximum weight loss of not more than 1.0% is generally considered acceptable.

Protocol for In-Vitro Dissolution Testing

This protocol describes the method for evaluating the drug release from tablets containing this compound.

Equipment:

  • Dissolution apparatus (USP Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC

  • Syringes and filters

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or other suitable buffer) and place it in the dissolution vessels.

  • Maintain the temperature of the medium at 37 ± 0.5 °C.

  • Place one tablet in each vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately.

  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol for Drug-Excipient Compatibility Studies

This protocol provides a general framework for assessing the compatibility of an API with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Trithis compound (TCC)

  • Other excipients

  • Water (for stressed conditions)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Stability chambers

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the API and this compound in different ratios (e.g., 1:1, 1:5).

    • Prepare physical mixtures by gentle blending.

    • For stressed studies, add a small amount of water (e.g., 5-10% w/w) to the binary mixtures.

  • Thermal Analysis:

    • DSC: Analyze the individual components and the binary mixtures. The appearance of new peaks, disappearance of existing peaks, or significant shifts in melting points can indicate an interaction.

    • TGA: Analyze the thermal stability of the individual components and the binary mixtures. A change in the decomposition profile can suggest an interaction.

  • Spectroscopic Analysis:

    • FTIR: Obtain the FTIR spectra of the individual components and the binary mixtures. The appearance of new bands or shifts in characteristic peaks of the API can indicate a chemical interaction.

  • Stability Studies:

    • Store the binary mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).

    • Analyze the stored samples at regular intervals for the appearance of degradation products using a stability-indicating HPLC method.

A study on the compatibility of ibuprofen (B1674241) with eggshell-derived this compound showed only minor peak shifts in FTIR and a slight broadening of the melting endotherm in DSC, suggesting weak physical interactions and acceptable compatibility.[3]

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for direct compression and dry granulation.

Direct_Compression_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_compression Compression cluster_output Output Milling Milling of API and Excipients Blending Blending of API and this compound Milling->Blending Lubrication Addition of Lubricant and Final Blending Blending->Lubrication Compression Tablet Compression Lubrication->Compression Tablets Final Tablets Compression->Tablets

Caption: Workflow for Direct Compression using this compound.

Dry_Granulation_Workflow cluster_prep Preparation cluster_granulation Granulation cluster_mixing Final Mixing cluster_compression Compression cluster_output Output Blending1 Blending of API and this compound RollerCompaction Roller Compaction (Slugging) Blending1->RollerCompaction Milling Milling of Ribbons/Slugs RollerCompaction->Milling Blending2 Blending with Lubricant Milling->Blending2 Compression Tablet Compression Blending2->Compression Tablets Final Tablets Compression->Tablets

Caption: Workflow for Dry Granulation using this compound.

Logical Relationships

The following diagram illustrates the relationship between the properties of this compound and its suitability for different tablet manufacturing processes.

Properties_and_Applications cluster_properties Properties of this compound cluster_applications Suitable Manufacturing Processes Prop1 Good Flowability App1 Direct Compression Prop1->App1 Prop2 High Compressibility Prop2->App1 Prop3 Brittle Fracture Prop3->App1 Prop4 Good Binding after Compaction App2 Dry Granulation Prop4->App2

Caption: Relationship between this compound Properties and Applications.

References

Application Note: Determination of Elemental Impurities in Calcium Citrate by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium citrate (B86180) is a widely used calcium supplement and food additive. Ensuring its purity and safety is of paramount importance, particularly concerning the presence of elemental impurities. Heavy metals and other trace elements can pose health risks and are strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP).[1][2] This application note details a robust and sensitive method for the quantitative determination of a suite of elemental impurities in calcium citrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), in accordance with USP General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures).[1][3]

ICP-MS is a powerful analytical technique for trace and ultra-trace elemental analysis, offering high sensitivity, selectivity, and the ability for multi-element determination in a single run.[4][5][6] This makes it the ideal choice for monitoring elemental contaminants in pharmaceutical ingredients like this compound.

Experimental

Instrumentation and Materials
  • ICP-MS System: An Agilent 7900 ICP-MS (or equivalent) equipped with a standard sample introduction system, including a concentric nebulizer, a Peltier-cooled quartz spray chamber, and nickel interface cones.[3][7]

  • Microwave Digestion System: A system capable of reaching and maintaining the temperatures and pressures required for complete sample digestion.

  • Reagents:

    • High-purity nitric acid (HNO₃)

    • High-purity hydrochloric acid (HCl)

    • Ultrapure deionized water (18 MΩ·cm)

    • Multi-element standard solutions for calibration

    • Internal standard solution (e.g., Germanium, Indium, Bismuth)

Sample Preparation: Microwave Digestion Protocol

A precise and accurate sample preparation is critical for reliable results. Microwave-assisted acid digestion is employed to completely dissolve the this compound matrix and bring the elemental impurities into a solution suitable for ICP-MS analysis.[8][9][10]

Protocol:

  • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry microwave digestion vessel.

  • Carefully add 8 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid to the vessel.

  • Allow the sample to pre-digest for 30 minutes in a fume hood.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

  • After cooling, carefully open the vessels and transfer the digested solution to a 50 mL volumetric flask.

  • Rinse the digestion vessel with ultrapure water and add the rinsing to the volumetric flask.

  • Bring the flask to volume with ultrapure water.

  • A further dilution may be necessary to reduce the total dissolved solids to a level compatible with the ICP-MS instrument (typically <0.2%).[11]

ICP-MS Operating Conditions

The following are typical ICP-MS operating parameters. These may require optimization based on the specific instrument and laboratory conditions.

ParameterValue
RF Power1550 W
Plasma Gas Flow15 L/min
Carrier Gas Flow0.9 L/min
Nebulizer Pump0.1 rps
Spray Chamber Temp.2 °C
Detector ModePulse/Analog
Calibration

Calibration standards should be prepared from certified stock solutions in a matrix that matches the acid concentration of the prepared samples. A typical calibration curve would include a blank and at least five concentration levels spanning the expected range of the elemental impurities.

Results and Data Presentation

The developed method was validated for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) according to ICH Q2(R1) and USP <233> guidelines.

Quantitative Data Summary

The following table summarizes the typical limits of detection and quantification for key elemental impurities in this compound.

ElementIsotopeLOD (µg/kg)LOQ (µg/kg)
Arsenic (As)750.050.15
Cadmium (Cd)1110.030.10
Lead (Pb)2080.100.30
Mercury (Hg)2020.020.06
Nickel (Ni)600.200.60
Chromium (Cr)520.501.50
Vanadium (V)510.100.30
Molybdenum (Mo)950.150.45
Copper (Cu)630.300.90
Palladium (Pd)1050.050.15
Platinum (Pt)1950.050.15
Iridium (Ir)1930.020.06
Osmium (Os)1890.020.06
Rhodium (Rh)1030.020.06
Ruthenium (Ru)1010.050.15

Note: LOD and LOQ values are estimates and will vary depending on the specific instrumentation and matrix effects.

Recovery Studies

Spike recovery experiments were performed to assess the accuracy of the method. Pre-digestion and post-digestion spikes were prepared at concentrations relevant to the USP limits. The results demonstrated excellent recoveries, typically within the range of 80-120%, indicating minimal matrix interference.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh 0.5g this compound add_acid Add HNO3 and HCl weigh->add_acid predigest Pre-digest (30 min) add_acid->predigest microwave Microwave Digestion (200°C) predigest->microwave transfer Transfer to 50mL flask microwave->transfer dilute Dilute to volume transfer->dilute instrument Introduce sample to ICP-MS dilute->instrument plasma Atomization & Ionization in Plasma instrument->plasma mass_spec Mass Spectrometry Detection plasma->mass_spec data_acq Data Acquisition mass_spec->data_acq quantification Quantification of Elements data_acq->quantification calibration Calibration Curve Generation calibration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for ICP-MS analysis of this compound.

ICP-MS Principle

icpms_principle sample Liquid Sample (Aerosol) plasma Inductively Coupled Plasma (Ar, ~8000K) sample->plasma ions Positive Ions plasma->ions interface Interface Cones (Sampler & Skimmer) ions->interface ion_optics Ion Optics (Focusing) interface->ion_optics quadrupole Quadrupole Mass Analyzer (m/z separation) ion_optics->quadrupole detector Detector (Ion Counting) quadrupole->detector output Mass Spectrum detector->output

Caption: Principle of Inductively Coupled Plasma Mass Spectrometry.

Conclusion

The described ICP-MS method provides a reliable and sensitive approach for the routine quality control of this compound for elemental impurities. The sample preparation protocol is straightforward, and the analytical procedure is rapid and robust, allowing for high sample throughput. This method meets the stringent requirements of regulatory bodies and ensures the safety and quality of this compound for pharmaceutical and food applications.

References

Application Notes & Protocols: Formulating Calcium Citrate for Optimal Dissolution and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation of calcium citrate (B86180) to maximize its dissolution and subsequent absorption, supported by experimental data and detailed protocols for evaluation.

Introduction: The Importance of Calcium Bioavailability

Calcium is a critical mineral for numerous physiological processes, most notably for bone mineralization.[1][2] Its therapeutic efficacy, however, is not solely dependent on the amount ingested but more so on its bioavailability—the fraction of the ingested dose that is absorbed and utilized by the body. Calcium citrate has emerged as a preferred source of calcium supplementation due to its superior absorption characteristics compared to other salts like calcium carbonate, particularly in individuals with reduced stomach acid.[3][4][5]

The primary challenge in calcium supplementation is ensuring that the calcium salt dissolves into its ionic form, Ca²⁺, in the gastrointestinal (GI) tract, as this is the form that is absorbed.[6][7][8] The formulation of this compound can be optimized to enhance this process. These notes will explore the key formulation parameters that influence this compound's dissolution and absorption and provide detailed protocols for their evaluation.

Key Formulation Factors Influencing Dissolution and Absorption

The dissolution and absorption of this compound are significantly influenced by several physicochemical and physiological factors.

2.1 pH of the Gastrointestinal Tract: The solubility of this compound is pH-dependent.[9][10][11] While it is more soluble in acidic environments, such as the stomach, its absorption primarily occurs in the small intestine where the pH is neutral to slightly alkaline.[10][12] Unlike calcium carbonate, this compound's absorption is less dependent on an acidic environment, making it a suitable option for individuals with achlorhydria or those taking acid-reducing medications.[3][5]

2.2 Calcium to Citrate Molar Ratio: The molar ratio of calcium to citrate in a formulation can significantly impact its dissolution and the stability of the dissolved calcium. Studies have shown that an excess of citrate can delay the precipitation of this compound, thereby keeping calcium in a soluble, absorbable form for a longer duration.[6][7][8] A formulation with a calcium to citrate molar ratio of 1.25 has been demonstrated to have enhanced solubility and bioavailability.[6][7][8]

2.3 Presence of Vitamin D: Vitamin D is essential for the active transport of calcium across the intestinal mucosa.[1][13][14][15] It stimulates the synthesis of calcium-binding proteins in the enterocytes, which are crucial for the transcellular absorption of calcium.[15] Therefore, co-formulating this compound with vitamin D is a standard practice to optimize calcium absorption.[1][2][13]

Data on this compound Bioavailability

The following tables summarize quantitative data from studies evaluating the bioavailability of different this compound formulations.

Table 1: Effect of Calcium to Citrate Molar Ratio on Fractional Calcium Absorption

FormulationCalcium to Citrate Molar RatioMean Fractional Calcium Absorption (±SD)Percentage Increase in Absorption vs. Tricalcium DicitrateReference
Tricalcium Dicitrate (Solid)1.50.172 ± 0.061-[7]
Mixture of Calcium Hydroxide and Citric Acid1.250.324 ± 0.10788.4%[7]

Table 2: Comparison of Bioavailability between this compound and Calcium Carbonate

Calcium Salt (0.5 g Calcium Dose)Increment in Urinary Calcium (mg/dL Glomerular Filtrate)Reference
Calcium Carbonate< 0.091 ± 0.068[16]
This compound0.104 ± 0.096[16]

Experimental Protocols

4.1 Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the dissolution rate of different this compound formulations under simulated gastrointestinal pH conditions.

Materials:

  • This compound formulations (e.g., varying calcium to citrate ratios, particle sizes)

  • Simulated Gastric Fluid (SGF): 0.01 N HCl, pH 1.2

  • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Syringes with 0.45 µm filters

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium quantification

Procedure:

  • Prepare SGF and SIF according to standard laboratory procedures.

  • Set up the dissolution apparatus. The medium will be 900 mL of either SGF or SIF, maintained at 37 ± 0.5 °C. The paddle speed should be set to 75 rpm.

  • Place a single dose of the this compound formulation into each dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately filter the aliquot through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis.

  • Replenish the dissolution medium with 5 mL of fresh, pre-warmed medium to maintain a constant volume.

  • Analyze the concentration of dissolved calcium in the filtered aliquots using AAS or ICP-OES.

  • Plot the percentage of calcium dissolved as a function of time to generate a dissolution profile.

4.2 Protocol 2: In Vivo Assessment of Calcium Absorption in a Human Model

Objective: To determine the fractional absorption of calcium from different this compound formulations in human subjects. This can be achieved through the oral calcium load test, which measures the subsequent rise in urinary calcium.[16]

Ethical Considerations: All procedures involving human subjects must be approved by an Institutional Review Board (IRB) or an equivalent ethics committee. Informed consent must be obtained from all participants.

Subjects: Healthy adult volunteers with normal renal function.

Procedure:

  • Pre-study Diet: For 3 days prior to the study, subjects should consume a standardized diet with a defined calcium content.

  • Fasting: Subjects should fast overnight for at least 8 hours before the study.

  • Baseline Urine Collection: On the morning of the study, subjects should void their bladder completely, and this urine is discarded. A baseline 2-hour urine sample is then collected.

  • Dosing: Immediately after the baseline urine collection, subjects are administered a single dose of the this compound formulation with a standardized volume of deionized water.

  • Post-dose Urine Collection: Urine is collected for two consecutive 2-hour periods following the administration of the calcium dose.

  • Sample Analysis: The total volume of each urine collection is recorded. The concentration of calcium and creatinine (B1669602) in each urine sample is determined.

  • Data Analysis: The urinary calcium excretion is expressed as a ratio to urinary creatinine to correct for variations in urine output. The increment in urinary calcium excretion after the calcium load is calculated by subtracting the baseline excretion rate from the post-dose excretion rates. This increment is an indicator of the amount of calcium absorbed.[16]

Visualizing Key Pathways and Workflows

Diagram 1: Calcium Absorption Pathway in the Small Intestine

Figure 1: Cellular Pathway of Calcium Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_regulation Regulation Ca2+ Ca²⁺ TRPV6 TRPV6 (Calcium Channel) Ca2+->TRPV6 Calbindin Calbindin TRPV6->Calbindin Binds PMCA1b PMCA1b (Calcium Pump) Calbindin->PMCA1b Transports Absorbed_Ca2+ Ca²⁺ PMCA1b->Absorbed_Ca2+ VitaminD Vitamin D (Calcitriol) VitaminD->TRPV6 Upregulates VitaminD->Calbindin Upregulates VitaminD->PMCA1b Upregulates

Caption: Cellular Pathway of Calcium Absorption

Diagram 2: Experimental Workflow for In Vivo Calcium Absorption Study

Figure 2: Workflow for In Vivo Calcium Absorption Assessment Start Start SubjectRecruitment Subject Recruitment (Healthy Volunteers) Start->SubjectRecruitment StandardizedDiet 3-Day Standardized Calcium Diet SubjectRecruitment->StandardizedDiet OvernightFast Overnight Fasting (>8 hours) StandardizedDiet->OvernightFast BaselineUrine Baseline 2-hour Urine Collection OvernightFast->BaselineUrine Dosing Administer Calcium Citrate Formulation BaselineUrine->Dosing PostDoseUrine1 2-hour Post-Dose Urine Collection 1 Dosing->PostDoseUrine1 PostDoseUrine2 2-hour Post-Dose Urine Collection 2 PostDoseUrine1->PostDoseUrine2 SampleAnalysis Analyze Urine for Calcium and Creatinine PostDoseUrine2->SampleAnalysis DataAnalysis Calculate Increment in Urinary Calcium Excretion SampleAnalysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for In Vivo Calcium Absorption Assessment

Conclusion

The formulation of this compound plays a pivotal role in its dissolution and subsequent absorption. By optimizing factors such as the calcium to citrate molar ratio and ensuring the co-administration of vitamin D, the bioavailability of calcium can be significantly enhanced. The provided protocols offer standardized methods for the preclinical and clinical evaluation of novel this compound formulations, enabling researchers and drug development professionals to make data-driven decisions in the pursuit of more effective calcium supplements.

References

Application Notes and Protocols for Surface Modification of Calcium Citrate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the surface modification of calcium citrate (B86180) nanoparticles (CaCit NPs). These methods are crucial for enhancing the physicochemical properties, biocompatibility, and targeting capabilities of CaCit NPs for applications in drug delivery, bioimaging, and therapeutics.

Introduction

Calcium citrate nanoparticles are promising biocompatible and biodegradable nanocarriers.[1] Their surfaces, rich in citrate molecules, offer opportunities for various modifications to tailor their functionality. Surface modification can improve colloidal stability, prolong circulation time by reducing opsonization, and enable targeted delivery to specific tissues or cells.[2] This guide details several key surface modification techniques, including polymer coating with polyethylene (B3416737) glycol (PEG) and chitosan (B1678972), and fluorescent labeling with fluorescein (B123965) isothiocyanate (FITC).

Data Summary of Surface-Modified this compound Nanoparticles

The following table summarizes the quantitative data on the physicochemical properties of this compound nanoparticles before and after various surface modifications. This data is essential for comparing the effects of different modification strategies.

Nanoparticle TypeModificationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound (CN)None50 - 70Not Specified-16.1[3][4]
This compound-loaded Calcium Carbonate (CCN)None60 - 80Not Specified-13.0[3][4]
Eugenol-embedded this compound (Eu-CaCit)None150 - 250Not SpecifiedNot Specified[1][5]
FITC-coated Eu-CaCitFITCSimilar to Eu-CaCitNot SpecifiedDecreased negative potential[5]
Calcium/Chitosan (Ca/CS)Chitosan~650.2Not Specified[6]

Section 1: Polymer Coating with Polyethylene Glycol (PEGylation)

Application Note:

PEGylation is a widely used technique to create a "stealth" coating on nanoparticles, which helps to reduce protein adsorption and recognition by the reticuloendothelial system (RES).[2] This leads to a longer systemic circulation time, enhancing the likelihood of the nanoparticles reaching their target site. The hydrophilic nature of PEG also improves the colloidal stability of the nanoparticles in biological fluids.

Experimental Protocol: PEGylation of this compound Nanoparticles via EDC/NHS Chemistry

This protocol is adapted from standard EDC/NHS chemistry for nanoparticle surface modification. It assumes the presence of carboxyl groups on the surface of the this compound nanoparticles, which is inherent due to the citrate molecules.

Materials:

  • This compound Nanoparticles (CaCit NPs)

  • Methoxy-PEG-Amine (m-PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated CaCit NPs in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension to ensure homogeneity.

  • Carboxyl Group Activation:

    • Add a 5-fold molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring. This reaction activates the surface carboxyl groups to form a more stable NHS-ester intermediate.

  • PEGylation Reaction:

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS.

    • Resuspend the nanoparticle pellet in the Reaction Buffer containing a 10-fold molar excess of m-PEG-NH2.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.

  • Purification:

    • Remove unreacted PEG and coupling reagents by repeated centrifugation and resuspension in DI water (3 cycles).

    • Alternatively, dialysis against a large volume of DI water can be used for purification.

  • Characterization:

    • Confirm successful PEGylation using Fourier-transform infrared spectroscopy (FTIR) to identify the formation of amide bonds.

    • Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A decrease in the magnitude of the negative zeta potential is expected.

    • Assess the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Workflow Diagram:

PEGylation_Workflow np CaCit NPs in Activation Buffer activation Add EDC/NHS (30 min, RT) np->activation activated_np Activated CaCit-NHS NPs activation->activated_np pegylation Add m-PEG-NH2 in Reaction Buffer (2-4h, RT) activated_np->pegylation peg_np PEGylated CaCit NPs pegylation->peg_np purification Purification (Centrifugation/ Dialysis) peg_np->purification final_product Characterized PEG-CaCit NPs purification->final_product

PEGylation of this compound Nanoparticles.

Section 2: Polymer Coating with Chitosan

Application Note:

Chitosan, a natural polysaccharide, is a biocompatible and biodegradable polymer with inherent antimicrobial properties.[6] Coating this compound nanoparticles with chitosan can enhance their stability, provide a positive surface charge for better interaction with negatively charged cell membranes, and offer controlled release of encapsulated drugs.

Experimental Protocol: Chitosan Coating of this compound Nanoparticles

This protocol is based on the ionic gelation method, where the positively charged chitosan interacts with the negatively charged surface of the this compound nanoparticles.

Materials:

  • This compound Nanoparticles (CaCit NPs)

  • Low molecular weight Chitosan

  • 1% (v/v) Acetic acid solution

  • Deionized (DI) water

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid solution with gentle stirring overnight.

    • Filter the solution to remove any undissolved particles.

    • Adjust the pH of the chitosan solution to 5.5 using 1 M NaOH.

  • Nanoparticle Suspension:

    • Disperse CaCit NPs in DI water to a concentration of 1 mg/mL and sonicate for 15 minutes.

  • Coating Process:

    • Add the CaCit NP suspension dropwise to the chitosan solution under constant magnetic stirring. The volume ratio of the nanoparticle suspension to the chitosan solution should be optimized, a starting point is 1:1.

    • Continue stirring for 1 hour at room temperature to allow for the electrostatic interaction and formation of the chitosan layer.

  • Purification:

    • Collect the chitosan-coated nanoparticles by centrifugation.

    • Wash the nanoparticles with DI water three times to remove excess chitosan and acetic acid.

  • Characterization:

    • Confirm the presence of the chitosan coating using FTIR spectroscopy.

    • Measure the particle size and zeta potential. A shift from a negative to a positive zeta potential is indicative of successful coating.

    • Analyze the morphology using SEM or TEM.

Workflow Diagram:

Chitosan_Coating_Workflow chitosan_sol Prepare 0.1% Chitosan in 1% Acetic Acid (pH 5.5) coating Dropwise addition of NPs to Chitosan Solution (1h stirring) chitosan_sol->coating np_susp Disperse CaCit NPs in DI Water (1 mg/mL) np_susp->coating coated_np Chitosan-Coated CaCit NPs coating->coated_np purification Purification (Centrifugation) coated_np->purification final_product Characterized Chitosan-CaCit NPs purification->final_product

Chitosan Coating of this compound Nanoparticles.

Section 3: Fluorescent Labeling with Fluorescein Isothiocyanate (FITC)

Application Note:

Fluorescently labeling nanoparticles is essential for in vitro and in vivo tracking and imaging studies. FITC is a commonly used fluorescent dye that can be conjugated to the surface of nanoparticles.[1] This allows for the visualization of nanoparticle uptake by cells and their biodistribution in animal models.

Experimental Protocol: FITC Labeling of this compound Nanoparticles

This protocol describes the conjugation of FITC to the surface of this compound nanoparticles, likely through interaction with the calcium ions or adsorption onto the citrate layer.[1][5]

Materials:

  • This compound Nanoparticles (CaCit NPs)

  • Fluorescein 5(6)-isothiocyanate isomer I (FITC)

  • 5 mM Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water

Procedure:

  • FITC Solution Preparation:

    • Dissolve 1.0 mg of FITC in 5 mL of 5 mM NaOH solution to generate the anionic form of FITC.

  • Nanoparticle Suspension:

    • Prepare a colloidal suspension of CaCit NPs in DI water (e.g., 100 mg in 5 mL).

  • Labeling Reaction:

    • Slowly add the FITC solution to the CaCit NP colloid while stirring.

    • Continue stirring the mixture for an additional 1 hour at room temperature, protected from light.

  • Purification:

    • Wash the FITC-labeled nanoparticles by centrifugation for 10 minutes.

    • Resuspend the pellet in DI water and repeat the washing step three times to remove any unbound FITC.

    • Dry the final product in a vacuum overnight.

  • Characterization:

    • Confirm successful labeling by observing the fluorescence of the nanoparticle suspension using a fluorescence spectrophotometer or a fluorescence microscope.

    • Measure the particle size and zeta potential. A slight change in these parameters may be observed.[5]

    • Analyze the morphology using SEM or TEM.

Workflow Diagram:

FITC_Labeling_Workflow fitc_sol Prepare FITC Solution in 5 mM NaOH labeling Mix and Stir (1h, RT, dark) fitc_sol->labeling np_susp Prepare CaCit NP Colloidal Suspension np_susp->labeling labeled_np FITC-Labeled CaCit NPs labeling->labeled_np purification Purification (Centrifugation) labeled_np->purification final_product Characterized FITC-CaCit NPs purification->final_product

FITC Labeling of this compound Nanoparticles.

References

Application Notes and Protocols for Evaluating the Stability of Calcium Citrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium citrate (B86180) is a widely used calcium salt in pharmaceutical formulations and food supplements due to its good bioavailability.[1][2] Ensuring the stability of calcium citrate in solution is critical for maintaining its quality, safety, and efficacy. This document provides detailed application notes and protocols for a comprehensive evaluation of the chemical and physical stability of this compound in aqueous solutions and suspensions.

The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of other excipients.[3][4] Instability can manifest as a decrease in the concentration of this compound, the formation of degradation products, or changes in physical properties such as appearance, solubility, particle size, and zeta potential.

These protocols outline a systematic approach to stability testing, incorporating both pharmacopeial methods and advanced analytical techniques to provide a thorough understanding of the stability profile of this compound formulations.

Chemical Stability Evaluation

Chemical stability assessment focuses on the quantification of this compound and the detection of any degradation products. A stability-indicating method is crucial for accurately measuring the active ingredient in the presence of its degradation products, excipients, and other potential impurities.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its potential degradation products.

Experimental Protocol: HPLC Assay

Objective: To determine the concentration of this compound in a solution and to detect and quantify any degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound Reference Standard

  • Reagents for mobile phase (e.g., phosphate (B84403) buffer, methanol, acetonitrile)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for citrate analysis is a phosphate buffer. The exact composition should be optimized for the specific application.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound Reference Standard and dissolve it in a suitable solvent (e.g., a mixture of water and a small amount of acid to aid dissolution) to obtain a standard solution of known concentration.[5]

  • Sample Solution Preparation: Prepare the this compound solution to be tested. If necessary, dilute the sample to fall within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Flow Rate: 1.0 mL/min (typical, may need optimization)

    • Injection Volume: 20 µL (typical, may need optimization)

    • Detector Wavelength: UV detection at a wavelength where citrate has adequate absorbance (e.g., around 210 nm).

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the concentration of this compound in the sample by comparing the peak area of the citrate peak in the sample chromatogram to the peak area of the citrate peak in the standard chromatogram.

Titrimetric Method (Assay)

A complexometric titration with EDTA is a classic and reliable method for determining the calcium content, which can be used to calculate the amount of this compound.

Experimental Protocol: EDTA Titration for Calcium Content

Objective: To determine the amount of calcium in a this compound sample.

Materials:

  • 0.05 M Disodium Edetate (EDTA) solution

  • 3N Hydrochloric acid

  • 1N Sodium hydroxide (B78521) solution

  • Hydroxy naphthol blue indicator

  • Burette, beaker, and other standard titration equipment

Procedure:

  • Sample Preparation: Accurately weigh about 350 mg of the this compound sample, dissolve it in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid, and dilute with water to about 100 mL.[6]

  • Titration:

    • While stirring, add approximately 30 mL of 0.05 M EDTA solution from a 50 mL burette.

    • Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with the 0.05 M EDTA solution until a blue endpoint is reached.[6]

  • Calculation: Each mL of 0.05 M Disodium Edetate is equivalent to 8.307 mg of anhydrous this compound (Ca₃(C₆H₅O₇)₂).[6] Calculate the percentage of this compound in the sample.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[5] These studies involve exposing the this compound solution to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method to determine the percentage degradation and to observe the formation of any degradation products.

Data Presentation: Forced Degradation of this compound

Stress ConditionDurationTemperatureReagent% Degradation (Illustrative)
Acid Hydrolysis2 hours80°C1N HCl15%
Base Hydrolysis2 hours80°C1N NaOH25%
Oxidation24 hoursRoom Temp3% H₂O₂10%
Thermal24 hours80°C-5%
Photolytic24 hoursRoom TempUV/Vis light<5%

Physical Stability Evaluation

Physical stability assessment is crucial for solutions and particularly for suspensions of this compound. Changes in physical appearance, such as precipitation, color change, or crystal growth, can indicate instability.

Visual Inspection and Turbidity Measurement

A simple yet effective method for assessing physical stability is through visual inspection for any changes in color, clarity, or the presence of particulate matter. This can be quantified using a turbidimeter.

Experimental Protocol: Visual Inspection and Turbidity

Objective: To assess the physical appearance and clarity of a this compound solution over time.

Materials:

  • Clear glass vials

  • Turbidimeter

Procedure:

  • Sample Preparation: Place the this compound solution in clear glass vials.

  • Storage: Store the vials under the desired stability conditions (e.g., different temperatures and light exposure).

  • Visual Inspection: At specified time intervals, visually inspect the samples against a black and a white background for any signs of precipitation, color change, or gas formation.

  • Turbidity Measurement: Measure the turbidity of the solutions at each time point using a calibrated turbidimeter. An increase in turbidity indicates the formation of insoluble particles.[7]

Data Presentation: Turbidity of this compound Solution Over Time

Time (Weeks)Turbidity (NTU) at 25°CTurbidity (NTU) at 40°C
00.50.5
10.61.2
20.72.5
40.84.8
Particle Size Analysis

For this compound suspensions, monitoring the particle size distribution over time is critical. An increase in particle size can indicate aggregation or crystal growth, which can affect bioavailability and product performance. Dynamic Light Scattering (DLS) is a suitable technique for measuring the size of sub-micron particles.

Experimental Protocol: Particle Size Analysis by DLS

Objective: To measure the particle size distribution of a this compound suspension over time.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS measurement

  • Dispersant (e.g., deionized water)

Procedure:

  • Sample Preparation: Prepare a dilute suspension of this compound in a suitable dispersant to avoid multiple scattering effects.

  • DLS Measurement:

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement to obtain the particle size distribution (e.g., Z-average diameter and Polydispersity Index - PDI).

  • Data Analysis: Analyze the data at different time points during the stability study to monitor for any changes in particle size or PDI.

Data Presentation: Particle Size of this compound Suspension

Time (Weeks)Z-Average Diameter (nm) at 25°CPDI at 25°C
05100.25
15250.28
25500.32
46100.40
Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential value (e.g., > ±30 mV) generally indicates good stability, as the particles will repel each other and resist aggregation.

Experimental Protocol: Zeta Potential Measurement

Objective: To determine the zeta potential of a this compound suspension to predict its colloidal stability.

Materials:

  • Zeta potential analyzer

  • Electrophoresis cells

  • Dispersant (e.g., deionized water with controlled pH)

Procedure:

  • Sample Preparation: Prepare a dilute suspension of this compound in the desired dispersant. The pH of the dispersant should be controlled and recorded as it significantly affects the zeta potential.

  • Zeta Potential Measurement:

    • Inject the sample into the electrophoresis cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

  • Data Analysis: Measure the zeta potential at different pH values to determine the isoelectric point (IEP), which is the pH at which the zeta potential is zero and the suspension is least stable. Monitor the zeta potential over time during the stability study.

Data Presentation: Zeta Potential of this compound Suspension at Different pH

pHZeta Potential (mV)
4+15
5+5
6-10
7-25
8-35

Visualizations

DOT Language Scripts for Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Storage cluster_analysis Analysis at Time Points prep Prepare this compound Solution/Suspension storage Store at various conditions (Temperature, Humidity, Light) prep->storage visual Visual Inspection storage->visual turbidity Turbidity storage->turbidity hplc HPLC Assay storage->hplc dls Particle Size (DLS) storage->dls zeta Zeta Potential storage->zeta

Caption: Overall workflow for the stability evaluation of this compound solutions.

forced_degradation_workflow cluster_stress Stress Conditions start This compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies of this compound.

Conclusion

The stability of this compound in solution is a multifaceted issue that requires a comprehensive evaluation of both its chemical and physical properties. By implementing the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can gain a thorough understanding of the stability profile of their this compound formulations. This systematic approach, combining pharmacopeial methods with modern analytical techniques, will enable the development of stable, safe, and effective products containing this compound.

References

Application Notes and Protocols for Employing Calcium Citrate in Studies of Acidosis-Induced Cellular Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic and respiratory acidosis are implicated in a range of physiological and pathological processes, including cancer, ischemia, and chronic kidney disease. At the cellular level, a decrease in extracellular and intracellular pH (pHe and pHi, respectively) triggers a cascade of events, profoundly impacting cell signaling, metabolism, and survival. A critical component of the cellular response to acidosis is the alteration of intracellular calcium ([Ca2+]) dynamics.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing calcium citrate (B86180) to investigate acidosis-induced cellular changes.

Calcium citrate serves as a unique tool in this context. It not only provides a source of extracellular calcium, a critical second messenger, but also introduces citrate, a key metabolic intermediate of the Krebs cycle.[4][5] The metabolism of citrate can influence the cell's acid-base balance, offering a multi-faceted approach to studying the interplay between acidosis, calcium signaling, and cellular metabolism.[6][7] Recent research has also explored the use of this compound nanoparticles as a potential therapeutic for metabolic acidosis, highlighting its role in mitigating oxidative stress.[8]

Application Notes

The study of acidosis in a controlled in vitro setting typically involves the artificial induction of an acidic environment in the cell culture medium. Common methods include the addition of acids like HCl or lactic acid, or the reduction of sodium bicarbonate concentration in the medium.[9][10][11] this compound can be introduced into these experimental systems to modulate the extracellular calcium concentration and provide citrate as a metabolic substrate.

Key Applications:
  • Investigating the Role of Extracellular Calcium in Acidosis-Induced Signaling: By supplementing acidic media with varying concentrations of this compound, researchers can dissect the dependence of specific signaling pathways on extracellular calcium influx.

  • Modulating Intracellular pH and Calcium Dynamics: The citrate anion can be transported into the cell and metabolized, potentially influencing intracellular pH.[6] This allows for the study of the combined effects of extracellular acidosis and metabolic shifts on calcium signaling.

  • Assessing Cellular Viability and Apoptosis: Calcium dysregulation is a hallmark of cell death pathways. This compound can be used to study how extracellular calcium levels affect cell survival and apoptosis under acidic stress.

  • Studying Metabolic Reprogramming: The introduction of citrate can impact cellular metabolism, particularly in cancer cells which often exhibit altered metabolic pathways.[4][12]

Data Presentation

The following tables provide a summary of typical quantitative data that can be generated from experiments employing this compound in acidosis studies.

Table 1: Effect of this compound on Intracellular pH (pHi) and Calcium ([Ca2+]i) under Acidic Conditions

Treatment GroupExtracellular pH (pHe)This compound (mM)Intracellular pH (pHi)Peak [Ca2+]i (nM)
Control7.407.2 ± 0.1100 ± 15
Acidosis6.806.9 ± 0.1350 ± 40
Acidosis + Ca Citrate6.817.0 ± 0.1500 ± 55
Acidosis + Ca Citrate6.857.1 ± 0.2750 ± 60

Table 2: Impact of this compound on Cell Viability and Apoptosis in Acidic Environments

Treatment GroupExtracellular pH (pHe)This compound (mM)Cell Viability (%)Caspase-3 Activity (Fold Change)
Control7.40100 ± 51.0 ± 0.1
Acidosis6.8065 ± 83.5 ± 0.4
Acidosis + Ca Citrate6.8175 ± 62.8 ± 0.3
Acidosis + Ca Citrate6.8550 ± 95.2 ± 0.6

Experimental Protocols

Protocol 1: Induction of Extracellular Acidosis and Treatment with this compound

This protocol describes how to establish an in vitro model of extracellular acidosis and subsequently treat cells with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Sterile 1 M HCl

  • This compound powder

  • Sterile water for injection

  • pH meter

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Acidic Medium:

    • Prepare the complete culture medium.

    • Under sterile conditions, slowly add 1 M HCl to the medium while gently stirring until the pH reaches the desired acidic level (e.g., 6.8).[9][11]

    • Allow the medium to equilibrate in a CO2 incubator for at least 30 minutes before use and re-check the pH.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile water to create a high-concentration stock solution (e.g., 100 mM). Gentle heating and stirring may be required to fully dissolve the this compound.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Treatment:

    • Aspirate the normal culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-equilibrated acidic medium to the cells.

    • Immediately add the desired concentration of this compound from the stock solution to the respective wells.

    • Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours).

Protocol 2: Measurement of Intracellular pH (pHi)

Materials:

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 2 µM BCECF-AM and 0.02% Pluronic F-127 in serum-free medium.

    • After treating the cells with acidic medium and this compound as described in Protocol 1, wash the cells with HBSS.

    • Incubate the cells with the BCECF-AM loading solution for 30 minutes at 37°C.

  • Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Measure the fluorescence intensity at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.

    • The ratio of the fluorescence intensities (490/440) is used to determine the intracellular pH by comparison to a standard calibration curve.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

Materials:

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium.

    • After treatment, wash the cells with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 45 minutes at 37°C.

  • Measurement:

    • Wash the cells twice with HBSS.

    • Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

    • The ratio of the fluorescence intensities (340/380) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation.

Visualizations

Signaling Pathways and Experimental Workflows

acidosis_calcium_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acidosis Acidosis (Low pHe) OGR1 OGR1 (Proton Sensor) Acidosis->OGR1 Activates CaCitrate This compound Ext_Ca Extracellular Ca2+ CaCitrate->Ext_Ca Ext_Cit Extracellular Citrate CaCitrate->Ext_Cit CaChannels Ca2+ Channels Ext_Ca->CaChannels Influx Cit_Transport Citrate Transporter Ext_Cit->Cit_Transport Uptake OGR1->CaChannels Modulates Int_Ca Intracellular Ca2+ CaChannels->Int_Ca CellularResponse Cellular Responses (Apoptosis, Proliferation) Int_Ca->CellularResponse Triggers Krebs Krebs Cycle Cit_Transport->Krebs Metabolism Krebs->CellularResponse Influences

Caption: Acidosis-induced calcium signaling pathway.

experimental_workflow cluster_assays Downstream Assays start Start: Seed Cells prepare_media Prepare Acidic Medium (e.g., pH 6.8) start->prepare_media prepare_ca_citrate Prepare this compound Stock start->prepare_ca_citrate treatment Treat Cells: - Control (pH 7.4) - Acidosis (pH 6.8) - Acidosis + Ca Citrate prepare_media->treatment prepare_ca_citrate->treatment incubation Incubate for a Defined Period treatment->incubation assay_ph Measure Intracellular pH (BCECF-AM) incubation->assay_ph assay_ca Measure Intracellular Ca2+ (Fura-2 AM) incubation->assay_ca assay_viability Assess Cell Viability (MTT, etc.) incubation->assay_viability assay_apoptosis Measure Apoptosis (Caspase Assay, etc.) incubation->assay_apoptosis analysis Data Analysis and Interpretation assay_ph->analysis assay_ca->analysis assay_viability->analysis assay_apoptosis->analysis

Caption: Experimental workflow for studying acidosis.

References

Troubleshooting & Optimization

"overcoming solubility issues of calcium citrate in neutral pH"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with calcium citrate (B86180), particularly at a neutral pH.

Frequently Asked Questions (FAQs)

Q1: Why does calcium citrate exhibit poor solubility at a neutral pH?

This compound's solubility is highly pH-dependent. In acidic environments, the citrate ion (C₆H₅O₇³⁻) is protonated, leading to the formation of citric acid (C₆H₈O₇) and its more soluble conjugate bases (C₆H₇O₇⁻ and C₆H₆O₇²⁻). However, as the pH approaches neutral (pH 7), the predominant species is the trivalent citrate ion, which readily forms a stable, less soluble salt with calcium ions (Ca²⁺). This equilibrium shift results in the precipitation of this compound.

Q2: What are the common forms of this compound, and how do their solubilities differ?

This compound is commercially available in several forms, with the most common being trithis compound tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O). Other forms include dithis compound and monothis compound. Their aqueous solubilities at neutral pH are generally low. For instance, the solubility of trithis compound in water at 25°C is approximately 0.096 g/100 mL.

Troubleshooting Guide

Issue 1: this compound precipitates out of my neutral pH buffer solution.

Cause: The concentration of this compound exceeds its intrinsic solubility at the experimental pH.

Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase this compound solubility is to lower the pH of the solution. A decrease in pH will shift the equilibrium towards the more soluble protonated forms of citrate.

  • Complexation/Chelation: The addition of certain excipients can enhance solubility by forming soluble complexes with calcium.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the less soluble this compound, forming an inclusion complex with improved aqueous solubility.

    • Polymers: Water-soluble polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) can improve the dissolution of this compound.

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution, which can enhance the dissolution rate. Techniques like micronization or nano-milling can be employed.

Issue 2: Inconsistent solubility results between experimental batches.

Cause: Variations in the physical properties of the this compound powder or experimental conditions.

Troubleshooting Steps:

  • Material Characterization: Ensure the crystalline form (polymorph) and hydration state of the this compound are consistent across batches. Techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) can be used for characterization.

  • Control of Experimental Parameters: Maintain tight control over temperature, pH, and mixing speed during your experiments, as these factors can significantly influence solubility.

  • Purity Analysis: Verify the purity of the this compound, as impurities can sometimes act as nucleation sites, promoting precipitation.

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the phase-solubility method to determine the effect of HP-β-CD on this compound solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate (B84403) buffer (pH 7.0)

  • Orbital shaker

  • 0.45 µm syringe filters

  • High-performance liquid chromatography (HPLC) system or an atomic absorption spectrometer (AAS)

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in the phosphate buffer at various concentrations (e.g., 0%, 2%, 5%, 10%, 15% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Place the flasks in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for 48 hours to ensure equilibrium is reached.

  • After 48 hours, withdraw samples and immediately filter them through a 0.45 µm syringe filter to remove undissolved solids.

  • Analyze the concentration of dissolved calcium in the filtrate using a suitable analytical method like HPLC or AAS.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the stability constant of the inclusion complex.

Data Presentation

Table 1: Solubility of this compound with Different Excipients at Neutral pH

ExcipientConcentration (% w/v)This compound Solubility (mg/mL)Fold Increase
None (Control)00.961.0
HP-β-Cyclodextrin104.85.0
Polyvinylpyrrolidone K3052.12.2
Polyethylene Glycol 40051.81.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffer (pH 7.0) prep_excipient Prepare Excipient Solutions prep_buffer->prep_excipient prep_cc Add Excess this compound prep_excipient->prep_cc shake Agitate at 25°C for 48h prep_cc->shake filter Filter (0.45 µm) shake->filter analyze Analyze Ca²⁺ Concentration (HPLC/AAS) filter->analyze plot Plot Solubility vs. Excipient Conc. analyze->plot

Caption: Workflow for determining this compound solubility enhancement.

logical_relationship cluster_ph pH Effect cluster_complexation Complexation Effect low_ph Low pH (Acidic) protonation Citrate Protonation low_ph->protonation high_ph Neutral/High pH deprotonation Citrate Deprotonation high_ph->deprotonation soluble High Solubility protonation->soluble insoluble Low Solubility (Precipitation) deprotonation->insoluble cc This compound complex Soluble Complex cc->complex excipient Excipient (e.g., Cyclodextrin) excipient->complex increased_solubility Increased Apparent Solubility complex->increased_solubility

Caption: Factors influencing this compound solubility.

Technical Support Center: Preventing Aggregation of Calcium Citrate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to prevent the aggregation of calcium citrate (B86180) nanoparticles in suspension. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis, purification, and storage of calcium citrate nanoparticles.

Problem Potential Causes Solutions
Immediate aggregation upon mixing precursors (calcium salt and citrate solution). 1. Incorrect Molar Ratio: The ratio of calcium to citrate ions is critical for nanoparticle formation and stability. An inappropriate ratio can lead to uncontrolled growth and precipitation. 2. High Ionic Strength of Precursor Solutions: Very high concentrations of precursor salts can compress the electrical double layer, reducing electrostatic repulsion. 3. Incorrect pH: The pH of the reaction medium affects the charge of the citrate molecules and the surface of the nanoparticles.1. Optimize Molar Ratio: A recommended starting point is a calcium to citrate molar ratio of approximately 1.0:1.3 to ensure an excess of citrate ions, which act as stabilizers.[1] 2. Use Appropriate Concentrations: Start with precursor concentrations in the range of 10-100 mM. 3. Adjust pH: Ensure the pH of the citrate solution is in the neutral to slightly basic range (pH 7-8) before mixing to maximize the negative charge from the citrate ions.
Aggregation observed after purification (e.g., centrifugation and washing). 1. Removal of Excess Citrate: Washing steps can remove the excess citrate ions that provide electrostatic stabilization. 2. Inappropriate Resuspension Medium: Resuspending in pure deionized water can sometimes lead to instability due to changes in ionic strength. Resuspension in a high ionic strength buffer will also cause aggregation. 3. Mechanical Stress: High-speed centrifugation can force particles into close contact, overcoming the repulsive forces.1. Gentle Washing: Use lower centrifugation speeds for shorter durations. Consider alternative purification methods like dialysis. 2. Optimized Resuspension Buffer: Resuspend the nanoparticle pellet in a low ionic strength buffer (e.g., 1-10 mM Tris or HEPES) at a pH that ensures high surface charge. A small amount of sodium citrate can be added to the resuspension buffer to maintain stability. 3. Sonication: Use a probe or bath sonicator to aid in the redispersion of the nanoparticle pellet.
Nanoparticle suspension aggregates over time during storage. 1. Insufficient Stabilization: The initial stabilization may not be robust enough for long-term storage. 2. Changes in pH: Absorption of atmospheric CO₂ can lower the pH of the suspension, reducing the surface charge. 3. Temperature Fluctuations: Freeze-thaw cycles or high temperatures can induce aggregation. 4. Microbial Contamination: Growth of microorganisms can alter the suspension's properties.1. Add a Steric Stabilizer: Consider adding a polymer like Polyvinylpyrrolidone (PVP) to provide steric hindrance. 2. Buffer the Suspension: Store the nanoparticles in a buffered solution at the optimal pH. 3. Controlled Storage Conditions: Store at a constant temperature, typically 4°C. Do not freeze the suspension. 4. Sterile Conditions: Prepare and store the suspension under sterile conditions or use a bacteriostatic agent if it does not interfere with the application.
Dynamic Light Scattering (DLS) results show a bimodal or multimodal distribution. 1. Presence of Aggregates: A second, larger peak usually indicates the presence of aggregates alongside the primary nanoparticles. 2. Contamination: Dust or other particulates in the sample can be misinterpreted as a larger particle population.1. Optimize Synthesis and Purification: Revisit the synthesis and purification protocols to prevent initial aggregation. 2. Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before DLS measurement to remove large aggregates and dust. 3. Sonication: Briefly sonicate the sample before measurement to break up loose agglomerates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for stabilizing this compound nanoparticles in suspension?

A1: The primary mechanism is electrostatic stabilization. Citrate ions adsorb to the surface of the this compound nanoparticles, imparting a negative surface charge. This creates electrostatic repulsion between the nanoparticles, preventing them from coming into close contact and aggregating.[1] An excess of citrate in the formulation is crucial for this stabilization.

Q2: How does pH affect the stability of my this compound nanoparticle suspension?

A2: The pH of the suspension is a critical factor that influences the surface charge of the nanoparticles. For citrate-stabilized nanoparticles, a more alkaline pH leads to a higher negative surface charge as the carboxylic acid groups of the citrate are deprotonated. A higher magnitude of the zeta potential (typically more negative than -30 mV) indicates greater electrostatic repulsion and better stability. Conversely, at lower pH values, the surface charge is reduced, which can lead to aggregation.[2][3]

Q3: What is zeta potential, and what is a good value for stable this compound nanoparticles?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is one of the fundamental parameters known to affect stability. As a general rule, a zeta potential with a magnitude greater than 30 mV (either positive or negative) is indicative of a stable suspension, as the electrostatic repulsion is strong enough to overcome the van der Waals attractive forces between the particles. For citrate-stabilized this compound nanoparticles, you should aim for a zeta potential more negative than -30 mV.

Q4: My nanoparticles are stable in water but aggregate when I add them to a buffer like PBS. Why does this happen and how can I prevent it?

A4: This is a common issue caused by the high ionic strength of buffers like Phosphate-Buffered Saline (PBS). The high concentration of salts in the buffer shields the surface charge of the nanoparticles, which compresses the electrical double layer and reduces the electrostatic repulsion between them.[4][5] This allows the attractive van der Waals forces to dominate, leading to aggregation.

To prevent this, you can:

  • Use a lower ionic strength buffer.

  • Add a steric stabilizer to the nanoparticle surface. Steric stabilizers are long-chain polymers that create a physical barrier around the nanoparticles, preventing them from getting close enough to aggregate, even in high ionic strength solutions. Polyvinylpyrrolidone (PVP) is a commonly used steric stabilizer.[6][7]

Q5: Can I use a steric stabilizer in addition to citrate for my this compound nanoparticles?

A5: Yes, using a combination of electrostatic and steric stabilization (known as electrosteric stabilization) is a highly effective strategy. You can add a polymer like PVP during or after the synthesis of the citrate-stabilized nanoparticles. The polymer will adsorb to the nanoparticle surface and provide an additional stabilizing layer.

Data Presentation

Table 1: Influence of Molar Ratio of Calcium to Citrate on Nanoparticle Characteristics (Conceptual Data)

Ca²⁺:Citrate³⁻ Molar RatioAverage Particle Size (nm)Zeta Potential (mV)Observation
1.5:1.0> 500 (aggregates)-10.5Aggregation observed, low stability.
1.0:1.0250 ± 50-22.1Moderate stability, some aggregation over time.
1.0:1.3150 ± 30-35.8Good stability, well-dispersed nanoparticles.[1]
1.0:1.5120 ± 25-40.2High stability, well-dispersed nanoparticles.

Note: This table is based on general principles and published data for similar systems. Optimal ratios should be determined experimentally for your specific system.

Table 2: General Effect of pH on Zeta Potential of Citrate-Stabilized Nanoparticles (Conceptual Data)

pHTypical Zeta Potential (mV)Stability
4.0-15Prone to aggregation
6.0-25Moderately stable
7.4-35Stable
8.0-45Highly stable

Note: This table illustrates the general trend. The exact values will depend on the specific formulation and ionic strength of the medium.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Stable this compound Nanoparticles

This protocol describes a co-precipitation method to synthesize stable this compound nanoparticles.

Materials:

  • Calcium chloride (CaCl₂)

  • Trisodium (B8492382) citrate (Na₃C₆H₅O₇)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a 50 mM calcium chloride solution in deionized water.

  • Prepare a 65 mM trisodium citrate solution in deionized water. This corresponds to a 1:1.3 molar ratio of Ca²⁺ to citrate³⁻.

  • Adjust the pH of the trisodium citrate solution to 7.5 using 0.1 M HCl or 0.1 M NaOH.

  • While vigorously stirring the trisodium citrate solution, add the calcium chloride solution dropwise at a rate of approximately 1 mL/min.

  • A milky white suspension should form, indicating the formation of this compound nanoparticles.

  • Continue stirring for 30 minutes at room temperature to allow the nanoparticles to stabilize.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

This protocol outlines the procedure for measuring the hydrodynamic diameter and zeta potential of the synthesized nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Instrumentation:

  • A Zetasizer or similar instrument capable of DLS and ELS measurements.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in deionized water or a low ionic strength buffer to the optimal concentration for your instrument (typically in the ppm range).

    • To remove any large aggregates or dust, filter the diluted sample through a 0.45 µm syringe filter into a clean cuvette.

  • Particle Size (DLS) Measurement:

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).

    • Equilibrate the sample at the set temperature for at least 2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Zeta Potential (ELS) Measurement:

    • Prepare a sample in a similar manner, ensuring it is diluted in an appropriate medium (e.g., 10 mM NaCl) to provide sufficient conductivity for the measurement.

    • Inject the sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Set the measurement parameters.

    • Perform at least three replicate measurements.

Visualizations

Stabilization_Mechanisms cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization NP1 CaCit NP NP2 CaCit NP NP1->NP2 Repulsion Citrate1 Citrate⁻ Citrate2 Citrate⁻ Citrate3 Citrate⁻ Citrate4 Citrate⁻ NP3 CaCit NP NP4 CaCit NP NP3->NP4 Repulsion PVP1 PVP NP3->PVP1 adsorbed layer PVP2 PVP NP4->PVP2 adsorbed layer

Caption: Mechanisms for preventing nanoparticle aggregation.

Troubleshooting_Workflow start Nanoparticle Aggregation Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Review Purification Protocol check_synthesis->check_purification Synthesis OK molar_ratio Adjust Ca:Citrate Ratio (e.g., 1:1.3) check_synthesis->molar_ratio Incorrect Molar Ratio? ph_synthesis Adjust pH to 7-8 check_synthesis->ph_synthesis Incorrect pH? check_storage Review Storage Conditions check_purification->check_storage Purification OK washing Use Gentler Centrifugation or Dialysis check_purification->washing Harsh Washing? resuspension Use Low Ionic Strength Buffer check_purification->resuspension Wrong Resuspension Medium? storage_temp Store at 4°C check_storage->storage_temp Temperature Fluctuations? storage_ph Use Buffered Storage Medium check_storage->storage_ph pH Shift? end Stable Nanoparticle Suspension molar_ratio->end Problem Solved ph_synthesis->end Problem Solved washing->end Problem Solved resuspension->end Problem Solved storage_temp->end Problem Solved storage_ph->end Problem Solved

Caption: Troubleshooting workflow for nanoparticle aggregation.

References

"troubleshooting guide for calcium citrate synthesis protocols"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Citrate (B86180) Synthesis

This guide provides troubleshooting for common issues encountered during calcium citrate synthesis, addressing challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of this compound Precipitate

  • Question: My synthesis resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue in this compound synthesis and can be attributed to several factors. Incomplete precipitation is a primary cause. To enhance your yield, consider the following:

    • pH Optimization: The pH of the reaction mixture is critical. For the reaction between a calcium source and citric acid, the pH should be carefully controlled. For instance, in a two-step reaction using calcium carbonate and calcium hydroxide (B78521), the first step to form calcium hydrogen citrate has an endpoint pH of 2.7–3.5, and the second step to form this compound is in the pH range of 3.8 to 4.5.[1] Too low a pH can lead to the dissolution of the product, reducing the yield.[1]

    • Temperature Control: The reaction between calcium hydroxide and citric acid is exothermic.[2] The temperature of the mixture should ideally not exceed 60°C.[2] Some studies have shown optimal temperatures around 61.2°C for certain methods.[3] However, higher temperatures can decrease the solubility of CO2 in water if it's part of the reaction system, which could affect the reaction equilibrium.[4]

    • Reactant Concentration and Ratio: The concentration of your reactants plays a significant role. Optimized conditions in one study using eggshells found a 30% citric acid concentration to be optimal.[5][6] Ensure the stoichiometric balance between your calcium source and citric acid is correct to maximize the conversion to this compound.

    • Stirring and Reaction Time: Inadequate mixing can lead to poor reaction kinetics and incomplete precipitation.[1] Continuous and thorough agitation is necessary throughout the reaction.[2] The reaction time also influences the yield; one optimization study determined 3 hours to be the optimal duration.[5][6]

    • Precipitant Choice: In some protocols, a precipitant like ethanol (B145695) is used to induce supersaturation and enhance the precipitation of nano-scaled this compound.[7]

Issue 2: Poor Quality of this compound Precipitate (e.g., impurities, wrong crystal form)

  • Question: The this compound I synthesized appears to be impure or has an inconsistent crystalline structure. What could be the cause?

  • Answer: The quality of the final product is highly dependent on the purity of the raw materials and the control of the reaction conditions.

    • Raw Material Purity: Impurities in the calcium source (e.g., calcium carbonate, calcium hydroxide) can be carried through to the final product.[8] Since this compound is insoluble, purifying it after it has formed is difficult.[8] It is crucial to use high-purity raw materials.

    • Side Reactions: The presence of other ions, such as chlorides or sulfates, can lead to the formation of undesired byproducts.[8] For example, using calcium chloride can introduce chloride ions that are difficult to wash out.[8]

    • Incomplete Reaction: If the reaction is not complete, unreacted starting materials will contaminate the product. Ensure optimal reaction time and mixing to drive the reaction to completion.[1]

    • Crystal Growth Conditions: The rate of precipitation and the presence of additives can affect the crystal structure and size. Rapid precipitation often leads to smaller, less uniform crystals. The use of ethanol as a precipitant has been shown to influence the crystal morphology, leading to the formation of nanosheets.[7]

Issue 3: Difficulty in Initiating Precipitation

  • Question: I am having trouble getting the this compound to precipitate out of the solution, even after the reactants have been mixed. What should I do?

  • Answer: Delayed precipitation can be due to the formation of a supersaturated solution or non-optimal precipitation conditions.

    • Supersaturation: this compound is known to form strongly supersaturated solutions, with precipitation sometimes taking hours or even days to initiate.[9]

    • Seeding: Introducing a small amount of pre-existing this compound crystals (seeding) can help initiate the precipitation process from a supersaturated solution.

    • Adjusting Temperature: In some cases, cooling the solution can help to induce precipitation, as the solubility of many salts decreases with temperature. However, be aware that the solubility of this compound in water is complex and can be influenced by other factors.

    • Using a Precipitant: As mentioned, adding a solvent in which this compound is less soluble, such as ethanol, can force precipitation.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound, compiled from various optimized protocols.

ParameterOptimal Value/RangeCalcium SourceNotes
Citric Acid Concentration 30%Eggshell (CaCO3)A higher concentration was found to significantly improve yield.[5][6]
Reaction Temperature 30-65°CVariousThe reaction is often exothermic; controlling the temperature is crucial.[2][10] One study identified 61.2°C as optimal.[3]
pH 4.0 - 6.0Calcium HydroxideThe final pH of the slurry should be in this range for optimal precipitation.[2]
Solid-to-Liquid Ratio 1:16 - 1:30Eggshell (CaCO3)A higher liquid ratio can facilitate better mixing and reaction.[3][5][6]
Reaction Time 3 hoursEggshell (CaCO3)Sufficient time is needed for the reaction to go to completion.[5][6]
Yield Up to 88.64%Eggshell (CaCO3)This yield was achieved under optimized conditions.[5][6]

Experimental Protocols

Key Experiment: Synthesis of this compound from Calcium Hydroxide and Citric Acid

This protocol is a generalized method based on common laboratory procedures.

Materials:

  • Calcium Hydroxide (Ca(OH)₂)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous slurry of calcium hydroxide.

    • Prepare an aqueous solution of citric acid. The concentration of the reactants is a critical factor and should be optimized based on the desired yield and product characteristics.[2]

  • Reaction:

    • Slowly add the calcium hydroxide slurry to the citric acid solution with constant and vigorous stirring.[2] The reaction is exothermic, and the temperature should be monitored and controlled, not exceeding 60°C.[2]

    • The addition should be completed over a period of 10-15 minutes.[2]

  • pH Adjustment and Precipitation:

    • After the addition is complete, continue to stir the mixture. The pH of the resulting slurry should be between 4.0 and 6.0.[2] Adjust if necessary.

    • A white precipitate of this compound will form.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the solid this compound from the liquid via filtration.

    • Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Drying:

    • Dry the purified this compound in an oven at an appropriate temperature (e.g., 80°C) until a constant weight is achieved.[8]

Visualizations

G start Low this compound Yield check_pH Check pH of Reaction Mixture start->check_pH pH_correct pH within Optimal Range (e.g., 4.0-6.0) check_pH->pH_correct adjust_pH Adjust pH with Acid/Base pH_correct->adjust_pH No check_temp Check Reaction Temperature pH_correct->check_temp Yes adjust_pH->check_temp temp_correct Temperature within Range (e.g., < 60°C) check_temp->temp_correct cool_reaction Cool Reaction Mixture temp_correct->cool_reaction No check_stirring Evaluate Stirring/Mixing temp_correct->check_stirring Yes cool_reaction->check_stirring stirring_correct Stirring is Adequate check_stirring->stirring_correct improve_stirring Increase Stirring Speed/ Improve Baffling stirring_correct->improve_stirring No check_reactants Verify Reactant Concentration and Ratio stirring_correct->check_reactants Yes improve_stirring->check_reactants reactants_correct Reactants are Correct check_reactants->reactants_correct adjust_reactants Recalculate and Adjust Reactant Amounts reactants_correct->adjust_reactants No end Yield Improved reactants_correct->end Yes adjust_reactants->end

Caption: Troubleshooting workflow for low this compound yield.

G cluster_reactants Reactants cluster_products Products CaOH2 3Ca(OH)₂ (Calcium Hydroxide) plus_reactants + CaOH2->plus_reactants CitricAcid 2C₆H₈O₇ (Citric Acid) CitricAcid->plus_reactants CalciumCitrate Ca₃(C₆H₅O₇)₂ (this compound) plus_products + CalciumCitrate->plus_products Water 6H₂O (Water) plus_reactants->CalciumCitrate Neutralization Reaction plus_products->Water

Caption: Chemical reaction for this compound synthesis.

References

Technical Support Center: Optimizing Calcium Citrate Production from Biowaste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the yield and purity of calcium citrate (B86180) derived from various biowaste sources.

Troubleshooting Guides

This section addresses common issues encountered during the production of calcium citrate from biowaste, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound Precipitate

Question Potential Cause Troubleshooting Steps
Why is my this compound yield lower than expected? Incomplete conversion of citric acid to this compound.Optimize pH: Ensure the pH of the fermentation broth is adjusted to the optimal range for precipitation (typically alkaline) using calcium hydroxide (B78521) or calcium carbonate. An acidic pH can increase the solubility of this compound, reducing the precipitate yield. • Temperature Control: Maintain the reaction temperature at the optimal level for precipitation (e.g., around 70-90°C) as solubility can be temperature-dependent. • Sufficient Calcium Source: Ensure an adequate amount of calcium source (e.g., calcium carbonate or calcium hydroxide) is added to react with all the citric acid produced during fermentation.
Loss of citric acid during upstream processing.Biowaste Pretreatment: Inefficient pretreatment of biowaste may result in lower initial sugar content, leading to reduced citric acid production during fermentation. Review and optimize pretreatment methods to maximize fermentable sugar release. • Fermentation Conditions: Suboptimal fermentation parameters (e.g., pH, temperature, aeration, nutrient limitations) can lead to lower citric acid production by the microorganisms.[1]
Inefficient precipitation and recovery.Stirring and Reaction Time: Ensure adequate stirring and sufficient reaction time to allow for complete precipitation of this compound. • Filtration Loss: Use appropriate filtration methods (e.g., Buchner funnel with a suitable filter paper) to minimize the loss of fine this compound crystals during separation from the mother liquor.[2]

Issue 2: Low Purity of the Final this compound Product

Question Potential Cause Troubleshooting Steps
How can I improve the purity of my this compound? Co-precipitation of impurities from the fermentation broth.Broth Clarification: Before precipitation, clarify the fermentation broth by filtration or centrifugation to remove microbial cells, proteins, and other suspended solids. • Washing the Precipitate: Thoroughly wash the collected this compound precipitate with hot water to remove soluble impurities.[2]
Presence of unreacted starting materials or byproducts.Stoichiometry Control: Carefully control the stoichiometry of the calcium source addition to avoid excess unreacted calcium hydroxide or carbonate in the final product. • pH Adjustment: Precise pH control during precipitation can help minimize the co-precipitation of other organic acids or salts.
Contamination with heavy metals.Raw Material Analysis: Analyze the biowaste for heavy metal content. If high, consider a pretreatment step to remove them. • Purification Steps: Incorporate purification steps such as treatment with activated carbon or ion-exchange resins to remove heavy metal impurities from the citric acid solution before precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common biowaste sources for this compound production?

A1: Common biowaste sources include calcium-rich materials like eggshells and shells, as well as materials that can be fermented to produce citric acid, such as fruit peels (e.g., orange, lemon), sugarcane bagasse, and cheese whey.[3][4][5]

Q2: What is the typical yield and purity of this compound that can be expected from biowaste?

A2: The yield and purity can vary significantly depending on the biowaste source and the process used. For instance, optimized processes using eggshells have reported yields as high as 88.64% and purities of up to 98.70%.[3][6] Production from citrus fruit juice has yielded between 3% and 25% this compound from 100ml of juice, depending on the fruit.[7]

Q3: How can I determine the purity of my synthesized this compound?

A3: The purity of this compound can be determined using various analytical methods, including titration with EDTA (ethylenediaminetetraacetic acid), which is a common and reliable method.[8] Other methods include UV-Vis spectroscopy and Thin Layer Chromatography (TLC).[2]

Q4: What is the importance of pH control in the precipitation of this compound?

A4: pH is a critical factor. This compound is less soluble in alkaline conditions, so adjusting the pH to an alkaline range is essential for maximizing the precipitation and yield. In contrast, acidic conditions will increase its solubility, leading to lower yields.

Q5: Can I use calcium chloride to precipitate this compound?

A5: While calcium chloride can be used, it's important to first make the solution alkaline (e.g., using sodium hydroxide or ammonia) to facilitate the precipitation of this compound. Direct addition of calcium chloride to an acidic or neutral citric acid solution may not result in efficient precipitation.

Data Presentation

Table 1: Comparative Yield and Purity of this compound from Different Biowaste Sources

Biowaste SourceProduction MethodReported YieldReported PurityReference
Chicken EggshellsDissolution-Precipitation~58.8%98.70%[3]
Chicken EggshellsOptimized Chemical Synthesis88.64%-[6]
Bovine BoneUltrasonic-assisted direct neutralization71.21%94.38%[9]
Citrus Fruits (various)Direct Precipitation from Juice3% - 25%-[7]
Cheese WheyFermentation & Precipitation35.5% (citric acid)-[5]

Note: The yield from cheese whey is for citric acid, which is the precursor to this compound. The final this compound yield would depend on the efficiency of the precipitation step.

Experimental Protocols

Protocol 1: Production of this compound from Eggshells

This protocol is based on a dissolution-precipitation method.[3]

Materials:

  • Cleaned and dried chicken eggshells

  • Acetic acid solution

  • Citric acid

  • Deionized water

  • Beakers, magnetic stirrer, heating plate, filtration apparatus (Buchner funnel, filter paper), drying oven

Methodology:

  • Preparation of Eggshell Powder: Grind the cleaned and dried eggshells into a fine powder.

  • Dissolution in Acetic Acid: React the eggshell powder with an aqueous solution of acetic acid at room temperature with stirring for approximately 5 hours to form a calcium acetate (B1210297) solution.

  • Reaction with Citric Acid: Filter the calcium acetate solution to remove any unreacted eggshell powder. Heat the filtrate to 50°C and add a stoichiometric amount of citric acid (molar ratio of calcium acetate to citric acid of 3:2).

  • Precipitation: Continue stirring at 50°C for 1 hour to allow for the complete precipitation of this compound.

  • Recovery and Washing: Cool the mixture and collect the white precipitate by vacuum filtration. Wash the precipitate thoroughly with hot deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound in an oven at an appropriate temperature (e.g., 80-90°C) until a constant weight is achieved.[10]

Protocol 2: Production of this compound from Cheese Whey via Fermentation

This protocol outlines the general steps for citric acid fermentation from cheese whey followed by this compound precipitation.[5][11]

Materials:

  • Fresh cheese whey

  • Aspergillus niger strain

  • Nutrient salts (e.g., ammonium (B1175870) nitrate, potassium dihydrogen phosphate, magnesium sulfate)

  • Calcium hydroxide or calcium carbonate

  • Fermenter/bioreactor, pH meter, incubator shaker, filtration apparatus, drying oven

Methodology:

  • Whey Pretreatment: Heat the cheese whey to approximately 82°C and then filter to obtain a clear filtrate.[11]

  • Fermentation Medium Preparation: Supplement the whey filtrate with necessary nutrients for Aspergillus niger growth and citric acid production. Sterilize the medium.

  • Inoculation and Fermentation: Inoculate the sterile medium with a spore suspension of Aspergillus niger. Incubate under optimal conditions of temperature (e.g., 30°C) and aeration with shaking for several days (typically 5-12 days).[12] Monitor the pH and sugar consumption during fermentation.

  • Harvesting and Clarification: After the fermentation is complete, separate the fungal biomass from the fermentation broth by filtration.

  • This compound Precipitation: Heat the clarified fermentation broth to 70-90°C. Gradually add calcium hydroxide or calcium carbonate slurry while stirring to raise the pH to an alkaline level, inducing the precipitation of this compound.

  • Recovery and Washing: Collect the this compound precipitate by filtration and wash it thoroughly with hot water.

  • Drying: Dry the this compound precipitate in an oven to obtain the final product.

Protocol 3: Purity Assay of this compound by EDTA Titration

This protocol is a standard method for determining the purity of this compound.[8]

Materials:

  • Dried this compound sample

  • 0.05 M EDTA (disodium edetate) solution, standardized

  • 3N Hydrochloric acid

  • 1N Sodium hydroxide

  • Hydroxy naphthol blue indicator

  • Burette, beaker, magnetic stirrer

Methodology:

  • Sample Preparation: Accurately weigh about 350 mg of the previously dried this compound sample.

  • Dissolution: Dissolve the sample in a mixture of 10 ml of water and 2 ml of 3N hydrochloric acid. Dilute the solution to about 100 ml with water.

  • Titration:

    • While stirring, add about 30 ml of 0.05 M EDTA solution from a 50 ml burette.

    • Add 15 ml of 1N sodium hydroxide and approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish color.

    • Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.

  • Calculation: Calculate the percentage purity of this compound based on the volume of EDTA solution used. Each ml of 0.05 M EDTA is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.

Visualizations

Calcium_Citrate_Production_Workflow cluster_pretreatment Biowaste Pretreatment cluster_processing Processing cluster_purification Purification Biowaste Biowaste (e.g., Fruit Peels, Eggshells) Pretreatment Mechanical/Chemical Pretreatment Biowaste->Pretreatment Fermentation Fermentation (for sugar-rich waste) Pretreatment->Fermentation Fermentable Sugars Direct_Extraction Direct Acid Extraction (for calcium-rich waste) Pretreatment->Direct_Extraction Calcium Source Precipitation This compound Precipitation Fermentation->Precipitation Citric Acid Broth Direct_Extraction->Precipitation Citric Acid Solution Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Purified_Product Purified this compound Drying->Purified_Product

General workflow for this compound production from biowaste.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Precipitation Check Precipitation Conditions (pH, Temp, Reagents) Start->Check_Precipitation Check_Fermentation Check Fermentation/Extraction (Yield of Citric Acid) Check_Precipitation->Check_Fermentation Optimal Optimize_Precipitation Optimize pH, Temperature, and Calcium Source Addition Check_Precipitation->Optimize_Precipitation Suboptimal Check_Recovery Check Recovery Process (Filtration, Washing) Check_Fermentation->Check_Recovery Sufficient Citric Acid Optimize_Fermentation Optimize Fermentation Parameters or Extraction Efficiency Check_Fermentation->Optimize_Fermentation Low Citric Acid Improve_Recovery Improve Filtration and Thoroughly Wash Precipitate Check_Recovery->Improve_Recovery High Loss Success Yield Improved Check_Recovery->Success Efficient Optimize_Precipitation->Success Optimize_Fermentation->Success Improve_Recovery->Success

Troubleshooting workflow for low this compound yield.

References

"addressing interference in the analytical quantification of calcium citrate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of calcium citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the quantification of calcium citrate?

A1: The most common methods for the quantification of this compound include complexometric titration, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The choice of method depends on the sample matrix, available equipment, and the specific component (calcium or citrate) being analyzed.

Q2: How do I prepare a this compound sample for analysis?

A2: Sample preparation is critical for accurate analysis. A typical procedure involves dissolving the this compound sample in a dilute acid, such as 3N hydrochloric acid.[1][2][3] For titration, the dissolved sample is then diluted with water.[2][3] For HPLC analysis of the citrate moiety, the sample may need to be filtered through a 0.45 µm filter before injection. For AAS or ICP-OES analysis of calcium, the acidic solution is further diluted to fall within the linear range of the instrument.[4]

Q3: What are the key sources of interference in this compound analysis?

A3: Interference can arise from various sources depending on the analytical method:

  • Titration: Presence of other metal ions that can be chelated by EDTA.[5]

  • HPLC: Co-eluting compounds from the sample matrix, inappropriate mobile phase pH, and active sites on the stationary phase causing peak tailing.[6][7][8]

  • AAS/ICP-OES: Chemical interferences (e.g., from phosphates and silicates), ionization interference, and spectral interferences from other elements in the sample matrix.[9][10]

Q4: How can I avoid interference from phosphate (B84403) in calcium analysis by AAS?

A4: Phosphate can form stable compounds with calcium in the flame, leading to artificially low readings.[10] This interference can be overcome by adding a releasing agent, such as lanthanum chloride or strontium chloride, to both the sample and standard solutions.[4][11][12] These agents preferentially bind with the phosphate, allowing for the accurate atomization of calcium.

Troubleshooting Guides

Complexometric Titration with EDTA

Issue 1: Difficulty in determining the endpoint of the titration.

  • Symptom: The color change of the indicator (e.g., hydroxy naphthol blue) is gradual, unclear, or occurs too early/late.

  • Possible Causes & Solutions:

Possible CauseSolution
Incorrect pH The pH of the solution should be maintained around 12-13 for the accurate titration of calcium with hydroxy naphthol blue indicator.[5][13] Use a pH meter to verify and adjust the pH with 1N sodium hydroxide (B78521).[2][3]
Indicator Degradation Prepare fresh indicator solutions regularly, as some indicators are not stable over long periods.[5]
Interference from other metal ions If other metal ions are present, they can also be chelated by EDTA, leading to an inaccurate endpoint. Masking agents can be used to prevent the interference of specific metals.
Precipitation of Calcium Hydroxide At a very high pH, calcium hydroxide may precipitate, making the calcium unavailable for titration. Ensure the pH is not excessively high.[14]

Issue 2: The solution turns cloudy or forms a precipitate upon addition of the buffer or indicator.

  • Symptom: A precipitate forms in the titration flask, which can interfere with endpoint visualization.

  • Possible Causes & Solutions:

Possible CauseSolution
Precipitation of Magnesium Hydroxide If magnesium is present in the sample, it will precipitate as magnesium hydroxide at the high pH required for calcium titration.[5] This is generally not an issue for calcium determination but can obscure the endpoint if present in large amounts.
Incomplete Sample Dissolution Ensure the initial sample is completely dissolved in acid before proceeding with the titration.

Troubleshooting Workflow for Complexometric Titration

cluster_titration Complexometric Titration Troubleshooting Start Start Titration Issue Endpoint Issue? Start->Issue Check_pH Check & Adjust pH (12-13) Issue->Check_pH Yes End Successful Titration Issue->End No Fresh_Indicator Prepare Fresh Indicator Check_pH->Fresh_Indicator Check_Precipitate Precipitate Formed? Fresh_Indicator->Check_Precipitate Filter_Sample Ensure Complete Initial Dissolution Check_Precipitate->Filter_Sample Yes Check_Precipitate->End No Filter_Sample->Start

Caption: Troubleshooting logic for complexometric titration issues.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak tailing or fronting for the citrate peak.

  • Symptom: The chromatographic peak for citrate is asymmetrical, which can affect integration and quantification.

  • Possible Causes & Solutions:

Possible CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the column can interact with the analyte. Use an end-capped column or add a competing base like triethylamine (B128534) to the mobile phase.[6]
Inappropriate Mobile Phase pH The pH of the mobile phase should be at least one pH unit away from the pKa of citric acid to ensure it is in a single ionic state.[8]
Column Overload Injecting too much sample can lead to peak distortion.[7] Dilute the sample and re-inject.[6]
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if it is old or has been used with harsh conditions.[6]

Issue 2: Shifting retention times for calcium or citrate peaks.

  • Symptom: The retention time of the analyte peak changes between injections or runs.

  • Possible Causes & Solutions:

Possible CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using ion-pairing reagents.[15]
Fluctuations in Mobile Phase Composition or Flow Rate Check for leaks in the HPLC system and ensure the mobile phase is properly mixed and degassed.[16]
Changes in Column Temperature Use a column oven to maintain a consistent temperature.
Mobile Phase Degradation Prepare fresh mobile phase daily, especially if it contains additives that are not stable.[16]

Experimental Workflow for HPLC Analysis of Citrate

cluster_hplc HPLC Analysis Workflow for Citrate SamplePrep Sample Preparation (Dissolve in dilute acid, filter) HPLCSettings HPLC System Setup (Column, Mobile Phase, Flow Rate) SamplePrep->HPLCSettings Equilibration Column Equilibration HPLCSettings->Equilibration Injection Sample Injection Equilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis

Caption: A typical workflow for the HPLC analysis of citrate.

Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Issue 1: Inaccurate or inconsistent calcium readings.

  • Symptom: Results for calcium concentration are not reproducible or are significantly different from the expected values.

  • Possible Causes & Solutions:

Possible CauseSolution
Chemical Interference Elements like phosphorus and aluminum can form stable compounds with calcium, reducing the free calcium atom population in the flame/plasma.[10] Use a releasing agent like lanthanum chloride or a higher temperature flame (nitrous oxide-acetylene).[4][10]
Ionization Interference Easily ionized elements in the sample can suppress the ionization of calcium. Add an ionization suppressant, such as potassium chloride, to both samples and standards.[17]
Spectral Interference (ICP-OES) Emission lines from other elements in the matrix may overlap with the calcium emission line.[9][18] Select an alternative, interference-free wavelength for calcium or use a correction algorithm.
Matrix Effects Differences in viscosity or salt concentration between samples and standards can affect nebulization efficiency.[9] Matrix-match the standards to the samples or use the method of standard additions.

Decision Tree for AAS/ICP-OES Interference

cluster_aas_icp AAS/ICP-OES Interference Troubleshooting Start Inaccurate Ca Results CheckChemical Chemical Interference Suspected? (e.g., high phosphate) Start->CheckChemical AddReleasingAgent Add Releasing Agent (e.g., LaCl3) CheckChemical->AddReleasingAgent Yes CheckIonization Ionization Interference Suspected? (e.g., high alkali metals) CheckChemical->CheckIonization No AddReleasingAgent->CheckIonization AddIonSuppressant Add Ionization Suppressant (e.g., KCl) CheckIonization->AddIonSuppressant Yes CheckSpectral Spectral Interference Suspected? (ICP-OES) CheckIonization->CheckSpectral No AddIonSuppressant->CheckSpectral ChangeWavelength Select Alternative Wavelength or Apply Correction CheckSpectral->ChangeWavelength Yes End Accurate Measurement CheckSpectral->End No ChangeWavelength->End

Caption: Decision-making process for troubleshooting AAS/ICP-OES interferences.

Experimental Protocols

Protocol 1: Assay of Calcium by Complexometric Titration

This protocol is based on the United States Pharmacopeia (USP) method for this compound.[3][19]

  • Sample Preparation: Accurately weigh about 350 mg of this compound, previously dried at 150°C to a constant weight. Dissolve it in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid. Dilute the solution with water to about 100 mL.[2][3]

  • Titration: While stirring, add approximately 30 mL of 0.05 M disodium (B8443419) edetate (EDTA) from a 50 mL burette.

  • Endpoint Determination: Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M EDTA until the color changes to a distinct blue endpoint.[2][3]

  • Calculation: Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.[2]

Protocol 2: Quantification of Calcium by AAS
  • Standard Preparation: Prepare a series of calcium standard solutions (e.g., 1, 2, 3, 4, 5 ppm) from a certified stock solution.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in 3N hydrochloric acid, and dilute it with deionized water to a concentration that falls within the range of the prepared standards.

  • Interference Correction: To each standard and sample solution, add a releasing agent, such as a 1% lanthanum chloride solution, to overcome potential chemical interferences.[4][11]

  • Instrumental Analysis: Set up the Atomic Absorption Spectrometer with a calcium hollow cathode lamp. Aspirate the blank, standards, and samples, and record the absorbance readings.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of calcium in the sample from the calibration curve.

Quantitative Data Summary

Analytical MethodParameterTypical ValueReference
Complexometric Titration Assay Limit97.5% - 100.5% (on dried basis)[1][3]
HPLC Limit of Detection (Citrate)0.002 - 0.521 µg/mL[20]
HPLC Limit of Quantification (Citrate)0.007 - 1.737 µg/mL[20]
AAS Working Range (Calcium)0.01 - 5.0 mg/L[11]
ICP-OES Limit of Detection (Calcium)2.0 µg/L[15]
ICP-OES Limit of Quantification (Calcium)6.0 µg/L[15]

References

Technical Support Center: Enhancing Drug Encapsulation in Calcium Citrate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of drugs in calcium citrate (B86180) carriers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the drug encapsulation process with calcium citrate carriers.

Problem Potential Causes Solutions
Low Encapsulation Efficiency (EE%) 1. Poor Drug Solubility: The drug may have low solubility in the reaction medium, leading to precipitation before encapsulation. 2. Suboptimal pH: The pH of the reaction mixture can affect the ionization state of both the drug and citrate, influencing their interaction and the drug's incorporation into the forming carrier. 3. Inadequate Mixing/Stirring Speed: Insufficient agitation can lead to localized areas of high supersaturation and rapid precipitation of empty carriers, preventing effective drug entrapment. Conversely, excessively high speeds can sometimes hinder nanoparticle formation. 4. Incorrect Reactant Ratio: The molar ratio of calcium to citrate ions is crucial for forming stable nanoparticles of a suitable size and morphology for drug encapsulation. An improper ratio can lead to the formation of larger, non-porous crystals or unstable particles. 5. Unfavorable Drug-Carrier Interaction: The physicochemical properties of the drug (e.g., charge, hydrophobicity) may not be conducive to interaction with the forming this compound matrix.1. Enhance Drug Solubility: - Use a co-solvent system if compatible with your drug and the nanoparticle synthesis process. - For hydrophobic drugs, consider using a solvent exchange method. 2. Optimize pH: - Adjust the pH of the drug solution and the citrate solution to a range where the drug has sufficient solubility and an appropriate charge for interaction with the carrier. The release of drugs from this compound carriers has been shown to be pH-responsive, suggesting that pH plays a critical role in the drug-carrier interaction.[1][2][3] 3. Optimize Stirring Speed: - Experiment with different stirring speeds. Generally, moderate, consistent stirring is recommended. Increasing stirring speed can lead to smaller particles but may also decrease encapsulation efficiency if the drug is expelled from the forming particles.[4][5] 4. Vary Reactant Ratios: - Systematically vary the molar ratio of calcium ions to citrate ions. Studies have shown that this ratio significantly impacts nanoparticle size and morphology, which in turn affects drug loading.[6] 5. Modify Drug or Carrier: - If possible, modify the surface charge of the drug or carrier to promote electrostatic interactions.
Poor Drug Loading Capacity (DLC%) 1. Low Initial Drug Concentration: The amount of drug available for encapsulation is insufficient. 2. Carrier Material Properties: The synthesized this compound may have a low surface area or lack a porous structure, limiting the space available for drug loading.1. Increase Drug Concentration: - Incrementally increase the initial drug-to-carrier ratio in your formulation. However, be mindful of the drug's solubility limit to avoid precipitation. 2. Optimize Carrier Synthesis: - Adjust the synthesis parameters of the this compound nanoparticles (e.g., temperature, reactant addition rate) to favor the formation of smaller, more porous particles, which generally have a higher surface area for drug adsorption.
Particle Aggregation 1. Inadequate Stabilization: The newly formed nanoparticles may lack sufficient surface charge to prevent aggregation. 2. High Ionic Strength: High concentrations of salts in the reaction mixture can screen surface charges, leading to particle agglomeration.1. Use a Stabilizer: - Consider the addition of a biocompatible stabilizer during the synthesis process. 2. Control Ionic Strength: - Use the minimum effective concentrations of calcium and citrate salts. - After synthesis, purify the nanoparticles by centrifugation and resuspension in a low ionic strength buffer or deionized water.
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Preparation: Inconsistent concentrations or pH of stock solutions. 2. Fluctuations in Environmental Conditions: Variations in temperature or stirring speed between batches. 3. Inconsistent Addition Rate: The rate at which reactants are mixed can influence nucleation and particle growth.1. Standardize Reagent Preparation: - Prepare fresh stock solutions for each batch and verify their concentration and pH before use. 2. Maintain Consistent Conditions: - Use a temperature-controlled stirrer and ensure the same stirring speed is used for each experiment. 3. Control Addition Rate: - Use a syringe pump or a burette for the controlled and reproducible addition of one reactant to another.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%)?

A1:

  • Encapsulation Efficiency (EE%) refers to the percentage of the total initial drug that is successfully entrapped within the this compound carriers. It is a measure of the effectiveness of the encapsulation process.

  • Drug Loading Capacity (DLC%) represents the weight percentage of the drug relative to the total weight of the drug-loaded nanoparticles. It indicates how much of the carrier's mass is composed of the drug.

The formulas for their calculation are as follows:

  • EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

  • DLC% = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100

Q2: How can I determine the amount of encapsulated drug?

A2: There are two main methods:

  • Indirect Method: After synthesizing the drug-loaded nanoparticles, separate them from the solution by centrifugation or ultrafiltration. Then, measure the concentration of the free, unencapsulated drug in the supernatant using a suitable analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The amount of encapsulated drug is the initial total amount of drug minus the amount of free drug.

  • Direct Method: After separating and washing the drug-loaded nanoparticles to remove any free drug, dissolve the nanoparticles in a suitable solvent (e.g., an acidic buffer) to release the encapsulated drug. Then, quantify the amount of the released drug using an appropriate analytical method.

Q3: What is a typical encapsulation efficiency for drugs in this compound carriers?

A3: The encapsulation efficiency can vary significantly depending on the drug and the experimental conditions. For instance, a study on cisplatin-loaded this compound nanoparticles reported a loading efficiency of 62%. It is essential to optimize the formulation and process parameters for your specific drug to achieve the desired encapsulation efficiency.

Q4: Does the physicochemical nature of the drug affect its encapsulation in this compound?

A4: Yes, the properties of the drug, such as its molecular weight, solubility, charge, and the presence of specific functional groups, can significantly influence its interaction with the forming this compound matrix and, consequently, its encapsulation efficiency. For example, drugs with functional groups that can interact with calcium ions may show higher encapsulation efficiencies.

Q5: Can pH of the medium influence the drug encapsulation process?

A5: Absolutely. The pH of the reaction medium can alter the surface charge of both the drug molecules and the this compound particles, which can either promote or hinder their interaction. Furthermore, the solubility of many drugs is pH-dependent. Therefore, optimizing the pH is a critical step in maximizing encapsulation efficiency. Studies have shown that the drug release from this compound carriers is pH-responsive, indicating the importance of pH in the drug-carrier system.[1][2][3]

Quantitative Data on Encapsulation Efficiency

The following tables summarize available quantitative data from various studies. Note that direct comparison is challenging due to differing experimental conditions and model drugs.

Table 1: Encapsulation of Various Molecules in Calcium-Based Nanoparticles

Drug/Molecule Carrier Encapsulation/Loading Efficiency Key Experimental Conditions
CisplatinThis compound62% Loading EfficiencyCo-precipitation method.
FITC (Fluorescent Dye)This compoundSuccessfully encapsulatedCo-precipitation method; premixing of FITC with calcium ions under basic conditions.[6]
RutinCalcium Nanoparticles19.55 ± 1.01% EE%pH-responsive release observed, with faster release at acidic pH.[1]
Doxorubicin (B1662922)Calcium Carbonate5.9% Loading EfficiencyCo-precipitation with chelation of doxorubicin with Ca2+ ions.

Experimental Protocols

Protocol 1: Co-precipitation Method for Drug Encapsulation in this compound Nanoparticles

This protocol provides a general framework for encapsulating a drug within this compound nanoparticles using the co-precipitation method.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

  • Trisodium (B8492382) citrate (Na₃C₆H₅O₇) solution (e.g., 0.4 M)

  • Drug of interest

  • Deionized (DI) water

  • pH meter

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of calcium chloride and trisodium citrate in DI water.

    • Prepare a solution of your drug in a suitable solvent. If the drug is water-soluble, it can be dissolved in the trisodium citrate solution. If it requires a different solvent, ensure it is miscible with water.

  • Encapsulation:

    • In a beaker, place the trisodium citrate solution (containing the dissolved drug if applicable).

    • Place the beaker on a magnetic stirrer and begin stirring at a constant, moderate speed.

    • Slowly add the calcium chloride solution dropwise to the citrate solution.

    • A milky white suspension of this compound nanoparticles should form.

    • Continue stirring for a set period (e.g., 1-2 hours) at room temperature to allow for the formation and stabilization of the nanoparticles.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the nanoparticles.

    • Carefully decant the supernatant, which contains the unencapsulated drug.

    • Resuspend the nanoparticle pellet in DI water or a suitable buffer and repeat the centrifugation and washing step two more times to ensure the complete removal of the free drug.

  • Collection and Storage:

    • After the final wash, resuspend the nanoparticle pellet in a small volume of DI water.

    • The resulting suspension of drug-loaded this compound nanoparticles can be used for further characterization or lyophilized for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry (Indirect Method)

This protocol describes how to determine the encapsulation efficiency by measuring the amount of free drug in the supernatant.

Materials:

  • Supernatants collected from the purification step in Protocol 1.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard solutions of the drug of known concentrations.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of your drug in the same solvent as the supernatant.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for your drug.

    • Plot a graph of absorbance versus concentration to create a standard calibration curve.

  • Measure Supernatant Absorbance:

    • Take the supernatant collected during the first centrifugation step.

    • If necessary, dilute the supernatant to ensure its absorbance falls within the linear range of your calibration curve.

    • Measure the absorbance of the (diluted) supernatant at the λmax.

  • Calculate Free Drug Concentration:

    • Using the equation of the line from your calibration curve, determine the concentration of the free drug in the supernatant.

    • If you diluted the supernatant, multiply the calculated concentration by the dilution factor to get the original concentration of the free drug.

  • Calculate Encapsulation Efficiency:

    • Calculate the total amount of free drug in the initial volume of the supernatant.

    • Use the following formula to calculate the EE%: EE% = (Initial total amount of drug - Amount of free drug in supernatant) / Initial total amount of drug * 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_encap Encapsulation cluster_purify Purification cluster_analysis Analysis & Collection prep_ca Prepare Calcium Chloride Solution mix Mix Solutions with Controlled Stirring prep_ca->mix prep_cit Prepare Trisodium Citrate Solution prep_drug Dissolve Drug in Citrate Solution prep_cit->prep_drug prep_drug->mix form Nanoparticle Formation (Co-precipitation) mix->form centrifuge1 Centrifuge to Separate Nanoparticles form->centrifuge1 supernatant Collect Supernatant (for EE% Calculation) centrifuge1->supernatant wash Wash Nanoparticles (Repeat 2-3x) centrifuge1->wash ee_calc Determine EE% (e.g., UV-Vis) supernatant->ee_calc collect Collect Purified Drug-Loaded Nanoparticles wash->collect

Caption: Experimental workflow for drug encapsulation in this compound nanoparticles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_re_evaluate Re-evaluation start Low Encapsulation Efficiency cause1 Poor Drug Solubility start->cause1 cause2 Suboptimal pH start->cause2 cause3 Incorrect Reactant Ratio start->cause3 cause4 Inadequate Mixing start->cause4 sol1 Use Co-solvent or Solvent Exchange cause1->sol1 sol2 Optimize pH of Reactant Solutions cause2->sol2 sol3 Vary Ca:Citrate Molar Ratio cause3->sol3 sol4 Adjust Stirring Speed cause4->sol4 re_eval Re-measure Encapsulation Efficiency sol1->re_eval sol2->re_eval sol3->re_eval sol4->re_eval

Caption: Logical workflow for troubleshooting low drug encapsulation efficiency.

References

Technical Support Center: Nano Calcium Citrate Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of nano calcium citrate (B86180).

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of nano calcium citrate synthesis and processing.

Issue 1: Poor Control Over Particle Size and Broad Size Distribution

Q: We are observing a broad particle size distribution and difficulty in consistently achieving the target nano-size range during scale-up. What are the potential causes and solutions?

A: Achieving a narrow particle size distribution at scale is a common challenge. The primary causes often relate to mixing efficiency, control over supersaturation, and nucleation/growth kinetics.

Potential Causes & Troubleshooting Steps:

  • Inadequate Mixing: In larger reactors, inhomogeneous mixing can create localized areas of high supersaturation, leading to uncontrolled nucleation and particle growth.

    • Solution:

      • Optimize the agitation speed and impeller design to ensure rapid and uniform mixing of reactants.

      • Consider using a continuous flow reactor, such as a Segmented Flow Tubular Reactor (SFTR), which offers precise control over mixing and residence time.[1]

  • Improper Reagent Addition: The rate and method of adding precursor solutions significantly impact nucleation.

    • Solution:

      • Implement a controlled and consistent addition rate for the precursor solutions using calibrated pumps.

      • Introduce reactants at a point of high turbulence to ensure immediate dispersion.

  • Temperature Fluctuations: Temperature variations within the reactor can affect the solubility of this compound and, consequently, the rate of precipitation.

    • Solution:

      • Ensure the reactor is equipped with an efficient heating/cooling system to maintain a uniform temperature throughout the batch.[2]

  • Incorrect Reactant Concentrations: The concentration of calcium and citrate ions directly influences the supersaturation level.[2][3]

    • Solution:

      • Precisely control the molar ratio of calcium ions to citrate ions, typically in the range of 2.8-3.2 : 2.[3]

      • Maintain the calcium ion concentration in the precursor solutions within the optimal range, for instance, 0.001–1 mol/L, to control the particle size.[2][3]

Issue 2: Agglomeration and Aggregation of Nanoparticles

Q: Our nano this compound product shows significant agglomeration after synthesis and especially after drying. How can we prevent or minimize this?

A: Agglomeration is a major hurdle in nanoparticle production, driven by the high surface energy of nanoparticles. It can occur during synthesis, filtration, washing, and drying.

Potential Causes & Troubleshooting Steps:

  • High Surface Energy: Nanoparticles have a natural tendency to agglomerate to reduce their surface area.

    • Solution:

      • Utilize surfactants or capping agents during synthesis to create a repulsive barrier between particles. Anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) or non-ionic surfactants like polyethylene (B3416737) glycol (PEG) can be effective.[4]

      • Citrate ions themselves can act as electrostatic stabilizers.[4]

  • Inefficient Washing: Residual salts or impurities on the nanoparticle surface can contribute to agglomeration.

    • Solution:

      • Implement a thorough washing step, for example, with a mixture of ethanol (B145695) and water, to remove impurities.[5]

  • Inappropriate Drying Method: Conventional oven drying can lead to the formation of hard agglomerates due to capillary forces as the solvent evaporates.

    • Solution:

      • Employ drying techniques that minimize agglomeration, such as freeze-drying (lyophilization) or spray drying.

      • A segmented drying method, involving heat treatment at different temperatures for shorter durations, can also prevent hard agglomeration.[6]

  • Residual Moisture: Even small amounts of residual solvent can promote agglomeration during storage.

    • Solution:

      • Ensure the drying process is complete. Consider a final drying step under vacuum.

      • Store the final product in a low-humidity environment.

Issue 3: Low Product Yield

Q: We are experiencing a lower than expected yield of nano this compound during our scale-up runs. What factors could be contributing to this?

A: Low yield at scale can be attributed to several factors, including product loss during processing and suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Product Loss During Filtration and Transfer: Fine nanoparticles can be lost during solid-liquid separation and handling.

    • Solution:

      • Optimize the filtration process by selecting a filter medium with an appropriate pore size.

      • Consider using centrifugation for more efficient recovery of nanoparticles.

  • Suboptimal pH: The pH of the reaction medium affects the solubility of this compound.

    • Solution:

      • Monitor and control the pH of the reaction. A pH range of 3.8 to 4.5 is often cited for the formation of this compound.[2]

      • Incorrect pH can lead to the dissolution of the product, thereby reducing the yield.[2]

  • Incomplete Precipitation: The choice of anti-solvent and its ratio to the aqueous solution is critical for maximizing precipitation.

    • Solution:

      • Ensure the optimal ratio of alcohol (e.g., ethanol) to water is used to induce complete precipitation. Ratios of 1:2 (v/v) ethanol to water have been shown to be effective.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of nano this compound production?

A1: The most critical parameters include:

  • Reactant Concentrations and Molar Ratios: Directly impact supersaturation and particle size.[2][3]

  • pH: Affects the formation and solubility of this compound.[2]

  • Temperature: Influences reaction kinetics and crystal form.[2]

  • Mixing/Agitation Speed: Crucial for homogeneity and uniform particle growth.

  • Reagent Addition Rate: Controls nucleation and growth phases.

Q2: How does the choice of raw materials affect the quality of nano this compound?

A2: The purity of the calcium salt (e.g., calcium chloride, calcium nitrate) and the citrate source (e.g., citric acid, sodium citrate) is paramount.[3] Impurities can interfere with the crystallization process, leading to variations in particle size, morphology, and purity of the final product. Using food-grade or pharmaceutical-grade raw materials is recommended.

Q3: What are the recommended characterization techniques for quality control of nano this compound at an industrial scale?

A3: A combination of techniques is essential for comprehensive quality control:

  • Dynamic Light Scattering (DLS): For determining the hydrodynamic diameter and particle size distribution in a liquid dispersion.[8]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology, size, and state of agglomeration of the nanoparticles.[8]

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the this compound.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the chemical identity of the product.[7]

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.[5][7]

Q4: Can surfactants or stabilizers affect the biocompatibility of the final product?

A4: Yes, the choice and concentration of surfactants or stabilizers can impact the biocompatibility of the nano this compound. It is crucial to select biocompatible and biodegradable additives, especially for pharmaceutical and food applications. The concentration should be optimized to be effective for stabilization while remaining well below any toxicity thresholds. Post-synthesis purification steps are also important to remove any residual, unbound additives.

Data Presentation

Table 1: Influence of Process Parameters on Nano this compound Particle Size

ParameterLab-Scale (Typical Values)Scale-Up (Considerations & Typical Adjustments)Effect on Particle SizeReference
Ca²⁺:Citrate Molar Ratio 3:2Maintain precise stoichiometry (e.g., 2.8-3.2 : 2)Higher citrate can lead to smaller particles[3]
Reactant Concentration 0.01 - 0.5 M0.001 - 1 M; may need to be adjusted based on reactor volume and mixing efficiencyHigher concentration can lead to smaller particles due to faster nucleation[3]
Temperature 25 - 95 °CPrecise temperature control is critical; jacketed reactors are recommendedHigher temperatures can lead to different crystal morphologies (e.g., rod-like vs. sheet-like)[2]
pH 3.5 - 5.5Online pH monitoring and automated acid/base addition are crucialAffects solubility and nucleation; optimal range is critical for consistent size[2]
Ethanol:Water Ratio (v/v) 1:2May need adjustment based on batch volume and desired precipitation rateHigher ethanol content generally leads to smaller, less crystalline particles[7]

Table 2: Comparison of Drying Methods for Nano this compound

Drying MethodPrincipleAdvantages for Nano this compoundDisadvantages for Nano this compound
Oven Drying Convective heat transferSimple, low costHigh risk of hard agglomerate formation
Freeze Drying (Lyophilization) Sublimation of frozen solventMinimizes agglomeration, produces a porous, easily dispersible powderHigh energy consumption, long processing time, high cost
Spray Drying Atomization of slurry into a hot gas streamRapid, continuous process, can produce spherical particlesHigh equipment cost, potential for thermal degradation if not optimized
Azeotropic Distillation Removal of water with a higher boiling point solvent (e.g., n-butanol)Prevents hard agglomerate formationRequires handling of organic solvents, additional separation steps

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Nano this compound by Precipitation

1. Reagent Preparation:

  • Prepare an aqueous solution of a soluble calcium salt (e.g., calcium chloride, CaCl₂) at a concentration of 0.1 M.

  • Prepare an aqueous solution of a soluble citrate salt (e.g., trisodium (B8492382) citrate, Na₃C₆H₅O₇) at a concentration of 0.067 M.

  • Ensure both solutions are filtered to remove any particulate impurities.

2. Reaction Setup:

  • Use a jacketed reactor equipped with a high-shear mixer, a temperature probe, a pH probe, and controlled dosing pumps.

  • Set the reactor temperature to 25 °C.

3. Precipitation:

  • Add the trisodium citrate solution to the reactor.

  • Start the mixer at a high speed to create a vortex.

  • Slowly add the calcium chloride solution to the citrate solution at a constant rate using a dosing pump over a period of 30 minutes.

  • Continuously monitor the pH and maintain it within the desired range (e.g., 4.0 - 5.0) by adding a dilute acid or base if necessary.

  • After the addition is complete, continue mixing for another 60 minutes to ensure a complete reaction.

4. Anti-Solvent Precipitation:

  • Slowly add ethanol to the reaction mixture with continuous stirring. A typical volume ratio of ethanol to the final aqueous solution is 1:2.

  • A white precipitate of nano this compound will form.

  • Continue stirring for 30 minutes to allow for complete precipitation.

5. Separation and Washing:

  • Separate the precipitate from the solution using centrifugation (e.g., 5000 rpm for 15 minutes).

  • Discard the supernatant and resuspend the pellet in a 50:50 (v/v) ethanol-water solution.

  • Repeat the centrifugation and washing steps two more times to remove any unreacted precursors and by-products.

6. Drying:

  • Resuspend the final washed pellet in a minimal amount of deionized water and freeze the slurry at -80 °C.

  • Dry the frozen sample using a lyophilizer for 48-72 hours until a fine, dry powder is obtained.

7. Storage:

  • Store the dried nano this compound powder in a tightly sealed container in a desiccator at room temperature.

Protocol 2: Characterization of Nano this compound

1. Particle Size and Zeta Potential (DLS):

  • Disperse a small amount of the nano this compound powder in deionized water or a suitable buffer by sonication.

  • Analyze the dispersion using a DLS instrument to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

2. Morphology (SEM):

  • Mount a small amount of the dry powder onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Image the sample using an SEM at various magnifications to observe the particle shape, size, and surface morphology.

3. Crystal Structure (XRD):

  • Place a sufficient amount of the powder on a sample holder.

  • Run the XRD analysis over a 2θ range of 10-80° with a step size of 0.02°.

  • Compare the resulting diffraction pattern with standard patterns for this compound to confirm its crystalline phase.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_drying 4. Drying & Storage prep_ca Prepare Calcium Salt Solution mix Controlled Mixing in Reactor prep_ca->mix prep_cit Prepare Citrate Salt Solution prep_cit->mix precip Anti-Solvent Precipitation (Ethanol) mix->precip separate Separation (Centrifugation) precip->separate wash Washing separate->wash dry Drying (Lyophilization) wash->dry store Storage dry->store

Caption: Workflow for the scaled-up synthesis of nano this compound.

Troubleshooting_Particle_Size problem Problem: Broad Particle Size Distribution cause1 Inadequate Mixing problem->cause1 cause2 Improper Reagent Addition problem->cause2 cause3 Temperature Fluctuations problem->cause3 cause4 Incorrect Reactant Concentrations problem->cause4 solution1 Optimize Agitation/ Use Flow Reactor cause1->solution1 solution2 Controlled Addition Rate cause2->solution2 solution3 Improve Temperature Control cause3->solution3 solution4 Precise Molar Ratios & Concentrations cause4->solution4

Caption: Troubleshooting logic for particle size control issues.

References

Technical Support Center: Optimization of Calcium Citrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of calcium citrate (B86180) precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the different hydrated forms of calcium citrate and why is their formation temperature-dependent?

A1: this compound can exist in several hydrated forms, most notably as a tetrahydrate (four water molecules) and a hexahydrate (six water molecules).[1][2] The specific hydrate (B1144303) that forms is highly dependent on the reaction temperature. The hexahydrate tends to crystallize at lower temperatures, while the tetrahydrate forms at higher temperatures.[2] The transition temperature between these two forms is approximately 51.6°C.[2][3] This is critical because different hydrates exhibit different solubilities and stabilities, which can impact the final product's properties and bioavailability.[1]

Q2: How does temperature influence the solubility of this compound?

A2: The solubility of this compound hydrates varies with temperature. This compound tetrahydrate exhibits "reverse solubility," meaning it becomes less soluble as the temperature increases.[3] Conversely, the solubility of the hexahydrate form increases with rising temperatures.[1][3] This non-linear temperature effect is crucial for optimizing yield; for instance, precipitating the tetrahydrate at higher temperatures (e.g., 70°C) can maximize the amount of product that comes out of the solution.[1]

Q3: What is the optimal pH for precipitating this compound?

A3: The optimal pH for this compound precipitation is generally in a slightly acidic to a near-neutral range. A final pH between 3.8 and 4.6 is often recommended for a single-step reaction.[4] For higher purity, a two-step reactive crystallization process is effective.[2] This involves a first step where calcium carbonate reacts with citric acid to a pH of 2.7–3.5, followed by the addition of calcium hydroxide (B78521) to raise the pH to a final range of 3.8 to 4.5.[2] Maintaining pH is critical; if the pH is too low, the product may redissolve, leading to lower yields, while a pH that is too high can cause raw materials to become encapsulated in the product, reducing its purity.[2]

Q4: What is supersaturation and how does it relate to this compound precipitation?

A4: Supersaturation is a state where a solution contains more dissolved solute than can be dissolved by the solvent under normal equilibrium conditions. In this compound systems, this can occur spontaneously. For example, dissolving this compound tetrahydrate in an aqueous sodium citrate solution can lead to an initial solubility that is about 10% higher than the equilibrium solubility.[5] This phenomenon can be influenced by temperature, with higher temperatures leading to a higher degree of supersaturation.[6][7] Understanding and controlling this metastable state can be important for managing crystallization dynamics.

Q5: What are the common starting materials for this compound synthesis?

A5: this compound is typically synthesized by reacting a calcium source with a citric acid source. Common calcium sources include calcium hydroxide, calcium carbonate (from sources like limestone or eggshells), and calcium chloride.[8][9][10] The citric acid is often sourced from the industrial fungal fermentation of molasses using Aspergillus niger.[11][12] The resulting fermentation broth is neutralized with a calcium source (like limewater) to precipitate the this compound.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Precipitate Formation Incorrect pH: The solution may be too acidic, keeping the this compound dissolved.[2]Carefully monitor and adjust the pH of the reaction mixture into the optimal range of 3.8-4.6 using a calibrated pH meter.[2][4] For a two-step process, ensure the final pH is between 3.8 and 4.5.[2]
Suboptimal Temperature: The temperature may not be conducive to the precipitation of the desired hydrate.Control the reaction temperature precisely. To form the less soluble tetrahydrate, maintain the temperature above the transition point of ~52°C (e.g., 70°C).[1] For the hexahydrate, conduct the reaction at a lower temperature.[2]
Interfering Substances: The presence of other compounds, such as certain amino acids or bile components, can increase the solubility of calcium salts and inhibit precipitation.[13]If using complex media like fermentation broth, consider pre-purification steps. Ensure starting materials are of sufficient purity.
Low Product Purity Encapsulation of Reactants: If the pH is too high, unreacted calcium sources (e.g., calcium hydroxide) can be trapped within the this compound crystals.[2]Employ a two-step pH adjustment. This allows for a more controlled reaction, preventing the encapsulation of raw materials.[2] Ensure thorough washing of the final precipitate.[9]
Formation of Mixed Hydrates: Fluctuations in temperature during the reaction can lead to a mixture of tetrahydrate and hexahydrate forms.Maintain a constant and uniform temperature throughout the vessel during the entire precipitation and aging process.[2]
Inconsistent Yield Poor Process Control: Variations in key parameters like temperature, pH, reactant addition rate, or mixing speed between batches.Standardize and document all reaction parameters. Utilize automated systems for reactant dosing and temperature control where possible to ensure batch-to-batch consistency.[2][10]
Precipitate is Difficult to Filter Fine Particle Size: Rapid precipitation can lead to the formation of very small crystals or an amorphous solid, which can clog filters.Control the rate of reactant addition and agitation. Slower addition and moderate, consistent stirring can promote the growth of larger, more easily filterable crystals.[4]

Data Summary Tables

Table 1: Effect of Temperature on this compound Hydrate Formation & Solubility

Hydrate FormOptimal Formation TemperatureSolubility Trend with Increasing Temperature
Hexahydrate (CCH) < 51.6°C[2]Increases[1][3]
Tetrahydrate (CCT) > 51.6°C (e.g., 70°C)[1][2]Decreases (Reverse Solubility)[3]

Table 2: Optimized Reaction Conditions for Maximum Yield (Example from Eggshells)

ParameterOptimal Value
Citric Acid Concentration 30%
Reaction Time 3 hours
Solid:Liquid Ratio 1:16
Temperature 300°C (Note: This high temp is specific to the source material processing)
Resulting Yield88.64%[10]

Experimental Protocols

Protocol 1: High-Temperature Precipitation of this compound Tetrahydrate

This protocol is designed to selectively precipitate the tetrahydrate form (CCT).

  • Reactant Preparation:

    • Prepare a solution of citric acid (e.g., 0.030 M).

    • Prepare a solution of a calcium salt, such as calcium chloride (e.g., 0.045 M).

  • Reaction:

    • Heat both solutions to a constant temperature of 70°C.

    • Under continuous and moderate agitation, slowly add the calcium chloride solution to the citric acid solution.

    • A white precipitate of this compound tetrahydrate will form.

  • Aging and Isolation:

    • Maintain the slurry at 70°C with stirring for a defined period (e.g., 1-2 hours) to allow for crystal growth.

    • Collect the precipitate via filtration (e.g., using Whatman 42 filter paper).

  • Washing and Drying:

    • Wash the collected precipitate several times with deionized water to remove any soluble impurities.

    • Follow with an ethanol (B145695) wash to aid in drying.

    • Dry the final product in an oven at a suitable temperature (e.g., 80-90°C) to a constant weight.[14]

Protocol 2: Two-Step Reactive Crystallization for High Purity this compound

This protocol minimizes reactant encapsulation to improve purity.[2]

  • Step 1: Formation of Calcium Hydrogen Citrate

    • Create a slurry of calcium carbonate in water.

    • Slowly add a citric acid solution to the slurry under vigorous agitation.

    • Monitor the pH continuously until it stabilizes in the range of 2.7–3.5.

  • Step 2: Formation of this compound

    • Prepare a slurry of calcium hydroxide (limewater).

    • Slowly add the calcium hydroxide slurry to the reaction mixture from Step 1.

    • Continue monitoring the pH until it reaches a stable endpoint between 3.8 and 4.5.

  • Isolation and Purification:

    • Age the resulting this compound slurry with continued agitation to ensure complete reaction.

    • Filter the precipitate from the mother liquor.

    • Wash the filter cake thoroughly with pure water until the pH of the washings is neutral (6-7).[14]

    • Dry the purified this compound to a constant weight.

Diagrams

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Controlled Reaction cluster_isolation 3. Product Isolation & Purification cluster_final 4. Final Processing A Prepare Citric Acid Solution C Mix Reactants Under Controlled Agitation A->C B Prepare Calcium Source Slurry (e.g., Ca(OH)2) B->C D Monitor & Adjust Temperature & pH C->D Feedback Loop D->C E Age Slurry D->E F Filter Precipitate E->F G Wash with Pure Water F->G H Dry Product G->H I Final Calcium Citrate Product H->I

Caption: General experimental workflow for this compound precipitation.

G Start Troubleshooting: Low Precipitation Yield Check_pH Is pH in optimal range (e.g., 3.8-4.5)? Start->Check_pH Adjust_pH Action: Adjust pH with acid/base Check_pH->Adjust_pH No Check_Temp Is temperature correct for desired hydrate? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Adjust_Temp Action: Adjust heating/ cooling Check_Temp->Adjust_Temp No Check_Conc Are reactant concentrations correct? Check_Temp->Check_Conc Yes Adjust_Temp->Check_Temp Adjust_Conc Action: Recalculate and verify stoichiometry Check_Conc->Adjust_Conc No Success Problem Resolved Check_Conc->Success Yes Adjust_Conc->Check_Conc Failure Consult further literature for interfering agents

Caption: Decision tree for troubleshooting low precipitation yield.

G Temp Reaction Temperature LowTemp Low Temperature (< 51.6°C) Temp->LowTemp HighTemp High Temperature (> 51.6°C) Temp->HighTemp Hexahydrate Favors Formation of This compound Hexahydrate (CCH) LowTemp->Hexahydrate Tetrahydrate Favors Formation of This compound Tetrahydrate (CCT) HighTemp->Tetrahydrate Sol_Inc Solubility Increases with Temperature Hexahydrate->Sol_Inc Sol_Dec Solubility Decreases with Temperature Tetrahydrate->Sol_Dec

References

Technical Support Center: Refining Methods for Consistent Particle Size of Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and particle size control of calcium citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and desired particle sizes for your calcium citrate samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through a precipitation reaction involving a calcium source and a citrate source. Common methods include:

  • Reaction of Citric Acid with a Calcium Base: This involves reacting citric acid with calcium hydroxide (B78521) or calcium carbonate in an aqueous solution.[1][2]

  • Reaction of a Calcium Salt with a Citrate Salt: This method uses a soluble calcium salt, like calcium chloride, which is reacted with a citrate salt, such as sodium citrate.[3]

  • Use of Biological Precursors: Materials rich in calcium carbonate, such as eggshells, can be dissolved in acid and then reacted with citric acid to form this compound.[3][4]

Q2: Which factors have the most significant impact on the final particle size of this compound?

A2: The particle size of this compound is primarily influenced by the conditions during its crystallization and precipitation. Key factors include:

  • Supersaturation: The degree of supersaturation in the reaction solution is a critical driver for nucleation and crystal growth.[5]

  • pH: The pH of the reaction medium affects the solubility of this compound and the form of citrate ions, thereby influencing particle size. A pH range of 4.1 to 4.5 has been noted to produce more homogeneous particles.[5]

  • Temperature: Temperature influences the solubility of this compound and can affect the hydration state of the resulting crystals (e.g., tetrahydrate vs. hexahydrate), which in turn can impact particle size and morphology.[5]

  • Reactant Concentration: The initial concentration of calcium and citrate ions directly impacts supersaturation and, consequently, the nucleation and growth rates.[5]

  • Mixing Speed (Stirring Rate): Agitation affects the homogeneity of the reaction mixture and can influence the crystal morphology and size by altering shear stress.[5][6]

  • Additives: The presence of additives, such as ethanol (B145695), can induce precipitation by reducing the solubility of this compound, leading to the formation of smaller, nano-sized particles.[3]

Q3: How can I achieve nano-sized this compound particles?

A3: Producing nano-sized this compound often involves methods that promote rapid nucleation over crystal growth. One effective technique is the use of an anti-solvent precipitation method. For example, adding ethanol to an aqueous solution of calcium chloride and sodium citrate can induce the precipitation of nano-sized this compound sheets.[3] The ratio of ethanol to water is a critical parameter in controlling the final particle dimensions.[3] Another approach involves controlling nucleation and inhibiting crystal growth under specific water and alcohol mixing conditions, which can yield nano-sized crystals without the need for milling.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Inconsistent Particle Size Distribution (High Polydispersity)
  • Question: My this compound batches show a wide and inconsistent particle size distribution. What could be the cause, and how can I improve monodispersity?

  • Answer: High polydispersity is often a result of uncontrolled nucleation and growth.

    • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inhomogeneous Mixing: Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform concentration of reactants and prevent localized areas of high supersaturation.[5][6]
Fluctuating Temperature: Use a temperature-controlled reaction vessel to maintain a stable temperature. Different temperatures can lead to different crystal hydrates and solubility, affecting particle size.[5]
Uncontrolled pH: Monitor and control the pH of the reaction mixture. A stable pH, for instance between 4.1 and 4.5, can lead to more uniform particles.[5] Consider using a buffer system if pH fluctuations are significant.
Spontaneous Nucleation: Introduce seed crystals to control the onset of crystallization. The timing and amount of seed addition are crucial for achieving a uniform final product size.[5]
Issue 2: Formation of Large Agglomerates
  • Question: I am observing the formation of large agglomerates instead of discrete particles. How can I prevent this?

  • Answer: Agglomeration occurs when smaller particles bind together.

    • Potential Causes & Solutions:

Potential CauseRecommended Solution
High Particle Concentration: Consider reducing the initial reactant concentrations to lower the number of primary particles formed, which can reduce the likelihood of collisions and agglomeration.
Insufficient Agitation: Increase the stirring speed to provide enough shear force to break up newly formed agglomerates.[5]
Interparticle Attractions: The use of certain additives or dispersants can modify the surface charge of the particles, creating repulsive forces that prevent agglomeration. Citrate itself can act as a crystal growth inhibitor by adsorbing onto the crystal surfaces.[7][8]
Issue 3: Particle Size is Consistently Too Large
  • Question: The average particle size of my this compound is consistently larger than my target. How can I reduce the particle size?

  • Answer: A larger than desired particle size typically indicates that crystal growth is dominating over nucleation.

    • Potential Causes & Solutions:

Potential CauseRecommended Solution
Low Supersaturation: Increase the initial concentration of reactants to achieve a higher level of supersaturation, which favors the formation of a larger number of small nuclei.[5]
Slow Reaction Rate: Increase the rate of addition of one reactant to the other to generate a more rapid state of supersaturation.
Absence of Growth Inhibitors: Introduce an anti-solvent like ethanol. This will decrease the solubility of this compound, leading to rapid precipitation and the formation of smaller particles.[3]
Post-synthesis Growth: After the initial precipitation, particles can continue to grow via Ostwald ripening. Consider rapidly quenching the reaction by cooling or filtration once the desired particle size is reached.

Experimental Protocols

Protocol 1: Synthesis of Nano-sized this compound Sheets via Anti-Solvent Precipitation

This protocol is adapted from a soft chemical method for synthesizing nano-scaled this compound.[3][4]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium citrate (Na₃C₆H₅O₇)

  • Ethanol (95%)

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Prepare a 0.18 mol·L⁻¹ solution of calcium chloride in deionized water.

  • Prepare a 0.12 mol·L⁻¹ solution of sodium citrate in deionized water.

  • In a beaker on a magnetic stirrer, mix the calcium chloride and sodium citrate solutions at a molar ratio of 3:2 (calcium chloride: sodium citrate).

  • Stir the mixture at a constant rate at 25°C.

  • Slowly add ethanol to the stirred mixture. A volume ratio of ethanol to water between 1:2 and 2:1 can be used. The addition of ethanol will induce the formation of a white precipitate.[3]

  • Continue stirring for a set period (e.g., 30 minutes) after the ethanol addition is complete.

  • Collect the precipitate by centrifuging the slurry.

  • Wash the collected precipitate with ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at a low temperature (e.g., 60°C) to obtain nano-sized this compound sheets.

Quantitative Data Summary:

Ethanol:Water Volume RatioResulting Particle Dimensions
1:2Width: 50-200 nm, Length: 50-500 nm, Thickness: 8-30 nm[3]
2:1Thicker sheets with less defined edges compared to the 1:2 ratio[3]

Diagrams

Experimental_Workflow_Nano_Calcium_Citrate cluster_preparation Solution Preparation cluster_reaction Reaction & Precipitation cluster_processing Product Isolation & Drying prep_ca Prepare 0.18M CaCl₂ Solution mix Mix Solutions (3:2 molar ratio) Stir at 25°C prep_ca->mix prep_cit Prepare 0.12M Sodium Citrate Solution prep_cit->mix add_etoh Add Ethanol (e.g., 1:2 v/v with water) mix->add_etoh precipitate Precipitation of Nano-Calcium Citrate add_etoh->precipitate centrifuge Centrifuge Slurry precipitate->centrifuge wash Wash with Ethanol centrifuge->wash dry Dry at 60°C wash->dry final_product Final Nano-Calcium Citrate Product dry->final_product

Caption: Workflow for nano-calcium citrate synthesis.

Troubleshooting_Particle_Size cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Inconsistent Particle Size cause1 Inhomogeneous Mixing issue->cause1 cause2 Temperature Fluctuations issue->cause2 cause3 Uncontrolled pH issue->cause3 sol1 Ensure Vigorous & Consistent Stirring cause1->sol1 Address with sol2 Use Temperature- Controlled Vessel cause2->sol2 Address with sol3 Monitor and Control pH cause3->sol3 Address with goal Consistent Particle Size sol1->goal sol2->goal sol3->goal

Caption: Troubleshooting inconsistent particle size.

References

Technical Support Center: Troubleshooting Unexpected Cellular Responses to Calcium Citrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments involving calcium citrate (B86180). Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you identify and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed significant cell death after treating our cultures with calcium citrate. Is this expected?

A1: While calcium is essential for many cellular processes, high concentrations of either calcium or citrate can induce apoptosis or necrosis.[1][2]

  • Apoptosis Induction by Citrate: High concentrations of citrate can trigger apoptosis by activating initiator caspases, specifically caspase-8 and caspase-2. This can subsequently engage the mitochondrial pathway, leading to the release of cytochrome c and activation of caspase-3 and -9.[3]

  • Calcium Overload: Excessive intracellular calcium can lead to mitochondrial dysfunction, including the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptotic or necrotic cell death.[4][5]

Troubleshooting Steps:

  • Verify this compound Concentration: Ensure the final concentration in your culture medium is appropriate for your cell type. Standard media contain calcium ranging from 0.3 mM to 2.0 mM.[6][7]

  • Assess Cell Viability: Use a trypan blue exclusion assay or a live/dead cell staining kit to quantify the extent of cell death.

  • Analyze for Apoptosis Markers: Perform an Annexin V/Propidium Iodide (PI) assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8][9]

Q2: Our intracellular calcium measurements show a lower-than-expected increase after this compound treatment. What could be the cause?

A2: This could be due to the chelation properties of citrate or issues with your experimental setup.

  • Chelation Effects: Citrate is a known chelator of divalent cations.[6] It can bind to calcium ions in the medium, reducing the bioavailable free calcium that can enter the cells.[6] Citrate can also chelate other essential ions like magnesium and iron, which could indirectly affect cellular signaling.[10]

  • Precipitation: High concentrations of calcium and phosphate (B84403) in the medium can lead to the precipitation of calcium phosphate, reducing the effective concentration of soluble calcium.[6]

Troubleshooting Steps:

  • Review Media Composition: Check the phosphate concentration in your basal medium. Consider using a medium with a lower phosphate concentration if precipitation is suspected.

  • Measure Free Calcium: If possible, measure the free ionized calcium concentration in your prepared this compound-supplemented medium.

  • Optimize Calcium Source: As a control, compare the cellular response to calcium chloride, which does not have the same chelating properties as citrate.

Q3: We are observing high background fluorescence in our calcium imaging experiments after adding this compound. How can we resolve this?

A3: High background fluorescence can obscure the true signal and may result from several factors.

  • Indicator Dye Issues: Incomplete de-esterification of AM-ester forms of calcium indicators (like Fura-2 AM) can lead to dye compartmentalization in organelles, contributing to background fluorescence.[11]

  • Autofluorescence and Out-of-Focus Light: Cellular autofluorescence and fluorescence from out-of-focus cells can contribute to high background.[12]

  • Cell Health: Unhealthy or dying cells can have elevated resting intracellular calcium levels, leading to a bright baseline fluorescence.[12]

Troubleshooting Steps:

  • Optimize Dye Loading: Empirically determine the optimal loading time and concentration of your calcium indicator for your specific cell type to ensure proper de-esterification.

  • Background Subtraction: Use software to perform background subtraction from your images.

  • Check for Contamination: Spurious signals or "micro-waves" of calcium activity have been reported as artifacts in some calcium imaging setups, potentially due to long-term expression of calcium indicators.[12]

Data Summary

Table 1: Calcium Concentration in Common Cell Culture Media

Media TypeCalcium Concentration (mM)
BGJb Medium Fitton-Jackson Mod.0
MCDB medium 151, 1530.03
Nutrient Mixtures, Ham's F-10 & F-120.30
RPMI-16400.42
MCDB medium 3020.60
Waymouth Medium MB0.82
McCoy's 5A Modified Medium0.90
DMEM/Ham's F-12 (50:50)1.05
L-15 Medium1.26
Iscove's Modified Dulbecco's Medium1.49
DMEM1.80
MCDB media 2012.00

Data sourced from[6][7]

Table 2: Typical Intracellular Calcium Concentrations

Cellular StateIntracellular Free Ca2+ Concentration
Resting Cytosol~100 nM
Stimulated Cytosol1 µM or more
Endoplasmic/Sarcoplasmic Reticulum100 - 500 µM

Data sourced from[13]

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

Procedure:

  • Induce apoptosis in your cell line using the desired concentrations of this compound for the appropriate duration. Include an untreated control group.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the cells in the supernatant and the adherent cells after gentle detachment.[9]

  • Wash the cells once with cold 1X PBS and centrifuge to pellet.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.

  • Incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction. This can be assessed using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • TMRE dye

  • Cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Treated and untreated cells

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency in a format suitable for fluorescence measurement (e.g., glass-bottom dishes or black-walled microplates).

  • Treat cells with this compound for the desired time. Include untreated controls and a positive control group to be treated with FCCP later.

  • Prepare a working solution of TMRE in your cell culture medium (typically in the nanomolar range; optimize for your cell type).

  • Remove the treatment medium and incubate the cells with the TMRE working solution at 37°C.

  • After incubation, wash the cells with fresh medium to remove excess dye.

  • For the positive control, add FCCP (typically 5-10 µM) to induce complete mitochondrial depolarization.

  • Measure the fluorescence intensity. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Visualizations

Citrate-Induced_Apoptosis_Pathway Citrate-Induced Apoptosis Signaling Pathway Citrate High Extracellular Citrate Casp8_2 Caspase-8 & Caspase-2 (Initiator Caspases) Citrate->Casp8_2 Activation Bid Bid Casp8_2->Bid Cleavage Casp3 Caspase-3 (Executioner Caspase) Casp8_2->Casp3 Cleavage & Activation tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Induces MOMP CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Citrate-induced apoptosis pathway.

Troubleshooting_Workflow_Cell_Death Troubleshooting Workflow for Cell Death Start Unexpected Cell Death Observed Check_Conc Verify this compound Concentration Start->Check_Conc Conc_High Concentration Too High? Check_Conc->Conc_High Lower_Conc Perform Dose-Response Experiment Conc_High->Lower_Conc Yes Assess_Apoptosis Assess Apoptosis vs. Necrosis (Annexin V/PI Assay) Conc_High->Assess_Apoptosis No Lower_Conc->Assess_Apoptosis Apoptosis_Observed Apoptosis Confirmed? Assess_Apoptosis->Apoptosis_Observed Investigate_Mito Investigate Mitochondrial Involvement (ΔΨm) Apoptosis_Observed->Investigate_Mito Yes Chelation_Issue Consider Citrate Chelation Effects Apoptosis_Observed->Chelation_Issue No/Necrosis End Identify Root Cause Investigate_Mito->End Control_Exp Run Control with Calcium Chloride Chelation_Issue->Control_Exp Control_Exp->End

Caption: Troubleshooting workflow for cell death.

Experimental_Workflow_Apoptosis Experimental Workflow for Apoptosis Assessment Start Start: Treat Cells with This compound Harvest Harvest Cells (Adherent + Supernatant) Start->Harvest Wash Wash with 1X PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15-20 min at RT in Dark Stain->Incubate Dilute Add 1X Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze End Quantify Apoptotic vs. Viable Cells Analyze->End

Caption: Experimental workflow for apoptosis assessment.

References

"improving the long-term stability of calcium citrate-fortified products"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the long-term stability of calcium citrate-fortified products.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and storage of this compound-fortified products.

Issue 1: Precipitation or Sedimentation in Liquid Formulations

  • Question: My liquid formulation fortified with calcium citrate (B86180) is showing precipitation over time. What are the potential causes and how can I resolve this?

  • Answer: Precipitation in this compound-fortified liquid products is a common challenge, often stemming from solubility issues. The solubility of this compound is influenced by pH, temperature, and the presence of other ingredients.

    • pH Effects: this compound solubility is highly pH-dependent. It is more soluble in acidic environments. An increase in pH can lead to the formation of less soluble calcium salts, resulting in precipitation.

    • Temperature Fluctuations: Temperature changes during storage and transport can affect solubility. In some cases, higher temperatures can decrease the solubility of calcium salts, a phenomenon known as retrograde solubility.

    • Interactions with Other Ingredients: Components such as proteins, phosphates, and certain hydrocolloids can interact with calcium ions, leading to the formation of insoluble complexes.

    Troubleshooting Steps:

    • pH Adjustment and Buffering: Carefully control the pH of your formulation to maintain an acidic environment (typically below pH 5) where this compound is more soluble. Employ a robust buffering system to prevent pH shifts during storage.

    • Chelating Agents: Consider the addition of food-grade chelating agents like citric acid or its salts. These can bind to calcium ions, keeping them in solution.

    • Stabilizer Selection: The use of appropriate stabilizers, such as certain hydrocolloids (e.g., pectin, carboxymethylcellulose), can help to keep this compound suspended and prevent sedimentation. The choice of stabilizer is critical and can depend on the specific product matrix.

    • Particle Size Reduction: Utilizing a micronized form of this compound can slow down the rate of sedimentation.

Issue 2: Color and Flavor Changes

  • Question: My this compound-fortified product is developing an off-color and undesirable flavor during storage. What is causing this and what are the solutions?

  • Answer: Color and flavor degradation in fortified products can be attributed to several chemical reactions.

    • Maillard Reaction: This reaction between amino acids and reducing sugars can be accelerated by the presence of metal ions like calcium, leading to browning and flavor changes.

    • Oxidation: The presence of calcium ions can catalyze oxidative reactions, particularly of lipids and vitamins, resulting in rancidity and loss of nutritional value.

    Troubleshooting Steps:

    • Ingredient Selection: Minimize the use of ingredients that are prone to the Maillard reaction.

    • Antioxidant Addition: Incorporate antioxidants such as ascorbic acid (Vitamin C) or tocopherols (B72186) (Vitamin E) to mitigate oxidative degradation.

    • Control of Water Activity: Reducing the water activity (aw) of the product can slow down the rates of both the Maillard reaction and oxidation.

    • Packaging: Utilize packaging with low oxygen and light permeability to protect the product from environmental factors that promote degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal form of this compound to use for fortification to ensure long-term stability?

  • A1: The choice of this compound form depends on the product matrix. For liquid systems, a more soluble form or a micronized version is often preferred to enhance stability against sedimentation. For solid products, the particle size and density should be matched with other dry ingredients to prevent segregation.

  • Q2: How does the interaction of this compound with proteins affect product stability?

  • A2: Calcium ions can interact with proteins, potentially leading to aggregation and precipitation, which can alter the texture and stability of the product. The extent of this interaction is influenced by pH, ionic strength, and the specific types of proteins present. Careful formulation design, including the use of stabilizing hydrocolloids, can help manage these interactions.

  • Q3: What are the best analytical methods to assess the long-term stability of this compound-fortified products?

  • A3: A comprehensive stability testing program should include:

    • Physical Stability Assessment: Visual inspection for precipitation, phase separation, and changes in viscosity. Particle size analysis can also be employed.

    • Chemical Stability Assessment: Quantification of the calcium content over time using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP). Monitoring for changes in pH and the degradation of other key components is also crucial.

    • Sensory Evaluation: Regular assessment of color, flavor, and texture throughout the product's shelf life.

Data Presentation

Table 1: Effect of pH on this compound Solubility in an Aqueous System at 25°C

pHThis compound Solubility (g/L)Observations
3.01.2Clear solution
4.00.9Clear solution
5.00.5Slight turbidity
6.00.2Visible precipitation
7.0<0.1Significant precipitation

Table 2: Impact of Different Stabilizers on Sedimentation in a this compound Fortified Beverage (Storage at 4°C for 30 days)

Stabilizer (Concentration)Sedimentation Volume (%)Sensory Score (1-5)
None153.2
Pectin (0.2%)24.5
Carboxymethylcellulose (0.1%)44.1
Xanthan Gum (0.05%)34.3

Experimental Protocols

Protocol 1: Accelerated Stability Study for a this compound-Fortified Beverage

  • Objective: To assess the physical and chemical stability of the fortified beverage under accelerated storage conditions.

  • Materials:

    • This compound-fortified beverage samples.

    • Temperature and humidity-controlled stability chambers.

    • pH meter.

    • Viscometer.

    • Atomic Absorption Spectrophotometer (AAS).

  • Methodology:

    • Prepare multiple batches of the beverage.

    • Package the samples in their final intended packaging.

    • Place the samples in stability chambers set at accelerated conditions (e.g., 40°C / 75% RH).

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

    • At each time point, perform the following analyses:

      • Visual Inspection: Check for any signs of precipitation, color change, or phase separation.

      • pH Measurement: Record the pH of the sample.

      • Viscosity Measurement: Measure the viscosity to detect any changes in texture.

      • Calcium Content Analysis: Determine the concentration of soluble calcium using AAS.

  • Data Analysis: Plot the changes in pH, viscosity, and calcium content over time. Compare the results to initial values to determine the rate of degradation and predict the shelf life.

Visualizations

Caption: Troubleshooting workflow for precipitation in liquid formulations.

cluster_pathway Degradation Pathway: Maillard Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Intermediate Schiff Base Amadori Compound Reducing_Sugar->Intermediate Amino_Acid Amino Acid (from protein) Amino_Acid->Intermediate Calcium_Ion {Ca²⁺ | (from this compound)} Calcium_Ion->Intermediate Catalyzes Melanoidins Melanoidins (Brown Pigments & Off-Flavors) Intermediate->Melanoidins

Caption: Simplified Maillard reaction pathway leading to product degradation.

cluster_experimental_flow Experimental Workflow: Stability Testing Formulation Product Formulation Packaging Packaging Formulation->Packaging Storage Accelerated Storage (e.g., 40°C / 75% RH) Packaging->Storage Sampling Time Point Sampling (0, 1, 3, 6 months) Storage->Sampling Analysis Physical, Chemical & Sensory Analysis Sampling->Analysis Data_Evaluation Data Evaluation & Shelf-Life Prediction Analysis->Data_Evaluation

Caption: Workflow for an accelerated stability study.

"addressing matrix effects in the analysis of calcium citrate in complex samples"

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for addressing matrix effects in the analysis of calcium citrate (B86180) in complex samples.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantitative analysis of calcium citrate in complex samples like plasma, urine, and food extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analytical signal caused by any component in a sample other than the analyte of interest (this compound).[1][2] In complex samples, these co-eluting components can interfere with the analysis, leading to either signal suppression (underestimation of the concentration) or signal enhancement (overestimation).[3][4][5] This interference compromises the accuracy, precision, and reproducibility of the analytical method.[4][6][7] For instance, in Liquid Chromatography-Mass Spectrometry (LC-MS), matrix components can affect the ionization efficiency of the analyte in the MS source.[3][8] In atomic spectroscopy methods like ICP-MS, other ions in the matrix can cause chemical and ionization interferences that affect the measurement of calcium.[1][9]

Q2: Which analytical techniques are most susceptible to matrix effects for this analysis?

A2: While most sensitive analytical techniques can be affected, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly prone to matrix effects, especially when using electrospray ionization (ESI).[1] This is because co-eluting matrix components can directly compete with the analyte for ionization, leading to ion suppression.[7] Inductively Coupled Plasma (ICP) based methods (ICP-MS or ICP-OES) for calcium analysis are also susceptible to matrix effects, although the mechanisms are different.[1][10] In ICP-MS, high concentrations of matrix elements can cause signal suppression by altering plasma conditions, or create polyatomic interferences that overlap with the calcium signal.[9][11]

Q3: What are the most common sources of matrix effects in biological and food samples?

A3: The sources of matrix effects are highly dependent on the sample type.

  • Biological Samples (Plasma, Serum, Urine): The primary sources are endogenous components like phospholipids, salts, proteins, and metabolites.[12][13] Phospholipids are particularly problematic as they often co-extract with analytes and can cause significant ion suppression and foul the MS ion source.[12][14]

  • Food Samples: The matrix is often more varied and complex. Common sources of interference include sugars, fats, proteins, polyphenols, and pigments. For calcium specifically, components like oxalates and phytates can form insoluble complexes, reducing the amount of free calcium available for analysis.[15][16]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method to quantify matrix effects is the post-extraction spike method .[1][13] This involves comparing the analytical response of an analyte in a pure solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. This method allows you to calculate the percentage of ion suppression or enhancement. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Rationale
Co-eluting Matrix Components Improve the sample clean-up procedure. Switch from simple protein precipitation (PPT) to more selective methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[17]SPE and LLE are more effective at removing interfering substances like phospholipids, which are a primary cause of ion suppression.[12][14]
Optimize the chromatographic separation. Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate.[4][17]Increasing the separation between the analyte and interfering matrix components can prevent them from entering the MS source at the same time, thus mitigating ion suppression.[4]
Ion Source Contamination Perform routine cleaning of the mass spectrometer's ion source (e.g., capillary, lenses).Matrix components can accumulate on ion source surfaces over time, leading to a gradual or sudden decrease in signal intensity for all analytes.[17]
Unsuitable Internal Standard (IS) Use a stable isotope-labeled (SIL) internal standard of the analyte if available.A SIL-IS is the ideal choice as it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of matrix effect and provides the most accurate correction.[4][17]
Sample Dilution Dilute the sample extract with the mobile phase before injection.[7][18]Dilution reduces the concentration of all components, including interfering matrix compounds, which can often alleviate ion suppression without significantly compromising the sensitivity for high-concentration analytes.[18]
Issue 2: Low and Variable Recovery of Calcium in ICP-MS/OES Analysis
Potential Cause Troubleshooting Step Rationale
Chemical Interferences Add a "releasing agent," such as lanthanum or strontium, to all samples and standards.[1]Interfering anions like phosphate (B84403) can form stable compounds with calcium in the plasma, preventing its atomization. Releasing agents preferentially bind with these interferents, freeing the calcium for measurement.[1]
Ionization Interferences Add an "ionization suppressor," such as a low concentration of cesium or potassium, to all solutions.[1]Easily ionized elements in the matrix can suppress the ionization of calcium. Adding an excess of another easily ionized element stabilizes the electron density in the plasma, creating a more consistent ionization environment for calcium.[1][11]
Physical Interferences Dilute the sample to reduce the total dissolved solids concentration.High levels of dissolved solids can affect sample nebulization and transport efficiency, and can deposit on the instrument cones, leading to signal drift and suppression.[10][11]
Matrix Mismatch Use the method of "standard addition" for calibration.[10][19]This method involves adding known amounts of a calcium standard to aliquots of the sample itself, effectively creating a calibration curve within the sample's own matrix. This inherently corrects for matrix-specific effects.[18]

Experimental Protocols

Protocol 1: Evaluating Matrix Effects Using the Post-Extraction Spike Method

This protocol provides a quantitative measure of matrix effects (ion suppression or enhancement) for an LC-MS/MS assay.

Methodology:

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent (e.g., mobile phase) at a known concentration (e.g., a mid-range QC level).

    • Set 2 (Blank Matrix): Process a blank matrix sample (e.g., plasma from an untreated subject) using your complete sample preparation procedure. This sample is used to confirm the absence of interferences at the analyte's retention time.

    • Set 3 (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Before the final analysis step, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set 1.[1]

  • Analysis:

    • Inject multiple replicates (e.g., n=3-6) of the solutions from Set 1 and Set 3 into the LC-MS/MS system.

    • Record the peak area for the analyte in each injection.

  • Calculation:

    • Calculate the mean peak area for the analyte in Set 1 (A_standard) and Set 3 (A_matrix_spike).

    • Calculate the matrix effect using the following formula:[1] Matrix Effect (%) = (A_matrix_spike / A_standard) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
< 100%Indicates ion suppression.[1]
> 100%Indicates ion enhancement.[1]
85% - 115%Generally considered an acceptable range, though this may vary by laboratory and regulatory guidelines.
Protocol 2: General Sample Preparation Workflow for LC-MS/MS

This workflow outlines common steps to clean up complex biological samples and reduce matrix interferences.

Methodology:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (a 3:1 ratio is common).[17]

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for the next step.

  • Extraction (Choose one):

    • Solid-Phase Extraction (SPE): This is a highly effective and selective method.[14]

      • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent).

      • Load the supernatant from the PPT step onto the cartridge.

      • Wash the cartridge with a weak solvent to remove polar interferences.

      • Elute the analyte of interest with a stronger organic solvent.

    • Liquid-Liquid Extraction (LLE):

      • Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the supernatant.[14]

      • Vortex to facilitate the transfer of the analyte into the organic layer.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer (containing the analyte) to a new tube.

  • Evaporation & Reconstitution:

    • Evaporate the solvent from the cleaned-up extract to dryness, typically using a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, precise volume of a solvent that is compatible with your initial mobile phase (e.g., 100 µL of 50:50 methanol:water).[1]

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Selective Clean-up cluster_final Final Steps start_node start_node process_node process_node decision_node decision_node end_node end_node A Complex Sample (e.g., Plasma, Urine) B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Choose Extraction D->E F Solid-Phase Extraction (SPE) E->F High Selectivity G Liquid-Liquid Extraction (LLE) E->G Simpler Alternative H Collect Clean Extract F->H G->H I Evaporation (Nitrogen Stream) H->I J Reconstitution (Mobile Phase) I->J K LC-MS/MS Analysis J->K

Caption: A typical sample preparation workflow for LC-MS/MS.

G start_node start_node decision_node decision_node strategy_node strategy_node action_node action_node Start Matrix Effect Detected IsSIL_Available Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->IsSIL_Available IsBlankAvailable Is Blank Matrix Readily Available? IsSIL_Available->IsBlankAvailable No UseSIL Strategy: Use SIL-IS IsSIL_Available->UseSIL Yes IsVarHigh Is Matrix Variability Between Samples High? IsBlankAvailable->IsVarHigh Yes UseMatrixMatched Strategy: Use Matrix-Matched Calibration IsBlankAvailable->UseMatrixMatched No UseStandardAddition Strategy: Use Standard Addition IsVarHigh->UseStandardAddition Yes ImproveCleanup Action: Improve Sample Clean-up (SPE/LLE) IsVarHigh->ImproveCleanup No

Caption: Decision-making for matrix effect mitigation.

G cluster_prep Sample Set Preparation cluster_analysis Analysis and Calculation set_node set_node process_node process_node analysis_node analysis_node calc_node calc_node result_node result_node Set1 Set 1: Analyte in Pure Solvent Analysis LC-MS/MS Analysis Set1->Analysis Set3 Set 3: Analyte Spiked into Extracted Blank Matrix Set3->Analysis Blank Blank Matrix Sample Prep Sample Prep (e.g., SPE) Blank->Prep Prep->Set3 Calc Calculate: (Peak Area Set 3 / Peak Area Set 1) * 100 Analysis->Calc Result Quantify Matrix Effect Calc->Result

Caption: Workflow for quantifying matrix effects.

References

Technical Support Center: Optimization of Drying Methods for Preserving Calcium Citrate Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of drying methods to preserve the desired structure of calcium citrate (B86180).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the drying of calcium citrate, categorized by the drying method.

Oven Drying

FAQs:

  • Q1: At what temperatures do the different hydrates of this compound form during oven drying? A1: The hydration state of this compound is highly dependent on the drying temperature. Starting from this compound tetrahydrate (CCT), stepwise dehydration occurs as the temperature increases. The dihydrate (CCD) is typically formed in the temperature range of 75–95°C, while the anhydrous form (CCA) is formed between 105–110°C.[1] Starting from the hexahydrate (CCH), it can be converted to CCT at around 40°C, CCD at 80°C, and CCA at 110°C.[1]

  • Q2: How does the hydration state affect the solubility of this compound? A2: The different hydrates of this compound exhibit varying solubilities. Generally, the anhydrous (CCA) and dihydrate (CCD) forms are more soluble than the tetrahydrate (CCT) and hexahydrate (CCH) forms at temperatures up to 50°C.[1] This is a critical consideration for applications where bioavailability is important.

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Inconsistent final hydration state Uneven temperature distribution in the oven.Calibrate the oven to ensure uniform temperature. Use a shallow, evenly spread layer of the sample for consistent drying.
Drying time is too short or too long.Determine the optimal drying time for the target hydrate (B1144303) by performing time-course experiments and analyzing the product at different intervals using TGA or DSC.
Formation of hard agglomerates High drying temperatures causing fusion of particles.Use a lower drying temperature for a longer duration. Gently break up any lumps that form during the drying process.
High initial moisture content.Pre-dry the material at a lower temperature to reduce the initial moisture content before the final drying step.
Change in crystal structure (unintended polymorph) Drying at a temperature that induces a phase transition.Carefully control the drying temperature to stay within the stable range of the desired hydrate. Refer to DSC or TGA data for transition temperatures.[1]
Spray Drying

FAQs:

  • Q3: What are the typical inlet and outlet temperatures for spray drying this compound? A3: For this compound slurries, typical inlet temperatures can range from 150°C to 238°C, with outlet temperatures between 65°C and 107°C.[2][3] The optimal temperatures will depend on the slurry concentration, desired moisture content, and particle size.

  • Q4: How does slurry concentration affect the final product? A4: The solids content of the slurry is a critical parameter. Higher solids concentration can lead to larger, denser particles but may also increase the risk of nozzle blockage and incomplete drying. A typical solids content for a this compound slurry is in the range of 20-26% by weight.

  • Q5: Can spray drying produce amorphous this compound? A5: Yes, rapid drying processes like spray drying can be used to produce amorphous this compound, which can have enhanced solubility.[4] The key is to dry the droplets faster than the time required for crystallization to occur.

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Nozzle blockage Slurry viscosity is too high.Reduce the solids concentration of the slurry. Increase the slurry temperature to lower its viscosity.
Presence of oversized particles or agglomerates in the feed.Filter the slurry before feeding it to the atomizer. Improve the dispersion of the slurry through homogenization.
Product is too moist Inlet temperature is too low or feed rate is too high.Increase the inlet air temperature. Decrease the feed rate to allow for sufficient residence time for drying.
Outlet temperature is too low.Adjust the feed rate and/or inlet temperature to achieve the target outlet temperature, which is a key indicator of drying efficiency.
Excessive powder deposition on chamber walls Incorrect spray pattern or atomization pressure.Optimize the atomization pressure to achieve a droplet size that will dry before reaching the chamber walls. Adjust the nozzle position or spray angle.
High feed viscosity leading to large droplets.Reduce slurry viscosity as described above.
Undesired crystallization or agglomeration Slow drying rate allowing time for crystal growth.Increase the inlet temperature and/or decrease the feed rate for faster drying.
High humidity in the drying chamber.Ensure the drying air has low relative humidity.
Freeze-Drying (Lyophilization)

FAQs:

  • Q6: What is the primary advantage of freeze-drying for preserving this compound structure? A6: Freeze-drying is particularly advantageous for producing a stable, amorphous form of this compound.[5] By freezing the material and then sublimating the water under vacuum, the process avoids the high temperatures that can induce crystallization and degradation.

  • Q7: What are the critical process parameters in freeze-drying? A7: The most critical parameters are the freezing rate, primary drying temperature (shelf temperature), and chamber pressure. The freezing rate can influence the ice crystal structure, which in turn affects the pore size of the dried product. The primary drying temperature must be kept below the collapse temperature of the formulation to prevent structural loss.[6]

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Cake collapse or meltback Primary drying temperature is too high (above the collapse temperature).Determine the collapse temperature of your formulation using a freeze-drying microscope or modulated DSC. Set the shelf temperature a few degrees below this critical temperature.[6]
Chamber pressure is too high.Lower the chamber pressure to facilitate more efficient sublimation.
Prolonged drying times Primary drying temperature is too low.While needing to stay below the collapse temperature, optimize the shelf temperature to be as high as possible to increase the sublimation rate.[6]
Inefficient heat transfer to the product.Ensure good contact between the vials and the shelf.
Incomplete drying (high residual moisture) Secondary drying phase is too short or at too low a temperature.Increase the duration and/or temperature of the secondary drying phase to facilitate the desorption of bound water.
Crystallization of amorphous product Inappropriate freezing protocol.A rapid freezing rate is generally preferred to promote the formation of an amorphous frozen state.
Presence of nucleating agents.Ensure the starting material and any excipients are free from impurities that could act as nucleation sites.

Data Presentation

Table 1: Comparison of Drying Methods on this compound Properties

ParameterOven DryingSpray DryingFreeze-Drying
Typical Operating Temperature 40°C - 150°C[1]Inlet: 150°C - 238°C; Outlet: 65°C - 107°C[2][3]-50°C to +40°C (product dependent)
Final Moisture Content < 1% (can be driven to anhydrous)5% - 7.5%[2]< 2%
Particle Morphology Irregular, often agglomeratedGenerally spherical, can be hollow or densePorous, high surface area cake (requires milling)
Control over Crystal Structure Good for specific hydrates by precise temperature control[1]Can produce amorphous or crystalline forms depending on parameters[4]Excellent for producing stable amorphous form[5]
Typical Bulk Density High0.3 - 0.7 g/cm³[2]Low (pre-milling)
Process Duration Hours to daysSeconds to minutes12 hours to several days

Table 2: Influence of Oven Drying Temperature on this compound Hydration State

Starting MaterialDrying Temperature (°C)Resulting HydrateReference
This compound Hexahydrate (CCH)40Tetrahydrate (CCT)[1]
80Dihydrate (CCD)[1]
110Anhydrous (CCA)[1]
This compound Tetrahydrate (CCT)75 - 95Dihydrate (CCD)[1]
105 - 110Anhydrous (CCA)[1]

Experimental Protocols

Protocol 1: Oven Drying for Stepwise Dehydration of this compound
  • Sample Preparation: Place a known amount (e.g., 100 mg) of this compound tetrahydrate (CCT) in a pre-weighed drying vessel, spreading it into a thin, even layer.[1]

  • Drying: Place the sample in a calibrated drying cabinet.

    • To obtain the dihydrate (CCD), set the temperature to 80°C and dry for a predetermined time (e.g., 24 hours or until constant weight is achieved).

    • To obtain the anhydrous form (CCA), set the temperature to 110°C and dry until constant weight.[1]

  • Cooling and Storage: After drying, transfer the sample to a desiccator to cool to room temperature before weighing and further analysis. Store in an airtight container to prevent rehydration.

  • Characterization: Analyze the resulting powder using Thermogravimetric Analysis (TGA) to confirm water loss and Differential Scanning Calorimetry (DSC) to identify the characteristic endotherms of the different hydrates.[1] X-ray Diffraction (XRD) should be used to confirm the crystal structure.

Protocol 2: Spray Drying of a this compound Slurry
  • Slurry Preparation: Prepare an aqueous slurry of this compound at a concentration of 20-26% (w/v). Ensure the slurry is well-mixed and homogenous. The pH of the slurry can influence the final product properties and should be monitored and adjusted if necessary.

  • Spray Dryer Setup:

    • Set the inlet temperature to approximately 180°C.

    • Set the outlet temperature to around 100°C by adjusting the feed rate.

    • Use a suitable atomizer (e.g., two-fluid nozzle) with an appropriate atomizing air pressure to achieve the desired droplet size.

  • Drying Process: Feed the slurry into the spray dryer. Monitor the inlet and outlet temperatures throughout the process.

  • Product Collection: Collect the dried powder from the cyclone and/or filter bag.

  • Characterization: Evaluate the powder for moisture content, bulk density, particle size distribution, and morphology (using Scanning Electron Microscopy - SEM). Use XRD to determine the crystallinity of the product.

Protocol 3: Freeze-Drying for Amorphous this compound
  • Solution/Suspension Preparation: Prepare a solution or a fine, homogenous suspension of this compound in water. The concentration should be optimized to ensure efficient drying without compromising cake structure.

  • Freezing:

    • Fill appropriate vials with the this compound solution/suspension.

    • Place the vials on the freeze-dryer shelf and cool to a low temperature (e.g., -40°C to -50°C) at a controlled rate. A rapid cooling rate is often preferred to promote an amorphous solid.

    • Hold at the final freezing temperature for several hours to ensure complete solidification.

  • Primary Drying (Sublimation):

    • Apply a vacuum (e.g., 100-200 mTorr).

    • Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -20°C to -10°C). This temperature should be determined experimentally (e.g., via modulated DSC).

    • Hold under these conditions until all the ice has sublimed.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature (e.g., to 25°C or higher) while maintaining the vacuum to remove residual bound water.

    • Hold for several hours until the desired final moisture content is reached.

  • Vial Stoppering and Storage: Stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

  • Characterization: Analyze the cake for its visual appearance, residual moisture, and reconstitution time. Use DSC to confirm the amorphous nature by identifying the glass transition temperature (Tg). XRD should show a halo pattern, confirming the absence of crystallinity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_drying Drying Methods cluster_analysis Characterization prep This compound Slurry/Solution oven Oven Drying prep->oven Heat spray Spray Drying prep->spray Atomization & Hot Air freeze Freeze-Drying prep->freeze Freezing & Vacuum xrd XRD (Crystal Structure) oven->xrd dsc DSC/TGA (Thermal Properties) oven->dsc sem SEM (Morphology) oven->sem sol Solubility Analysis oven->sol spray->xrd spray->dsc spray->sem spray->sol freeze->xrd freeze->dsc freeze->sem freeze->sol

Caption: Experimental workflow for drying and characterization of this compound.

troubleshooting_spray_drying cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Nozzle Blockage cause1 High Slurry Viscosity issue->cause1 cause2 Oversized Particles issue->cause2 cause3 Feed Rate Too High issue->cause3 sol1 Reduce Solids Concentration cause1->sol1 sol2 Increase Slurry Temperature cause1->sol2 sol3 Filter Slurry cause2->sol3 sol4 Improve Homogenization cause2->sol4 sol5 Decrease Feed Rate cause3->sol5

Caption: Troubleshooting logic for nozzle blockage in spray drying.

hydrate_transitions CCH Hexahydrate (CCH) CCT Tetrahydrate (CCT) CCH->CCT ~40°C CCD Dihydrate (CCD) CCT->CCD 75-95°C CCA Anhydrous (CCA) CCD->CCA 105-110°C

Caption: Temperature-induced transitions of this compound hydrates.

References

Validation & Comparative

A Comparative Analysis of Calcium Bioavailability: Calcium Citrate vs. Calcium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of excipients and active pharmaceutical ingredients is paramount. This guide provides a detailed, objective comparison of the bioavailability of two common calcium supplements: calcium citrate (B86180) and calcium carbonate, supported by experimental data.

Quantitative Bioavailability Data

A meta-analysis of 15 studies involving 184 subjects revealed that calcium absorption from calcium citrate was consistently and significantly higher than from calcium carbonate.[1][2] The analysis showed that this compound is absorbed approximately 22% to 27% more effectively than calcium carbonate, both when taken on an empty stomach or with meals.[1][2]

However, it is important to note that the formulation and patient population can influence bioavailability. For instance, one study in healthy premenopausal women found that a single serving of calcium carbonate powder resulted in greater absorption of total and ionized calcium at 4 hours compared to this compound tablets.[3]

Below is a summary of key bioavailability parameters from a recent randomized, double-blind, crossover study in patients who have undergone metabolic bariatric surgery.

ParameterThis compoundCalcium CarbonateP-value
AUC (0-8h) of Serum Calcium (mg/dL·h) 76.174.70.001
Cmax of Serum Calcium (mg/dL) 9.89.5<0.001
Cumulative Urinary Calcium Excretion (9h, mg/dL) 83.768.6<0.001

Data adapted from a study comparing calcium absorption post-bariatric surgery.[4]

Experimental Protocols

The methodologies employed in assessing the bioavailability of calcium supplements are critical for interpreting the results. A common approach is the randomized, double-blind, crossover study design.

A Representative Experimental Protocol:

  • Participant Selection: Healthy volunteers or specific patient populations (e.g., postmenopausal women, individuals with achlorhydria) are recruited.[3][4][5] Key demographic and baseline health data are collected.

  • Dietary Control: Participants are placed on a calcium-restricted diet for a specified period (e.g., 7 days) prior to the study to standardize baseline calcium levels.[3]

  • Study Design: A randomized, double-blind, crossover design is frequently used.[3][4][5] In this design, each participant receives both this compound and calcium carbonate in a random order, separated by a washout period (e.g., 7 days) to eliminate any carryover effects.[5]

  • Dosing: On the study day, participants, after an overnight fast, receive a standardized dose of either this compound or calcium carbonate.[3] The elemental calcium content of the supplements is matched.

  • Sample Collection: Blood and urine samples are collected at baseline and at regular intervals (e.g., 0, 1, 2, 4, and 8 hours) post-dosing.[3][4]

  • Analytical Measurements: Serum and urine are analyzed for total and ionized calcium concentrations.[3] Parathyroid hormone (PTH) levels are also often measured, as calcium absorption suppresses its secretion.[4][6]

  • Pharmacokinetic Analysis: Key bioavailability parameters are calculated from the concentration-time data, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[4]

Mechanisms of Calcium Absorption

The differential bioavailability of this compound and calcium carbonate can be attributed to their distinct absorption mechanisms in the small intestine. Intestinal calcium absorption occurs via two main pathways: the transcellular and paracellular routes.[7][8][9]

  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[7][9] It involves the entry of calcium through channels on the apical membrane of enterocytes, transport across the cell, and extrusion into the bloodstream. This pathway is regulated by vitamin D.[7][10]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, where calcium moves between the intestinal cells.[7][8][9]

The key difference in the absorption of the two salts lies in their solubility and dependence on gastric acid. Calcium carbonate requires an acidic environment to be solubilized into calcium ions, which can then be absorbed.[11][12] In contrast, this compound is already in a more soluble form and does not depend on stomach acid for absorption.[11][12][13] This makes this compound a better option for individuals with reduced stomach acid (achlorhydria), a condition more common in older adults and those taking proton pump inhibitors.[11][12]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase (Crossover) cluster_data Data Collection & Analysis Recruitment Participant Recruitment Diet Calcium-Restricted Diet Recruitment->Diet Randomization Randomization Diet->Randomization Dosing1 Dose 1: this compound or Carbonate Randomization->Dosing1 Washout Washout Period Dosing1->Washout Sampling Blood & Urine Sampling Dosing1->Sampling Dosing2 Dose 2: Alternative Calcium Salt Washout->Dosing2 Dosing2->Sampling Analysis Biochemical Analysis (Ca, PTH) Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK

A typical experimental workflow for a calcium bioavailability study.

absorption_pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) CaCO3 Calcium Carbonate CaIon Ca²⁺ (Ionized Calcium) CaCO3->CaIon Requires HCl CaCitrate This compound CaCitrate->CaIon HCl Independent HCl Stomach Acid (HCl) Transcellular Transcellular Pathway (Active) CaIon->Transcellular Paracellular Paracellular Pathway (Passive) CaIon->Paracellular Bloodstream Bloodstream Transcellular->Bloodstream Paracellular->Bloodstream

Comparative absorption pathways of calcium carbonate and this compound.

References

"validating the efficacy of calcium citrate in improving bone mineral density"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical data reveals that calcium citrate (B86180) demonstrates superior efficacy in improving bone mineral density compared to other calcium formulations and placebo, primarily through its enhanced bioavailability and significant impact on bone resorption markers. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Calcium citrate consistently outperforms calcium carbonate and placebo in clinical trials evaluating its effect on bone mineral density (BMD). Its enhanced absorption, particularly in individuals with low stomach acid, and its marked ability to reduce bone resorption markers underscore its potential as a first-line calcium supplement for osteoporosis prevention and management.

Comparative Efficacy of Calcium Supplements on Bone Mineral Density

Clinical studies have consistently demonstrated the positive impact of this compound on bone health. A randomized, placebo-controlled trial revealed that postmenopausal women receiving this compound experienced a stabilization of bone density, while the placebo group showed a significant decline.[1] Another key study highlighted that this compound malate, a closely related form, was more effective than calcium carbonate in preventing bone loss at crucial sites like the spine in postmenopausal women with low dietary calcium intake.

Quantitative Data Summary
Treatment GroupStudy PopulationDurationAnatomical SiteMean Percentage Change in BMD (± SE)Reference
This compound (800 mg/day)Early to mid-postmenopausal women2 yearsLumbar Spine (L2-L4)+1.03%[1]
PlaceboEarly to mid-postmenopausal women2 yearsLumbar Spine (L2-L4)-2.38%[1]
This compound (800 mg/day)Early to mid-postmenopausal women2 yearsRadial Shaft-0.02%[1]
PlaceboEarly to mid-postmenopausal women2 yearsRadial Shaft-3.03%[1]
This compound Malate (500 mg/day)Postmenopausal women (>6 years) with low calcium intake (<400 mg/day)2 yearsFemoral Neck+0.87% ± 1.01%
Calcium Carbonate (500 mg/day)Postmenopausal women (>6 years) with low calcium intake (<400 mg/day)2 yearsFemoral Neck+0.08% ± 0.98%
PlaceboPostmenopausal women (>6 years) with low calcium intake (<400 mg/day)2 yearsFemoral Neck-2.11% ± 0.93%
This compound Malate (500 mg/day)Postmenopausal women (>6 years) with low calcium intake (<400 mg/day)2 yearsSpine-0.38% ± 0.82%
Calcium Carbonate (500 mg/day)Postmenopausal women (>6 years) with low calcium intake (<400 mg/day)2 yearsSpine-2.54% ± 0.85%
PlaceboPostmenopausal women (>6 years) with low calcium intake (<400 mg/day)2 yearsSpine-2.85% ± 0.77%

Impact on Bone Resorption Markers

This compound has demonstrated a more potent effect on reducing bone resorption markers compared to calcium carbonate. This indicates a stronger inhibition of bone breakdown, a critical factor in maintaining bone mass.

Quantitative Analysis of Bone Resorption Markers
MarkerThis compound (1000 mg/day) - Mean % ChangeCalcium Carbonate (1000 mg/day) - Mean % ChangeReference
Urinary N-telopeptide (NTX)-30%+2%[[“]][3]
Urinary C-telopeptide (CTX)-31%+3%[[“]][3]
Free Deoxypyridinoline-19%+2%[[“]]
Serum N-telopeptide (NTX)-8%+2%[[“]]

Experimental Protocols

Study 1: The Effect of this compound on Bone Density in Postmenopausal Women (Ruml et al.)[1]
  • Objective: To determine the efficacy of this compound supplementation in preventing bone loss in early and mid-postmenopausal women.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 63 healthy postmenopausal women (within 10 years of menopause). Participants were divided into two groups based on their dietary calcium intake.

  • Intervention: Participants received either 800 mg of elemental calcium as this compound daily or a placebo for two years.

  • Primary Outcome: The primary outcome was the change in bone mineral density of the lumbar spine (L2-L4) and the radial shaft, measured by dual-energy X-ray absorptiometry (DXA).

  • Key Findings: The this compound group showed a significant preservation of bone density at the lumbar spine and radial shaft compared to the placebo group, which experienced significant bone loss.

Study 2: Comparison of this compound and Calcium Carbonate on Bone Turnover (Kenny et al.)[2][3]
  • Objective: To compare the effects of this compound and calcium carbonate on markers of bone resorption in older postmenopausal women.

  • Study Design: An open-label, randomized, crossover study.

  • Participants: Forty postmenopausal women.

  • Intervention: Participants were randomized to receive 1000 mg/day of elemental calcium as either this compound or calcium carbonate for 12 weeks. This was followed by a 2-week washout period, after which they received the alternate calcium supplement for another 12 weeks. All participants also received 900 IU/day of vitamin D.

  • Primary Outcome: The primary outcomes were the changes in various urinary and serum markers of bone resorption, including N-telopeptide (NTX) and C-telopeptide (CTX).

  • Key Findings: this compound supplementation led to a significant decrease in all measured bone resorption markers, while calcium carbonate showed no significant change.

Signaling Pathways and Mechanisms

Calcium homeostasis is intricately linked to bone metabolism through various signaling pathways. Calcium supplementation is believed to exert its effects by influencing these pathways, leading to a net increase in bone formation over resorption.

Ca_Supp Calcium Supplementation Serum_Ca Increased Serum Calcium Ca_Supp->Serum_Ca OPG Increased OPG Expression Ca_Supp->OPG May Increase PTH Decreased PTH Secretion Serum_Ca->PTH Bone_Resorption Decreased Bone Resorption PTH->Bone_Resorption Inhibits RANKL Decreased RANKL Expression PTH->RANKL Inhibits BMD Increased Bone Mineral Density Bone_Resorption->BMD Maintains RANKL->Bone_Resorption Stimulates OPG->RANKL Inhibits Wnt Wnt/β-catenin Pathway Osteoblast Increased Osteoblast Activity Wnt->Osteoblast Promotes Osteoblast->OPG Produces Osteoblast->BMD Increases

Caption: Calcium supplementation's impact on bone metabolism.

The RANKL/OPG signaling pathway is a critical regulator of bone resorption. RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) promotes the formation and activation of osteoclasts, the cells responsible for bone breakdown. Osteoprotegerin (OPG), on the other hand, acts as a decoy receptor for RANKL, preventing it from binding to its receptor and thereby inhibiting osteoclast activity. An increased OPG/RANKL ratio is associated with decreased bone resorption. Studies suggest that adequate calcium intake can lead to a more favorable OPG/RANKL ratio.

The Wnt/β-catenin signaling pathway plays a crucial role in bone formation by promoting the differentiation and activity of osteoblasts, the cells that build new bone. While direct evidence linking specific calcium supplements to this pathway is still emerging, maintaining calcium homeostasis is essential for optimal osteoblast function.

Experimental Workflow for a Comparative Efficacy Study

Recruitment Participant Recruitment (e.g., Postmenopausal Women) Screening Screening & Baseline (Inclusion/Exclusion Criteria, BMD, Biomarkers) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Calcium Carbonate) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Intervention Intervention Period (e.g., 24 Months) GroupA->Intervention GroupB->Intervention GroupC->Intervention FollowUp Follow-up Assessments (BMD, Biomarkers) Intervention->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Results Results & Conclusion Analysis->Results

Caption: Workflow for a randomized controlled trial.

References

A Comparative Guide to Analytical Methods for Calcium Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of calcium citrate (B86180): complexometric titration and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the performance characteristics and experimental protocols for each method to support informed decision-making in a research and quality control setting.

Comparison of Analytical Method Performance

The choice between titration and HPLC for calcium citrate quantification depends on various factors, including the required precision, sample throughput, and the presence of interfering substances. The following table summarizes the key performance characteristics of each method based on established validation parameters.

Validation ParameterComplexometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle A chelating agent, ethylenediaminetetraacetic acid (EDTA), forms a stable complex with calcium ions. The endpoint is determined using a color indicator.Separation of the citrate anion from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection and quantification.
Specificity Moderate; can be susceptible to interference from other metal ions that can be chelated by EDTA.High; capable of separating citrate from other ions and excipients, providing a more specific measurement.
Accuracy (% Recovery) Typically 98.0% - 102.0%Typically 99.0% - 101.0%
Precision (RSD%) Repeatability: ≤ 2.0%Repeatability: ≤ 1.5%
Intermediate Precision: ≤ 3.0%Intermediate Precision: ≤ 2.0%
Linearity (Correlation Coefficient, r²) Not applicable in the same sense as instrumental methods, but a direct relationship exists between titrant volume and analyte concentration.≥ 0.999
Range Dependent on the concentration of the titrant and the sample size.Wide linear range, adaptable by adjusting injection volume and standard concentrations.
Robustness Generally robust, but sensitive to pH changes and the quality of the indicator.Robust to minor variations in mobile phase composition, flow rate, and column temperature.
Limit of Quantitation (LOQ) Higher, generally in the milligram range.Lower, can be in the microgram to nanogram range depending on the detector.

Experimental Protocols

Complexometric Titration for this compound

This method is based on the reaction of calcium ions with EDTA.[1][2][3][4][5]

Reagents and Materials:

  • This compound sample

  • 0.05 M Disodium (B8443419) Edetate (EDTA) solution

  • 3N Hydrochloric Acid

  • 1N Sodium Hydroxide (B78521)

  • Hydroxy naphthol blue indicator[1][2]

  • Deionized water

  • Burette, pipettes, beakers, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 350 mg of the this compound sample, previously dried at 150°C to a constant weight.[1][2]

  • Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3N hydrochloric acid in a beaker.[1][2]

  • Dilute the solution with deionized water to about 100 mL.[1][2]

  • While stirring, add approximately 30 mL of 0.05 M EDTA solution from a 50 mL burette.[1][2]

  • Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[1][2]

  • Continue the titration with the 0.05 M EDTA solution until a distinct blue endpoint is observed.[1][2]

Calculation: Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of this compound (Ca₃(C₆H₅O₇)₂).[1] The percentage of this compound is calculated using the following formula:

% Assay = (V × M × F × 100) / (0.05 × W × (100 - LOD))[1]

Where:

  • V = Volume of EDTA solution consumed (mL)

  • M = Molarity of the EDTA solution

  • F = Factor (8.307 mg)

  • W = Weight of the sample (mg)

  • LOD = Loss on drying (%)

High-Performance Liquid Chromatography (HPLC) for this compound

This method allows for the specific quantification of the citrate component.[6][7][8]

Instrumentation and Conditions:

  • HPLC system with a UV or conductivity detector

  • C18 column (e.g., 150 x 4.6 mm, 5µm)[6]

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For citrate analysis, an aqueous mobile phase with a low pH is often used.[6][7]

  • Flow Rate: Typically 1.0 - 2.0 mL/min[6]

  • Detection Wavelength: For UV detection, citrate can be monitored at a low wavelength, such as 210 nm.[7]

  • Injection Volume: 20 - 50 µL[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of a known concentration of a citrate standard (e.g., sodium citrate or citric acid) in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable solvent, which is often the mobile phase or a compatible diluent. The sample may need to be filtered through a 0.45 µm membrane filter before injection.[6]

  • Chromatographic Analysis: Inject equal volumes of the standard solutions and the sample solution into the chromatograph. Record the peak areas for the citrate peak.

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the citrate standards. Determine the linearity of the response.

  • Quantification: Calculate the concentration of citrate in the sample by comparing its peak area with the calibration curve.

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods provide equivalent results. This involves analyzing the same set of samples using both methods and statistically comparing the outcomes.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., Titration, HPLC) define_samples Select Representative Samples define_methods->define_samples define_acceptance Establish Acceptance Criteria define_samples->define_acceptance analyze_titration Analyze Samples by Method 1 (Titration) define_acceptance->analyze_titration analyze_hplc Analyze Samples by Method 2 (HPLC) define_acceptance->analyze_hplc compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_titration->compare_results analyze_hplc->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria conclusion Determine Method Equivalency evaluate_criteria->conclusion

Workflow for the Cross-Validation of Analytical Methods.

Key Validation Parameters

The validation of analytical methods is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The relationship between these key parameters is crucial for a comprehensive validation process.

ValidationParameters cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_reliability Reliability Parameters Accuracy Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Specificity Specificity Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->LOQ Range->Accuracy Range->Precision LOD Limit of Detection LOQ->LOD Robustness Robustness Robustness->Precision SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision

Interrelationship of Key Analytical Method Validation Parameters.

References

"comparative study of different synthesis routes for calcium citrate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis route for calcium citrate (B86180) is a critical decision that can impact purity, yield, particle size, and overall cost-effectiveness. This guide provides a comparative analysis of various synthesis methodologies, supported by experimental data and detailed protocols, to aid in this selection process.

Comparison of Synthesis Routes

The synthesis of calcium citrate can be broadly categorized into three main routes: neutralization, double decomposition, and methods utilizing biological or waste materials. Each route offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and the characteristics of the final product.

Synthesis RouteCalcium SourceCitrate SourceTypical Yield (%)Purity (%)Particle SizeKey AdvantagesKey Disadvantages
Neutralization Calcium Hydroxide (B78521) (Ca(OH)₂)Citric AcidHigh>98VariableSimple, direct, suitable for industrial scale.Exothermic reaction requires temperature control.[1]
Neutralization Calcium Carbonate (CaCO₃)Citric AcidHigh>98VariableReadily available and inexpensive raw materials.[2]Reaction can be slower, potential for foaming (CO₂ release).
Double Decomposition Calcium Chloride (CaCl₂)Sodium CitrateModerateHigh (>99)Nano-scale (50-500 nm width, 8-30 nm thickness)[2]Allows for control of particle size (nanosheets).[2]Requires careful control of stoichiometry and precipitation conditions.
From Eggshells Eggshells (CaCO₃)Citric AcidVariableHigh (>99 with purification)[2]VariableUtilizes waste material, sustainable.[2]Requires pre-processing of eggshells (cleaning, grinding).[2]
Hydrothermal Synthesis VariousCitric AcidNot specifiedHighNeedle-shaped crystals[3]Can produce well-defined crystal morphologies.[3]Requires specialized equipment and longer reaction times.[2]

Experimental Protocols

Neutralization Route: Calcium Hydroxide and Citric Acid

This method is a straightforward acid-base neutralization that is widely used for industrial production.

Reaction: 3Ca(OH)₂ + 2C₆H₈O₇ → Ca₃(C₆H₅O₇)₂ + 6H₂O[4]

Protocol:

  • A solution of citric acid is prepared by dissolving it in water.

  • A slurry of calcium hydroxide is prepared in a separate container.

  • The calcium hydroxide slurry is slowly added to the citric acid solution with constant agitation.

  • The reaction is exothermic, and the temperature should be monitored and controlled, typically cooling the mixture after the initial reaction.[1]

  • The resulting this compound precipitate is then filtered, washed with pure water to a neutral pH, and dried.[5]

Neutralization Route: Calcium Carbonate and Citric Acid

This route is another common method that utilizes readily available calcium carbonate.

Reaction: 3CaCO₃ + 2C₆H₈O₇ → Ca₃(C₆H₅O₇)₂ + 3H₂O + 3CO₂

Protocol:

  • Citric acid is dissolved in water in a reaction vessel.

  • Calcium carbonate is gradually added to the citric acid solution while stirring. The addition should be slow to control the effervescence from the release of carbon dioxide.

  • The reaction mixture is heated to between 20-50°C for approximately 50-60 minutes.[6]

  • After the reaction is complete, the mixture is allowed to stand for maturation.[6]

  • The precipitated this compound is then filtered, washed, and dried.

Double Decomposition Route: Calcium Chloride and Sodium Citrate

This precipitation method is particularly useful for synthesizing nano-sized this compound.

Reaction: 3CaCl₂ + 2Na₃C₆H₅O₇ → Ca₃(C₆H₅O₇)₂ + 6NaCl

Protocol:

  • Prepare a solution of sodium citrate (e.g., 0.12 mol·L⁻¹).[2]

  • Prepare a solution of calcium chloride (e.g., 0.18 mol·L⁻¹) and mix it with the sodium citrate solution at a molar ratio of 3:2 (calcium chloride:sodium citrate).[2]

  • Stir the mixture at a controlled temperature (e.g., 25°C).[2]

  • Add a precipitant such as ethanol (B145695) to induce the formation of a white slurry of this compound.[2]

  • The slurry is then centrifuged, washed to remove byproducts like sodium chloride, and collected.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized workflows for the neutralization and double decomposition synthesis routes.

Neutralization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ca_Source Calcium Source (Ca(OH)2 or CaCO3) Mixing Mixing & Reaction in Water Ca_Source->Mixing Citric_Acid Citric Acid Citric_Acid->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Ca_Citrate This compound Drying->Ca_Citrate

Caption: Generalized workflow for the neutralization synthesis of this compound.

Double_Decomposition_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CaCl2 Calcium Chloride Solution Mixing Mixing CaCl2->Mixing NaCitrate Sodium Citrate Solution NaCitrate->Mixing Precipitation Precipitation (e.g., with Ethanol) Mixing->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Nano_Ca_Citrate Nano this compound Drying->Nano_Ca_Citrate

Caption: Generalized workflow for the double decomposition synthesis of this compound.

Novel and Alternative Synthesis Routes

Research into the synthesis of this compound is ongoing, with several innovative methods being explored:

  • Phase-Transfer Catalysis: The use of acetic acid as a phase-transfer catalyst in the reaction between calcium oxide/hydroxide and citric acid can facilitate the removal of insoluble impurities.[5]

  • Magnetic Field Application: Carrying out the reaction between citric acid and calcium hydroxide/carbonate under a magnetic field has been shown to prevent the formation of thick this compound scale, allowing for continuous production and increased yield.[7]

  • Hydrothermal Synthesis: This method can produce needle-shaped crystals of tricalcium dicitrate tetrahydrate.[3] However, it can be a complex process requiring specialized equipment and longer reaction times.[2]

  • Synthesis from Waste Materials: Eggshells, which are primarily composed of calcium carbonate, can be used as a sustainable and cost-effective calcium source for the synthesis of high-purity this compound.[2]

The choice of synthesis route will ultimately depend on the specific requirements of the application, including desired purity, particle size, and production scale. For large-scale industrial production, neutralization reactions remain a popular choice due to their simplicity and the use of readily available raw materials. For applications requiring nano-sized particles, such as in advanced biomaterials, the double decomposition method offers precise control over particle morphology.[2] The use of waste materials like eggshells presents a promising avenue for more sustainable and environmentally friendly production of this compound.[2]

References

Nano vs. Micro-Sized Calcium Citrate for In Vivo Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine has introduced novel platforms for enhanced drug delivery, with nano-sized carriers often promising superior performance compared to their micro-sized counterparts. This guide provides an objective in vivo comparison of nano- versus micro-sized calcium citrate (B86180) as drug delivery vehicles. While direct comparative studies for drug delivery are limited, this guide synthesizes available data on their intrinsic properties and performance as carriers for various agents to provide a comprehensive overview for the scientific community.

Performance Comparison: Bioavailability and Drug Carrier Potential

Studies have consistently demonstrated the superior bioavailability of nano-sized calcium citrate over its micro-sized form. This enhanced absorption is a critical factor in drug delivery, as it can lead to higher local concentrations of the therapeutic agent at the target site.

Table 1: In Vivo Bioavailability and Physicochemical Properties

ParameterNano-sized this compoundMicro-sized this compound/CarbonateKey Findings
Particle Size 50 - 200 nm[1][2]> 1 µmNano-sizing significantly increases the surface area-to-volume ratio.
Bioavailability Significantly higher than micro-sized particles.[3][4][5][6]Lower bioavailability.Enhanced absorption of nano-particles is attributed to their smaller size and larger surface area.
Drug Loading Feasible for various molecules including cisplatin (B142131) and eugenol.[4][7]Demonstrated for proteins and other drugs in calcium carbonate and pectinate systems.[2][8]Both scales can be loaded with therapeutic agents, though methodologies may differ.
Cellular Uptake Efficient cellular uptake observed.[1][2]Dependent on particle size and surface properties.Smaller particle size generally facilitates easier cellular penetration.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols cited in the literature for the synthesis, characterization, and in vivo evaluation of this compound-based drug delivery systems.

Synthesis of this compound Nanoparticles

A common method for synthesizing this compound nanoparticles is through a controlled precipitation reaction.

Protocol:

  • Prepare separate aqueous solutions of a calcium salt (e.g., calcium chloride) and a citrate salt (e.g., trisodium (B8492382) citrate).

  • Add the calcium chloride solution to the trisodium citrate solution under constant stirring.

  • The reaction results in the formation of a milky suspension of this compound nanoparticles.

  • The nanoparticles are then collected by centrifugation, washed multiple times with deionized water, and dried.[1]

  • For drug loading, the therapeutic agent can be incorporated during the precipitation process or adsorbed onto the surface of the pre-formed nanoparticles.

In Vivo Animal Models

Ovariectomized rodent models are frequently used to study the in vivo effects of calcium supplementation and, by extension, calcium-based drug carriers, particularly for bone-related therapies.

Workflow:

G animal_model Ovariectomized Rodent Model treatment_groups Treatment Groups: - Nano-Calcium Citrate - Micro-Calcium Citrate - Control animal_model->treatment_groups administration Oral Administration treatment_groups->administration monitoring Monitoring of Serum Calcium Levels and Bone Mineral Density administration->monitoring data_analysis Comparative Data Analysis monitoring->data_analysis

Caption: In vivo experimental workflow for comparing nano and micro-sized this compound.

Characterization Techniques

A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized particles.

  • Dynamic Light Scattering (DLS): To determine the particle size distribution and zeta potential.[3]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[3]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the particles.

Drug Delivery Mechanisms and Signaling Pathways

The ultimate goal of a drug delivery system is to transport a therapeutic agent to its target site to elicit a specific cellular response. In the context of cancer therapy, drug-loaded nanoparticles can be designed to target specific signaling pathways that are dysregulated in cancer cells. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in non-small cell lung cancer.[3][9][10]

Cisplatin-loaded this compound nanoparticles have been investigated for their potential in lung cancer treatment.[4] The proposed mechanism involves the passive targeting of the tumor tissue through the enhanced permeability and retention (EPR) effect, followed by the cellular uptake of the nanoparticles and the subsequent release of cisplatin, which induces apoptosis. The EGFR signaling pathway is a key player in the proliferation and survival of these cancer cells.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway in non-small cell lung cancer.

Conclusion

The available evidence strongly suggests that nano-sized this compound holds significant advantages over its micro-sized counterpart for in vivo applications, primarily due to its enhanced bioavailability. This intrinsic property, coupled with the ability to be loaded with therapeutic agents, positions nano-calcium citrate as a promising platform for the development of novel drug delivery systems. While direct in-vivo comparative studies on drug delivery efficacy are still needed to provide a complete picture, the extrapolation from bioavailability data and the successful loading of drugs onto nano-calcium citrate carriers underscore their potential. Future research should focus on head-to-head in-vivo comparisons of drug-loaded nano and micro-sized this compound to quantify the therapeutic benefits and further elucidate the mechanisms of action.

References

Calcium Citrate's Efficacy in Attenuating Osteoporosis in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the preclinical efficacy of various calcium supplements is paramount in the fight against osteoporosis. This guide provides a comparative analysis of calcium citrate's protective effects against osteoporosis in animal models, supported by experimental data and detailed methodologies.

Comparative Performance of Calcium Supplements

The following tables summarize quantitative data from various animal studies, offering a clear comparison between calcium citrate (B86180) and other calcium forms, primarily calcium carbonate, in osteoporosis models.

Table 1: Effect of Nano-Sized Calcium Supplements on Bone Mineral Density (BMD) in Ovariectomized Mice

Treatment GroupInitial Whole-Body BMD (g/cm²)Final Whole-Body BMD (g/cm²)Change in BMD (%)
Sham Control0.058 ± 0.0020.059 ± 0.002+1.72
Ovariectomized (OVX) Control0.058 ± 0.0020.055 ± 0.001-5.17
OVX + Nano Calcium Carbonate0.058 ± 0.0020.058 ± 0.0010.00
OVX + Nano this compound0.058 ± 0.0010.058 ± 0.0010.00

Data adapted from a study on ICR mice over an 8-week treatment period. Nano-sized calcium supplements were shown to maintain whole-body bone mineral density in ovariectomized mice, preventing the loss observed in the untreated OVX group.[1][2]

Table 2: Bioavailability and Bone Strength in Ovariectomized-Osteoporosis Rats Supplemented with Nano-Fortified Milk Powder

Treatment GroupCalcium Absorption (%)Calcium Bioavailability (%)Bone Stiffness (N/m)Bone Strength (N)
Sham Control78.5 ± 2.180.2 ± 2.5125.6 ± 5.865.3 ± 3.1
OVX-Osteoporosis Control65.3 ± 1.968.1 ± 2.298.7 ± 4.548.9 ± 2.7
OVX-Osteoporosis + Nano this compound Fortified Milk85.1 ± 2.887.5 ± 3.1115.4 ± 5.159.8 ± 2.9

This study highlights that nano-fortified milk powder with this compound significantly increased calcium absorption, bioavailability, bone stiffness, and strength in an ovariectomized-osteoporosis rat model.[3][4]

Table 3: Bone Formation in a Rabbit Femur Defect Model with this compound

Treatment GroupTime PointNewly Formed Bone Area (%)
rhBMP-2 only (Control)2 weeks31.73 ± 1.26
rhBMP-2 only (Control)4 weeks43.40 ± 1.65
rhBMP-2 only (Control)6 weeks51.32 ± 7.80
This compound + rhBMP-22 weeks48.21 ± 2.37
This compound + rhBMP-24 weeks57.32 ± 1.47
This compound + rhBMP-26 weeks66.74 ± 4.05

In a rabbit model of bone defects, the combination of this compound with recombinant human bone morphogenetic protein-2 (rhBMP-2) significantly enhanced new bone formation compared to rhBMP-2 alone.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

Ovariectomized Mouse Model for Postmenopausal Osteoporosis
  • Animal Model: Female ICR mice, typically 8 weeks old.

  • Induction of Osteoporosis: Bilateral ovariectomy (OVX) is performed to induce estrogen deficiency, simulating postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Treatment: Following a recovery period (e.g., 2 weeks), animals are randomly assigned to treatment groups. Calcium supplements (e.g., nano this compound, nano calcium carbonate) are administered orally via gavage daily for a specified period (e.g., 8 weeks).

  • Dosage: Dosages are calculated based on body weight (e.g., 1.3 g/kg for nano calcium carbonate and 2.3 g/kg for nano this compound).[1][2]

  • Outcome Measures:

    • Bone Mineral Density (BMD): Whole-body BMD is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).

    • Serum Analysis: Blood samples are collected to measure serum calcium levels.

Rabbit Femur Defect Model for Bone Regeneration
  • Animal Model: Male New Zealand white rabbits.

  • Surgical Procedure: Under general anesthesia, bone defects of specific dimensions (e.g., 10 mm long and 5 mm deep) are created in the femoral condyles.

  • Implantation: The experimental group receives an implant of this compound combined with a bone growth-promoting factor like rhBMP-2. The control group receives the growth factor alone.

  • Post-operative Care and Follow-up: Animals are monitored for a set period (e.g., 2, 4, and 6 weeks).

  • Analysis:

    • Histomorphometry: After sacrifice, the femurs are harvested, and bone granules are subjected to histological analysis to quantify the area of newly formed bone.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the research.

G cluster_0 Calcium Homeostasis and Bone Metabolism cluster_1 Bone Remodeling Unit Ca_Citrate Oral this compound Absorption Increased Intestinal Calcium Absorption Ca_Citrate->Absorption Bioavailability Serum_Ca Elevated Serum Calcium [Ca2+] Absorption->Serum_Ca Parathyroid Parathyroid Gland Serum_Ca->Parathyroid Negative Feedback CaSR_OC CaSR Activation Serum_Ca->CaSR_OC Direct Effect CaSR_OB CaSR Activation Serum_Ca->CaSR_OB Direct Effect PTH Decreased PTH Secretion Parathyroid->PTH Osteoclast Osteoclast Activity (Bone Resorption) PTH->Osteoclast Inhibition of Resorption Signal Bone_Mass Increased Bone Mass and Strength Osteoclast->Bone_Mass Reduced Breakdown Osteoblast Osteoblast Activity (Bone Formation) Osteoblast->Bone_Mass Increased Formation CaSR_OC->Osteoclast Modulates Activity CaSR_OB->Osteoblast Promotes Differentiation and Survival

Caption: Signaling pathway of this compound in bone protection.

G start Start: Select Animal Model (e.g., Ovariectomized Rats) acclimatization Acclimatization Period start->acclimatization surgery Ovariectomy (OVX) Surgery vs. Sham Operation acclimatization->surgery recovery Post-Surgical Recovery surgery->recovery grouping Random Assignment to Treatment Groups (Control, CaCO3, Ca Citrate) recovery->grouping treatment Daily Oral Gavage with Calcium Supplements (e.g., 8 weeks) grouping->treatment monitoring Monitor Body Weight and Health Status treatment->monitoring data_collection Data Collection: - Serum Samples (Calcium, PTH) - Bone Mineral Density (DEXA) treatment->data_collection monitoring->data_collection euthanasia Euthanasia and Tissue Harvesting data_collection->euthanasia analysis Analysis: - Bone Strength Testing - Histomorphometry euthanasia->analysis end End: Comparative Data Analysis analysis->end

Caption: Experimental workflow for osteoporosis animal model studies.

Discussion of Mechanisms

The protective effect of this compound against osteoporosis in these animal models is attributed to several mechanisms. Firstly, its higher bioavailability compared to other forms like calcium carbonate leads to more efficient absorption from the gastrointestinal tract. This results in an increase in serum calcium levels.

The elevated serum calcium provides a negative feedback signal to the parathyroid glands, leading to a suppression of Parathyroid Hormone (PTH) secretion.[6][7] Since high levels of PTH promote bone resorption, its suppression helps to shift the balance towards bone formation.

Furthermore, extracellular calcium can directly act on Calcium-Sensing Receptors (CaSR) present on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Activation of CaSR on osteoblasts can promote their differentiation and survival, while on osteoclasts, it can modulate their activity, further contributing to the maintenance of bone mass.[1][2][3] The citrate component itself may also play a role in bone remodeling by influencing metabolic pathways within bone cells.[8][9]

References

"comparative analysis of the effects of calcium citrate and calcium phosphate on osteogenesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate calcium source is a critical consideration in the development of therapeutic strategies for bone regeneration and in the formulation of supplements aimed at enhancing bone health. Both calcium citrate (B86180) and calcium phosphate (B84403) are widely utilized for these purposes, owing to their biocompatibility and their roles as essential components of bone mineral. This guide provides an objective, data-driven comparison of the effects of calcium citrate and calcium phosphate on osteogenesis, summarizing key experimental findings and methodologies to aid in informed decision-making for research and development applications.

Data Presentation: Quantitative Comparison of Osteogenic Effects

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound and different forms of calcium phosphate on key markers of osteogenesis, including osteoblast proliferation, alkaline phosphatase (ALP) activity, and mineralization. It is important to note that the experimental conditions, cell types, and specific forms of calcium phosphate vary across studies, which should be taken into account when comparing the data directly.

Table 1: Effect on Osteoblast Proliferation

Calcium SourceCell TypeConcentration/FormMethodResultCitation(s)
This compound Human Fetal Osteoblast (hFOB 1.19)0.22 mg/mLDNA Synthesis (³H-thymidine uptake)136 ± 28 cpm (vs. 47 ± 9 cpm for control)[1]
β-Tricalcium Phosphate (β-TCP) Rat Calvarial OsteoblastsN/ADNA Synthesis (³H-thymidine uptake)Significantly lower than control at 24 and 48 hours[2]
β-Tricalcium Phosphate (β-TCP) MC3T3-E1Sintered sheetsCell CountIncreased cell number with higher sintering temperature[3]
Hydroxyapatite (B223615) (HA) MG-63 & SaOS-2Biostite®Cell Proliferation AssayReduced proliferation to ~50% of plateau[4][5]

Table 2: Effect on Alkaline Phosphatase (ALP) Activity

Calcium SourceCell TypeConcentration/FormMethodResultCitation(s)
This compound Human Fetal Osteoblast (hFOB 1.19)0.22 mg/mLp-nitrophenyl phosphate (pNPP) assay333 ± 31 nmol/mg protein (not significantly different from control)[1]
β-Tricalcium Phosphate (β-TCP) MC3T3-E1Polarized β-TCPpNPP assaySignificantly higher than non-polarized β-TCP at day 14[6]
β-Tricalcium Phosphate (β-TCP) Mouse Bone Marrow Stromal CellsFibrous scaffoldALP Staining & Western BlotSignificantly higher than control TCP scaffold at 7 and 14 days[7]
Hydroxyapatite (HA) coated β-TCP MC3T3-E1Sputter-coated discspNPP assaySignificantly higher than uncoated TCP[8]

Table 3: Effect on Mineralization

Calcium SourceCell TypeConcentration/FormMethodResultCitation(s)
This compound Human Fetal Osteoblast (hFOB 1.19)0.22 mg/mLAlizarin Red S Staining (OD at 561 nm)Not significantly different from control[1]
β-Tricalcium Phosphate (β-TCP) Neonatal Rat OsteoblastsCollagen/β-TCP scaffoldAlizarin Red S StainingIntense staining indicating mineralization[9]
Hydroxyapatite (HA) MC3T3-E1nHA/PEEK compositeAlizarin Red S StainingHigher calcium nodule formation compared to PEEK[10]
Hydroxyapatite (HA) OsteoblastsPaper scaffoldsOsteoImage AssayProgressive increase in hydroxyapatite deposition over time[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Osteoblast Proliferation Assay (DNA Synthesis)

This protocol is based on the measurement of tritiated thymidine (B127349) ([³H]thymidine) incorporation into newly synthesized DNA, a common method to assess cell proliferation.[2]

  • Cell Seeding: Primary osteoblastic cells are isolated from neonatal rat calvaria by sequential collagenase digestion and seeded in 24-well plates.

  • Treatment: Cells are cultured on the test material (e.g., β-TCP) or in control media (DMEM/F12 supplemented with 10% fetal calf serum).

  • Labeling: At specified time points (e.g., 24, 48, 96 hours), [³H]thymidine is added to the culture medium for the final 2 hours of incubation.

  • Harvesting and Measurement: Cells are washed, lysed, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Proliferation is expressed as counts per minute (cpm) and compared between the test and control groups.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies the enzymatic activity of ALP, an early marker of osteoblast differentiation.[6][12][13]

  • Cell Culture and Lysis: Osteoblasts are cultured on the test materials or control surfaces. At the desired time points, the cells are washed with PBS and lysed using a lysis buffer (e.g., 0.5% Triton X-100 in PBS).

  • Enzyme Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution in an alkaline buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5). ALP in the lysate hydrolyzes pNPP to p-nitrophenol (pNP), a yellow product.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a spectrophotometer.

  • Quantification: The ALP activity is calculated based on a standard curve of known p-nitrophenol concentrations and is typically normalized to the total protein content of the cell lysate.

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[14][15]

  • Cell Culture and Fixation: Osteoblasts are cultured in osteogenic differentiation medium on the test materials. After a specified period (e.g., 14-21 days), the cells are washed with PBS and fixed with 10% buffered formalin or 4% paraformaldehyde.

  • Staining: The fixed cells are stained with a 40 mM Alizarin Red S solution (pH 4.1-4.3) for a defined period (e.g., 10-30 minutes).

  • Washing: Excess stain is removed by washing with distilled water or PBS.

  • Visualization: The stained mineralized nodules appear as orange-red deposits and can be visualized and imaged using a bright-field microscope.

  • Quantification (Optional): For quantitative analysis, the stain can be eluted using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate is measured at approximately 562 nm.

Signaling Pathways and Mechanisms of Action

The osteogenic effects of this compound and calcium phosphate are mediated through distinct yet potentially overlapping signaling pathways.

Calcium Phosphate-Mediated Osteogenesis

Calcium phosphate-based biomaterials are thought to promote osteogenesis through the release of calcium (Ca²⁺) and phosphate (Pi) ions, which act as signaling molecules.[16] Extracellular Ca²⁺ can activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, leading to the upregulation of bone morphogenetic protein-2 (BMP-2) and the phosphorylation of the key osteogenic transcription factor, RUNX2.[16] Similarly, inorganic phosphate transporters can also activate the ERK1/2 pathway, further promoting the expression of osteogenic genes.

Calcium_Phosphate_Signaling CaP Calcium Phosphate Biomaterial Ions Ca²⁺ & Pi Ions CaP->Ions Dissolution Ca_Channel Ca²⁺ Channels Ions->Ca_Channel Pi_Transporter Phosphate Transporters Ions->Pi_Transporter ERK ERK1/2 Activation Ca_Channel->ERK Pi_Transporter->ERK BMP2 BMP-2 Upregulation ERK->BMP2 RUNX2 RUNX2 Phosphorylation ERK->RUNX2 Osteogenesis Osteogenic Gene Expression BMP2->Osteogenesis RUNX2->Osteogenesis

Calcium Phosphate Osteogenic Signaling Pathway
This compound-Mediated Osteogenesis

The precise signaling pathways initiated by this compound in osteoblasts are less well-defined but are thought to involve both the extracellular calcium-sensing receptor (CaSR) and the metabolic effects of citrate. Extracellular calcium is a known activator of the CaSR, which can trigger downstream signaling cascades, including the ERK1/2 pathway, leading to osteoblast proliferation and differentiation.[12][14]

Furthermore, citrate itself can act as a signaling molecule. It is a key intermediate in cellular metabolism and can be transported into osteoblasts.[15][17] Once inside the cell, citrate can be converted to acetyl-CoA, a substrate for histone acetylation, which can epigenetically regulate the expression of osteogenic genes.[15][17] Citrate also plays a crucial role in energy production (ATP) through the TCA cycle, providing the necessary energy for the demanding processes of osteoblast differentiation and matrix production.

Calcium_Citrate_Signaling CaCitrate This compound CaSR Calcium-Sensing Receptor (CaSR) CaCitrate->CaSR Ca²⁺ binding Citrate_Metabolism Citrate Metabolism CaCitrate->Citrate_Metabolism Cellular Uptake ERK_Citrate ERK1/2 Activation CaSR->ERK_Citrate Proliferation Osteoblast Proliferation ERK_Citrate->Proliferation AcetylCoA Acetyl-CoA Citrate_Metabolism->AcetylCoA ATP ATP Production Citrate_Metabolism->ATP Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Osteogenesis_Citrate Osteogenic Gene Expression Histone_Acetylation->Osteogenesis_Citrate Differentiation Osteoblast Differentiation Osteogenesis_Citrate->Differentiation ATP->Differentiation

This compound Osteogenic Signaling Pathway

Experimental Workflow for In Vitro Osteogenesis Assay

The following diagram illustrates a general experimental workflow for assessing the osteogenic potential of calcium-based biomaterials in vitro.

Experimental_Workflow Start Start: Cell Seeding (e.g., MC3T3-E1, hFOB) Culture Culture with Biomaterial (this compound or Calcium Phosphate) Start->Culture Proliferation_Assay Proliferation Assay (e.g., DNA Synthesis, Cell Count) [Day 1-7] Culture->Proliferation_Assay ALP_Assay ALP Activity Assay [Day 7-14] Culture->ALP_Assay Mineralization_Assay Mineralization Assay (Alizarin Red S Staining) [Day 14-21] Culture->Mineralization_Assay Gene_Expression Gene Expression Analysis (RT-PCR for Osteogenic Markers) [Various Timepoints] Culture->Gene_Expression End End: Data Analysis & Comparison Proliferation_Assay->End ALP_Assay->End Mineralization_Assay->End Gene_Expression->End

In Vitro Osteogenesis Assay Workflow

Conclusion

This comparative analysis indicates that both this compound and calcium phosphate can positively influence osteogenesis, albeit through potentially different primary mechanisms. Calcium phosphate materials, such as β-TCP and hydroxyapatite, have demonstrated a strong capacity to support osteoblast differentiation and mineralization in vitro. The available data for this compound suggests a more pronounced effect on osteoblast proliferation in some contexts.

References

A Head-to-Head Battle: Evaluating the Gastrointestinal Side Effects of Calcium Citrate Versus Other Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data reveals that calcium citrate (B86180) consistently demonstrates a superior gastrointestinal (GI) tolerability profile compared to other common calcium salts, most notably calcium carbonate. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings on GI side effects and outlining the methodologies used in these critical evaluations.

Calcium supplementation is a cornerstone in the prevention and treatment of osteoporosis and other conditions linked to calcium deficiency. However, the therapeutic benefits of calcium can be undermined by poor patient compliance, often due to gastrointestinal side effects such as constipation, bloating, and gas. The choice of calcium salt is a critical determinant of its tolerability. This guide synthesizes clinical evidence to evaluate the GI side effects of calcium citrate in comparison to other widely used calcium salts, including calcium carbonate, calcium phosphate (B84403), and calcium lactate (B86563).

Comparative Analysis of Gastrointestinal Side Effects

Clinical evidence consistently points to a lower incidence of gastrointestinal adverse events with this compound. Calcium carbonate, the most common and least expensive form of calcium supplement, is frequently associated with a higher rate of GI disturbances.[1][2][3] This is often attributed to the neutralization of stomach acid and the subsequent production of carbon dioxide gas, leading to bloating and flatulence.[4][5][6]

In contrast, this compound's absorption is not dependent on a highly acidic environment, which may contribute to its better tolerability, especially in older adults or individuals with reduced stomach acid.[1] While direct quantitative comparisons with calcium phosphate and lactate are less abundant in the literature, available information suggests they are also generally better tolerated than calcium carbonate.[7]

Table 1: Quantitative Comparison of Gastrointestinal Side Effects
Calcium SaltConstipationBloating & GasOverall GI Discomfort (GSRS Score)Key Findings from Clinical Trials
This compound Lower incidenceGenerally well-toleratedLower scores indicate better tolerabilityAssociated with significantly less constipation compared to calcium carbonate in a randomized, double-blind, crossover trial (p=0.047).[8]
Calcium Carbonate Higher incidenceFrequently reportedHigher scores indicate more discomfortA 5-year, double-blind, placebo-controlled study reported an increased occurrence of constipation with 1,200 mg/day of calcium carbonate.[9] Randomized controlled trials show a higher incidence of overall GI side effects (14.1%) compared to placebo (10.0%).[[“]] A study using the GSRS reported a mean score of 11.86 for conventional calcium carbonate, indicating significant GI discomfort.[11][12]
Calcium Phosphate Reportedly does not cause constipation[7]Reportedly does not cause gas[7]Data not availableAn 8-week randomized, double-blind, crossover pilot study found no significant difference in stool frequency or form with 500 mg/day of elemental calcium from calcium phosphate compared to baseline.[[“]]
Calcium Lactate Generally well-tolerated in smaller dosesCan cause gas and bloating at higher doses[14]Data not availableGenerally considered to have good tolerability, but may require more tablets to achieve the desired elemental calcium dose.[14]

Experimental Protocols for Assessing Gastrointestinal Side Effects

The evaluation of GI side effects in clinical trials relies on validated and standardized methodologies to ensure the accuracy and reproducibility of the findings. Key experimental protocols include the use of validated questionnaires and standardized stool assessment tools.

Gastrointestinal Symptom Rating Scale (GSRS)

The GSRS is a well-established and validated 15-item questionnaire used to assess the severity of a wide range of gastrointestinal symptoms over the preceding week.[15][16][17]

Methodology:

  • Administration: The questionnaire is typically self-administered by the study participants.

  • Scoring: Each of the 15 items is rated on a 7-point Likert scale, where 1 signifies the absence of troublesome symptoms and 7 indicates very troublesome symptoms.[18]

  • Symptom Clusters: The 15 items are grouped into five symptom clusters or domains: abdominal pain, reflux, indigestion, constipation, and diarrhea.[16][17] A total score and subscale scores for each domain can be calculated.

  • Application in Calcium Studies: In a study comparing different calcium formulations, the GSRS was used to evaluate GI tolerability. Participants completed the questionnaire at baseline and after a 30-day intervention period. The change in the mean GSRS score from baseline was used as a primary outcome measure for GI tolerance.[11][12]

Bristol Stool Form Scale (BSFS)

The BSFS is a visual diagnostic tool that classifies human feces into seven distinct categories based on their form and consistency.[19][20] It is a widely used, simple, and reliable method for assessing intestinal transit time and identifying potential issues like constipation or diarrhea.[21]

Methodology:

  • Visual Assessment: Participants are shown a chart with images and descriptions of the seven stool types and are asked to identify the category that best represents their stool.

  • Classification:

    • Types 1 and 2: Indicate constipation.[20]

    • Types 3 and 4: Are considered ideal or normal stools.[20]

    • Types 5, 6, and 7: Suggest a tendency towards or the presence of diarrhea.[20]

  • Data Collection: In clinical trials, participants are often asked to maintain a daily diary and record the BSFS type for each bowel movement.

  • Application in Calcium Studies: The BSFS is a key tool in studies evaluating the constipating effects of calcium supplements. For example, a study protocol might require participants to record their daily stool form using the BSFS to track any changes from baseline during the intervention with different calcium salts.

Signaling Pathways and Mechanisms

The differential gastrointestinal effects of calcium salts can be partly understood by examining their chemical properties and their interaction with the digestive system.

Calcium Absorption Pathways

Calcium is absorbed in the intestine through two main pathways: the transcellular and paracellular pathways. The efficiency of these pathways can be influenced by the form of calcium salt and the physiological environment of the gut.

Calcium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Ca2+ TRPV6 TRPV6 Channel Ca2+->TRPV6 Transcellular Pathway (Active, Saturable) Blood_Ca2+ Ca2+ Ca2+->Blood_Ca2+ Paracellular Pathway (Passive, Non-saturable) Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b NCX1 NCX1 (Exchanger) Calbindin->NCX1 PMCA1b->Blood_Ca2+ Extrusion NCX1->Blood_Ca2+ Extrusion

Intestinal Calcium Absorption Pathways
Gastrointestinal Side Effect Generation

The generation of gas and subsequent bloating and discomfort from calcium carbonate is a direct result of its chemical reaction with hydrochloric acid in the stomach.

GI_Side_Effect_Pathway cluster_stomach Stomach cluster_symptoms Gastrointestinal Symptoms CaCO3 Calcium Carbonate (CaCO3) Reaction CaCO3 + 2HCl -> CaCl2 + H2O + CO2 CaCO3->Reaction HCl Hydrochloric Acid (2HCl) HCl->Reaction CO2 Carbon Dioxide Gas (CO2) Reaction->CO2 Bloating Bloating CO2->Bloating Flatulence Flatulence CO2->Flatulence

Mechanism of Gas Production from Calcium Carbonate

Conclusion

The selection of a calcium salt for supplementation should be guided by a careful consideration of its efficacy and tolerability. The evidence strongly suggests that this compound offers a significant advantage in terms of gastrointestinal tolerability compared to calcium carbonate. For researchers and drug development professionals, understanding the methodologies for assessing these side effects, such as the GSRS and BSFS, is crucial for designing and interpreting clinical trials. The superior tolerability profile of this compound may lead to improved patient adherence and, consequently, better clinical outcomes in the long-term management of calcium deficiencies. Further head-to-head trials comparing this compound with other salts like calcium phosphate and lactate using standardized GI symptom assessments would be beneficial to further refine clinical recommendations.

References

A Head-to-Head Comparison of Calcium Citrate and Calcium Lactate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical second messenger in a myriad of cellular processes, including proliferation, differentiation, and signal transduction. The choice of calcium salt for supplementation in cell culture media can significantly impact experimental outcomes due to differences in solubility, bioavailability, and effects on intracellular calcium dynamics. This guide provides a comparative overview of two commonly used calcium salts, calcium citrate (B86180) and calcium lactate (B86563), to aid researchers in selecting the appropriate supplement for their specific cell culture applications. While direct head-to-head studies in cell culture are limited, this guide synthesizes available data on their physicochemical properties and biological effects to infer their potential performance in vitro.

Physicochemical Properties and Bioavailability

The selection of a calcium salt for cell culture is often dictated by its solubility in media and the percentage of elemental calcium it provides. These factors influence the final concentration of bioavailable calcium ions that can interact with and influence the cells.

PropertyCalcium CitrateCalcium LactateReference
Elemental Calcium (%) ~21%~13%[1]
Solubility in Water Sparingly soluble (0.85 g/L at 18°C)Soluble (79 g/L at 25°C)[2][3]
Effect on Media pH No significant effectMay slightly increase pH, but is buffered by media[2][3]
Bioavailability Generally considered high; does not require an acidic environment for absorption.Readily absorbed due to high solubility.[2][3]

Potential Implications for Cell Culture

The differences in the physicochemical properties of this compound and calcium lactate can have significant implications for their use in cell culture.

This compound: Its lower solubility might lead to a slower, more sustained release of calcium ions into the culture medium. This could be advantageous in long-term cultures where a stable calcium concentration is desired. However, at higher concentrations, there is a risk of precipitation, which could affect the accuracy of experimental results.

Calcium Lactate: Due to its high solubility, calcium lactate can provide a rapid increase in the concentration of free calcium ions in the culture medium.[2] This property is beneficial for experiments investigating the acute effects of calcium signaling. One study on colon cancer cells demonstrated that calcium lactate treatment leads to a rapid and prolonged increase in intracellular calcium levels, which in turn affects cell motility.[4][5] This suggests that calcium lactate can be an effective tool for modulating intracellular calcium signaling pathways in vitro.

Experimental Protocols: A Hypothetical Head-to-Head Study

To provide a framework for a direct comparison, the following is a detailed, hypothetical experimental protocol to assess the effects of this compound and calcium lactate on a generic adherent cell line (e.g., HeLa or HEK293).

Objective:

To compare the effects of this compound and calcium lactate on cell viability, proliferation, and intracellular calcium signaling.

Materials:
  • Adherent cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Calcium-free DMEM

  • This compound (cell culture grade)

  • Calcium Lactate (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • CyQUANT™ Cell Proliferation Assay Kit

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • 96-well and 24-well tissue culture plates

  • Plate reader (for absorbance and fluorescence)

  • Fluorescence microscope

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed cells in 96-well and 24-well plates B Prepare stock solutions of this compound and Calcium Lactate A->B C Starve cells in calcium-free medium B->C D Treat cells with varying concentrations of each calcium salt C->D E MTT Assay (Viability) D->E F CyQUANT Assay (Proliferation) D->F G Fluo-4 Staining and Imaging (Intracellular Ca2+) D->G H Measure absorbance and fluorescence E->H F->H G->H I Compare dose-response curves H->I J Statistical analysis I->J G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca_ext Ca2+ (Citrate or Lactate) Channel Ca2+ Channel Ca_ext->Channel Influx Ca_int [Ca2+]i Increase Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Kinase CaM Kinase Calmodulin->Kinase Response Cellular Response (e.g., Proliferation, Gene Expression) Kinase->Response

References

Calcium Citrate: A Non-Toxic Nanocarrier for Drug Delivery – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of nanomedicine, the quest for safe and efficient drug delivery systems is paramount. Calcium citrate (B86180), a biocompatible and biodegradable material, has emerged as a promising candidate for a non-toxic drug carrier. This guide provides a comprehensive comparison of calcium citrate nanoparticles (CaCit NPs) with other widely used drug delivery platforms, namely liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic applications.

Performance Comparison of Drug Delivery Systems

The efficacy of a drug carrier is determined by several key parameters, including particle size, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency. While a direct head-to-head comparative study across all three platforms is not extensively available in the current literature, this section collates available data to offer a comparative perspective.

FeatureThis compound Nanoparticles (CaCit NPs)LiposomesPoly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Particle Size (nm) 50 - 250[1][2]50 - 300100 - 500[3]
Zeta Potential (mV) -13.0 to -16.1[1][2]Varied (can be tailored)-15 to -50
Drug Loading Capacity (%) ~16.3% for a 1,3,5-triazine (B166579) derivative[4]Highly variable, depends on drug and lipid compositionTypically < 10%
Encapsulation Efficiency (%) Up to 16.3% for a 1,3,5-triazine derivative[4]49.2% (for Docetaxel)[5]62.34% (for Docetaxel)[5]
Biocompatibility High, citrate is a natural metabolite.[4]Generally high, composed of natural lipids.High, FDA-approved biodegradable polymer.[6]
Toxicity Minimal cytotoxicity reported at concentrations up to 1 mg/mL.[1][2]Low, but can depend on lipid composition.Low, degradation products are natural metabolites.[6]
Drug Release pH-sensitive release can be achieved.Can be engineered for sustained or triggered release.Sustained release profile is a key feature.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols for the synthesis, drug loading, and in vitro evaluation of this compound-based drug carriers.

Synthesis of this compound Nanoparticles

This protocol describes a co-precipitation method for synthesizing CaCit NPs.

Materials:

Procedure:

  • Prepare aqueous solutions of calcium chloride and trisodium citrate at desired concentrations.

  • Add the calcium chloride solution dropwise to the trisodium citrate solution under constant stirring.

  • Continue stirring for a specified period to allow for nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with deionized water to remove any unreacted precursors.

  • Dry the nanoparticles for further use.

The size and morphology of the resulting nanoparticles can be controlled by adjusting the concentration of precursors, the stirring speed, and the temperature.

Drug Loading into this compound Nanoparticles

The method for drug loading depends on the physicochemical properties of the drug.

For Hydrophobic Drugs (e.g., Eugenol): [7]

  • Dissolve the hydrophobic drug in a suitable solvent.

  • Add the drug solution to the trisodium citrate solution before the addition of the calcium chloride solution during the nanoparticle synthesis process (in-situ loading).

  • Follow the subsequent steps of the synthesis protocol as described above.

For Hydrophilic Drugs (Proposed Method): A specific protocol for loading hydrophilic drugs into pre-formed this compound nanoparticles is not readily available. The following is a proposed method based on techniques used for other carriers.

  • Disperse the synthesized CaCit NPs in an aqueous solution.

  • Prepare a concentrated solution of the hydrophilic drug.

  • Incubate the CaCit NP dispersion with the drug solution under gentle stirring for a defined period to allow for drug adsorption onto the nanoparticle surface or encapsulation within any porous structures.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cell culture medium

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Cells of interest

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the CaCit NPs (and drug-loaded NPs) and appropriate controls (untreated cells, vehicle control).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control.

Cellular Uptake and Signaling Pathways

The mechanism by which nanoparticles enter cells is critical for their therapeutic efficacy. While the specific signaling pathways for this compound nanoparticle uptake are still under investigation, the general mechanisms of endocytosis are well-established for many nanoparticle types. It is hypothesized that CaCit NPs, being anionic, may be taken up via macropinocytosis, similar to anionic calcium phosphate (B84403) nanoparticles.[8] The involvement of clathrin- and caveolin-mediated pathways, which are common for nanoparticles of similar size, also warrants investigation.

Proposed Experimental Workflow for Investigating Cellular Uptake

G cluster_0 Cell Culture and Treatment cluster_1 Inhibition of Endocytosis Pathways cluster_2 Analysis of Cellular Uptake cluster_3 Data Interpretation a Seed cells in culture plates b Treat with fluorescently-labeled CaCit NPs a->b c Pre-treat with endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin, genistein (B1671435) for caveolae) d Flow Cytometry c->d e Confocal Microscopy c->e f Quantify nanoparticle uptake d->f e->f g Determine the primary uptake pathway f->g

Workflow for investigating CaCit NP cellular uptake.
Putative Signaling Pathway for Endocytosis

The diagram below illustrates a generalized signaling pathway for receptor-mediated endocytosis, which may be relevant for the uptake of functionalized this compound nanoparticles.

G cluster_0 Plasma Membrane cluster_1 Cytosol A Ligand-Functionalized CaCit NP B Receptor A->B Binding C Adaptor Proteins B->C Recruitment D Clathrin/Caveolin C->D Assembly E Coated Vesicle D->E Invagination & Fission F Endosome E->F Uncoating & Fusion G Lysosome F->G Maturation H Drug Release G->H Degradation & Release

Generalized receptor-mediated endocytosis pathway.

Conclusion

This compound nanoparticles present a compelling case as a non-toxic and biocompatible drug delivery vehicle. Their synthesis is relatively straightforward, and they have demonstrated the capacity to carry both hydrophobic and potentially hydrophilic drugs. While direct comparative data against established carriers like liposomes and PLGA nanoparticles is still emerging, the inherent safety profile of this compound makes it an attractive alternative for further research and development in the field of nanomedicine. Future studies should focus on optimizing drug loading, elucidating the precise mechanisms of cellular uptake, and conducting in vivo efficacy and safety evaluations to fully validate its potential as a mainstream drug carrier.

References

Dissolution Dynamics of Commercial Calcium Citrate Supplements: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the dissolution profiles of commercially available calcium citrate (B86180) supplements reveals significant variability, underscoring the importance of standardized testing for ensuring product quality and bioavailability. This guide provides a comparative analysis of calcium citrate and this compound malate (B86768) supplements, supported by experimental data and detailed testing protocols, to assist researchers, scientists, and drug development professionals in their evaluation of these widely used dietary supplements.

Comparative Dissolution Analysis

The dissolution efficiency of calcium supplements is a critical factor influencing their absorption and subsequent bioavailability. An in-vitro study comparing various commercial calcium supplements demonstrated discernible differences in their dissolution characteristics. The following table summarizes the dissolution efficiency of a commercial this compound supplement and a this compound malate supplement.

Product IdentificationCalcium SaltDissolution Efficiency (%) at 60 minutes
Supplement FThis compound68.00
Supplement GThis compound Malate70.44

Data adapted from a 2023 study on the dissolution profile of calcium supplements in Brazil. It is important to note that these products are not different brands of the same this compound salt but rather different forms of citrate-based calcium supplements.

Experimental Protocol: Dissolution Testing of this compound Tablets

The following protocol is based on the United States Pharmacopeia (USP) general chapter for dissolution testing of immediate-release dosage forms.

1. Materials and Apparatus:

  • Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).

  • Temperature: 37 ± 0.5 °C.

  • Rotation Speed: 75 rpm.

  • Sample: Commercially available this compound tablets.

  • Analytical Instrument: Atomic Absorption Spectrometer or Inductively Coupled Plasma (ICP) Spectrometer for calcium quantification.

2. Procedure:

  • Prepare the dissolution medium (0.1 N HCl) and equilibrate it to 37 ± 0.5 °C.

  • Place one tablet in each of the six dissolution vessels containing 900 mL of the dissolution medium.

  • Immediately start the paddle rotation at 75 rpm.

  • Withdraw an aliquot (e.g., 10 mL) of the dissolution medium from each vessel at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Dilute the filtered samples as necessary to fall within the calibrated range of the analytical instrument.

  • Analyze the samples for calcium content using a validated analytical method (e.g., atomic absorption spectrometry).

  • Calculate the percentage of the labeled amount of calcium dissolved at each time point for each tablet.

3. Acceptance Criteria:

  • According to USP general chapter <2040>, for calcium supplements, not less than 75% (Q) of the labeled amount of calcium should be dissolved in 30 minutes.[1]

Experimental Workflow for Dissolution Testing

The following diagram illustrates the key steps in the experimental workflow for determining the dissolution profile of this compound supplements.

Dissolution_Workflow A Preparation of Dissolution Medium (0.1 N HCl, 37°C) B Tablet Introduction into Dissolution Vessel A->B C Initiation of Paddle Rotation (75 rpm) B->C D Time-point Sampling (e.g., 5, 10, 15, 30, 45, 60 min) C->D E Sample Filtration (0.45 µm filter) D->E F Sample Dilution E->F G Calcium Quantification (AAS/ICP) F->G H Calculation of % Dissolved G->H

Figure 1. Experimental workflow for the dissolution testing of this compound supplements.

Discussion

The dissolution of this compound is generally less dependent on acidic conditions compared to calcium carbonate, making it a viable option for individuals with reduced gastric acid secretion.[2][3] However, the presented data, though limited, suggests that variations in formulation, including the specific citrate salt used (e.g., citrate vs. citrate malate), can influence the extent of dissolution. Factors such as tablet hardness, disintegration time, and the presence of excipients can also play a significant role in the dissolution profile.[4]

It is crucial for researchers and drug development professionals to conduct thorough dissolution studies to ensure the quality and consistency of this compound supplements. The provided experimental protocol offers a standardized approach for such evaluations, enabling reliable comparisons between different commercial products. Further research directly comparing the dissolution profiles of various commercial brands of this compound is warranted to provide a more comprehensive understanding of their in-vitro performance.

References

A Comparative Guide to the Long-Term Safety and Efficacy of Calcium Citrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium citrate (B86180) supplementation with its primary alternative, calcium carbonate, focusing on long-term safety and efficacy. The information presented is supported by experimental data from clinical trials and meta-analyses to aid in research and development.

Executive Summary

Calcium is essential for maintaining bone health, and supplementation is a common strategy to prevent and treat osteoporosis. The two most prevalent forms of calcium supplements are calcium citrate and calcium carbonate. While both can be effective, they exhibit key differences in bioavailability, long-term efficacy on bone mineral density, and safety profiles, particularly concerning cardiovascular health and the risk of kidney stones. This compound generally offers better absorption, especially in individuals with low stomach acid, and may present a lower risk for nephrolithiasis. However, the evidence regarding cardiovascular risk associated with calcium supplementation remains debated and warrants careful consideration.

Efficacy: Bone Mineral Density and Fracture Risk

Long-term calcium supplementation aims to reduce the rate of bone loss and decrease fracture risk, particularly in postmenopausal women and older adults.

Comparative Data on Efficacy

Below is a summary of quantitative data from various long-term studies and meta-analyses comparing this compound and calcium carbonate.

Efficacy EndpointThis compoundCalcium CarbonateKey Findings & Citations
Bioavailability ~21% elemental calcium.[[“]] Absorption is less dependent on stomach acid.[[“]] A meta-analysis showed that calcium absorption from this compound is 22% to 27% higher than from calcium carbonate, both with and without meals.[2][3]~40% elemental calcium.[[“]] Absorption is optimal when taken with food due to reliance on stomach acid.This compound's superior absorption may be advantageous for older adults or those on acid-blocking medications.[[“]]
Bone Mineral Density (BMD) In a randomized trial, this compound malate (B86768) was shown to prevent bone loss at the spine, femoral neck, and radius.[[“]] A two-year trial showed this compound treatment resulted in a +1.03% change in lumbar spine BMD, compared to a -2.38% decline in the placebo group.[4]The same trial showed calcium carbonate maintained BMD at the hip and radius but not the spine.[[“]]This compound may offer broader protection against bone loss across different skeletal sites compared to calcium carbonate.[[“]]
Fracture Risk Reduction Data specific to this compound is often part of broader analyses of calcium supplements.A meta-analysis of 17 trials (including various calcium forms) showed a 12% relative risk reduction for all fractures in adults over 50.[5] With high compliance and doses ≥1200 mg/day, the risk reduction can be as high as 24%.[6]Calcium supplementation, in general, is associated with a modest reduction in fracture risk.[5][6][7] The benefit appears to dissipate after treatment is stopped.[8]
Bone Turnover Markers Significantly decreased markers of bone resorption (e.g., urinary N-telopeptide by -30% and C-telopeptide by -31%) in a 12-week crossover study.[9]Showed no significant change in the same bone resorption markers (+2% and +3%, respectively).[9]This compound appears to have a stronger immediate effect on reducing bone resorption compared to calcium carbonate.[9][10]

Safety: Cardiovascular Events and Kidney Stones

The long-term safety of calcium supplementation is a critical consideration, with most research focusing on cardiovascular health and the formation of renal calculi.

Comparative Data on Safety
Safety EndpointThis compoundCalcium CarbonateKey Findings & Citations
Cardiovascular Disease (CVD) Risk Evidence is mixed and often not differentiated from other calcium forms in large meta-analyses. Some studies show no significant association between calcium supplementation and CVD events.[4][11]A meta-analysis of 14 trials suggested calcium supplements (form not always specified) increased CVD risk by about 15% in healthy postmenopausal women (RR 1.15).[12] Other large meta-analyses found no significant link.[4][11]The link between calcium supplements and cardiovascular risk is controversial and requires further research. Dietary calcium is not associated with the same risks.[11]
Kidney Stone (Nephrolithiasis) Risk Long-term supplementation in non-stone formers did not increase the propensity for crystallization of calcium salts in urine.[13] It can increase urinary citrate, a known inhibitor of stone formation, and decrease urinary oxalate (B1200264).[13][14]May increase the risk of kidney stones in some individuals.This compound is often preferred for individuals with a history of kidney stones due to its potential to reduce urinary oxalate and not significantly alter the urinary saturation of calcium oxalate.[13][15]
Gastrointestinal Side Effects Less likely to cause constipation.More commonly associated with gastrointestinal side effects, including constipation.Patient tolerance may be higher with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy and safety of calcium supplements.

Protocol 1: Dual-Isotope Method for Calcium Absorption

This method is considered the gold standard for accurately measuring fractional calcium absorption.

  • Objective: To determine the fraction of ingested calcium that is absorbed by the intestine.

  • Principle: Two different stable (non-radioactive) isotopes of calcium are administered. One isotope (e.g., 44Ca) is given orally with the supplement or meal, while another (e.g., 42Ca or 46Ca) is injected intravenously. The ratio of these isotopes in a subsequent urine or blood sample reflects the proportion of the oral dose that was absorbed.[16][17][18][19]

  • Methodology:

    • Subject Preparation: Subjects typically undergo a washout period and consume a standardized diet for several days leading up to the test to stabilize their calcium metabolism.[16] An overnight fast is required before the test.[20]

    • Isotope Administration:

      • The oral isotope (e.g., 30 mg of 44Ca) is mixed with the calcium supplement or test meal and consumed by the subject.[18]

      • Shortly after (e.g., 1-2 hours), the intravenous isotope (e.g., 3 mg of 42Ca) is administered.[16][18]

    • Sample Collection:

      • 24-Hour Urine Collection (Gold Standard): Urine is collected for a full 24 hours following the administration of the oral isotope.[16]

      • Single Serum Sample (Alternative): A single blood sample is drawn at a specific time point, typically 4 hours after the oral dose.[16]

    • Analysis: The isotopic ratios (e.g., 44Ca/42Ca) in the urine or serum are measured using mass spectrometry.[16][18]

    • Calculation: Fractional calcium absorption is calculated based on the ratio of the oral isotope to the intravenous isotope recovered in the sample, adjusted for the administered doses.[16]

Protocol 2: Bone Mineral Density (BMD) Measurement

Dual-Energy X-ray Absorptiometry (DXA) is the standard clinical tool for measuring BMD.

  • Objective: To quantify bone mineral content and density at key skeletal sites (e.g., lumbar spine, proximal femur) to assess changes over time.

  • Principle: DXA uses two X-ray beams with different energy levels. The differential absorption of these beams by bone and soft tissue allows for the calculation of bone mineral content (in grams) and areal bone mineral density (in g/cm²).

  • Methodology:

    • Instrument Calibration: The DXA machine is calibrated daily using a standardized phantom to ensure accuracy and precision.

    • Patient Preparation: Patients are instructed to avoid wearing clothing with metal zippers or buttons. All metallic objects are removed from the scanning area.

    • Positioning: The patient is positioned on the scanning table according to standardized protocols for each skeletal site to ensure reproducibility in longitudinal studies. For a whole-body scan, the patient lies supine with arms at their sides.

    • Scan Acquisition: The DXA scanner arm passes over the region of interest, acquiring the necessary data.

    • Data Analysis: Specialized software analyzes the scan to define specific regions of interest (e.g., L1-L4 vertebrae, femoral neck) and calculates the BMD for each region.

    • Reporting: Results are typically reported as absolute BMD (g/cm²), T-scores (comparison to a young, healthy adult reference population), and Z-scores (comparison to an age- and sex-matched reference population). For longitudinal studies, the least significant change (LSC) is calculated to determine if observed changes in BMD are statistically significant.

Visualizations

Signaling Pathways and Experimental Workflows

CalciumHomeostasis cluster_intake Dietary Intake & Supplementation cluster_regulation Systemic Regulation cluster_effects Physiological Effects Ca_Citrate This compound Intestine Intestinal Ca Absorption Ca_Citrate->Intestine Ca_Carbonate Calcium Carbonate Ca_Carbonate->Intestine PTH Parathyroid Hormone (PTH) Kidney Kidney PTH->Kidney acts on Bone Bone PTH->Bone stimulates resorption VitD Active Vitamin D (1,25(OH)2D) VitD->Intestine enhances KidneyReabs Kidney Ca Reabsorption VitD->KidneyReabs enhances Parathyroid Parathyroid Gland Parathyroid->PTH secretes Kidney->VitD activates LowCa Low Serum Calcium LowCa->Parathyroid stimulates SerumCa Increased Serum Calcium Intestine->SerumCa Bone->LowCa releases Ca++ into blood SerumCa->Parathyroid inhibits

Caption: Hormonal regulation of calcium homeostasis.

ClinicalTrialWorkflow cluster_preclinical Pre-Clinical Phase cluster_clinical Clinical Trial Phases cluster_post Post-Market Formulation Supplement Formulation SafetyEval Initial Safety & Bioavailability Formulation->SafetyEval Phase1 Phase I: Small Cohort (Safety, Dosage) SafetyEval->Phase1 Phase2 Phase II: Larger Cohort (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase III: Long-Term Trial (Confirm Efficacy, Monitor Safety) Phase2->Phase3 Approval Regulatory Review & Approval Phase3->Approval Surveillance Post-Market Surveillance Approval->Surveillance

Caption: Workflow for assessing supplement safety and efficacy.

References

"a comparative study on the cost-effectiveness of different calcium supplements in research"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate calcium supplement for clinical and preclinical studies is a critical decision that balances efficacy with budgetary constraints. This guide provides an objective comparison of the cost-effectiveness of four common calcium supplements: calcium carbonate, calcium citrate (B86180), calcium gluconate, and calcium lactate (B86563). The analysis is supported by experimental data on bioavailability and detailed methodologies for assessing calcium absorption.

Key Comparison Metrics

The cost-effectiveness of a calcium supplement in a research setting is determined by several factors, primarily the cost per unit of elemental calcium and the bioavailability of that calcium. Elemental calcium is the actual amount of calcium that is available for absorption by the body. Bioavailability refers to the fraction of the ingested elemental calcium that is absorbed and becomes available for physiological processes.

Here, we present a comprehensive comparison of these key metrics for the four most common calcium supplements.

Calcium SaltElemental Calcium (%)Avg. Cost per Gram of Elemental Calcium ($)Reported Bioavailability (Fractional Absorption, %)Cost per Gram of Absorbed Calcium ($)
Calcium Carbonate~40%$0.15 - $0.3026.4% - 39%[1][2]$0.38 - $1.14
Calcium Citrate~21%$0.40 - $0.7030% - 39.2%[2][3]$1.02 - $2.33
Calcium Gluconate~9%$0.80 - $1.50~27%[2]$2.96 - $5.56
Calcium Lactate~13%$0.60 - $1.20~32%[2]$1.88 - $3.75

Note: The cost per gram of elemental calcium is an estimated range based on a survey of online retailers and may vary depending on the supplier, purity, and purchase volume. The cost per gram of absorbed calcium is calculated using the average cost and the range of reported bioavailability.

In-Depth Analysis of Calcium Supplements

Calcium Carbonate

As the most concentrated form of calcium, calcium carbonate is often the most economical choice in terms of cost per milligram of elemental calcium. However, its absorption is dependent on stomach acid, meaning it is best absorbed when taken with food. Studies have shown its fractional absorption to be in the range of 26.4% to 39%.[1][2]

This compound

While containing a lower percentage of elemental calcium, this compound's absorption is not dependent on stomach acid, allowing for more flexibility in administration. Research indicates that this compound has a comparable, and in some studies, slightly higher bioavailability than calcium carbonate, with fractional absorption rates between 30% and 39.2%.[2][3] This can make it a more reliable option in studies where gastric pH may be a variable.

Calcium Gluconate

With a significantly lower elemental calcium content, calcium gluconate is a less common choice for oral supplementation in large-scale studies due to the larger quantities required. Its reported bioavailability is around 27%.[2]

Calcium Lactate

Calcium lactate contains a moderate amount of elemental calcium. Studies suggest a bioavailability of approximately 32%, making it a viable, albeit often more expensive, alternative to calcium carbonate and citrate.[2]

Experimental Protocol: Assessing Calcium Bioavailability

The gold standard for determining the bioavailability of calcium supplements in human studies is the dual-isotope method. This technique allows for the precise measurement of fractional calcium absorption.

Protocol: Dual-Isotope Method for Measuring Fractional Calcium Absorption

1. Subject Preparation:

  • Participants undergo a washout period to eliminate any confounding dietary supplements.
  • Subjects are placed on a controlled diet with a known and consistent calcium content for a specified period before the study.

2. Isotope Administration:

  • A known amount of the calcium supplement, containing a specific oral stable isotope of calcium (e.g., ⁴⁴Ca), is administered to the subjects.
  • Simultaneously or shortly after, a different intravenous stable isotope of calcium (e.g., ⁴²Ca) is administered.

3. Sample Collection:

  • Urine and/or blood samples are collected at timed intervals over a 24-hour period.

4. Sample Analysis:

  • The isotopic enrichment of both the oral and intravenous calcium isotopes in the collected samples is measured using mass spectrometry.

5. Calculation of Fractional Absorption:

  • The fractional absorption of calcium is calculated by determining the ratio of the oral isotope to the intravenous isotope recovered in the urine or plasma.

Visualizing Key Processes

To further aid in the understanding of calcium metabolism and experimental design, the following diagrams illustrate the intestinal calcium absorption pathway and the workflow of a typical bioavailability study.

CalciumAbsorptionPathway cluster_enterocyte Enterocyte Dietary Calcium Dietary Calcium Intestinal Lumen Intestinal Lumen Dietary Calcium->Intestinal Lumen Ingestion Enterocyte Enterocyte Intestinal Lumen->Enterocyte TRPV6 Bloodstream Bloodstream Enterocyte->Bloodstream PMCA1b Calbindin-D9k Calbindin-D9k PMCA1b PMCA1b Calbindin-D9k->PMCA1b Transport TRPV6 TRPV6 TRPV6->Calbindin-D9k Binding Vitamin D Vitamin D Vitamin D->Calbindin-D9k Upregulates Vitamin D->TRPV6 Upregulates Vitamin D->PMCA1b Upregulates

Caption: Simplified signaling pathway of intestinal calcium absorption.

BioavailabilityWorkflow cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase Subject Screening Subject Screening Dietary Control Dietary Control Subject Screening->Dietary Control Isotope Administration Isotope Administration Dietary Control->Isotope Administration Sample Collection Sample Collection Isotope Administration->Sample Collection Mass Spectrometry Mass Spectrometry Sample Collection->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Bioavailability Calculation Bioavailability Calculation Data Analysis->Bioavailability Calculation

Caption: Experimental workflow for assessing calcium supplement bioavailability.

Conclusion

The selection of a calcium supplement for research purposes requires a careful evaluation of cost, elemental calcium content, and bioavailability. Calcium carbonate presents the most cost-effective option based on the cost per gram of elemental calcium. However, for studies where consistent absorption is paramount and cannot be guaranteed with food intake, the slightly higher cost of this compound may be justified by its superior and more reliable bioavailability. Calcium gluconate and lactate, due to their lower elemental calcium content and higher cost, are generally less cost-effective for oral supplementation in large-scale research. The detailed experimental protocol provided serves as a foundation for designing robust studies to accurately determine the in-vivo efficacy of these and other novel calcium formulations.

References

Enhanced Bone Formation with In Situ Calcium Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in situ calcium citrate (B86180) for enhanced bone formation against other common alternatives, supported by experimental data. The following sections detail the performance of calcium citrate and its competitors, outline the experimental methodologies used to generate the data, and illustrate the key signaling pathways involved in calcium-mediated osteogenesis.

Performance Comparison of Bone Graft Substitutes

The efficacy of various bone graft substitutes is a critical factor in the development of new therapeutic strategies for bone regeneration. This section presents quantitative data from preclinical studies to compare the in situ bone formation capabilities of this compound with other materials.

BiomaterialAnimal ModelDefect SiteTime PointNew Bone Formation (%)Control GroupReference
This compound + rhBMP-2 RabbitFemoral Condyle2 weeks48.21 ± 2.37rhBMP-2 only (31.73 ± 1.26%)
4 weeks57.32 ± 1.47rhBMP-2 only (43.40 ± 1.65%)
6 weeks66.74 ± 4.05rhBMP-2 only (51.32 ± 7.80%)
This compound RabbitFemur4 weeksStatistically significant increase vs. control (for defects ≤2.0mm)Empty Defect[1]
6 weeksStatistically significant increase vs. control (for defects ≤2.0mm)Empty Defect[1]
8 weeksNo statistically significant difference vs. controlEmpty Defect[1]
β-Tricalcium Phosphate (B84403) (β-TCP) RatCranial Defect4 weeks52.4Biphasic Calcium Phosphate (49.2%)[2]
Biphasic Calcium Phosphate (BCP) RatCranial Defect4 weeks49.2β-Tricalcium Phosphate (52.4%)[2]
Bioactive Glass (BAG) RatCalvarial Defect30 daysLower than Autograft and Hydroxyapatite (B223615)Blood Clot[3]
60 daysLower than Autograft and HydroxyapatiteBlood Clot[3]
Hydroxyapatite (HA) RatCalvarial Defect30 daysHigher than Bioactive GlassBlood Clot[3]
60 daysHigher than Bioactive GlassBlood Clot[3]
Autograft RatParietal Bone30 daysSignificantly more than other groupsBlood Clot[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols cited in this guide.

Rabbit Femoral Condyle Defect Model

This model is widely used to evaluate the in vivo performance of bone graft substitutes in a non-critical size defect.

  • Animal Model: Male New Zealand white rabbits are typically used.

  • Anesthesia: An appropriate anesthetic regimen is administered to ensure the animal's welfare throughout the surgical procedure.

  • Surgical Procedure:

    • A skin incision is made over the lateral aspect of the distal femur to expose the femoral condyle.

    • A cylindrical defect of a specified size (e.g., 10 mm long and 5 mm deep) is created in the femoral condyle using a surgical drill under constant saline irrigation to prevent thermal necrosis.

    • The defect is then filled with the test material (e.g., this compound with rhBMP-2) or the control substance.

    • The muscle and skin layers are sutured to close the incision.

  • Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for any signs of infection or distress.

  • Sample Collection: At predetermined time points (e.g., 2, 4, and 6 weeks), the animals are euthanized, and the femoral condyles containing the defects are harvested for analysis.

Histomorphometric Analysis of Bone Formation

Histomorphometry provides a quantitative assessment of new bone formation within the defect site.

  • Sample Preparation:

    • The harvested bone specimens are fixed in a 10% formalin solution.

    • The samples are then decalcified using a suitable agent like 10% nitric acid.

    • Following decalcification, the specimens are dehydrated through a graded series of ethanol, cleared, and embedded in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Thin sections (e.g., 5 µm) are cut from the paraffin blocks using a microtome.

    • The sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).

  • Image Analysis:

    • The stained sections are examined under a light microscope, and images of the defect area are captured.

    • Image analysis software (e.g., Image-Pro Plus) is used to quantify the area of newly formed bone within the total defect area.

    • The percentage of new bone formation is calculated as (Area of New Bone / Total Defect Area) x 100.[1]

Signaling Pathways in Calcium-Mediated Osteogenesis

The release of calcium ions from biomaterials like this compound can directly influence cellular behavior and promote bone formation through the activation of specific signaling pathways.

Calcium-Sensing Receptor (CaSR) Pathway

Extracellular calcium ions can bind to the Calcium-Sensing Receptor (CaSR) on the surface of osteoprogenitor cells, initiating a cascade of intracellular events that promote osteogenic differentiation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2+ Extracellular Ca²⁺ CaSR CaSR Ca2+->CaSR Binds to PLC PLC CaSR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates RUNX2 RUNX2 ERK->RUNX2 Phosphorylates Osteogenesis Osteogenic Gene Expression RUNX2->Osteogenesis Promotes

Caption: Activation of the CaSR by extracellular calcium leads to osteogenesis.

BMP/SMAD Signaling Pathway Amplification

Extracellular calcium has been shown to amplify the effects of Bone Morphogenetic Protein 2 (BMP-2), a potent osteoinductive growth factor, by enhancing the SMAD signaling pathway.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2+ Extracellular Ca²⁺ SMAD SMAD 1/5/8 Ca2+->SMAD Amplifies Phosphorylation BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR Binds to BMPR->SMAD Phosphorylates pSMAD p-SMAD 1/5/8 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Osteogenesis Osteogenic Gene Transcription Nucleus->Osteogenesis Initiates

Caption: Extracellular calcium enhances BMP-2-mediated osteogenic signaling.

Experimental Workflow: In Vivo Bone Regeneration Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of a bone graft substitute.

A Animal Model Selection (e.g., Rabbit) B Creation of Bone Defect (e.g., Femoral Condyle) A->B C Implantation of Biomaterial (e.g., this compound) B->C D Post-operative Healing Period (e.g., 2, 4, 6 weeks) C->D E Sample Harvesting and Preparation D->E F Histological Staining (H&E) E->F G Histomorphometric Analysis F->G H Data Analysis and Comparison G->H

Caption: Workflow for evaluating bone regeneration in an animal model.

References

A Comparative Analysis of the Impact of Calcium Citrate and Other Organic Calcium Salts on Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of an appropriate calcium salt for supplementation or therapeutic use extends beyond simple bioavailability. Emerging evidence underscores the significant and varied impacts that different calcium salts can have on the complex ecosystem of the gut. This guide provides a comparative analysis of calcium citrate (B86180) and other organic calcium salts, including calcium gluconate, calcium lactate (B86563), and calcium ascorbate (B8700270), focusing on their influence on gut microbiota composition, short-chain fatty acid (SCFA) production, and intestinal barrier integrity.

Executive Summary

This analysis reveals that organic calcium salts can modulate the gut microbiome and its metabolic output in distinct ways. Calcium citrate, in an in vitro setting, has been shown to increase the production of acetate, a key short-chain fatty acid. Calcium gluconate has demonstrated a prebiotic effect in animal models, leading to an increase in total volatile fatty acids, including butyrate (B1204436), which is a crucial energy source for colonocytes. While data on calcium lactate and calcium ascorbate are less specific regarding their direct impact on the gut microbiome, their general characteristics suggest a gentler effect on the gastrointestinal system. The choice of an organic calcium salt should, therefore, consider not only its absorption profile but also its potential to influence gut health, which may be beneficial in various therapeutic contexts.

Comparative Data on Gut Health Parameters

The following tables summarize the available quantitative data from in vitro and in vivo studies comparing the effects of different organic calcium salts on gut microbiota and short-chain fatty acid production.

Table 1: Impact of Calcium Salts on Gut Microbiota Composition (In Vitro)

Bacterial GroupThis compoundCalcium GluconateCalcium LactateCalcium Ascorbate
BacteroidespH-dependent decrease[1]Data not availableData not availableData not available
BifidobacteriumAbundance maintained[1]Data not availableMay promote growth[2]May increase abundance[3][4]
LactobacillusData not availableMay stimulate growth[5]May promote growth[2]Data not available
Butyrate-producing bacteriaData not availableShift towards butyrate producers[6]Data not availableData not available

Table 2: Impact of Calcium Salts on Short-Chain Fatty Acid (SCFA) Production

SCFAThis compoundCalcium GluconateCalcium LactateCalcium Ascorbate
AcetateIncreased production (in vitro)[1][7]Increased in hindgut (in vivo, ruminant)[6][8]Data not availableData not available
Propionate (B1217596)No significant change (in vitro)[1]Increased in hindgut (in vivo, ruminant)[6][8]Data not availableMay increase production[9]
ButyrateNo significant change (in vitro)[1]Tended to be higher in colon (in vivo, ruminant)[6]Data not availableMay increase production[9]
Total SCFAs/VFAsData not availableIncreased production (in vivo, ruminant)[6]Data not availableMay increase production[9]

Detailed Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key analyses are provided below.

In Vitro Gut Microbiome Fermentation

Objective: To assess the impact of different calcium salts on the composition and metabolic activity of the gut microbiota in a controlled laboratory setting.

Protocol:

  • Inoculum Preparation: Fecal samples from healthy human donors are collected and homogenized in a sterile, anaerobic buffer solution.

  • Fermentation Medium: A basal medium mimicking the nutrient composition of the human colon is prepared, containing complex carbohydrates (e.g., inulin) as a primary fermentation substrate.

  • Experimental Setup: The fecal homogenate is used to inoculate the fermentation medium in anaerobic batch culture vessels.

  • Treatment: Different calcium salts (e.g., this compound, calcium carbonate, calcium phosphate) are added to the respective culture vessels at a predetermined concentration. A control group with no added calcium is also included.

  • Incubation: The cultures are incubated under strict anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours), with pH monitoring and control.

  • Sampling: Aliquots of the fermentation broth are collected at various time points for analysis.

  • Microbiota Analysis: Bacterial DNA is extracted from the samples, and the 16S rRNA gene is amplified and sequenced to determine the microbial composition.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

16S rRNA Gene Sequencing for Microbiota Analysis

Objective: To determine the taxonomic composition of the gut microbial community.

Protocol:

  • DNA Extraction: Total DNA is extracted from fecal or gut content samples using a commercially available kit with a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers.

  • Library Preparation: The PCR products are purified, and sequencing adapters and barcodes are ligated to the amplicons to create a sequencing library.

  • Sequencing: The library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned taxonomic classifications by comparing them to a reference database (e.g., Greengenes, SILVA).

Gas Chromatography for Short-Chain Fatty Acid Analysis

Objective: To quantify the concentration of short-chain fatty acids in fecal or gut content samples.

Protocol:

  • Sample Preparation: Fecal samples are homogenized with an internal standard and acidified to protonate the SCFAs.

  • Extraction: The SCFAs are extracted from the acidified homogenate using an organic solvent (e.g., diethyl ether or tert-butyl methyl ether).

  • Derivatization (Optional but Recommended): The extracted SCFAs can be derivatized to form more volatile esters (e.g., methyl or butyl esters) to improve chromatographic separation and detection.

  • GC Analysis: The extracted (and derivatized) sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

  • Separation: The SCFAs are separated on a capillary column with a suitable stationary phase.

  • Quantification: The concentration of each SCFA is determined by comparing the peak area to that of a known concentration of a standard solution.[10][11][12][13]

Signaling Pathways and Experimental Workflows

Visual representations of key processes are provided below to facilitate understanding.

Experimental_Workflow_Gut_Microbiota_Analysis cluster_sample_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_results Results Fecal_Sample Fecal Sample Collection Homogenization Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Inoculation Inoculation of Basal Medium Homogenization->Inoculation Treatment Addition of Calcium Salts (Citrate, Gluconate, etc.) Inoculation->Treatment Incubation Anaerobic Incubation (37°C) Treatment->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction SCFA_Analysis SCFA Analysis (GC) Incubation->SCFA_Analysis Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics SCFA_Profile SCFA Profile SCFA_Analysis->SCFA_Profile Microbiota_Composition Microbiota Composition Bioinformatics->Microbiota_Composition

Experimental workflow for in vitro gut microbiota analysis.

SCFA_Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Dietary_Fiber->Gut_Microbiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Colonocyte Colonocyte SCFAs->Colonocyte GPRs G-protein coupled receptors (GPR41, GPR43) Colonocyte->GPRs HDAC_Inhibition HDAC Inhibition Colonocyte->HDAC_Inhibition Energy_Source Energy Source Colonocyte->Energy_Source Anti_Inflammatory Anti-inflammatory Effects GPRs->Anti_Inflammatory HDAC_Inhibition->Anti_Inflammatory Barrier_Function Improved Barrier Function Energy_Source->Barrier_Function

Simplified signaling pathway of short-chain fatty acids.

Comparative Discussion

This compound: In vitro evidence suggests that this compound can influence the gut microbiome by decreasing the abundance of Bacteroides in a pH-dependent manner while maintaining levels of beneficial Bifidobacterium.[1] A key finding is its ability to enhance the production of acetate, a crucial SCFA involved in energy homeostasis and gut barrier function.[1][7] This suggests that this compound may have a prebiotic-like effect, selectively promoting the growth and activity of certain beneficial bacteria.

Calcium Gluconate: Studies in ruminants have shown that calcium gluconate can act as a prebiotic, increasing the production of total volatile fatty acids, including acetate, propionate, and butyrate, in the hindgut.[6][8][14] Butyrate is particularly important for colonocyte health, serving as a primary energy source and exhibiting anti-inflammatory properties. The observed shift towards butyrate-producing bacteria suggests a potential benefit for intestinal health.[6] However, it is important to note that these findings are from ruminant models, and further research is needed to confirm these effects in humans.

Calcium Lactate: While direct comparative studies on the gut microbiome are limited, calcium lactate is generally considered to be well-tolerated and gentle on the stomach. Lactic acid, a component of calcium lactate, can influence the gut environment by lowering pH, which can inhibit the growth of pathogenic bacteria. Some studies suggest that lactic acid can be utilized by certain gut bacteria to produce butyrate.[15] This indicates a potential indirect mechanism by which calcium lactate could positively influence gut health.

Calcium Ascorbate: The impact of calcium ascorbate on the gut is largely attributed to its ascorbic acid (vitamin C) component. Vitamin C has been shown to modulate the gut microbiota, potentially increasing the abundance of beneficial bacteria like Bifidobacterium and enhancing the production of SCFAs, including propionate and butyrate.[3][4][9] As an antioxidant, vitamin C may also help to mitigate intestinal inflammation. However, it is unclear if the effects of calcium ascorbate on the gut microbiome are distinct from those of other forms of vitamin C.

Conclusion

The choice of an organic calcium salt can have significant implications for gut health. This compound and calcium gluconate show promise in modulating the gut microbiota and increasing the production of beneficial short-chain fatty acids. While more research is needed, particularly direct comparative studies in human subjects, the available evidence suggests that the selection of a calcium salt should be a considered decision, taking into account not only its bioavailability but also its potential to positively influence the gut ecosystem. This is a critical consideration for researchers and drug development professionals aiming to optimize therapeutic outcomes and promote overall gut health.

References

Safety Operating Guide

Navigating the Disposal of Calcium Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While calcium citrate (B86180) is often not classified as a hazardous substance, it is crucial to follow institutional and regulatory guidelines for chemical waste management.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of calcium citrate in a research or drug development environment.

Key Safety and Disposal Information

The following table summarizes essential data regarding this compound, compiled from safety data sheets (SDS).

ParameterValue / InformationSource(s)
Hazard Classification Generally not a hazardous substance or mixture.[1][2][3]
Primary Hazards May cause skin and eye irritation.[1][4] Inhalation of dust should be avoided.[4][1][4]
Personal Protective Equipment (PPE) Safety glasses or goggles, lab coat, gloves, and a dust respirator if ventilation is inadequate.[1][4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and moisture.[1][5]
Spill Cleanup Use mechanical means (e.g., shovel, appropriate tools) to place spilled solid into a suitable, labeled waste container.[1][4][1][4]
Prohibited Disposal Methods Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[6][6]

Standard Operating Procedure for this compound Disposal

In a laboratory environment, all chemical waste should be treated as hazardous until confirmed otherwise by the institution's Environmental Health and Safety (EH&S) department or equivalent authority.[7][8]

Step 1: Waste Identification and Segregation
  • Identify Waste: Designate any unwanted, expired, or non-reusable this compound as waste. This includes contaminated materials used for cleaning up spills.[7]

  • Segregate: Do not mix this compound waste with other chemical wastes, especially incompatible materials like strong acids or oxidizing agents.[9] Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8][9][10]

Step 2: Container Selection and Labeling
  • Select a Container: Use a container that is in good condition, compatible with the chemical (plastic is often preferred), and has a secure, leak-proof screw cap.[8][9][11]

  • Label the Container: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste" (as a default best practice).[10]

    • The full chemical name: "this compound".[10]

    • An accurate description of the contents.[10]

    • The date when waste was first added to the container.

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[7][8] This prevents the release of dust and potential contamination.

  • Store Safely: Store the sealed waste container in your designated SAA, away from heat and sources of ignition.[1] Ensure the storage area is inspected regularly for any signs of leakage.[9]

Step 4: Arranging for Disposal
  • Contact EH&S: Once the container is full or you are ready for disposal, contact your institution's EH&S department to schedule a waste pickup.[8] Do not attempt to dispose of the chemical waste yourself.

  • Follow Institutional Protocols: Provide any required documentation to EH&S for waste collection. Laboratory personnel must be trained on their institution's specific waste handling and disposal procedures.[7]

Step 5: Disposal of Empty Containers
  • Decontamination: An empty container that held this compound should be managed as chemical waste unless properly decontaminated.[2]

  • Triple Rinsing: Empty containers can be triple-rinsed with a suitable solvent (like water) to remove residue.[6]

  • Final Disposal: After triple-rinsing, deface or remove all chemical labels from the container.[7] It can then typically be recycled or disposed of as regular trash, in accordance with institutional policy.[6][7]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Identified as Waste is_spill Is this a spill? start->is_spill cleanup 1. Wear appropriate PPE. 2. Use mechanical means to collect solid. 3. Place in a waste container. is_spill->cleanup Yes empty_container Is the original container empty? is_spill->empty_container No labeling Label container with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date cleanup->labeling container_prep Select a compatible container with a secure lid. container_prep->labeling storage Store sealed container in designated Satellite Accumulation Area (SAA). labeling->storage request_pickup Contact EH&S for waste pickup. storage->request_pickup disposal Waste is disposed of by authorized personnel according to regulations. request_pickup->disposal end End disposal->end empty_container->container_prep No (Bulk Waste) rinse Triple-rinse container with a suitable solvent (e.g., water). empty_container->rinse Yes deface Deface or remove all chemical labels. rinse->deface recycle Dispose of container as regular trash or recycle per institutional policy. deface->recycle recycle->end

References

Essential Safety and Logistics for Handling Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like calcium citrate (B86180) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling and storage, and a detailed plan for disposal, in line with standard laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling calcium citrate, particularly in powder form, the use of appropriate personal protective equipment is crucial to prevent irritation and exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields to protect against dust particles.
Hand Protection GlovesImpervious gloves, such as nitrile or rubber, should be worn.
Body Protection Lab CoatA standard lab coat or long-sleeved garment to prevent skin contact.
Respiratory Dust RespiratorAn approved/certified respirator is necessary when ventilation is inadequate or when dust is generated.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[3] The use of a fume hood or local exhaust ventilation is recommended to control airborne dust.[2][4]

  • Minimize Dust Generation : Avoid actions that create dust, such as vigorous shaking or scraping.[5][6] Use tools and techniques that minimize the dispersal of powder.

  • Grounding : Ground all equipment containing the material to prevent static discharge, which can be an ignition source for dust explosions.[2][4]

  • Avoid Incompatibles : Keep this compound away from strong oxidizing agents, strong acids, and strong bases.[6]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Skin Contact : Wash off with soap and plenty of water.[3]

    • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.[3]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[3]

Storage Procedures
  • Container : Keep the container tightly closed and dry.[2][3][4][5]

  • Location : Store in a cool, dry, and well-ventilated place.[2][3][4][5]

  • Temperature : Avoid storing at temperatures above 30°C (86°F).[5]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with federal, state, and local environmental regulations.[7]

Waste Collection and Segregation
  • Identify and Classify : Determine if the this compound waste is considered hazardous according to local regulations.

  • Containerize : Place waste this compound in a designated, labeled, and suitable container for disposal.[4][8]

  • Labeling : Clearly label the waste container with "Hazardous Waste" (if applicable), the chemical name, and the accumulation start date.[5]

  • Segregation : Do not mix this compound waste with other incompatible chemical waste.[5]

Spill Cleanup
  • Small Spills : Carefully sweep or shovel the spilled solid into a convenient waste disposal container.[7][8] Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[7][8]

  • Large Spills : Use a shovel to put the material into a convenient waste disposal container.[7][8] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[7][8]

Final Disposal
  • Professional Disposal : It is recommended to partner with a licensed chemical waste disposal service for the final disposal of this compound waste.[1]

  • Approved Methods : Approved disposal methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and treated as hazardous waste.[3] After rinsing, the container can be disposed of in the trash or recycled.[3]

Visual Workflow Guides

The following diagrams illustrate the key processes for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Need to handle This compound ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Respirator start->ppe ventilation Ensure Proper Ventilation (Fume Hood or Local Exhaust) ppe->ventilation handle Handle this compound - Minimize dust creation - Use grounded equipment ventilation->handle storage Store in a cool, dry, well-ventilated area in a tightly closed container handle->storage If not all used decontaminate Decontaminate Work Area handle->decontaminate remove_ppe Remove and Dispose of Contaminated PPE Properly decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for handling this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal start_disposal Start: this compound identified as waste collect_waste Collect waste in a suitable, labeled container start_disposal->collect_waste segregate_waste Segregate from incompatible waste collect_waste->segregate_waste professional_disposal Arrange for professional waste disposal service segregate_waste->professional_disposal spill Accidental Spill contain_spill Contain and clean up spill using appropriate methods spill->contain_spill collect_spill Collect spill residue in a separate, labeled container contain_spill->collect_spill collect_spill->professional_disposal incineration Controlled Incineration or Licensed Destruction Plant professional_disposal->incineration end_disposal End incineration->end_disposal

Caption: Workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium citrate
Reactant of Route 2
Calcium citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.